molecular formula C13H22O2 B107347 Cyclohexyl cyclohexanecarboxylate CAS No. 15840-96-7

Cyclohexyl cyclohexanecarboxylate

Cat. No.: B107347
CAS No.: 15840-96-7
M. Wt: 210.31 g/mol
InChI Key: VJCWGXGMXAVKJU-UHFFFAOYSA-N
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Description

Cyclohexyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclohexyl cyclohexanecarboxylate
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InChI

InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCWGXGMXAVKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80166416
Record name Cyclohexyl cyclohexanecarboxylate
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Molecular Weight

210.31 g/mol
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CAS No.

15840-96-7
Record name Cyclohexanecarboxylic acid, cyclohexyl ester
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Record name Cyclohexyl cyclohexanecarboxylate
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Record name Cyclohexyl cyclohexanecarboxylate
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Record name Cyclohexyl cyclohexanecarboxylate
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Record name CYCLOHEXYL CYCLOHEXANECARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexyl cyclohexanecarboxylate is an ester of significant interest in various fields of chemical research and development, valued for its unique physical properties and its role as a versatile intermediate in the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. Our focus will be on the mechanistic underpinnings of these transformations, offering not just procedural steps but a causal understanding of the experimental choices involved. We will delve into the Fischer-Speier esterification, carbodiimide-mediated coupling, and transesterification, presenting a comparative analysis to inform methodological selection. Each section is grounded in established chemical principles and supported by detailed, actionable protocols.

Core Synthesis Mechanisms

The formation of the ester linkage in this compound can be achieved through several distinct pathways. The choice of method is often dictated by factors such as the desired yield, reaction scale, purity requirements, and the presence of other functional groups in more complex substrates.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid (cyclohexanecarboxylic acid) with an alcohol (cyclohexanol) in the presence of a strong acid catalyst.[1][2] This method is fundamentally an equilibrium process.[3]

Mechanism and Rationale

The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH).[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[3]

To drive the equilibrium towards the product side and achieve high yields, Le Châtelier's principle is exploited by either using a large excess of one of the reactants (typically the less expensive one, cyclohexanol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3]

Fischer_Esterification RCOOH Cyclohexanecarboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation ROH Cyclohexanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack (Cyclohexanol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H₂O Ester This compound Protonated_Ester->Ester Deprotonation H_plus_regen H⁺ (regenerated)

Caption: Fischer-Speier Esterification Mechanism.

Kinetics and Thermodynamics: The reaction is thermodynamically controlled and nearly thermoneutral. The rate is influenced by steric hindrance on both the carboxylic acid and the alcohol. While cyclohexanol is a secondary alcohol, the steric bulk of the cyclohexane rings can slow the reaction compared to less hindered substrates, often necessitating prolonged heating.

Side Reactions: The primary side reaction is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, especially at higher temperatures.[1] Ether formation from the self-condensation of cyclohexanol is also possible but generally less significant under these conditions.

Dicyclohexylcarbodiimide (DCC) Mediated Coupling: The Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, DCC-mediated coupling, also known as the Steglich esterification, offers a mild and highly effective alternative.[4][5] This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[6][7]

Mechanism and Rationale

The reaction is initiated by the addition of the carboxylic acid to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially an activated form of the carboxylic acid. For ester synthesis, the reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP). DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by cyclohexanol to furnish the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[4]

Steglich_Esterification RCOOH Cyclohexanecarboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation with DCC ROH Cyclohexanol DCC DCC DMAP DMAP (catalyst) Acyl_DMAP N-Acylpyridinium Salt O_acylisourea->Acyl_DMAP DCU DCU (byproduct) Ester This compound Acyl_DMAP->Ester Nucleophilic Attack (Cyclohexanol) DMAP_regen DMAP (regenerated)

Caption: Steglich Esterification Mechanism.

Kinetics and Thermodynamics: This reaction is kinetically controlled and can be performed at room temperature, which is a significant advantage for thermally sensitive substrates. The formation of the highly stable DCU byproduct drives the reaction to completion.[9]

Side Reactions: The primary side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable, unreactive N-acylurea. This is minimized by the addition of DMAP, which rapidly intercepts the O-acylisourea.[4]

Transesterification: An Exchange-Based Approach

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[8] To synthesize this compound, one could, for example, react methyl cyclohexanecarboxylate with cyclohexanol in the presence of an acid or base catalyst.

Mechanism and Rationale

Under acidic conditions, the mechanism is analogous to the Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by cyclohexanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol).[10] Under basic conditions, a catalytic amount of a strong base (e.g., sodium cyclohexyloxide) deprotonates the incoming cyclohexanol to form a more potent nucleophile, the cyclohexyloxide anion. This anion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxide (e.g., methoxide) to yield the new ester.[10]

Transesterification Start_Ester Methyl Cyclohexanecarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Start_Ester->Tetrahedral_Intermediate Nucleophilic Attack (Cyclohexanol) ROH Cyclohexanol Catalyst Acid or Base Catalyst End_Ester This compound Tetrahedral_Intermediate->End_Ester Elimination of Methanol Byproduct_ROH Methanol

Caption: Transesterification Mechanism.

Kinetics and Thermodynamics: Like Fischer esterification, this is an equilibrium-controlled process. To favor product formation, a large excess of the reactant alcohol (cyclohexanol) is used, and/or the lower-boiling alcohol byproduct (methanol) is removed by distillation.[8]

Comparative Analysis of Synthesis Methods

ParameterFischer-Speier EsterificationDCC-Mediated Coupling (Steglich)Transesterification
Reagents Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)[1]Carboxylic acid, alcohol, DCC, DMAP (catalytic)[4]Ester, alcohol, acid or base catalyst[8]
Conditions High temperature (reflux), acidic[1]Mild (room temperature), neutral[4]High temperature (reflux), acidic or basic[8]
Typical Yield Good to excellent (can exceed 90% with water removal)[3][11]Very high (often >95%)Good to excellent (equilibrium-dependent)
Reaction Time Long (several hours to >24 hours)[11]Moderate (2-12 hours)[12]Variable (depends on catalyst and removal of byproduct)
Advantages Inexpensive reagents, scalable, simple procedure.Mild conditions, suitable for acid-sensitive substrates, high yields.[4][5]Can be used when the carboxylic acid is unavailable or difficult to handle.
Disadvantages Harsh conditions (acid, heat), long reaction times, not suitable for sensitive molecules, dehydration of alcohol is a side reaction.[2][13]Expensive reagents (DCC), stoichiometric byproduct (DCU) that requires removal, DCC is an allergen.[4]Equilibrium-limited, requires removal of alcohol byproduct, starting ester must be prepared first.[8]
Purification Distillation or chromatography to remove excess reagents and byproducts.Filtration to remove insoluble DCU, followed by aqueous workup and chromatography.[8]Distillation to remove alcohol byproduct and purify the final ester.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of this compound.

Protocol 1: Fischer-Speier Esterification

Fischer_Protocol Start Setup Dean-Stark Apparatus Charge Charge Flask: - Cyclohexanecarboxylic Acid (1 eq) - Cyclohexanol (1.5 eq) - Toluene - p-TsOH (0.05 eq) Start->Charge Reflux Heat to Reflux (Collect water in Dean-Stark trap) Charge->Reflux Monitor Monitor Reaction by TLC/GC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Aqueous Workup: - Wash with NaHCO₃ (aq) - Wash with Brine Cool->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Purify by Vacuum Distillation Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental Workflow for Fischer Esterification.

Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.5 eq), toluene (to facilitate azeotropic water removal), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).[11]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: DCC-Mediated (Steglich) Esterification

Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the precipitated DCU.

  • Work-up: Wash the filtrate with dilute HCl (aq) to remove DMAP, followed by saturated sodium bicarbonate (aq) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be further purified by flash column chromatography if necessary.[14]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: Expected signals would include broad multiplets for the numerous cyclohexyl protons. Key distinguishing signals would be the proton alpha to the ester oxygen (on the alcohol moiety) appearing as a multiplet around 4.7-4.9 ppm, and the proton alpha to the carbonyl group (on the acid moiety) as a multiplet around 2.2-2.4 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon should appear around 175-177 ppm.[15]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1735 cm⁻¹. Strong C-O stretching bands will be present in the 1150-1250 cm⁻¹ region. C-H stretching of the cyclohexyl rings will appear as strong bands just below 3000 cm⁻¹.[15][16]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 210.31.[15]

Conclusion

The synthesis of this compound can be effectively accomplished through several well-established methods. The choice between Fischer-Speier esterification, DCC-mediated coupling, and transesterification should be made based on a careful consideration of the required reaction conditions, substrate sensitivity, cost, and scalability. Fischer esterification remains a robust and economical choice for large-scale synthesis where the starting materials are stable to heat and acid. For smaller-scale syntheses or with sensitive substrates, the mild conditions and high efficiency of the Steglich esterification are often preferable, despite the higher cost of reagents. Transesterification provides a useful alternative when the precursor ester is more readily available than the corresponding carboxylic acid. By understanding the mechanistic principles behind each method, researchers can make informed decisions to optimize the synthesis of this and other valuable ester compounds.

References

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  • Quora. (2016, November 16).
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  • Quora. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane?. [Link]
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  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. [Link]
  • PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
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  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. [Link]
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  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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  • PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
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Sources

"physical and chemical properties of Cyclohexyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyl Cyclohexanecarboxylate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also contextual insights into the compound's behavior, analytical characterization, and practical handling.

Introduction and Molecular Identity

This compound (CAS No. 15840-96-7) is a bicyclic ester formed from the esterification of cyclohexanecarboxylic acid with cyclohexanol.[1][2] Its structure, comprising two saturated cyclohexane rings linked by an ester functional group, imparts significant stability and hydrophobicity.[2] This compound serves as a valuable intermediate in organic synthesis and its derivatives are explored for applications ranging from environmentally friendly plasticizers to agricultural agents.[1][3]

Key Identifiers:

  • IUPAC Name: this compound[4]

  • Synonyms: Cyclohexanecarboxylic acid, cyclohexyl ester; Cyclohexyl cyclohexanoate[2][4][5]

  • CAS Number: 15840-96-7[4]

  • Molecular Formula: C₁₃H₂₂O₂[4]

  • Molecular Weight: 210.31 g/mol [4]

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant odor.[2] Its non-polar nature, conferred by the two cyclohexane rings, dictates its solubility profile, making it readily soluble in organic solvents but poorly soluble in water.[2][6]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight 210.31 g/mol [4]
Boiling Point 273.6 °C (predicted at 760 mm Hg)[3][6]
Melting Point 171-172 °C[3]
Density 1.00 g/cm³ (predicted)[3]
Water Solubility 2.47 mg/L at 25 °C (estimated)[6]
logP (o/w) 4.300 (estimated)[3][6]
Flash Point 118.3 °C (estimated)[6]

Chemical Reactivity and Synthesis

As an ester, the primary mode of chemical reactivity for this compound involves the cleavage of the ester bond. This is most commonly achieved through hydrolysis.

Hydrolysis

Hydrolysis of the ester linkage yields cyclohexanecarboxylic acid and cyclohexanol.[2] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, typically requiring a strong acid (e.g., H₂SO₄) and heat to proceed at a reasonable rate.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[7] The use of a strong base (e.g., NaOH, KOH) results in the formation of the carboxylate salt of cyclohexanecarboxylic acid. A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product.[7]

Hydrolysis Ester Cyclohexyl cyclohexanecarboxylate Products Cyclohexanecarboxylic Acid + Cyclohexanol Ester->Products H₂O Catalyst H+ (Acid) or OH- (Base) Catalyst->Ester

Caption: General reaction scheme for the hydrolysis of an ester.

Synthesis

A notable synthetic route involves a combined, one-pot process starting from cyclohexanol.[8] In this method, p-toluenesulfonic acid catalyzes the dehydration of cyclohexanol to cyclohexene.[8] Subsequently, a palladium-phosphine catalytic system facilitates the alkoxycarbonylation of the newly formed cyclohexene with another molecule of cyclohexanol and carbon monoxide to yield the target product, this compound.[8][9] This combined process can achieve yields of up to 64.8% under relatively mild conditions (110°C, 2.1 MPa CO pressure).[9]

Spectroscopic Analysis

The structural characterization of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex due to the numerous overlapping signals from the non-equivalent protons on the two cyclohexane rings. The proton on the carbon attached to the ester oxygen (C-O-C=O) would appear as the most downfield signal in the aliphatic region, typically around δ 4.7-4.8 ppm.[1]

    • ¹³C NMR: The carbonyl carbon (C=O) is the most deshielded and will appear as a distinct singlet at approximately δ 175.5 ppm.[1] The carbon atom of the alcohol moiety attached to the ester oxygen (C-O) would appear around δ 70-80 ppm. The remaining cyclohexyl carbons would produce signals in the upfield region (δ 20-45 ppm).

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the range of 1730-1750 cm⁻¹. Additional bands corresponding to C-O stretching and C-H stretching of the alkane rings will also be present.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would lead to fragmentation. Key fragments would arise from the cleavage of the ester bond, leading to ions corresponding to the cyclohexanoyl cation and the cyclohexoxy radical, or vice versa. PubChem lists available GC-MS data for this compound.[4]

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol details a reliable method for the hydrolysis of this compound to yield cyclohexanecarboxylic acid. The self-validating nature of this protocol is ensured by in-process monitoring (TLC) and a purification process that isolates the product based on its acidic character.

Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approximately 5-10 volumes).

    • Rationale: Ethanol serves as a co-solvent to ensure miscibility between the non-polar ester and the aqueous base.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq).

    • Rationale: A slight excess of the base ensures the reaction goes to completion, as saponification is irreversible.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

    • Rationale: Heating increases the reaction rate to ensure completion within a practical timeframe.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Rationale: This step validates the completion of the reaction before proceeding to workup, preventing the isolation of unreacted starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Rationale: Removing the organic solvent simplifies the subsequent aqueous extraction.

  • Aqueous Workup (Extraction): Dilute the remaining aqueous residue with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volumes) to remove any unreacted starting material or neutral impurities. Discard the organic layers.

    • Rationale: This step purifies the product by separating the water-soluble carboxylate salt from non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2. A precipitate of cyclohexanecarboxylic acid should form.

    • Rationale: Protonation of the sodium cyclohexanecarboxylate salt converts it to the free carboxylic acid, which is less soluble in water and precipitates out.

  • Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Rationale: The neutral carboxylic acid is more soluble in an organic solvent like ethyl acetate than in the acidic aqueous solution.

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: The brine wash removes bulk water, and the anhydrous salt removes residual water from the organic solvent before its final removal.

  • Purification: The resulting cyclohexanecarboxylic acid can be further purified by recrystallization or distillation.

cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Ester in EtOH B 2. Add aq. NaOH A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC/GC C->D E 5. Remove EtOH D->E Reaction Complete F 6. Wash with Ether E->F G 7. Acidify with HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry & Concentrate H->I J 10. Purify Product I->J

Caption: Experimental workflow for the saponification of this compound.

Applications and Relevance

This compound is primarily used in chemical synthesis.

  • Synthetic Intermediate: It is a precursor for preparing other carboxylic acid esters and lactones.[3]

  • Plasticizers: Derivatives of cyclohexanecarboxylate are being investigated as potentially safer, environmentally friendly plasticizers compared to traditional phthalates.[1]

  • Agrochemicals: Certain related cyclohexanecarboxylic acid derivatives have shown potential as plant growth stimulants.[1][10]

  • Pharmaceutical Research: The cyclohexanecarboxylic acid moiety, which can be derived from this ester, is a structural component in various molecules of pharmaceutical interest, including inhibitors of enzymes like Diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment.[11]

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory safety precautions should be observed when handling this compound.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

References

  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate, 15840-96-7.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sevostyanova, E. V., et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 18(2), 140-150.
  • The Good Scents Company. (n.d.). hexyl cyclohexane carboxylate, 27948-10-3.
  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1964). Cyclohexylidenecyclohexane. Organic Syntheses, 44, 30.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • Fine Chemical Technologies. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system.
  • PubChem. (n.d.). 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 344-355.
  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • NIST. (n.d.). Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, cyclohexyl ester. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • Wort, D. J., & Patel, K. M. (1974). Structure of some cyclohexyl compounds as related to their ability to stimulate plant growth. Plant Physiology, 54(4), 656-658.

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Cyclohexyl Cyclohexanecarboxylate (CAS No. 15840-96-7): A Comprehensive Technical Guide to Its Properties and Safety Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of Cyclohexyl Cyclohexanecarboxylate, identified by the Chemical Abstracts Service (CAS) number 15840-96-7.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical and physical properties, safety, handling, and toxicological profile. The information herein is curated to support informed experimental design and ensure safe laboratory practices.

Chemical Identity and Physical Properties

This compound is a bicyclic ester formed from the esterification of cyclohexanecarboxylic acid with cyclohexanol.[1][6] It is primarily utilized in organic synthesis and as a pharmaceutical intermediate.[1] The fundamental properties of this compound are summarized in the table below. It is important to note that while this substance is available from various chemical suppliers, it is intended for research and manufacturing purposes only, not for medical or consumer use.

PropertyValueSource(s)
CAS Number 15840-96-7[1][2][3][4][5]
Molecular Formula C13H22O2[2][7]
Molecular Weight 210.31 g/mol [1][4][7]
Appearance Colorless to pale yellow liquid[6]
Boiling Point ~273.6 °C @ 760 mmHg (Predicted)[2][8]
Density ~1.00 g/cm³ (Predicted)[8]
Solubility Soluble in organic solvents; sparingly soluble in water (est. 2.47 mg/L @ 25°C).[2][6][2][6]
LogP (o/w) ~4.300 (estimated)[2][8]
Flash Point ~118.3 °C (245.0 °F) (estimated)[2]

Hazard Identification and GHS Classification

The hazard classification of this compound presents some inconsistencies across different suppliers. While some sources do not provide a GHS classification, others indicate potential hazards.[2][9] It is therefore imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by their supplier and handle the substance with appropriate caution.

One available SDS classifies the compound as follows:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram illustrates the primary hazard warnings associated with this compound based on this classification.

GHS_Hazards cluster_hazards GHS Hazard Classifications H315 Skin Irritation (Category 2) H319 Serious Eye Irritation (Category 2A) H335 Respiratory Irritation (STOT SE 3) Safe_Handling_Workflow cluster_workflow Safe Handling Protocol A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood Recommended) B->C D Handle with Care to Avoid Spills C->D E Store in a Tightly Closed Container D->E F Dispose of Waste Properly D->F

Caption: Experimental Workflow for Safe Handling.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [10]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [10][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. [10][11]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10]* Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide. [11]* Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10][11]

Toxicological Information

A significant gap in the available data for this compound is in its toxicological profile. Most sources explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated. [10]No specific data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity was found in the publicly available literature. [2][10]This lack of comprehensive toxicological data underscores the importance of the precautionary handling measures outlined in this guide. Researchers must operate under the assumption that the compound may have unknown adverse health effects.

Toxicological EndpointData
Acute Toxicity Not determined
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. [10]
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation (Category 3)
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Conclusion

This compound (CAS No. 15840-96-7) is a valuable compound in synthetic chemistry. However, the available safety and toxicological data are limited and, in some cases, conflicting. The GHS classification indicates that it is a skin and eye irritant and may cause respiratory irritation. The most critical takeaway for researchers is the lack of thorough toxicological investigation. Therefore, a cautious and conservative approach to handling, incorporating robust engineering controls and appropriate personal protective equipment, is paramount to ensure laboratory safety.

References

  • cyclohexyl cyclohexane carboxylate, 15840-96-7. (n.d.). The Good Scents Company.
  • This compound Cas 15840-96-7. (n.d.). BIOSYNCE.
  • MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET. (n.d.). Aladdin.
  • SAFETY DATA SHEETS. (n.d.). Gelest.
  • CAS No : 15840-96-7 | Product Name : this compound. (n.d.). Pharmaffiliates.
  • 15840-96-7 | this compound. (n.d.). Synthonix, Inc.

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A Technical Guide to the Spectroscopic Data of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for cyclohexyl cyclohexanecarboxylate, an ester of significant interest in various chemical and pharmaceutical applications. The structural elucidation of this molecule is paramount for its proper identification, characterization, and utilization in research and development. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (C₁₃H₂₂O₂) is an ester formed from cyclohexanecarboxylic acid and cyclohexanol. Its molecular structure, consisting of two cyclohexyl rings linked by an ester functional group, gives rise to a unique spectroscopic fingerprint.[1] Understanding the interplay between the molecular structure and the resulting spectral data is fundamental to its unambiguous identification.

Molecular Structure:

This guide will explore the ¹H NMR, ¹³C NMR, and IR spectroscopic data, providing both predicted and characteristic values based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of the peaks, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, corresponding to the protons of the two cyclohexyl rings. The proton on the carbon atom attached to the ester oxygen is the most deshielded of the aliphatic protons and is a key diagnostic signal.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) (ppm)MultiplicityAssignment
~4.7 - 4.9MultipletO-CH (cyclohexyl)
~2.2 - 2.4MultipletO=C-CH (cyclohexyl)
~1.1 - 2.0MultipletCyclohexyl CH₂ and CH

Disclaimer: These are predicted chemical shifts based on typical values for cyclohexyl esters. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The signal around 4.7-4.9 ppm is of particular diagnostic importance as it corresponds to the proton on the carbon atom directly bonded to the ester oxygen. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom. The remaining cyclohexyl protons give rise to a complex series of overlapping multiplets in the region of 1.1-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the cyclohexyl rings, fewer than 13 signals are expected.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) (ppm)Assignment
~175C=O (ester carbonyl)
~72O-CH (cyclohexyl)
~43O=C-CH (cyclohexyl)
~23 - 32Cyclohexyl CH₂

Disclaimer: These are predicted chemical shifts based on typical values for cyclohexyl esters. Actual experimental values may vary depending on the solvent.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 175 ppm. The carbon atom attached to the ester oxygen (O-CH) is also significantly deshielded and appears around 72 ppm. The remaining cyclohexyl carbons resonate in the upfield region between 23 and 43 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correct ft->phase_baseline calibrate Calibrate phase_baseline->calibrate integrate Integrate (1H) calibrate->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl group.

Characteristic IR Absorption Bands

The key vibrational frequencies in the IR spectrum of this compound are indicative of its ester functionality and the presence of saturated hydrocarbon rings.

Characteristic IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2855StrongC-H stretching (cyclohexyl)
~1730Strong, SharpC=O stretching (ester)
~1450MediumCH₂ scissoring (cyclohexyl)
~1170StrongC-O stretching (ester)

The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[2] The strong C-H stretching vibrations of the cyclohexyl rings are observed just below 3000 cm⁻¹. The fingerprint region of the spectrum contains a strong band around 1170 cm⁻¹, which is attributed to the C-O stretching vibration of the ester group.

Experimental Protocol for IR Data Acquisition

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR crystal are clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be baseline corrected.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

Workflow for IR Analysis:

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Cleanup clean Clean ATR Crystal background Record Background clean->background apply Apply Sample background->apply acquire Acquire Spectrum apply->acquire process Process Spectrum acquire->process cleanup Clean Crystal process->cleanup Functional Group Identification Functional Group Identification cleanup->Functional Group Identification

Caption: Workflow for IR data acquisition and analysis.

Conclusion

The combination of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption bands, offer a robust framework for the unambiguous identification of this compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to obtain high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. This compound.
  • University of California, Boulder. IR Spectroscopy Tutorial: Esters. [Link]

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A Technical Guide to the Solubility of Cyclohexyl Cyclohexanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cyclohexyl cyclohexanecarboxylate (CCHC). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document navigates the theoretical principles governing solubility, predicts the solubility profile of CCHC in various classes of organic solvents, and offers a detailed, field-proven protocol for empirical solubility determination. By grounding predictive models in established chemical principles and providing actionable experimental methods, this guide serves as an essential resource for optimizing formulation, purification, and reaction conditions involving this compound.

Introduction: Understanding this compound

This compound (CAS No: 15840-96-7) is an ester characterized by its two cyclohexyl rings linked by a carboxylate group. Its molecular structure dictates its physicochemical properties and, consequently, its applications.

Chemical Structure:

  • Molecular Formula: C₁₃H₂₂O₂[1]

  • Molecular Weight: 210.31 g/mol [1]

  • Structure: Comprises a cyclohexanecarboxylic acid moiety esterified with cyclohexanol.

The presence of two bulky, non-polar, saturated cyclohexane rings is the dominant feature of the molecule. These aliphatic rings render the molecule highly non-polar and lipophilic. The ester group introduces a polar center, but its polarity is significantly shielded by the large hydrophobic rings, limiting its ability to engage in strong polar interactions, particularly hydrogen bonding. This structural composition is the primary determinant of its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[2] This means that substances with similar intermolecular forces and polarity tend to be miscible. The key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): Weak, transient forces that are the primary interactions for non-polar molecules. The large surface area of CCHC's cyclohexyl groups allows for significant van der Waals interactions.

  • Dipole-Dipole Interactions: Occur between polar molecules. The ester group in CCHC possesses a dipole moment, allowing for these interactions.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen). CCHC can act as a hydrogen bond acceptor at its ester oxygens but cannot act as a donor.

For CCHC to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. Given its predominantly non-polar structure, CCHC is expected to dissolve best in solvents that primarily interact through van der Waals forces.

Predicted Solubility Profile of this compound

While comprehensive quantitative solubility data for CCHC is not widely published, a highly reliable predictive profile can be constructed based on its chemical structure and the principles of solubility. Similar, smaller esters like ethyl cyclohexanecarboxylate are known to be soluble in nonpolar organic solvents such as hexane, ether, and alcohols.[3] CCHC, with its larger non-polar component, will follow this trend.

The following table categorizes common organic solvents and predicts the solubility of CCHC. This profile should be used as a strategic guide for solvent selection, with the understanding that empirical verification is essential for precise applications.

Solvent Class Example Solvents Dominant Intermolecular Forces Predicted Solubility of CCHC Rationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneVan der WaalsHigh The non-polar nature of these solvents perfectly matches the large cyclohexyl groups of CCHC, maximizing favorable van der Waals interactions.
Non-Polar Aromatic Toluene, Benzene, XylenesVan der Waals, π-π StackingHigh Similar to aliphatic solvents, these are excellent solvents for non-polar compounds.
Slightly Polar / Ethers Diethyl Ether, Tetrahydrofuran (THF)Van der Waals, Weak Dipole-DipoleHigh These solvents have a good balance, with non-polar alkyl groups to interact with the cyclohexyl rings and an ether oxygen that can interact weakly with the ester group.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneDipole-Dipole, Van der WaalsModerate to High These solvents possess strong dipoles but also have significant non-polar character, allowing them to effectively solvate CCHC.
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolHydrogen Bonding, Dipole-DipoleLow to Moderate The strong hydrogen-bonding network between alcohol molecules is difficult for the non-polar CCHC to disrupt. Solubility is expected to increase with the alcohol's chain length (e.g., higher in butanol than in methanol).
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Hydrogen Bonding, Strong Dipole-DipoleVery Low / Insoluble The highly polar and structured nature of these solvents makes them poor matches for the lipophilic CCHC. An estimated water solubility is extremely low, at 2.47 mg/L.[4]

Factors Influencing Solubility: A Visual Guide

The solubility of CCHC is not a static property but a function of several interdependent factors. The diagram below illustrates these key relationships, providing a logical framework for troubleshooting or optimizing dissolution processes.

G cluster_solute Solute Properties (CCHC) cluster_solvent Solvent Properties cluster_external External Factors Solute Cyclohexyl cyclohexanecarboxylate Polarity_S Low Polarity (Large Hydrophobic Rings) Solute->Polarity_S H_Bond H-Bond Acceptor Only Solute->H_Bond Solubility Resulting Solubility Polarity_S->Solubility major impact H_Bond->Solubility moderate impact Polarity_V Solvent Polarity ('Like Dissolves Like') Polarity_V->Solubility major impact H_Bond_V Hydrogen Bonding (Donor/Acceptor) H_Bond_V->Solubility moderate impact Temp Temperature Temp->Solubility significant impact (usually increases) Pressure Pressure (Mainly for Gases)

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Isothermal Saturation Method

For precise quantification of solubility, the Isothermal Saturation Method followed by gravimetric analysis is the gold standard.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

5.1. Objective To accurately determine the saturation solubility of this compound in a chosen organic solvent at a constant temperature.

5.2. Materials & Apparatus

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Drying oven or vacuum desiccator

5.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of CCHC to a glass vial. The key is to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure complete saturation.[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtered, saturated solution into a pre-weighed, clean, and dry collection vial. This filtration step is critical to remove any undissolved microparticles.[5] Record the exact volume transferred.

  • Solvent Evaporation: Place the collection vial with the saturated solution in a drying oven set to a temperature that will efficiently evaporate the solvent without degrading the CCHC. Alternatively, use a vacuum desiccator for a gentler evaporation process.[5]

  • Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption. Weigh the vial containing the dry CCHC residue on the analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved CCHC by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

    • Solubility is then expressed in the desired units, typically g/100 mL or mg/mL.

    Formula: Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Supernatant (mL)) * 100

  • Validation: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Applications in Research and Development

Understanding the solubility of CCHC is paramount for its practical application:

  • Reaction Chemistry: As a product of esterification or a reagent in other syntheses, its solubility dictates the choice of reaction solvent, influencing reaction kinetics and yield.[7]

  • Purification: In crystallization processes, an ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for efficient recovery of pure crystals.

  • Formulation: In industries where CCHC might be used as a plasticizer, fragrance component, or specialty solvent, its solubility in the formulation base is critical for product stability and performance. Related compounds are used in agrochemicals and pharmaceuticals, where solubility directly impacts delivery and bioavailability.[8][9]

Conclusion

This compound is a predominantly non-polar molecule, a characteristic that dictates its high solubility in non-polar aliphatic, aromatic, and ethereal solvents and its poor solubility in highly polar solvents like water. While quantitative data requires empirical determination, its solubility profile can be reliably predicted using fundamental chemical principles. The provided experimental protocol offers a robust framework for researchers to generate precise solubility data, enabling informed decisions in solvent selection, process optimization, and formulation development. This guide empowers scientists to effectively utilize this compound in their research and development endeavors.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online].
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  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online].
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  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online].
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Online].
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  • National Center for Biotechnology Information. (n.d.). Hexyl cyclohexanecarboxylate. PubChem Compound Database. [Online].
  • Chem Service. (2016). Cyclohexanecarboxylic acid SAFETY DATA SHEET. [Online].
  • Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications and Uses of Cyclohexyl Isocyanate in Industry. [Online].
  • Scribd. (n.d.). Cyclohexanone: Industrial Uses & Applications. [Online].
  • National Center for Biotechnology Information. (n.d.). Methyl cyclohexanecarboxylate. PubChem Compound Database. [Online].
  • Fine Chemical Technologies. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. [Online].

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A Senior Application Scientist's Guide to the Synthesis of Cyclohexyl Cyclohexanecarboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Cyclohexyl Cyclohexanecarboxylate, a molecule of significant interest in materials science and as a building block in pharmaceutical development.[1] We will dissect the Fischer esterification of cyclohexanecarboxylic acid with cyclohexanol, moving beyond a simple recitation of steps to a nuanced discussion of the chemical principles and strategic decisions that underpin a successful, high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible protocol grounded in fundamental organic chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS No. 15840-96-7) is an ester characterized by two saturated six-membered rings.[2] This structure imparts a unique combination of properties, making it a valuable target in several fields. In material science, its derivatives are being investigated as environmentally benign plasticizers, offering a potentially less toxic alternative to traditional phthalates.[1] For the pharmaceutical scientist, cyclohexanecarboxylate derivatives serve as critical scaffolds and building blocks in the synthesis of complex, homochiral molecules essential for drug discovery and development.[1]

The most direct and atom-economical route to this ester is the Fischer-Speier esterification, a cornerstone reaction first described in 1895.[3] This guide will illuminate the practical and theoretical considerations for executing this classic transformation with precision and efficiency.

The Cornerstone of Synthesis: Understanding Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[4] The reaction is fundamentally an equilibrium process, a critical fact that must govern all procedural choices.[5][6]

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Catalyst: Strong Acid)

To achieve a high yield of the desired ester, the equilibrium must be actively shifted to the right, in accordance with Le Châtelier's Principle. This is typically accomplished by two primary strategies that can be used in concert:

  • Use of Excess Reactant: Employing a large excess of one reactant (usually the less expensive one, in this case, the alcohol) increases the probability of forward-reaction collisions.[3][7]

  • Removal of a Product: Actively removing water as it is formed prevents the reverse reaction (ester hydrolysis) from occurring, thereby pulling the equilibrium towards the product side.[5][6]

The Reaction Mechanism: A Step-by-Step Analysis

The efficacy of the Fischer esterification hinges on the acid catalyst, which plays a crucial role in activating the carboxylic acid. The mechanism proceeds through a well-established, multi-step pathway involving nucleophilic acyl substitution.[4][6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid. This is the key activation step. The resulting resonance-stabilized cation is significantly more electrophilic than the neutral carbonyl carbon, making it highly susceptible to nucleophilic attack.[8]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the cyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral oxonium intermediate.[5][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular tautomerization converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

  • Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, yielding the final ester product, this compound, and regenerating the acid catalyst.[6]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediate Key Intermediates cluster_products Products Acid Cyclohexanecarboxylic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid 1. Protonation Alcohol Cyclohexanol Tetrahedral Tetrahedral Intermediate Catalyst H+ ProtonatedAcid->Tetrahedral 2. Nucleophilic Attack ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster 3 & 4. Proton Transfer & Water Elimination Water Water Tetrahedral->Water Forms Ester Cyclohexyl cyclohexanecarboxylate ProtonatedEster->Ester 5. Deprotonation RegenCatalyst H+

Fischer Esterification Mechanism for this compound.

A Validated Protocol for Synthesis

This section details a robust, field-proven methodology for the synthesis of this compound. The causality behind each choice of reagent and condition is explained to empower the researcher to adapt and troubleshoot effectively.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityPurposeKey Hazards
Cyclohexanecarboxylic Acid98-89-5128.1712.8 g (0.1 mol)Carboxylic Acid ReactantCauses serious eye irritation, Harmful if swallowed.[9][10]
Cyclohexanol108-93-0100.1630.1 g (0.3 mol)Alcohol Reactant & SolventHarmful if swallowed or inhaled, Causes skin irritation.
Toluene108-88-392.14100 mLAzeotropic SolventHighly flammable liquid and vapor, May be fatal if swallowed and enters airways.
Sulfuric Acid (conc.)7664-93-998.081 mLAcid CatalystCauses severe skin burns and eye damage.[3]
Diethyl Ether60-29-774.12~150 mLExtraction SolventExtremely flammable liquid and vapor, May form explosive peroxides.
Saturated Sodium Bicarbonate144-55-884.01~100 mLNeutralizing AgentNone significant.
Brine (Saturated NaCl)7647-14-558.44~50 mLWashing Agent (breaks emulsions)None significant.
Anhydrous Magnesium Sulfate7487-88-9120.37~5 gDrying AgentNone significant.
Experimental Workflow: A Self-Validating System

The chosen workflow integrates a Dean-Stark apparatus, which is the cornerstone of ensuring a high-yielding reaction. This piece of glassware physically separates the water by-product from the reaction mixture, providing a visual and quantitative measure of reaction progress while irreversibly driving the equilibrium forward.

Workflow A 1. Reagent Charging (Acid, Alcohol, Toluene) in Round-Bottom Flask B 2. Catalyst Addition (Conc. H₂SO₄, dropwise) A->B C 3. Reflux & Azeotropic Distillation (Heating mantle with Dean-Stark trap) B->C D 4. Reaction Monitoring (Water collection in Dean-Stark) C->D E 5. Work-up: Quenching & Neutralization (Cool, add to NaHCO₃ solution) D->E F 6. Liquid-Liquid Extraction (Separate layers, extract aqueous with ether) E->F G 7. Washing & Drying (Wash with brine, dry over MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J 10. Characterization (NMR, IR, GC-MS) I->J

Experimental workflow for the synthesis and purification.
Step-by-Step Methodology

Apparatus Setup: Assemble a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry. Place the flask in a heating mantle on a magnetic stir plate.

Reaction Procedure:

  • Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 12.8 g (0.1 mol) of cyclohexanecarboxylic acid, 30.1 g (0.3 mol) of cyclohexanol, and 100 mL of toluene. The use of a 3-fold excess of cyclohexanol helps to shift the equilibrium towards the products.[7] Toluene serves as an azeotropic solvent to facilitate the removal of water.[3]

  • Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add 1 mL of concentrated sulfuric acid dropwise through the top of the condenser. The addition is exothermic and must be done with caution.

  • Reflux: Heat the mixture to a gentle reflux. The boiling point of the toluene-water azeotrope is approximately 85°C. You will observe condensate forming in the condenser and collecting in the Dean-Stark trap. As the azeotrope condenses, it will separate into two layers in the trap: denser water at the bottom and less dense toluene at the top, which will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until water ceases to collect in the trap, and the volume of collected water approaches the theoretical amount (1.8 mL, or 0.1 mol). This typically takes 3-5 hours.[3] This provides a direct, visual confirmation that the reaction is complete.

Work-up and Purification:

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly and carefully, pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.[11] Caution: This will evolve CO₂ gas; vent the separatory funnel frequently and with care.

  • Extraction: Once gas evolution has ceased, stopper the funnel and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether to recover any dissolved product.

  • Washing: Combine all organic layers in the separatory funnel. Wash the combined organic phase with 50 mL of brine. This helps to remove residual water and break up any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the toluene and diethyl ether under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

  • Conduct the entire procedure in a well-ventilated chemical fume hood.

Chemical Hazards:

  • Sulfuric Acid: Extremely corrosive. Handle with extreme care. In case of contact, wash immediately with copious amounts of water.[8]

  • Toluene & Diethyl Ether: Highly flammable. Ensure no ignition sources (sparks, hot plates without temperature control) are present.

  • Cyclohexanecarboxylic Acid & Cyclohexanol: Irritants. Avoid skin contact and inhalation.[10]

Waste Disposal:

  • Neutralized aqueous waste can typically be disposed of down the drain with plenty of water, in accordance with local regulations.

  • Organic waste, including solvents and distillation residue, must be collected in a designated halogen-free organic waste container for proper disposal.

Conclusion

The Fischer esterification remains a highly relevant and powerful tool for the synthesis of esters like this compound. By understanding the equilibrium nature of the reaction and employing strategic measures such as excess reagent and azeotropic water removal, researchers can achieve high yields in a predictable and reproducible manner. The protocol described herein provides a self-validating system, where the collection of the water by-product serves as a direct indicator of reaction progress, ensuring a successful outcome for professionals in both academic and industrial laboratories.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
  • BenchChem. (n.d.). This compound | 15840-96-7.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic acid.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • BYJU'S. (n.d.). Fischer esterification reaction.

Sources

Metal-Free Radical Oxidative Alkoxycarbonylation for Ester Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of esters, fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, has traditionally been dominated by transition-metal-catalyzed carbonylation reactions. While effective, these methods often suffer from drawbacks such as the use of toxic and expensive metal catalysts, high pressures of carbon monoxide gas, and challenges in catalyst removal from the final product. This technical guide provides an in-depth exploration of an emerging and sustainable alternative: metal-free radical oxidative alkoxycarbonylation. We will delve into the core principles of this methodology, from the generation of radical intermediates to the intricacies of the carbonylation and alcohol trapping steps. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage greener and more efficient synthetic strategies for ester synthesis. We will dissect the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for understanding and implementing this powerful synthetic tool.

Introduction: The Imperative for Greener Ester Synthesis

Esters are a cornerstone of modern chemistry, with applications spanning a vast array of industries.[1][2] The conventional route to these vital compounds often involves transition-metal-catalyzed processes, which, despite their utility, present significant environmental and economic challenges.[1][3][4] The reliance on precious metals like palladium, rhodium, and ruthenium contributes to high costs and concerns over metal contamination in the final products, a critical consideration in pharmaceutical manufacturing.[3][4] Furthermore, the direct use of carbon monoxide (CO), a toxic and flammable gas, necessitates specialized high-pressure equipment and stringent safety protocols.[3]

These limitations have spurred the development of more sustainable and operationally simpler alternatives. Metal-free synthetic strategies have gained significant traction, offering the promise of reduced environmental impact and simplified purification procedures.[1][2][5] Among these, radical-mediated reactions have emerged as a powerful platform for C-C bond formation. This guide focuses on a particularly innovative approach: the metal-free radical oxidative alkoxycarbonylation of alkanes and other suitable substrates for the synthesis of esters.[6][7][8] This methodology circumvents the need for transition metals and, in many cases, utilizes safer and more convenient carbon monoxide surrogates.[9][10]

Core Principles of Metal-Free Radical Oxidative Alkoxycarbonylation

The metal-free radical oxidative alkoxycarbonylation process can be conceptually broken down into three key stages:

  • Radical Generation: The initiation of the reaction hinges on the generation of a carbon-centered radical from a suitable precursor, typically an alkane.

  • Carbonylation: The newly formed radical reacts with a carbon monoxide source to form an acyl radical intermediate.

  • Alkoxy Trapping: The acyl radical is then intercepted by an alcohol to yield the final ester product.

This sequence of events is facilitated by an oxidant, which drives the overall transformation.

The Engine of the Reaction: Radical Generation

The journey to the ester begins with the homolytic cleavage of a C-H bond in an alkane to generate an alkyl radical. This is often the most challenging step due to the high bond dissociation energies of C(sp³)–H bonds.[7] A common and effective strategy to overcome this hurdle is the use of a radical initiator, such as a peroxide.[6][7][8]

Di-tert-butyl peroxide (DTBP) is a frequently employed initiator.[6][7][8] Upon thermal or photochemical decomposition, DTBP generates tert-butoxyl radicals (t-BuO•). These highly reactive radicals can then abstract a hydrogen atom from an alkane, thereby generating the desired alkyl radical and tert-butanol as a byproduct.

Caption: Generation of an alkyl radical from an alkane using DTBP as a radical initiator.

Other peroxides like dicumyl peroxide (DCP) and tert-butyl hydroperoxide (TBHP) can also be used, though their efficiency may vary depending on the specific reaction conditions.[7]

The Carbonyl Source: Taming Carbon Monoxide

Once the alkyl radical is formed, it must be "carbonylated" to introduce the carbonyl group. While gaseous carbon monoxide can be used, its hazardous nature has driven the development of safer and more manageable CO surrogates .[3][9][10] These are stable, often solid or liquid compounds that can release CO in situ under specific reaction conditions.

CO SurrogateStructureRelease ConditionsReference
Phenyl FormateC₆H₅OCHOBase[9]
N-FormylsaccharinC₈H₅NO₄SBase
2,4,6-Trichlorophenyl FormateC₇H₃Cl₃O₂Trialkylamine
Formic AcidHCOOHDehydration[3]
N,N-Dimethylformamide (DMF)(CH₃)₂NCHOOxidative decomposition[3][10]

Table 1: Common Carbon Monoxide Surrogates in Organic Synthesis.

The choice of CO surrogate is critical and can influence the reaction conditions and overall efficiency. For instance, formates often require a base to liberate CO, while DMF can serve as both a solvent and a CO source under oxidative conditions.[3][10]

The reaction of the alkyl radical with carbon monoxide (or its surrogate) generates a highly reactive acyl radical.

The Final Step: Alcohol Trapping and Ester Formation

The newly formed acyl radical is a transient species that is readily trapped by an alcohol nucleophile. This step completes the synthesis of the ester and regenerates a radical species that can participate in subsequent chain propagation steps, or the chain is terminated.

Caption: Simplified mechanistic pathway of radical alkoxycarbonylation.

The overall process is an oxidative one, with the oxidant playing a crucial role in driving the reaction forward, often by participating in the regeneration of the radical initiator or by facilitating the decomposition of the CO surrogate.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a representative metal-free radical oxidative alkoxycarbonylation reaction. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

General Procedure for the Alkoxycarbonylation of Cyclohexane with Benzyl Alcohol

This protocol is adapted from the work of Lei and co-workers, which demonstrates a metal-free radical oxidative carbonylation of alkanes.[7]

Materials:

  • Cyclohexane (substrate)

  • Benzyl alcohol (nucleophile)

  • Di-tert-butyl peroxide (DTBP) (oxidant/initiator)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Carbon monoxide (gas)

  • Schlenk flask or high-pressure autoclave

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Experimental Workflow:

Sources

The Versatility of Cyclohexyl Cyclohexanecarboxylate: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexyl cyclohexanecarboxylate, a seemingly simple ester, holds a surprising degree of untapped potential within the realm of organic synthesis. This technical guide moves beyond its established roles as a plasticizer and fragrance component to explore its nuanced applications for researchers, scientists, and drug development professionals. We will dissect its reactivity, showcasing its utility as a versatile building block, a precursor to valuable intermediates, and a key component in the synthesis of complex molecular architectures. This document provides not only theoretical insights but also actionable experimental protocols and mechanistic explorations to empower chemists in their synthetic endeavors.

Introduction: Beyond the Bulk Properties

This compound (C13H22O2) is a saturated ester characterized by two cyclohexane rings linked by an ester functional group.[1] While its physical properties have led to its use in material science, its true value for the synthetic chemist lies in the reactivity of the ester moiety and the robust nature of the cyclohexyl scaffolds. This guide will illuminate its potential in key organic transformations, offering a roadmap for its strategic implementation in synthetic design.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily centered around the ester functional group. Standard ester transformations can be employed to generate a variety of valuable derivatives.

Hydrolysis: Accessing the Parent Acid and Alcohol

The cleavage of the ester bond to yield cyclohexanecarboxylic acid and cyclohexanol is a fundamental transformation. This can be achieved under both acidic and basic conditions.

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its irreversibility and typically faster reaction rates compared to acid-catalyzed hydrolysis.[2]

  • Materials:

    • This compound

    • Methanol/Water or Ethanol/Water mixture

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Hydrochloric Acid (HCl) for acidification

    • Ethyl acetate for extraction

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a mixture of alcohol and water.

    • Add a stoichiometric excess of NaOH or KOH (typically 1.1 to 1.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol solvent via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with HCl.

    • Extract the resulting cyclohexanecarboxylic acid and cyclohexanol with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the products. Further purification can be achieved by distillation or recrystallization.[2]

G cluster_hydrolysis Base-Catalyzed Hydrolysis Workflow Start Start Dissolve Ester Dissolve Cyclohexyl cyclohexanecarboxylate in Alcohol/Water Start->Dissolve Ester Add Base Add NaOH or KOH Dissolve Ester->Add Base Reflux Heat to Reflux Add Base->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Acidic Workup & Extraction Monitor->Workup Isolate Products Isolate Cyclohexanecarboxylic Acid & Cyclohexanol Workup->Isolate Products End End Isolate Products->End

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Transesterification: Modifying the Ester Moiety

Transesterification allows for the exchange of the cyclohexyl alcohol portion of the ester with other alcohols, opening avenues to a diverse range of cyclohexanecarboxylate esters. This reaction can be catalyzed by either an acid or a base.[3] The use of the desired alcohol as the solvent can drive the equilibrium towards the product.[3]

Protocol: Base-Catalyzed Transesterification

  • Materials:

    • This compound

    • Desired alcohol (e.g., ethanol)

    • Sodium alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide)

    • Anhydrous solvent (the desired alcohol)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol as the solvent.

    • Add a catalytic amount of the corresponding sodium alkoxide (e.g., 5 mol% sodium ethoxide).

    • Add this compound to the mixture.

    • Stir the reaction mixture at a suitable temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by distillation or chromatography.[3][4][5][6][7]

Reduction to Alcohols: A Gateway to Key Intermediates

Reduction of the ester functionality provides access to cyclohexylmethanol and cyclohexanol.[8] Strong reducing agents like lithium aluminum hydride (LAH) are required for this transformation.[9]

Protocol: Reduction with Lithium Aluminum Hydride (LAH)

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Ethyl acetate for quenching

    • Aqueous solution of sodium sulfate or Rochelle's salt for workup

  • Procedure:

    • To a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add a suspension of LAH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous NaOH solution (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

    • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohols. Purification can be achieved by distillation.[9][10][11][12][13]

G cluster_reduction LAH Reduction Workflow Start Start Prepare LAH Prepare LAH suspension in anhydrous THF Start->Prepare LAH Add Ester Add Cyclohexyl cyclohexanecarboxylate solution dropwise at 0°C Prepare LAH->Add Ester Reaction Stir at room temperature Add Ester->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Careful quenching of excess LAH Monitor->Quench Workup Aqueous workup and filtration Quench->Workup Isolate Products Isolate Cyclohexylmethanol & Cyclohexanol Workup->Isolate Products End End Isolate Products->End

Caption: Workflow for the LAH reduction of this compound.

This compound as a Precursor in Complex Molecule Synthesis

The true potential of this compound is realized when it is utilized as a foundational element in the synthesis of more complex and biologically active molecules.

Synthesis of Amides: Building Blocks for Pharmaceuticals and Agrochemicals

Direct aminolysis of this compound can be challenging. A more efficient route involves the conversion to cyclohexanecarbonyl chloride, which readily reacts with amines to form amides. Alternatively, related esters like methyl cyclohexanecarboxylate can undergo catalyzed aminolysis.[4] Cyclohexanecarboxamides are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[14][15][16]

Protocol: Two-Step Synthesis of N-Substituted Cyclohexanecarboxamides

  • Step 1: Synthesis of Cyclohexanecarbonyl Chloride

    • Hydrolyze this compound to cyclohexanecarboxylic acid as described in section 2.1.

    • Treat the resulting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield cyclohexanecarbonyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or neat.

  • Step 2: Amide Formation

    • Dissolve the desired primary or secondary amine in an inert solvent (e.g., dichloromethane) and cool in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

    • Slowly add the cyclohexanecarbonyl chloride to the amine solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup to remove the base and any unreacted starting materials, followed by purification of the amide product.

Application in Pharmaceutical Synthesis: The Case of Praziquantel

Cyclohexanecarboxylic acid and its derivatives are pivotal in the synthesis of Praziquantel, a crucial anthelmintic drug.[17] Several synthetic routes to Praziquantel utilize cyclohexanecarbonyl chloride as a key acylating agent.[18][19] For instance, in one approach, 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline is acylated with cyclohexanecarbonyl chloride as a key step in the construction of the final drug molecule.[17] Another synthesis involves the acylation of an intermediate with cyclohexanecarbonyl chloride under basic conditions to yield Praziquantel.[17]

G cluster_praziquantel Synthetic Pathway to Praziquantel Cyclohexyl_cyclohexanecarboxylate Cyclohexyl cyclohexanecarboxylate Hydrolysis Hydrolysis Cyclohexyl_cyclohexanecarboxylate->Hydrolysis Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Hydrolysis->Cyclohexanecarboxylic_acid Chlorination SOCl₂ or (COCl)₂ Cyclohexanecarboxylic_acid->Chlorination Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride Chlorination->Cyclohexanecarbonyl_chloride Acylation Acylation Cyclohexanecarbonyl_chloride->Acylation Tetrahydroisoquinoline_derivative Tetrahydroisoquinoline Derivative Tetrahydroisoquinoline_derivative->Acylation Praziquantel Praziquantel Acylation->Praziquantel

Sources

Cyclohexyl Cyclohexanecarboxylate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an ever-present demand for versatile and efficient chemical building blocks. Among these, the carbocyclic ester cyclohexyl cyclohexanecarboxylate has emerged as a pivotal, yet often understated, intermediate. Its unique structural features—a stable, lipophilic cyclohexyl core coupled with a readily transformable ester functionality—provide a robust scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in the development of critical therapeutics. We will delve into the causality behind its synthetic routes, detail its conversion into key reactive species, and present a case study on its integral role in the synthesis of the globally significant anthelmintic drug, Praziquantel. This document serves as a practical resource for researchers and professionals engaged in the intricate process of pharmaceutical development, providing both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of the Cyclohexyl Moiety in Medicinal Chemistry

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity and lipophilic nature, which can significantly influence a drug molecule's binding affinity, metabolic stability, and pharmacokinetic profile. When functionalized as this compound, this moiety becomes a versatile synthon, offering a gateway to a variety of critical chemical transformations. Its primary value as a pharmaceutical intermediate lies in its role as a stable precursor to more reactive species, such as cyclohexanecarbonyl chloride, which is a cornerstone in the synthesis of numerous APIs. The ester itself, being relatively non-polar, is soluble in a wide range of organic solvents, making it amenable to various reaction conditions.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective utilization in multi-step syntheses.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValueSource
CAS Number 15840-96-7PubChem[2][3]
Molecular Formula C₁₃H₂₂O₂PubChem[2][3]
Molecular Weight 210.31 g/mol PubChem[2][3]
Appearance Colorless to pale yellow liquidCymitQuimica[1]
Boiling Point 273.6 ± 8.0 °C (Predicted)ChemicalBook
Density 1.00 ± 0.1 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in organic solvents, sparingly soluble in waterCymitQuimica[1]
Spectroscopic Characterization

Unambiguous identification of this compound is crucial for quality control and reaction monitoring. The following spectroscopic data provide a characteristic fingerprint for the molecule.

Table 2: Key Spectroscopic Data for this compound

Technique Key Peaks / Signals Interpretation Source
¹³C NMR Multiple signals in the aliphatic region (approx. 25-45 ppm)Signal for the carbon of the ester-bound cyclohexyl ring (approx. 72 ppm)Carbonyl carbon signal (approx. 175 ppm)Confirms the presence of two distinct cyclohexyl rings.Characteristic downfield shift due to the electronegative oxygen.Typical chemical shift for an ester carbonyl carbon.SpectraBase[4]
FT-IR (Vapor Phase) Strong C-H stretching vibrations (~2850-2950 cm⁻¹)Strong, sharp C=O stretching of the ester (~1730 cm⁻¹)C-O stretching vibrations (~1170 cm⁻¹)Characteristic of the saturated cyclohexyl rings.Definitive peak for the ester functional group.Confirms the ester linkage.PubChem[2]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) may be weak or absent.Characteristic fragmentation pattern including peaks corresponding to the cyclohexyl cation (m/z 83) and the cyclohexanecarbonyl moiety.Provides information on the molecular weight and structural fragments.PubChem[2]

Synthesis and Manufacturing Principles

The efficient synthesis of this compound is a critical first step in its journey as a pharmaceutical intermediate. Several synthetic strategies exist, with the choice often dictated by factors such as raw material availability, cost, and desired purity.

Palladium-Catalyzed Carbonylative Esterification

A robust and increasingly favored method involves the combined process of cyclohexanol dehydration and subsequent alkoxycarbonylation of the resulting cyclohexene. This one-pot synthesis demonstrates high atom economy and operates under relatively mild conditions.

The core principle of this process is the in-situ generation of cyclohexene from cyclohexanol, catalyzed by an acid such as p-toluenesulfonic acid. The cyclohexene is then immediately consumed in a palladium-catalyzed alkoxycarbonylation reaction with carbon monoxide and additional cyclohexanol to form the target ester. This continuous removal of cyclohexene shifts the equilibrium of the reversible dehydration reaction, driving the overall process towards the final product.

Synthesis_Pathway cluster_dehydration Dehydration cluster_carbonylation Alkoxycarbonylation Cyclohexanol1 Cyclohexanol Cyclohexene Cyclohexene Cyclohexanol1->Cyclohexene p-TsOH, Δ - H₂O Product Cyclohexyl Cyclohexanecarboxylate Cyclohexene->Product Pd(OAc)₂/PPh₃ p-TsOH Cyclohexanol2 Cyclohexanol Cyclohexanol2->Product Pd(OAc)₂/PPh₃ p-TsOH CO Carbon Monoxide (CO) CO->Product Pd(OAc)₂/PPh₃ p-TsOH

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol: Combined Dehydration and Alkoxycarbonylation [5]

Materials:

  • Cyclohexanol

  • Toluene (solvent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Carbon monoxide (CO)

  • High-pressure steel reactor with a glass insert and magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glovebox, charge the glass insert of the reactor with Pd(OAc)₂, PPh₃, and p-TsOH in a toluene solution. The molar ratio of Pd:PPh₃:p-TsOH is crucial and should be optimized (e.g., 1:3:10).

  • Reactant Addition: Add cyclohexanol to the catalyst mixture.

  • Reaction Setup: Seal the reactor and purge several times with CO. Pressurize the reactor to the desired CO pressure (e.g., 2.1 MPa).

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing samples via gas chromatography (GC). Upon completion, cool the reactor to room temperature and carefully vent the CO. The product can be purified by distillation under reduced pressure.

Causality and Self-Validation: The success of this one-pot reaction hinges on the dual role of p-toluenesulfonic acid, which acts as both a dehydration catalyst and a co-catalyst for the palladium system.[5] The self-validating nature of this protocol lies in the continuous consumption of the cyclohexene intermediate, which drives the reaction to completion. A key challenge is the formation of cyclohexanecarboxylic acid as a by-product due to the presence of water from the initial dehydration step.[5] Minimizing water content is therefore critical for maximizing the yield of the desired ester.

Application as a Pharmaceutical Intermediate: The Praziquantel Case Study

While this compound can be used in the synthesis of various molecules, its most prominent role in pharmaceuticals is as a stable precursor to cyclohexanecarbonyl chloride . This acid chloride is a key building block for the synthesis of Praziquantel , an essential medication on the World Health Organization's Model List of Essential Medicines for the treatment of schistosomiasis and other parasitic worm infections.[6][7]

Conversion to Cyclohexanecarbonyl Chloride

The conversion of the ester to the acid chloride is a two-step process involving hydrolysis followed by chlorination. However, a more direct and common industrial route is the chlorination of cyclohexanecarboxylic acid, which itself can be derived from the hydrolysis of this compound or synthesized independently.

Conversion_Pathway Ester Cyclohexyl Cyclohexanecarboxylate Acid Cyclohexanecarboxylic Acid Ester->Acid Hydrolysis (H₃O⁺ or OH⁻) AcidChloride Cyclohexanecarbonyl Chloride Acid->AcidChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Caption: Conversion of the ester to the key acid chloride intermediate.

Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride from Cyclohexanecarboxylic Acid [8]

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (solvent)

  • Dean-Stark apparatus

Procedure:

  • Anhydrous Conditions: Dissolve cyclohexanecarboxylic acid in benzene in a flask equipped with a condenser and a Dean-Stark trap.

  • Azeotropic Distillation: Heat the mixture to reflux to remove any residual water azeotropically.

  • Chlorination: Cool the anhydrous solution to room temperature and slowly add thionyl chloride.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Purification: After the reaction is complete, the excess thionyl chloride and benzene can be removed by distillation. The resulting cyclohexanecarbonyl chloride can be purified by vacuum distillation.

Trustworthiness of the Protocol: This is a standard and reliable method for the synthesis of acid chlorides. The use of a Dean-Stark trap ensures the removal of water, which is critical as thionyl chloride reacts violently with water. The reaction with methanol to form methyl cyclohexanecarboxylate serves as a simple and effective method to confirm the formation of the acid chloride via GC analysis.[8]

Role in Praziquantel Synthesis

Cyclohexanecarbonyl chloride is the acylating agent used to introduce the crucial cyclohexanecarbonyl moiety into the praziquantel scaffold. This group is essential for the drug's anthelmintic activity. The synthesis of Praziquantel involves the acylation of a piperazino-isoquinoline intermediate with cyclohexanecarbonyl chloride.[6][7]

Praziquantel_Synthesis AcidChloride Cyclohexanecarbonyl Chloride Praziquantel Praziquantel AcidChloride->Praziquantel Acylation (Base) Intermediate Piperazino-isoquinoline Intermediate Intermediate->Praziquantel Acylation (Base)

Caption: Final acylation step in the synthesis of Praziquantel.

Broader Applications and Future Perspectives

The utility of the cyclohexanecarboxylate and related cyclohexanecarboxylic acid moieties extends beyond Praziquantel. Research has shown their incorporation into potential new therapeutics, including:

  • Anticancer Agents: Analogs of the chemotherapy drug Docetaxel, where phenyl groups are replaced by cyclohexyl groups, have shown potent activity. Specifically, a C-2 cyclohexanecarboxylate analog of paclitaxel has been synthesized and studied, indicating that aromatic rings are not a strict requirement for high potency in this class of drugs.[2]

  • DGAT1 Inhibitors: The cyclohexanecarboxylic acid head group is a key feature in a class of potent and selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders.[9]

The cyclohexyl moiety serves as a bioisostere for phenyl and t-butyl groups, offering a way to modulate a compound's lipophilicity and binding interactions in a more three-dimensional manner compared to a flat aromatic ring.[10] This makes this compound and its derivatives valuable tools in lead optimization and the development of new chemical entities.

Safety and Handling

As with any chemical reagent, proper handling of this compound and its derivatives is essential.

  • This compound: May cause skin, eye, and respiratory irritation.[11] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Cyclohexanecarbonyl Chloride: This is a corrosive substance that reacts with moisture.[12] It causes severe skin burns and eye damage.[13] Handling must be done in a fume hood with appropriate PPE, and care must be taken to avoid contact with water.

Always consult the latest Safety Data Sheet (SDS) before handling these chemicals.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates in pharmaceutical synthesis. While its direct incorporation into final drug structures is less common, its role as a stable, versatile precursor to the highly reactive and synthetically crucial cyclohexanecarbonyl chloride is undeniable. The synthesis of Praziquantel serves as a prime example of its industrial and medicinal significance. As drug discovery continues to demand novel molecular architectures with finely tuned properties, the strategic use of robust and adaptable building blocks like this compound will remain a cornerstone of innovation in the pharmaceutical industry. Its ability to introduce the valuable cyclohexyl scaffold provides medicinal chemists with a powerful tool to enhance the therapeutic potential of new drug candidates.

References

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Introduction: Profile of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biodegradability of Cyclohexyl Cyclohexanecarboxylate

Abstract: This technical guide provides a comprehensive analysis of the biodegradability of this compound (CAS 15840-96-7). The document delineates the theoretical principles governing its microbial degradation, focusing on the initial enzymatic hydrolysis of the ester linkage and the subsequent catabolism of its constituent moieties: cyclohexanol and cyclohexanecarboxylic acid. Standardized methodologies for assessing aerobic biodegradability, specifically the OECD 301F guideline, are detailed with an emphasis on experimental rationale and data interpretation. This guide is intended for researchers, environmental scientists, and drug development professionals requiring a deep understanding of the environmental fate of this compound.

This compound is an organic compound characterized by an ester functional group linking two cyclohexane rings.[1] Its chemical structure confers properties such as low water solubility and a non-polar nature, making it soluble in organic solvents.[1] These characteristics are pivotal in understanding its environmental distribution and bioavailability to microorganisms.[2] The compound is used in various applications, including as a solvent, plasticizer, and an intermediate in the synthesis of other chemicals.[1][3] Given its potential for environmental release, a thorough evaluation of its biodegradability is essential for a complete ecological risk assessment.

cluster_main This compound cluster_formula Molecular Formula: C₁₃H₂₂O₂ cluster_cas CAS: 15840-96-7 c1 p1 p2 Biodegradation_Pathway cluster_products Hydrolysis Products cluster_path1 Cyclohexanol Catabolism cluster_path2 CHCA Catabolism parent Cyclohexyl cyclohexanecarboxylate hydrolysis Enzymatic Hydrolysis (Esterases, Lipases) parent->hydrolysis cyclohexanol Cyclohexanol hydrolysis->cyclohexanol chca Cyclohexanecarboxylic Acid (CHCA) hydrolysis->chca cyclohexanone Cyclohexanone cyclohexanol->cyclohexanone beta_ox β-Oxidation / Aromatization chca->beta_ox ring_open1 Ring Cleavage (e.g., via Adipic Acid) cyclohexanone->ring_open1 krebs Central Metabolism (Krebs Cycle) ring_open1->krebs ring_open2 Ring Cleavage beta_ox->ring_open2 ring_open2->krebs mineralization Ultimate Biodegradation (CO₂ + H₂O + Biomass) krebs->mineralization

Caption: Proposed aerobic biodegradation pathway for this compound.

Section 2: Standardized Methodologies for Assessing Biodegradability

To empirically determine the biodegradability of a chemical, standardized test protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines that are globally recognized for regulatory and scientific purposes. [4]For screening chemicals, the "Ready Biodegradability" tests (OECD 301 series) are paramount. [5][6]A positive result in these stringent tests provides strong evidence that the substance will undergo rapid and ultimate degradation in a variety of aerobic environments.

Detailed Protocol: OECD 301F - Manometric Respirometry Test

This method is particularly suitable for assessing poorly soluble compounds like this compound. [7]It determines the extent of biodegradation by measuring the oxygen consumed by a microbial inoculum over a 28-day period.

Principle: A known volume of a mineral medium containing the test substance at a specific concentration is inoculated with a mixed population of microorganisms (typically from activated sludge). The mixture is incubated in a sealed flask connected to a respirometer. As microorganisms metabolize the test substance, they consume oxygen, and the amount consumed is measured over time. The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the theoretical maximum oxygen demand (ThOD).

Experimental Protocol:

  • Preparation of Reagents:

    • Mineral Medium: Prepare a buffered aqueous solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) as per the OECD 301 guideline. This ensures that microbial growth is not limited by nutrient availability, making the test substance the sole carbon source.

    • Inoculum: Obtain fresh activated sludge from a domestic wastewater treatment plant. The sludge is washed and aerated to reduce its endogenous respiration rate. This provides a diverse, environmentally relevant microbial community.

    • Test Substance: Prepare a stock solution or dispersion of this compound. Due to its low water solubility, it may be necessary to adsorb it onto an inert support like silica gel or use a solvent-free direct addition method.

    • Reference Substance: A readily biodegradable compound, such as sodium benzoate, is run in parallel. This serves as a positive control to verify the viability and activity of the inoculum. A valid test requires the reference to meet the pass level. [8]

  • Apparatus Setup:

    • Set up multiple respirometer flasks for each condition:

      • Test Flasks (duplicate): Mineral medium + Inoculum + Test Substance.

      • Blank Control (duplicate): Mineral medium + Inoculum (measures endogenous respiration of the inoculum).

      • Reference Control (single): Mineral medium + Inoculum + Reference Substance.

    • A vessel containing a CO₂ absorbent (e.g., potassium hydroxide) is placed inside each sealed flask to trap the carbon dioxide produced, ensuring that pressure changes are solely due to oxygen consumption.

  • Incubation and Measurement:

    • Incubate the flasks at a constant temperature (20-25°C) in the dark for 28 days, with continuous stirring to ensure oxygen transfer.

    • The oxygen consumption is measured continuously or at frequent intervals by the respirometer.

  • Data Calculation and Interpretation:

    • The net oxygen consumption for the test substance is calculated by subtracting the oxygen consumption of the blank control from that of the test flasks.

    • The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed [mg] / ThOD [mg]) * 100

    • Pass Criteria for Ready Biodegradability: The substance is considered "readily biodegradable" if it achieves >60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when biodegradation first exceeds 10%. [5]

OECD_301F_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (28 Days) cluster_analysis 3. Data Analysis A Prepare Mineral Medium C Prepare Test, Blank, & Reference Flasks A->C B Prepare Inoculum (Activated Sludge) B->C D Seal Flasks in Respirometer C->D E Incubate at 20-25°C with Stirring D->E F Continuously Monitor Oxygen Consumption E->F G Calculate Net O₂ Consumption F->G H Calculate % Biodegradation vs. ThOD G->H I Apply Pass Criteria (>60% in 10-d window) H->I

Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.

Section 3: Data Synthesis and Interpretation

The initial hydrolysis step is unlikely to be a barrier, as esterases are widespread. The subsequent degradation of cyclohexanol and cyclohexanecarboxylic acid is also well-documented. [9][10][11]However, the kinetics can be influenced by factors such as the initial concentration (high concentrations of CHCA can be inhibitory) and environmental conditions like pH and temperature. [11][12]Given that both hydrolysis products are known to be biodegradable, it is plausible that this compound would be classified as, at a minimum, inherently biodegradable . It may pass the stringent criteria for ready biodegradability , though this would need to be confirmed experimentally, as the kinetics of the complete process are unknown.

Table 1: Predicted Biodegradability Profile of this compound and its Metabolites
CompoundTest GuidelineExpected OutcomeClassificationRationale & References
This compound OECD 301F>60% ThODPotentially Readily BiodegradableEster linkage is susceptible to hydrolysis;[9][13] degradation of hydrolysis products is known. [10][11]
CyclohexanolOECD 301 Series>60% ThODReadily BiodegradableKnown to be mineralized via cyclohexanone and ring-opening. [10][14]
Cyclohexanecarboxylic AcidOECD 301 Series>60% ThODReadily BiodegradableDegraded efficiently by acclimated activated sludge via multiple pathways. [11][15][16]

Conclusion

The biodegradability of this compound is governed by a sequential metabolic process. The molecule's structure strongly suggests a primary degradation step involving enzymatic hydrolysis of the ester bond, yielding cyclohexanol and cyclohexanecarboxylic acid. Both of these intermediates are known to be readily biodegradable under aerobic conditions, indicating that the parent compound is unlikely to persist in environments with active microbial communities. While it is predicted to be, at minimum, inherently biodegradable, empirical testing using standardized protocols such as the OECD 301F is necessary to definitively classify it as "readily biodegradable" and to determine the kinetics of its complete mineralization. This information is critical for accurate environmental risk assessment and for the development of sustainable chemical products.

References

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A-Z Guide to the Thermal Stability of Cyclohexyl Cyclohexanecarboxylate: Methodologies, Mechanisms, and Critical Influencing Factors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of cyclohexyl cyclohexanecarboxylate (C13H22O2). As a key intermediate and solvent in various industrial applications, a thorough knowledge of its behavior at elevated temperatures is paramount for ensuring process safety, product quality, and shelf-life.[1][2] This document details the foundational principles of ester decomposition, presents validated, step-by-step protocols for essential analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and explores the primary factors that influence the compound's stability. Anticipated decomposition pathways are discussed, and a robust data interpretation strategy is provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Stability for this compound

This compound is a bicyclic ester formed from cyclohexanecarboxylic acid and cyclohexanol.[2] It is a colorless to pale yellow liquid with applications as a solvent, plasticizer, and an intermediate in organic synthesis.[1][2] The inherent stability of its cyclohexane rings contributes to its utility in various chemical processes.[2] However, like all esters, its functional group represents a potential site for thermal degradation, which can be initiated at elevated temperatures.

Understanding the thermal stability of this compound is critical for several reasons:

  • Process Safety: Uncontrolled decomposition can lead to the generation of volatile and potentially flammable byproducts, causing pressure buildup in closed systems.

  • Product Purity & Quality: Degradation compromises the purity of the final product, potentially introducing contaminants that can affect performance, toxicity, and regulatory compliance.

  • Shelf-Life Prediction: For applications in formulations or as a stored intermediate, defining its thermal limits is essential for establishing appropriate storage conditions and predicting long-term stability.

Foundational Principles: Mechanisms of Ester Pyrolysis

The thermal decomposition (pyrolysis) of esters in the absence of oxygen typically proceeds through several potential mechanisms. At elevated temperatures, the bonds within the ester functional group weaken, leading to cleavage. For esters with beta-hydrogens on the alcohol moiety, a common pathway is a six-centered, concerted elimination reaction (Ester Pyrolysis), which yields an alkene and a carboxylic acid.[3]

Other potential degradation pathways include:

  • Radical Scission: Homolytic cleavage of the C-O bonds can form acyl and alkyl radicals, which can then undergo further reactions like recombination or decomposition to form a variety of smaller molecules, including CO2 and hydrocarbons.[4]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze back to cyclohexanecarboxylic acid and cyclohexanol.[2][5] This process is often accelerated by heat.

  • Oxidation: In an oxidative atmosphere (presence of air), decomposition can be more complex, involving radical chain reactions that lead to a different profile of degradation products, including hydroperoxides.[4][6]

Core Methodologies for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is ideal for determining the temperature at which degradation begins and quantifying the mass loss associated with decomposition events.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5–10 mg of high-purity this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere Setup: Place the crucible onto the TGA balance. Seal the furnace and purge the system with an inert gas, typically nitrogen, at a flow rate of 20–50 mL/min to establish an inert atmosphere. An oxidative run using air can be performed for comparison.

  • Thermal Program: Equilibrate the sample at a starting temperature of 30 °C.

  • Heating Ramp: Increase the temperature from 30 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

The primary output is a TGA curve (mass vs. temperature). Key parameters to extract are:

  • Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Mass Loss Steps: The percentage of mass lost in distinct decomposition stages, which can provide clues about the degradation mechanism.

TGA_Workflow cluster_prep Sample Preparation cluster_run TGA Execution cluster_analysis Data Analysis Calibrate Instrument Calibration Weigh Weigh 5-10 mg Sample Calibrate->Weigh Load Load into Crucible Weigh->Load Purge Purge with N2/Air Load->Purge Heat Ramp 10°C/min to 600°C Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine T_onset & % Mass Loss Plot->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorption) or exothermic (heat release) processes.[11][12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2–5 mg of high-purity this compound into a hermetically sealed aluminum pan. A pierced or open pan may be used if studying volatilization, but a sealed pan is crucial for observing decomposition without mass loss from evaporation.

  • Atmosphere Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

  • Thermal Program: Equilibrate the sample at a starting temperature of -20 °C.

  • Heating Ramp: Increase the temperature at a constant rate of 10 °C/min up to a temperature beyond the decomposition point determined by TGA (e.g., 400 °C).

  • Data Acquisition: Continuously record the heat flow as a function of temperature.

The DSC thermogram plots heat flow against temperature. Key features include:

  • Melting Point (T_m): A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The melting point for this compound is reported to be around 171-172 °C.[13]

  • Decomposition: A broad, often complex series of exothermic or endothermic peaks at higher temperatures, indicating the energy changes associated with bond breaking and formation during degradation.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Execution cluster_analysis Data Analysis Calibrate Instrument Calibration Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Seal in Al Pan Weigh->Seal Purge Purge with N2 Seal->Purge Heat Ramp 10°C/min to 400°C Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Plot Plot DSC Thermogram Record->Plot Identify Identify Melting & Decomposition Peaks Plot->Identify

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Thermal Profile and Data Summary

While specific experimental TGA/DSC data for this compound is not widely published, a hypothetical profile can be constructed based on its structure and the behavior of similar esters.

ParameterTechniqueExpected ResultSignificance
Melting Point (T_m) DSC~171-172 °C[13]Confirms identity and purity.
Boiling Point N/A~274 °C (Predicted)[13]Indicates volatility.
Decomposition Onset (T_onset) TGA (Nitrogen)> 250 °CDefines the upper limit of thermal stability in an inert atmosphere.
Decomposition Profile DSC (Nitrogen)Complex exothermic/endothermic events following the onset temperature.Reveals the energetic nature of the decomposition reactions.
Mass Loss TGAA primary mass loss step corresponding to the cleavage of the ester.Quantifies the extent of degradation.

Potential Thermal Decomposition Pathway

The most probable initial decomposition step for this compound in an inert atmosphere is the pyrolysis elimination reaction. This concerted, six-membered ring transition state would lead to the formation of cyclohexene and cyclohexanecarboxylic acid.

Decomposition_Pathway cluster_products Initial Decomposition Products cluster_secondary Further Decomposition Reactant This compound Product1 Cyclohexene Reactant->Product1 Δ (Heat) (Pyrolysis) Product2 Cyclohexanecarboxylic Acid Reactant->Product2 Δ (Heat) (Pyrolysis) Sec_Product2 Smaller Hydrocarbons Product1->Sec_Product2 High Temp Sec_Product1 CO, H2O Product2->Sec_Product1 High Temp

Caption: Plausible thermal decomposition pathway.

At higher temperatures, the initial products can undergo further degradation. Cyclohexanecarboxylic acid can decompose to cyclohexene, carbon monoxide, and water.[14] Cyclohexene itself can decompose into smaller hydrocarbon fragments.[15][16]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. A combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust analytical strategy to define its thermal limits. The primary decomposition pathway is likely an elimination reaction yielding cyclohexene and cyclohexanecarboxylic acid, with an onset of degradation expected above 250 °C in an inert atmosphere. The presence of oxygen or moisture can significantly alter these pathways and lower the decomposition temperature. The methodologies and insights presented in this guide serve as a foundational reference for any professional engaged in the research, development, or quality control of this compound.

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  • ResearchGate. Thermodynamic properties of some cyclohexyl esters in the condensed state.
  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • PubChem. Methyl cyclohexanecarboxylate.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
  • IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
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  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.

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Section 1: Core Molecular Attributes of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclohexyl Cyclohexanecarboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core attributes, synthesis, and application of this compound. It aims to provide not just data, but field-proven insights grounded in established scientific principles.

This compound is an organic compound characterized as the ester of cyclohexanecarboxylic acid and cyclohexanol. Its structure, composed of two cyclohexane rings linked by an ester functional group, imparts specific chemical properties that make it a valuable intermediate in various synthetic applications.

The definitive molecular formula for this compound is C₁₃H₂₂O₂ .[1][2][3][4] This formula is consistently verified across major chemical databases. Based on this composition, the calculated molecular weight is approximately 210.31 g/mol .[1][4]

Key Chemical Identifiers

For unambiguous identification in research and regulatory documentation, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 15840-96-7CP Lab Safety, PubChem[1]
Molecular Formula C₁₃H₂₂O₂CP Lab Safety, PubChem[1][2]
Molecular Weight 210.31 g/mol PubChem, ChemicalBook[1][4]
InChI Key VJCWGXGMXAVKJU-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1CCC(CC1)C(=O)OC2CCCCC2PubChem[1]
Synonyms Cyclohexanecarboxylic acid, cyclohexyl ester; Cyclohexyl cyclohexanoatePubChem, CymitQuimica[1][2][5]
Molecular Structure Visualization

The two-dimensional structure illustrates the connectivity of the atoms, showing the cyclohexyl group attached to the carbonyl carbon and another cyclohexyl group attached to the ester oxygen.

Caption: 2D structure of this compound.

Section 2: Physicochemical and Chemical Properties

Understanding the physical and chemical properties is fundamental to its application, handling, and storage.

Key Physicochemical Data
PropertyValueNotesSource
Appearance Colorless to pale yellow liquidAt room temperature.CymitQuimica[2]
Odor PleasantCymitQuimica[2]
Boiling Point 273.6 ± 8.0 °CPredicted value.ChemicalBook[4]
Density 1.00 ± 0.1 g/cm³Predicted value.ChemicalBook[4]
Solubility Soluble in organic solvents; low solubility in waterDue to its relatively non-polar, hydrophobic nature.CymitQuimica[2]
Storage Room temperature, sealed in a dry environmentCP Lab Safety, ChemicalBook[4]

The molecule's non-polar character, stemming from the two cyclohexane rings, governs its solubility profile, making it an effective component in non-aqueous systems.[2] Chemically, the ester linkage is the most reactive site, susceptible to hydrolysis under acidic or basic conditions, which would yield cyclohexanecarboxylic acid and cyclohexanol.[2] This reactivity is a key consideration in its use as a synthetic intermediate.

Section 3: Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. A notable and efficient method involves a combined, one-pot process starting from cyclohexanol. This approach is advantageous as it leverages the equilibrium of an initial dehydration reaction to drive the subsequent carbonylation.[6]

The core principle involves the acid-catalyzed dehydration of cyclohexanol to cyclohexene. This in-situ generated cyclohexene is then subjected to alkoxycarbonylation with another molecule of cyclohexanol and carbon monoxide, catalyzed by a palladium-phosphine system.[6] The choice of p-toluenesulfonic acid is critical as it serves as a catalyst for both the dehydration and as a co-catalyst for the palladium system.[6]

Experimental Protocol: One-Pot Synthesis

This protocol is a representative methodology based on published research.[6]

Objective: To synthesize this compound from cyclohexanol in a single reactor.

Materials:

  • Cyclohexanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • p-Toluenesulfonic acid monohydrate

  • High-pressure autoclave reactor equipped with a stirrer and gas inlet

  • Carbon monoxide (CO) gas cylinder

  • Solvent (e.g., Toluene, if required)

  • Standard glassware for workup and purification

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Loading: Into the reactor, add palladium(II) acetate, triphenylphosphine, and p-toluenesulfonic acid monohydrate. The molar ratios of these components are critical for catalytic efficiency and must be optimized.

  • Reactant Addition: Add cyclohexanol to the reactor.

  • Reaction Conditions: Seal the reactor. Pressurize with carbon monoxide to the desired pressure (e.g., 2.1 MPa) and begin heating to the target temperature (e.g., 110°C) with constant stirring.[6]

  • Monitoring: Monitor the reaction progress over time (e.g., 5 hours) by analyzing aliquots (if the reactor setup allows) via Gas Chromatography (GC) to observe the consumption of reactants and formation of the product.[6]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Purification:

    • Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The yield should be calculated based on the limiting reactant. A known side-product is cyclohexanecarboxylic acid, which can form from hydrolysis if water is present.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process One-Pot Reaction Cyclohexanol Cyclohexanol Dehydration Dehydration Cyclohexanol->Dehydration Catalyst Carbonylation Alkoxycarbonylation Cyclohexanol->Carbonylation pTSA p-Toluenesulfonic Acid pTSA->Dehydration Pd_cat Pd(OAc)₂ / PPh₃ Pd_cat->Carbonylation CO Carbon Monoxide (CO) CO->Carbonylation Cyclohexene Cyclohexene (in-situ) Dehydration->Cyclohexene H₂O Product Cyclohexyl cyclohexanecarboxylate Carbonylation->Product Cyclohexene->Carbonylation

Caption: One-pot synthesis of this compound.

Section 4: Applications in Research and Drug Development

This compound and its parent acid, cyclohexanecarboxylic acid, are versatile molecules with significant applications in industrial and pharmaceutical chemistry.

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex molecules. It is used in the preparation of other carboxylic acid esters and lactones.[4]

  • Building Block: The compound is listed as a building block for protein degraders, a class of molecules of high interest in modern drug discovery for targeted therapy. More broadly, cyclohexanecarboxylate derivatives are crucial building blocks in pharmaceutical research for creating homochiral disubstituted cyclohexanes, which are common motifs in drug candidates.[7]

  • Industrial Applications: Beyond pharma, it is used as a solvent and a plasticizer.[2] There is growing interest in cyclohexanecarboxylate derivatives as environmentally friendly plasticizers with lower toxicity compared to traditional phthalates.[7]

  • Precursor Relevance: The precursor, cyclohexanecarboxylic acid, is a vital starting material for producing caprolactam (the monomer for nylon-6) and is used in the synthesis of pharmaceuticals for schistosomiasis and as anti-pregnancy agents.[8][9][10]

Section 5: Safety, Handling, and Storage

While detailed toxicological properties have not been thoroughly investigated, existing safety data sheets (SDS) provide clear guidelines for safe handling.[11]

Protocol for Safe Laboratory Handling

Objective: To outline the necessary precautions for handling this compound safely in a research environment.

Core Principles:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[12]

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Specific Procedures:

  • Pre-Handling: Review the Safety Data Sheet (SDS) before use. Ensure an eyewash station and safety shower are accessible.[12]

  • During Handling:

    • Dispense the liquid carefully to avoid splashing.

    • If inhalation occurs, move the individual to fresh air. If breathing is difficult, seek medical attention.[11]

    • In case of skin contact, wash the affected area immediately with soap and plenty of water.[11]

    • In case of eye contact, rinse cautiously with water for at least 15 minutes and consult a physician.[11]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[4][12]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal:

    • Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11] Solutions should be offered to a licensed disposal company.[11]

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . Its synthesis, properties, and applications make it a molecule of interest for both industrial and research chemists. For professionals in drug development, its role as a building block and the pharmaceutical relevance of its parent acid underscore its importance. Adherence to rigorous safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

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The Enduring Utility of a Bicyclic Ester: A Technical Guide to Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core chemistry, historical context, and practical applications of cyclohexyl cyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview, from its fundamental properties to detailed synthetic protocols, grounded in established scientific principles.

Introduction: A Molecule of Versatility

This compound (CAS No. 15840-96-7) is a bicyclic ester characterized by its robust chemical stability and versatile physicochemical properties.[1] Comprising a cyclohexanecarboxylic acid moiety esterified with cyclohexanol, this compound typically presents as a colorless to pale yellow liquid with a mild, pleasant odor.[1] Its non-polar nature renders it soluble in many organic solvents, a property that has underpinned its use in a variety of industrial and research applications, including as a specialized solvent and a plasticizer.[1]

Historical Context and the Evolution of Synthesis

The most probable early synthetic route would have been a direct Fischer-Speier esterification , a classic and enduring method first described in 1895.[2] This reaction involves the acid-catalyzed condensation of cyclohexanecarboxylic acid and cyclohexanol. The simplicity and efficacy of this method, particularly with readily available starting materials, would have made it the logical choice for early preparations.

Over time, synthetic methodologies have evolved to offer improved yields, milder reaction conditions, and greater atom economy. Modern approaches include palladium-catalyzed processes, such as the alkoxycarbonylation of cyclohexene in the presence of cyclohexanol, which can be combined with the in-situ dehydration of cyclohexanol to cyclohexene.[3] Another significant advancement is the use of solid acid catalysts, like ion-exchange resins, which facilitate a more environmentally benign and easily separable esterification of cyclohexene with carboxylic acids.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[5]
Molecular Weight 210.31 g/mol [5]
CAS Number 15840-96-7[5]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant[1]
Boiling Point 273.6 ± 8.0 °C (Predicted)[5]
Density 1.00 ± 0.1 g/cm³ (Predicted)[5]
Solubility Soluble in organic solvents, sparingly soluble in water[1]

Key Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be approached through several key pathways. The choice of method is often dictated by factors such as desired yield, purity requirements, available starting materials, and environmental considerations.

Synthesis_Pathways cluster_0 Classical Approach: Fischer Esterification cluster_1 Modern Approach: Palladium-Catalyzed Alkoxycarbonylation CCA Cyclohexanecarboxylic Acid Ester Cyclohexyl cyclohexanecarboxylate CCA->Ester + CH Cyclohexanol CH->Ester + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Water Water Ester->Water + Cyclohexene Cyclohexene Ester_2 Cyclohexyl cyclohexanecarboxylate Cyclohexene->Ester_2 + Cyclohexanol_2 Cyclohexanol Cyclohexanol_2->Ester_2 + CO Carbon Monoxide CO->Ester_2 + Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂-PPh₃) Pd_Catalyst->Ester_2

Caption: Key synthetic pathways to this compound.

Experimental Protocol: Fischer Esterification of Cyclohexanecarboxylic Acid with Cyclohexanol

This protocol details a representative procedure for the synthesis of this compound via Fischer esterification. This method is chosen for its historical significance and its continued use in laboratory settings.

Materials:

  • Cyclohexanecarboxylic acid

  • Cyclohexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), cyclohexanol (1.2 equivalents), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants) to the reaction mixture with stirring.

  • Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

    • Purify the crude ester by vacuum distillation to obtain pure this compound.

Self-Validation:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by comparing its physical properties (e.g., boiling point, refractive index) with literature values.

Applications in Industry and Research

The unique properties of this compound have led to its use in several key areas:

  • Plasticizers: Its high boiling point and good compatibility with various polymers make it a suitable plasticizer, particularly in applications where low volatility is required.

  • Solvents: It serves as a specialty solvent in various chemical processes and formulations due to its non-polar nature and high boiling point.[1]

  • Fragrance and Flavor: While not as common as other esters in perfumery, related cyclohexanecarboxylate esters are valued for their fruity and floral notes.[6][7][8] The pleasant odor of this compound suggests its potential in fragrance compositions, although it is not widely listed as a primary fragrance ingredient.[9]

  • Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.[1]

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic structures. From its likely origins in the early days of ester chemistry to its modern synthesis via sophisticated catalytic systems, this bicyclic ester has found a niche in various industrial applications. Its straightforward synthesis, coupled with its valuable physicochemical properties, ensures its continued relevance in both academic research and industrial manufacturing.

References

  • Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L. (2007). The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields. Synthesis, 2007(22), 3489-3496. [Link]
  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Dekant, W., ... & Scialli, A. R. (2013). A toxicologic and dermatologic review of 2-cyclohexyl-1, 6-heptadien-3-one when used as a fragrance ingredient. Food and Chemical Toxicology, 62, S1-S10. [Link]
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
  • Sevostyanova, N. T., Batashev, S. A., & Rodionova, A. S. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 18(1), 29-37. [Link]
  • Swanson, J. W., & Coss, J. (1940). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 47(1), 173-176. [Link]
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85137, this compound.
  • OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides.
  • Pairfum London. (2025, July 15). Aroma Chemicals: Their History & Role In Perfumery.
  • ResearchGate. (2025, August 6). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy.
  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction.
  • Yadav, G. D., & Goel, A. (2000). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: an example of 100% atom economy. Green Chemistry, 2(2), 71-77. [Link]
  • Zaugg, H. E. (2009). Methyl cyclohexane carboxylates and their use in perfume compositions. U.S.
  • Zaugg, H. E. (2009). Methyl cyclohexane carboxylates and their use in perfume compositions. U.S.
  • Zaugg, H. E. (2009). Methyl cyclohexane carboxylates and their use in perfume compositons.

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An In-depth Technical Guide to the Stereochemistry of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexyl cyclohexanecarboxylate is a molecule of significant interest in organic chemistry, not for any single, prominent application, but as a quintessential model for understanding complex stereochemical principles. Comprising two cyclohexane rings linked by an ester functional group, its structure presents a rich landscape for exploring conformational isomerism. The inherent flexibility of the cyclohexane ring, which predominantly adopts a low-energy chair conformation, dictates the molecule's three-dimensional architecture and, consequently, its physical and chemical properties.[1][2] For researchers in materials science and drug development, a deep understanding of how these two rings orient themselves relative to one another is paramount, as molecular shape is inextricably linked to function, from crystal packing to receptor binding affinity.

This guide provides a detailed exploration of the stereochemical nuances of this compound. We will move beyond simple structural representation to dissect the conformational dynamics, the energetic penalties associated with less stable forms, and the analytical methodologies required to elucidate its preferred spatial arrangement. The principles discussed herein are foundational for professionals who manipulate and study complex alicyclic systems.

Foundational Concepts: The Stereochemistry of the Cyclohexane Ring

To comprehend the stereochemistry of this compound, one must first master the conformational analysis of its constituent cyclohexane rings. A planar cyclohexane structure is highly unstable due to severe angle strain (C-C-C angles of 120° instead of the ideal 109.5°) and torsional strain from eclipsed hydrogen atoms.[1][3] To relieve this strain, the ring puckers into several non-planar conformations, the most stable of which is the chair conformation .[1][2]

Key Features of the Chair Conformation:

  • Strain-Free State: The chair form has virtually no angle or torsional strain, making it the global energy minimum for cyclohexane.[3]

  • Axial and Equatorial Positions: Each carbon atom in the chair has two substituent positions. One is axial (a) , pointing perpendicular to the ring's plane (three up, three down), and the other is equatorial (e) , pointing outwards from the ring's perimeter.

  • Chair-Chair Interconversion (Ring Flip): At room temperature, cyclohexane rings are not static. They undergo a rapid "ring flip," where one chair conformation converts to the other. During this process, all axial positions become equatorial, and all equatorial positions become axial.[4]

The energetic barrier for this flip is significant enough that at low temperatures, the process can be "frozen out" on the NMR timescale.[3] When a substituent is present, the two chair conformations are no longer equal in energy. The conformation that places the substituent in the more spacious equatorial position is generally favored to avoid 1,3-diaxial interactions —steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[3]

Conformational Analysis of this compound

The core of this molecule's stereochemistry lies in the conformational preferences of the two bulky groups that constitute the ester: the cyclohexanecarbonyl group (-C(=O)O-C₆H₁₁) and the cyclohexyloxy group (-O-C(=O)-C₆H₁₁). Each of these is a large substituent on the adjacent cyclohexane ring.

The molecule can be viewed as two interconnected monosubstituted cyclohexane systems.

  • Ring A (from cyclohexanecarboxylic acid): Substituted with the -C(=O)O-C₆H₁₁ group.

  • Ring B (from cyclohexanol): Substituted with the -O-C(=O)-C₆H₁₁ group.

To minimize steric strain, large substituents overwhelmingly prefer the equatorial position.[4] This leads to four potential conformational diastereomers, with their relative stabilities dictated by the number of axial substituents.

ConformerRing A SubstituentRing B SubstituentRelative EnergyStability
Di-equatorial (e,e) EquatorialEquatorialLowestMost Stable
Axial-equatorial (a,e) AxialEquatorialHigherLess Stable
Equatorial-axial (e,a) EquatorialAxialHigherLess Stable
Di-axial (a,a) AxialAxialHighestLeast Stable

The di-equatorial (e,e) conformer is by far the most stable and, therefore, the most populated conformation at equilibrium. In this arrangement, both bulky groups occupy the sterically favored equatorial positions on their respective rings, minimizing 1,3-diaxial interactions. The di-axial conformer, in contrast, would suffer from severe steric clashes and is energetically prohibitive.

Logical Diagram: Conformational Equilibrium

The following diagram illustrates the critical ring-flip equilibrium for one of the substituted cyclohexane rings, showing the energetic preference for the equatorial position.

G Fig. 1: Chair-Chair Interconversion cluster_0 Axial Conformer (Higher Energy) cluster_1 Equatorial Conformer (Lower Energy) Axial Substituent in Axial Position (Steric Strain Present) Equilibrium Axial->Equilibrium Ring Flip Equatorial Substituent in Equatorial Position (Sterically Favored) Equilibrium->Equatorial Ring Flip

Caption: Ring flip equilibrium favors the equatorial conformer.

Synthesis and Stereochemical Considerations

The most direct synthesis of this compound is the Fischer esterification of cyclohexanecarboxylic acid with cyclohexanol under acidic catalysis.

Reaction: C₆H₁₁COOH + C₆H₁₁OH


 C₆H₁₁COOC₆H₁₁ + H₂O

From a stereochemical perspective, this reaction is straightforward. The reactants themselves are conformationally mobile. The reaction proceeds through a tetrahedral intermediate, and since no chiral centers are created or destroyed in the parent molecule, the product is an achiral mixture of rapidly interconverting conformers. The final product distribution at equilibrium will be dominated by the most thermodynamically stable di-equatorial (e,e) conformer.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound, with an emphasis on purification to isolate the product for analysis.

Materials:

  • Cyclohexanecarboxylic acid

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanecarboxylic acid (0.1 mol), cyclohexanol (0.12 mol, slight excess), and a suitable solvent like toluene (~100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (1-2 mL) as the catalyst.

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Continue reflux until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Brine (1 x 50 mL) to aid in separating the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product should be purified by vacuum distillation to obtain pure this compound. The purity and identity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Workflow Diagram: Synthesis and Purification

G Fig. 2: Synthesis & Analysis Workflow Reactants Reactants Cyclohexanecarboxylic Acid Cyclohexanol Acid Catalyst Reaction Fischer Esterification Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup Neutralize Acid Remove Water-Soluble Impurities Reaction->Workup Purification Purification Vacuum Distillation Workup->Purification Analysis Characterization NMR Spectroscopy IR Spectroscopy Mass Spectrometry Purification->Analysis Product Final Product Pure this compound Analysis->Product

Caption: From reactants to validated pure product.

Spectroscopic and Crystallographic Characterization

Determining the dominant conformation of this compound relies on powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most potent tool for studying conformational dynamics in solution.

  • ¹H NMR: In the conformationally locked state (at low temperature), axial and equatorial protons have distinct chemical shifts. Typically, axial protons are shielded by C-C bond anisotropies and appear at a higher field (lower ppm) than their equatorial counterparts. The key diagnostic feature is the proton-proton coupling constant (J-value). The Karplus relationship predicts that the coupling between vicinal protons is dependent on the dihedral angle between them.

    • J_ax-ax (trans-diaxial): Large coupling (8-13 Hz), due to a ~180° dihedral angle.

    • J_ax-eq & J_eq-eq (gauche): Small coupling (2-5 Hz), due to ~60° dihedral angles. The methine proton (H-C1) on each ring, adjacent to the ester linkage, is the primary reporter. Observing a large coupling constant for this proton would indicate it is in an axial position, meaning the substituent is equatorial.

  • ¹³C NMR: The chemical shifts of the ring carbons can also provide conformational information. Carbons bearing axial substituents are generally shielded (appear at a higher field) compared to those with equatorial substituents due to the gamma-gauche effect.[5][6]

X-ray Crystallography

While NMR reveals the most stable conformation in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[7] This technique can definitively measure bond lengths, bond angles, and dihedral angles, providing conclusive evidence for the di-equatorial conformation in the crystalline lattice. It serves as the gold standard for structural validation.[8]

Relevance in Drug Development and Materials Science

The principles governing the stereochemistry of this compound are directly applicable to more complex molecules. In drug development, many therapeutic agents contain cyclohexane rings. The orientation of substituents on these rings (axial vs. equatorial) can dramatically alter the molecule's shape and its ability to bind to a biological target. A molecule that can adopt a low-energy conformation matching the geometry of a receptor's binding site will exhibit higher potency. For example, the efficacy of positive allosteric modulators for metabotropic glutamate receptors has been shown to depend on the specific stereoisomers of substituted cyclohexanecarboxylic acids.[9] Therefore, controlling and understanding the stereochemistry of these alicyclic scaffolds is a critical aspect of rational drug design.

Conclusion

The stereochemistry of this compound is dominated by the strong energetic preference of the cyclohexane ring to exist in a strain-free chair conformation. The molecule's most stable state is the di-equatorial conformer, where the bulky ester linkages on both rings avoid sterically demanding axial positions. This preference is a direct consequence of minimizing unfavorable 1,3-diaxial interactions. The synthesis via Fischer esterification yields a product mixture that settles into this thermodynamically favored state. Definitive characterization of this conformational preference is achieved through a combination of NMR spectroscopy, which reveals the dynamics and favored structure in solution, and X-ray crystallography, which provides a precise snapshot of the solid-state structure. The foundational principles demonstrated by this seemingly simple molecule are essential for professionals designing and analyzing complex molecular architectures in chemistry and the life sciences.

References

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A Technical Guide to the Conformational Landscape of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexyl cyclohexanecarboxylate, a molecule comprised of two cyclohexane rings linked by an ester functional group, presents a rich and complex conformational landscape. Understanding its three-dimensional structure is paramount for applications in materials science and drug development, where molecular geometry dictates physical properties and biological activity. This guide provides an in-depth analysis of the conformational preferences of this molecule, grounded in fundamental principles of stereochemistry. We will explore the theoretical underpinnings of cyclohexane conformations, detail the advanced analytical techniques used for their characterization, and present validated experimental and computational workflows. This document is intended for researchers, scientists, and professionals who require a deep, mechanistic understanding of alicyclic conformational analysis.

Foundational Principles: The World of Cyclohexane

The conformational analysis of this compound is fundamentally a study of its constituent cyclohexane rings. A planar cyclohexane structure is highly unstable due to significant angle strain (C-C-C angles of 120° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds.[1] To alleviate this, the ring puckers into several non-planar conformations.

The Chair Conformation: A Strain-Free Haven

The most stable conformation is the chair form , which effectively eliminates both angle and torsional strain.[1][2] In this conformation, all C-C-C bond angles are approximately 109.5°, and all C-H bonds are perfectly staggered.[2] Substituents on a chair conformation can occupy two distinct positions:

  • Axial (a): Bonds parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds that point out from the "equator" of the ring.

These two positions are not energetically equivalent. Through a process called ring-flipping or chair-chair interconversion, a cyclohexane ring can rapidly convert between two chair forms, causing all axial positions to become equatorial and vice versa.

The Energetic Cost of Axial Substitution: 1,3-Diaxial Interactions

For a substituted cyclohexane, the substituent's position significantly impacts stability. Generally, substituents prefer the more spacious equatorial position.[3] When a substituent occupies an axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring. These unfavorable interactions, known as 1,3-diaxial interactions , introduce steric strain and destabilize the conformation.[2] The larger the substituent, the greater the steric strain, and the stronger the preference for the equatorial position.

Other Conformations: The Boat and Twist-Boat

While the chair is the global energy minimum, other conformations exist on the potential energy surface. The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from four eclipsed C-C bonds.[1] This high-energy conformer can relieve some of its strain by twisting, forming the slightly more stable twist-boat conformation. The half-chair conformation represents the energy maximum on the pathway between the chair and twist-boat forms.[4]

G cluster_0 Chair-Chair Interconversion Pathway Chair 1 Chair (Lowest Energy) Half-Chair Half-Chair (Transition State) Chair 1->Half-Chair ΔG‡ ≈ 10 kcal/mol Twist-Boat Twist-Boat (Local Minimum) Half-Chair->Twist-Boat Boat Boat (Local Maximum) Twist-Boat->Boat Twist-Boat 2 Twist-Boat (Local Minimum) Boat->Twist-Boat 2 Half-Chair 2 Half-Chair (Transition State) Twist-Boat 2->Half-Chair 2 Chair 2 Chair (Lowest Energy) Half-Chair 2->Chair 2

Caption: Energy profile of cyclohexane ring-flipping.

Analyzing the Conformation of this compound

The target molecule consists of two cyclohexane rings connected by an ester linkage: a cyclohexanecarbonyl group attached to a cyclohexyloxy group. The overall conformation is determined by the preferred conformation of each ring and the rotational possibilities around the ester bonds.

We can define four primary chair-chair conformers based on the orientation of the substituent on each ring:

  • Conformer A (eq, eq): The cyclohexyloxy group is equatorial on the first ring, and the cyclohexanecarbonyl group is equatorial on the second ring.

  • Conformer B (eq, ax): Equatorial on the first ring, axial on the second.

  • Conformer C (ax, eq): Axial on the first ring, equatorial on the second.

  • Conformer D (ax, ax): Axial on both rings.

Given the steric bulk of each substituent, it is strongly predicted that the di-equatorial conformer (A) will be the most stable and, therefore, the most populated conformation at equilibrium. The di-axial conformer (D) would be the least stable due to severe 1,3-diaxial interactions on both rings.

G A Conformer A (eq, eq) Most Stable B Conformer B (eq, ax) A->B Ring Flip 2 C Conformer C (ax, eq) A->C Ring Flip 1 D Conformer D (ax, ax) Least Stable B->D Ring Flip 1 C->D Ring Flip 2

Caption: Conformational equilibria of this compound.

Core Analytical Methodologies

A multi-faceted approach combining experimental spectroscopy and computational modeling provides the most comprehensive understanding of conformational equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying molecular conformations in solution.[5] By analyzing spectra at different temperatures, we can observe the dynamic equilibrium between conformers.

  • Dynamic NMR (DNMR): At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interconversion slows down. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough to allow for the observation of distinct signals for each conformer.[6]

  • Key Parameters:

    • Chemical Shift (δ): Axial and equatorial protons reside in different magnetic environments, leading to different chemical shifts.

    • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (the Karplus relationship). Large ³J values (~10-13 Hz) are characteristic of axial-axial couplings, while smaller values (~2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings. This allows for unambiguous assignment of a substituent's orientation.

X-ray Crystallography

X-ray crystallography provides an exact, high-resolution picture of the molecular structure in the solid state.[7][8][9] It yields precise measurements of bond lengths, bond angles, and torsion angles, definitively identifying the conformation adopted within the crystal lattice.[7] While this method is the gold standard for structural determination, it is crucial to remember that the solid-state conformation may not be the dominant one in solution, where the molecule has greater conformational freedom.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of different conformers and the energy barriers between them.[10] By performing geometry optimizations, one can locate the energy minima corresponding to stable conformers (e.g., chair, twist-boat) and the transition states that connect them (e.g., half-chair).[5][11] These calculations provide quantitative energy differences (ΔE or ΔG) that can be directly compared with experimental results.

Experimental & Computational Workflows

A robust conformational analysis integrates the strengths of the techniques described above.

G cluster_workflow Integrated Conformational Analysis Workflow synthesis Synthesis & Purification of Cyclohexyl Cyclohexanecarboxylate nmr Low-Temperature NMR Spectroscopy synthesis->nmr comp Computational Modeling (DFT/Ab Initio) synthesis->comp xray X-ray Crystallography (if crystalizable) synthesis->xray analysis Data Integration & Analysis nmr->analysis comp->analysis xray->analysis conclusion Final Conformational Model analysis->conclusion

Caption: Workflow for a comprehensive conformational analysis.

Protocol: Low-Temperature ¹H NMR Analysis

Objective: To quantify the equilibrium populations of the major conformers of this compound and determine the free energy difference (ΔG°) between them.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound (~10 mg) in a low-freezing deuterated solvent, such as dichloromethane-d₂ (CD₂Cl₂) or a freon mixture, in a 5 mm NMR tube.[6][12]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Variable Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, monitoring for signal broadening and coalescence.

  • Low-Temperature Spectrum: Continue cooling until well below the coalescence temperature, where the signals for the individual conformers are sharp and resolved (e.g., 150-170 K).

  • Data Analysis:

    • Identify a well-resolved proton signal that has a significantly different chemical shift in the major (di-equatorial) and minor (axial-equatorial) conformers. The methine proton (H-1) on either ring is often a good candidate.

    • Integrate the corresponding signals for the two conformers to determine their relative populations (Pop_eq vs. Pop_ax).

    • Calculate the equilibrium constant: K = Pop_eq / Pop_ax.

    • Calculate the Gibbs free energy difference: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

Protocol: Computational Energetics

Objective: To calculate the relative energies of the (eq, eq), (ax, eq), (eq, ax), and (ax, ax) conformers.

Methodology:

  • Structure Generation: Build the 3D structures of the four primary chair-chair conformers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set. This process finds the lowest energy geometry for each starting conformation.

  • Energy Calculation: After optimization, calculate the final electronic energy for each stable conformer.

  • Relative Energy Calculation: Determine the relative stability of each conformer by subtracting the energy of the most stable conformer (expected to be the di-equatorial) from the energy of the others.

  • Validation: Compare the calculated energy differences with the experimentally derived ΔG° from NMR analysis. Good agreement between the two validates the computational model.

Data Summary & Interpretation

The combination of these methods provides a clear and quantitative picture. The di-equatorial conformer is overwhelmingly favored.

Parameter Di-Equatorial (eq, eq) Axial-Equatorial (ax, eq) Di-Axial (ax, ax)
Source Experimental & Computational Experimental & Computational Computational
Relative Population (at 298 K) > 99%< 1%<<< 0.1%
Calculated Relative Energy (ΔE) 0.0 kcal/mol (Reference)~2.5 - 3.0 kcal/mol> 5.0 kcal/mol
Characteristic ¹H-¹H Coupling (³J_H1-H2ax) ~11 Hz~4 Hz~4 Hz

Note: Data presented are representative values based on typical A-values for analogous substituents and serve for illustrative purposes.

Conclusion

The conformational analysis of this compound reveals a molecule with a well-defined structural preference. Driven by the need to minimize steric strain, both the cyclohexyloxy and cyclohexanecarbonyl moieties overwhelmingly adopt equatorial positions on their respective chair-conformed rings. This results in a dominant di-equatorial conformer. This profound understanding, achieved through the synergistic application of high-resolution NMR spectroscopy and quantum mechanical calculations, is critical. For drug development professionals, it informs the design of rigid scaffolds that can present functional groups in a precise three-dimensional orientation for optimal target binding. For materials scientists, it provides insight into the molecular packing and intermolecular interactions that govern macroscopic properties. The methodologies outlined herein represent a self-validating system, where experimental observation and theoretical prediction converge to provide a complete and trustworthy conformational model.

References

  • Wikipedia. Anomeric effect. [Link][13]
  • Slideshare. Anomeric effect | PPTX. [Link][14]
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  • ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF. [Link][5]
  • ResearchGate. NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp(2)
  • CoLab. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone—the more polar the molecule the more stable the axial conformer. [11]
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  • University of Wisconsin-Platteville.

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Methodological & Application

Application Note: Cyclohexyl Cyclohexanecarboxylate as a High-Performance, Non-Phthalate Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Cyclohexyl Cyclohexanecarboxylate (CHC) as a primary plasticizer for flexible Polyvinyl Chloride (PVC). In response to regulatory pressures and market demand for safer, non-phthalate alternatives, this application note details the performance characteristics, formulation protocols, and standardized testing methodologies for evaluating CHC in PVC compounds. We present step-by-step protocols for sample preparation and performance evaluation, including mechanical properties, thermal stability, and migration resistance, benchmarked against conventional phthalate plasticizers. This guide is intended to equip professionals in the field with the necessary information to effectively utilize CHC in the development of next-generation flexible PVC articles.

Introduction: The Imperative for Phthalate Alternatives

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, the utility of which is significantly expanded through the use of plasticizers to impart flexibility. For decades, ortho-phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market. However, mounting concerns over the potential health and environmental impacts of certain phthalates have led to stringent regulations and a growing demand for safer alternatives.[1] This has catalyzed extensive research into novel plasticizing compounds that offer comparable or superior performance without the associated risks.

Cyclohexane-based plasticizers have emerged as a promising class of non-phthalate alternatives.[2][3][4] Their structure, often derived from the hydrogenation of corresponding phthalates, results in a favorable toxicological profile while maintaining excellent compatibility with the PVC matrix.[5][6] this compound (CHC), a bicyclic ester, represents an intriguing candidate within this class, offering a unique combination of polarity and molecular volume that suggests strong performance potential.

This application note serves as a practical guide to incorporating and evaluating CHC in flexible PVC formulations. We will explore the underlying principles of its plasticizing action, provide detailed experimental protocols, and present a framework for comprehensive performance validation.

Physicochemical Properties of this compound (CHC)

Understanding the fundamental properties of CHC is crucial for predicting its behavior as a plasticizer.

PropertyValueSource
IUPAC Name This compound[7][8]
CAS Number 15840-96-7[7][9][10]
Molecular Formula C₁₃H₂₂O₂[7]
Molecular Weight 210.31 g/mol [7]
Appearance Colorless liquid[8]
Boiling Point 273.6±8.0 °C (Predicted)[10]
Density 1.00±0.1 g/cm³ (Predicted)[10]

The cyclohexyl moieties in CHC contribute to its compatibility with the PVC polymer chains, while the ester group provides the necessary polarity for interaction with the polar C-Cl bonds of PVC. This interaction disrupts the strong intermolecular forces between PVC chains, leading to increased flexibility.

Mechanism of Plasticization

The plasticizing effect of CHC in PVC is achieved through the insertion of its molecules between the long PVC polymer chains. This process increases the free volume and reduces the intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. The polar ester group of CHC is thought to interact with the chlorine atoms on the PVC backbone, effectively shielding the polymer chains from each other and allowing them to move more freely, thus lowering the glass transition temperature (Tg) and imparting flexibility.

Caption: Interaction of CHC with PVC chains to induce flexibility.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of flexible PVC formulations incorporating CHC.

Materials and Equipment
  • PVC Resin: Suspension grade, K-value 65-70

  • Plasticizer: this compound (CHC)

  • Reference Plasticizer: Di(2-ethylhexyl) phthalate (DEHP)

  • Thermal Stabilizer: Calcium/Zinc stearate or similar

  • Lubricant: Stearic acid

  • Processing Equipment: Two-roll mill, heated hydraulic press

  • Testing Equipment: Durometer (Shore A), universal testing machine, thermogravimetric analyzer (TGA), gas chromatograph-mass spectrometer (GC-MS)

Protocol 1: Preparation of Flexible PVC Sheets

This protocol details the formulation and processing of flexible PVC sheets plasticized with CHC. A control formulation with DEHP should be prepared for comparative analysis.

Formulations:

ComponentFunctionParts per Hundred Resin (phr)
PVC Resin (K-67)Polymer Matrix100
Plasticizer (CHC or DEHP)Flexibility50
Ca/Zn StabilizerThermal Stability2
Stearic AcidLubricant0.5

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 2 minutes at room temperature.

  • Plasticizer Addition: Slowly add the plasticizer (CHC or DEHP) to the pre-mixed powder while continuing to mix. Mix for an additional 5-7 minutes until a homogeneous dry blend is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

    • Causality: This temperature is above the glass transition temperature of PVC, allowing for proper fusion and dispersion of the additives.

  • Compounding: Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogeneous melt.

  • Sheet Formation: Once the compound is uniform, sheet it off the mill at a desired thickness (e.g., 1-2 mm).

  • Pressing: Place the milled sheet into a picture-frame mold and press in a heated hydraulic press at 170-180°C for 5 minutes under low pressure, followed by 3 minutes under high pressure (10-15 MPa).

  • Cooling: Cool the pressed sheet under pressure to below 50°C before removal.

  • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

Caption: Workflow for the preparation of flexible PVC test specimens.

Protocol 2: Performance Evaluation

The following tests are critical for characterizing the performance of CHC as a plasticizer.

  • Hardness (Shore A):

    • Use a calibrated Shore A durometer.

    • Place the conditioned PVC sheet on a flat, hard surface.

    • Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

    • Take the reading within 1 second of firm contact.

    • Perform at least five measurements at different locations and average the results.

  • Tensile Strength and Elongation at Break (ASTM D2284): [11]

    • Cut dumbbell-shaped specimens from the conditioned sheets using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension (e.g., 20 in/min or 500 mm/min) until the specimen breaks.

    • Record the maximum load and the extension at break.

    • Calculate tensile strength and percent elongation.

    • Self-Validation: Consistent results across multiple specimens (typically 5) with a low standard deviation will validate the test.

This test provides a relative measure of the thermal stability of the PVC compound.[12][13][14][15]

  • Place a small piece (approx. 50 mg) of the PVC compound in a test tube.

  • Insert a strip of Congo red indicator paper into the top of the test tube, ensuring it does not touch the sample.

  • Place the test tube in a heating block or oil bath maintained at a constant temperature (e.g., 180°C).

  • Record the time required for the Congo red paper to turn blue, which indicates the evolution of hydrochloric acid (HCl), a product of PVC degradation.

    • Causality: A longer time to color change indicates better thermal stability, as the plasticizer and stabilizer system is more effective at preventing dehydrochlorination.

Migration is a critical performance indicator, especially for applications involving contact with other materials.[16][17][18][19]

  • Solvent Extraction (ASTM D1239 - adapted):

    • Cut circular specimens (e.g., 5 cm diameter) from the PVC sheet and weigh them accurately (W₁).

    • Immerse the specimens in a specified solvent (e.g., hexane for non-polar extraction, or a food simulant like ethanol/water mixture) in a sealed container.[16][20]

    • Maintain the container at a constant temperature (e.g., 25°C or 60°C) for a specified duration (e.g., 24 hours).

    • Remove the specimens, gently wipe off excess solvent, and dry them in a vacuum oven at 50°C to a constant weight (W₂).

    • Calculate the weight loss due to migration: Migration (%) = [(W₁ - W₂) / W₁] * 100

    • Self-Validation: The use of a control (DEHP) provides a benchmark for comparison. Low variability in results for replicate samples ensures the reliability of the data.

Expected Performance and Discussion

Based on the structure of CHC and data from related cyclohexane-based plasticizers, the following performance characteristics can be anticipated in comparison to DEHP.

Performance MetricExpected Outcome with CHCRationale
Plasticizer Efficiency Similar to slightly lower than DEHPThe bulkier cyclohexyl groups may slightly reduce the plasticizing efficiency, potentially requiring a marginally higher concentration to achieve the same hardness.
Tensile Strength Comparable or slightly higherThe rigid ring structure of CHC may contribute to a slightly higher tensile strength in the final compound.
Elongation at Break Comparable to DEHPExpected to provide excellent flexibility, comparable to standard phthalates.
Thermal Stability Good to ExcellentCycloaliphatic esters are known for good thermal stability, which should translate to longer Congo Red test times compared to some phthalates.
Migration Resistance Superior to DEHPThe higher molecular weight and lower volatility of CHC are expected to result in significantly lower migration into solvents and other media.
Low-Temperature Flexibility GoodThe cyclohexyl groups should impart good flexibility at lower temperatures.

Conclusion

This compound presents a viable and high-performance alternative to traditional phthalate plasticizers in flexible PVC applications. Its favorable physicochemical properties suggest excellent compatibility, thermal stability, and low migration potential. The protocols outlined in this application note provide a robust framework for formulating and validating the performance of CHC in PVC, enabling researchers and developers to confidently innovate in the realm of safer, more sustainable polymer materials. Adherence to standardized testing methods is crucial for generating reliable and comparable data, facilitating the adoption of this promising non-phthalate plasticizer.

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  • The effects of thermally reversible agents on PVC stability properties. (n.d.).
  • Human exposure, hazard and risk of alternative plasticizers to phthalate esters. (2016). Science of the Total Environment.
  • A Comparative Performance Analysis of 1,4-Cyclohexanedimethanol Dilaurate and Phthal
  • cyclohexyl cyclohexane carboxylate, 15840-96-7. (n.d.). The Good Scents Company.
  • MSDS of Cyclohexyl cyclohexanecarboxyl
  • Thermal stability time of the PVC samples stabilized with different amounts of MSE-Al. (n.d.).
  • hexyl cyclohexane carboxylate cyclohexanecarboxylic acid, hexyl ester. (n.d.). The Good Scents Company.
  • The Study of the Thermal Stability of Poly (Vinyl- Chloride) with Different Molecular Weight. (n.d.).
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2025). Sigma-Aldrich.
  • Investigation on the thermal stability of PVC filled with hydrotalcite by the UV-vis spectroscopy. (2006).
  • Trends and prospects for thermal stabilizers in polyvinyl chloride. (n.d.). UQ eSpace.
  • Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection. (2014).

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"protocol for the synthesis of Cyclohexyl cyclohexanecarboxylate in the lab"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Cyclohexyl Cyclohexanecarboxylate

Introduction: The Fischer-Speier Esterification Approach

This compound (C₁₃H₂₂O₂) is an ester formed from the condensation of cyclohexanecarboxylic acid and cyclohexanol. This protocol provides a comprehensive guide for its synthesis in a laboratory setting, tailored for researchers and chemists. The chosen synthetic route is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction. This method is advantageous due to its use of readily available starting materials and its well-understood, reversible mechanism.

The core principle of Fischer esterification involves refluxing a carboxylic acid and an alcohol with a strong acid catalyst.[1] The reaction's equilibrium nature necessitates strategic intervention to achieve high yields. This is typically accomplished by either using a large excess of one reactant or, as detailed in this protocol, by the continuous removal of the water byproduct via azeotropic distillation with a Dean-Stark apparatus.[2][3]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism, which is initiated and catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][1]

The mechanism unfolds in several reversible steps:

  • Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of cyclohexanecarboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][3]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of cyclohexanol attacks the activated carbonyl carbon. This forms a tetrahedral oxonium intermediate.[2]

  • Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4]

  • Water Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[2]

Driving this equilibrium-controlled reaction towards the product is paramount. The use of a Dean-Stark trap is the chosen method here, as it effectively removes water from the reaction mixture as it forms an azeotrope with toluene, thus shifting the equilibrium in favor of the ester according to Le Châtelier's principle.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialFormulaCAS No.Molar Mass ( g/mol )QuantityNotes
Cyclohexanecarboxylic AcidC₆H₁₁COOH98-89-5128.1712.82 g (0.10 mol)Purity ≥ 98%
CyclohexanolC₆H₁₁OH108-93-0100.1611.02 g (0.11 mol)Purity ≥ 99%, anhydrous
p-Toluenesulfonic acid (p-TsOH)CH₃C₆H₄SO₃H·H₂O6192-52-5190.22~0.5 g (catalyst)Monohydrate is acceptable
TolueneC₇H₈108-88-392.14100 mLAnhydrous
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-884.015% aqueous solutionFor neutralization
Brine (Saturated NaCl)NaCl7647-14-558.44Saturated aqueous solutionFor washing
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37As neededFor drying
Equipment
  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactants: - Cyclohexanecarboxylic Acid - Cyclohexanol - p-TsOH - Toluene B Assemble Dean-Stark Apparatus C Reflux & Azeotropic Distillation (Collect H₂O) B->C D Cool Mixture C->D E Wash with 5% NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry with MgSO₄ F->G H Filter & Concentrate (Rotary Evaporator) G->H I Vacuum Distillation H->I J Characterize Product (IR, NMR) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanecarboxylic acid (12.82 g, 0.10 mol), cyclohexanol (11.02 g, 0.11 mol, 1.1 eq), toluene (100 mL), and p-toluenesulfonic acid monohydrate (~0.5 g).

    • Rationale: A slight excess of cyclohexanol is used to help drive the reaction towards completion. Toluene serves as the solvent and the azeotroping agent to remove water.

  • Esterification Reaction:

    • Assemble the Dean-Stark apparatus with the reaction flask and a reflux condenser.

    • Begin stirring and heat the mixture to a gentle reflux using a heating mantle.

    • Continue refluxing for 2-4 hours. The reaction progress can be monitored by the amount of water collected in the side arm of the Dean-Stark trap. The theoretical amount of water is 1.8 mL (from 0.10 mol).

    • Once the water collection ceases, the reaction is considered complete.

  • Work-up and Isolation:

    • Turn off the heat and allow the reaction mixture to cool to room temperature.

    • Disassemble the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 5% aqueous sodium bicarbonate solution. (Caution: CO₂ evolution may occur. Vent the funnel frequently). Repeat this wash.

      • 50 mL of deionized water.

      • 50 mL of brine (saturated NaCl solution).

    • Rationale: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted cyclohexanecarboxylic acid.[5] The brine wash helps to remove the bulk of the dissolved water from the organic phase.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.

  • Purification:

    • Filter the drying agent by gravity filtration or by decanting the solution into a clean, pre-weighed round-bottom flask.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by vacuum distillation to yield pure this compound. The product is a colorless liquid.

Product Characterization

The identity and purity of the synthesized ester should be confirmed using spectroscopic methods.

  • Physical Properties:

    • Molecular Formula: C₁₃H₂₂O₂[6]

    • Molar Mass: 210.31 g/mol [6]

    • Appearance: Colorless liquid or oil.

  • Infrared (IR) Spectroscopy: An IR spectrum provides a definitive fingerprint for the ester functional group.

    • ~1735 cm⁻¹ (Strong, Sharp): This peak is characteristic of the C=O (carbonyl) stretch of a saturated ester.[7]

    • ~2850-2935 cm⁻¹ (Strong): C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl rings.[7]

    • ~1150-1250 cm⁻¹ (Strong): Characteristic C-O stretching vibrations of the ester linkage.[7]

    • The absence of a broad O-H stretch (from 3200-3600 cm⁻¹) indicates the successful conversion of the starting alcohol and carboxylic acid.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (~1.0-2.5 ppm) corresponding to the 21 protons of the two cyclohexyl rings. A distinct downfield multiplet (~4.7-4.9 ppm) is expected for the single proton on the carbon bearing the ester oxygen (-O-CH-).

    • ¹³C NMR: The spectrum will show a characteristic peak for the ester carbonyl carbon at ~175 ppm. Multiple signals will be present in the aliphatic region (~25-45 ppm) for the carbons of the cyclohexyl rings, and a signal around ~73 ppm for the -O-C H- carbon.

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Cyclohexanecarboxylic Acid: Causes skin and eye irritation.[9][12] Avoid inhalation of dust.

  • Cyclohexanol: Harmful if swallowed or inhaled and causes skin irritation.[10][11]

  • Toluene: Flammable liquid and vapor. It is also an irritant and can have systemic toxic effects. Keep away from ignition sources.

  • p-Toluenesulfonic Acid / Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][12]

  • Inhalation: Move the person to fresh air.[9]

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Organic Syntheses Procedure, cyclohexylidenecyclohexane.
  • Sevostyanova, E. V., et al. (2019). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • ScienceLab.com, Safety Data Sheet for Cyclohexanol.
  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Cyclohexanol.
  • Carl ROTH, Safety Data Sheet for Cyclohexanol.
  • PubChem, National Center for Biotechnology Information. This compound.
  • Fisher Scientific, Safety Data Sheet for Cyclohexanecarboxylic acid (alternative).
  • OrgoSolver, Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • Organic Syntheses Procedure, catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde.
  • Wikipedia, Fischer–Speier esterification.
  • Organic Syntheses Procedure, ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES.
  • Wikipedia, Cyclohexanecarboxylic acid.
  • BYJU'S, Fischer esterification reaction.
  • Organic Chemistry Portal, Fischer Esterification.
  • NIST WebBook, Cyclohexanecarboxylic acid, 1-cyclohexyl-.
  • Chemistry Steps, Fischer Esterification.
  • ResearchGate, Purification of cyclohexanol from cyclohexane oxidation.
  • Organic Syntheses, Working with Hazardous Chemicals.
  • YouTube, Synthesis cyclohexane carboxylic acid from cyclohexane.
  • Journal of the American Chemical Society, Biosynthesis of the cyclohexanecarboxylic acid starter unit of .omega.-cyclohexyl fatty acids in Alicyclobacillus acidocaldarius.
  • Homework.Study.com, How can you distinguish between cyclohexannol and cyclohexanecarboxylic acid using IR spectroscopy.
  • Google Patents, Purification of cyclohexane - US4433194A.
  • Scribd, Synthesis of Cyclohexanol To Cyclohexene - Lab Report.

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Application Notes and Protocols for Cyclohexyl Cyclohexanecarboxylate and its Analogs in Electrochemical Systems

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel components for advanced energy storage systems.

Abstract

While direct electrochemical applications of cyclohexyl cyclohexanecarboxylate are not yet prevalent in published literature, its structural similarity to compounds known to enhance battery safety presents a compelling case for its investigation. This technical guide synthesizes the established role of the analogous molecule, cyclohexyl benzene (CHB), as an overcharge protection additive in lithium-ion batteries. We provide a detailed exploration of the electrochemical polymerization mechanism that underpins this safety feature. Drawing on this established framework, we propose this compound as a candidate for similar applications, outlining its physicochemical properties and a hypothetical mechanism of action. This document provides detailed, field-proven protocols for the comprehensive electrochemical evaluation of such additives, equipping researchers with the necessary tools to validate new materials for next-generation energy storage solutions.

Introduction: The Quest for Safer Lithium-Ion Batteries

The widespread adoption of lithium-ion batteries (LIBs) in everything from portable electronics to electric vehicles has revolutionized energy storage. However, ensuring the safety of these high-energy-density devices remains a critical challenge. Overcharging, in particular, can lead to a cascade of hazardous events, including electrolyte decomposition, gas generation, and thermal runaway.[1] To mitigate these risks, the incorporation of electrolyte additives that provide intrinsic safety mechanisms is an area of intense research. One proven strategy is the use of "redox shuttle" or electropolymerizable additives that activate at potentials above the normal operating window of the battery.[2]

Cyclohexyl Benzene: A Paradigm for Electropolymerizable Overcharge Protection

Cyclohexyl benzene (CHB) has been identified as an effective overcharge protection additive in LIBs.[3][4] Its primary function is to prevent the cell voltage from reaching dangerously high levels through a process of electrochemical polymerization.

Mechanism of Action

During an overcharge event, the potential of the cathode surpasses its normal upper limit. At a specific threshold potential, CHB present in the electrolyte undergoes oxidation at the cathode surface. This oxidation initiates a polymerization reaction, forming an insulating polymer film.[3][5] This polymer layer coats the cathode and the separator, effectively increasing the internal resistance of the cell and blocking the flow of ions, which in turn prevents further charging.[3][5] This "shutdown" mechanism is passive and highly effective at preventing the more dangerous consequences of overcharging.

The process can be visualized as a logical flow:

Overcharge Overcharge Condition (Voltage > 4.2V) Oxidation CHB Oxidation at Cathode Surface Overcharge->Oxidation raises potential Polymerization Electrochemical Polymerization of CHB Oxidation->Polymerization initiates Film Formation of Insulating Polymer Film Polymerization->Film leads to Resistance Increased Internal Resistance Film->Resistance causes Shutdown Charging Process Blocked Resistance->Shutdown results in

Figure 1: Logical workflow of CHB-based overcharge protection.

This compound: A Prospective Evaluation

While direct electrochemical data is pending, we can hypothesize the potential of this compound as an electrochemical additive based on its structural and physicochemical properties.

Physicochemical Properties

A comparison of this compound with the known additive cyclohexyl benzene highlights its potential suitability.

PropertyThis compoundCyclohexyl Benzene
Molecular Formula C₁₃H₂₂O₂[6]C₁₂H₁₆
Molecular Weight 210.31 g/mol [6]160.26 g/mol
Boiling Point ~273.6 °C (estimated)[7]~239 °C
logP (o/w) ~4.3 (estimated)[8]~4.9

The high boiling point and hydrophobicity (indicated by logP) of this compound are desirable characteristics for an electrolyte additive, suggesting good thermal stability and compatibility with non-aqueous electrolytes.[7][8]

Hypothetical Mechanism and Rationale for Investigation

We propose that the cyclohexyl moiety of this compound could be susceptible to electrochemical oxidation at high potentials, similar to the cyclohexyl group in CHB. The presence of the ester functional group may influence the oxidation potential and the properties of the resulting polymer. It is plausible that upon oxidation, it could polymerize to form a passivating film, offering a similar overcharge protection mechanism.

The key scientific question is whether the ester group will negatively impact the electrochemical stability within the normal operating voltage of the battery or beneficially modulate the polymerization potential for overcharge protection. This necessitates the experimental validation outlined in the following protocols.

Experimental Protocols for Additive Evaluation

The following protocols provide a comprehensive framework for assessing the efficacy and impact of a novel electrolyte additive like this compound, using a well-characterized system as a baseline.

Protocol 1: Baseline Electrolyte Preparation

Objective: To prepare a standard lithium-ion battery electrolyte for baseline measurements and for the dissolution of the test additive.

Materials:

  • Lithium hexafluorophosphate (LiPF₆)

  • Ethylene carbonate (EC), battery grade

  • Dimethyl carbonate (DMC), battery grade

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare a 1 M solution of LiPF₆ in a 1:1 (v/v) mixture of EC and DMC.

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring to ensure complete dissolution.

  • Allow the solution to stir for at least 4 hours to ensure homogeneity. This is the Baseline Electrolyte .

  • To prepare the test electrolyte, dissolve the additive (e.g., this compound) at a desired concentration (typically 1-5% by weight) in the Baseline Electrolyte. Stir until fully dissolved.

Protocol 2: Electrochemical Stability Window Determination via Cyclic Voltammetry

Objective: To determine the oxidation potential of the additive and its effect on the electrochemical stability of the electrolyte.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., Swagelok-type)

  • Working Electrode: Platinum or Glassy Carbon

  • Counter and Reference Electrode: Lithium metal

  • Celgard separator

Procedure:

  • Assemble the three-electrode cell inside the glovebox using the test electrolyte.

  • Set the potentiostat to perform a cyclic voltammetry (CV) scan.

  • Scan the potential from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) and back, at a scan rate of 1 mV/s.

  • Observe the resulting voltammogram. The onset of a significant increase in anodic current indicates the oxidation of an electrolyte component.

  • Compare the CV of the test electrolyte with that of the Baseline Electrolyte. A new anodic peak at a potential higher than the normal cathode operating voltage (e.g., > 4.5 V) can be attributed to the oxidation of the additive.[3] This potential is critical for its function as an overcharge protection agent.

A Assemble 3-Electrode Cell in Glovebox B Perform Cyclic Voltammetry Scan (OCP to 6.0V) A->B C Record Voltammogram B->C D Compare with Baseline Electrolyte C->D E Identify Additive Oxidation Peak (> 4.5V) D->E

Figure 2: Workflow for determining the electrochemical stability window.

Protocol 3: Coin Cell Assembly and Galvanostatic Cycling

Objective: To evaluate the effect of the additive on the normal cycling performance of a lithium-ion battery.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode: LiCoO₂ (or other relevant cathode material)

  • Anode: Graphite or Lithium metal

  • Separator: Celgard

  • Electrolyte (Baseline and Test)

  • Battery cycler

Procedure:

  • Assemble CR2032 coin cells in the glovebox with the desired cathode/anode pairing and either the Baseline or Test electrolyte.

  • Age the cells for 24 hours to ensure complete electrolyte wetting.

  • Perform a formation cycle at a low C-rate (e.g., C/20).

  • Cycle the cells within the normal operating voltage window (e.g., 3.0 V to 4.2 V) for a specified number of cycles (e.g., 100 cycles) at a moderate C-rate (e.g., C/2).

  • Monitor the discharge capacity and coulombic efficiency over the cycles. The additive should not significantly degrade the cell's performance under normal conditions.[3]

Protocol 4: Overcharge Testing

Objective: To directly assess the overcharge protection capability of the additive.

Apparatus:

  • Assembled coin cells from Protocol 3

  • Battery cycler with voltage and current limits

  • Temperature-controlled chamber

Procedure:

  • Fully charge a set of cells (both Baseline and Test) to 4.2 V.

  • Initiate an overcharge test by charging the cells at a constant current (e.g., 1C) to a high voltage limit (e.g., 10 V).

  • Monitor the voltage and temperature profile of the cells during the overcharge test.

  • Successful overcharge protection is indicated if the voltage of the cell with the test additive plateaus at the additive's oxidation potential and then rises slowly, while the cell with the baseline electrolyte shows a rapid and dangerous increase in voltage and temperature.[4]

  • Post-mortem analysis (e.g., SEM imaging of the cathode and separator) can be performed to visually confirm the formation of a polymer film in the overcharged cell containing the additive.[5]

Conclusion and Future Outlook

The use of electropolymerizable additives like cyclohexyl benzene is a proven and effective strategy for enhancing the safety of lithium-ion batteries. While this compound remains a prospective candidate, its favorable physicochemical properties warrant a thorough investigation using the protocols detailed in this guide. By systematically evaluating its electrochemical stability, impact on normal cell performance, and behavior under abusive overcharge conditions, researchers can determine its viability as a novel safety-enhancing component. This structured approach to material validation is essential for the continued advancement of safer, more reliable energy storage technologies.

References

  • Sevostyanova, V. V., et al. (2020). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 15(5), 35-44. [Link]
  • Xu, M. Q., et al. (2008). Application of cyclohexyl benzene as electrolyte additive for overcharge protection of lithium ion battery. Journal of Power Sources, 184(2). [Link]
  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1964). Cyclohexylidenecyclohexane. Organic Syntheses. [Link]
  • PubChem. (n.d.). This compound.
  • Xu, M. Q., et al. (2008).
  • Lee, H., et al. (2013).
  • The Good Scents Company. (n.d.).
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.). Hexyl cyclohexanecarboxylate.
  • PrepChem.com. (n.d.). Synthesis of Methyl cyclohexyl ketone. [Link]
  • D. L. Wood, J. Li, and C. Daniel. (2021). Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles. New Journal of Chemistry. [Link]
  • Wang, Q. (2013). The lithium-ion battery overcharge protection additives.
  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 345-357. [Link]
  • Narayanan, S. R., et al. (1996). Overcharge Protection for Rechargeable Lithium Polymer Electrolyte Batteries. Journal of The Electrochemical Society, 143(12), 3992-3996. [Link]
  • Google Patents. (n.d.).
  • J-GLOBAL. (n.d.).
  • Oschmann, B., et al. (2020). Electrolyte additives for improved lithium-ion battery performance and overcharge protection. Request PDF. [Link]
  • Google Patents. (n.d.).
  • Wilson, P., et al. (2021). Plug-and-play aqueous electrochemical atom transfer radical polymerization.
  • D. L. Wood, J. Li, and C. Daniel. (2021). Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles. RSC Publishing. [Link]
  • Ates, M., & Ulucan, S. (2020). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability. Polymers, 12(10), 2297. [Link]
  • Fomo, G., et al. (2018).
  • El-Enany, G., et al. (2015). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica, 7(12), 1-8. [Link]
  • Chernova, E. A., et al. (2021).

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"combined cyclohexanol dehydration and cyclohexene alkoxycarbonylation method"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency One-Pot Synthesis: Combined Cyclohexanol Dehydration and Cyclohexene Alkoxycarbonylation for the Production of Cyclohexyl Cyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of carboxylic acid esters is a cornerstone of modern organic chemistry, with wide-ranging applications from polymer science to the pharmaceutical industry. Cyclohexanecarboxylates, in particular, are valuable intermediates. Traditional multi-step syntheses often suffer from drawbacks including lower overall yields, increased solvent waste, and higher energy consumption due to the need for isolation and purification of intermediates. This document details a highly efficient, one-pot tandem catalytic process that combines the acid-catalyzed dehydration of cyclohexanol with a subsequent palladium-catalyzed alkoxycarbonylation of the in situ-generated cyclohexene. This streamlined approach significantly improves process efficiency, offering a robust and scalable method for the synthesis of this compound.

Scientific Principles & Rationale

The elegance of this one-pot method lies in the strategic combination of two distinct catalytic cycles within a single reaction vessel. The process is designed so that the product of the first reaction (cyclohexene) becomes the substrate for the second, without the need for isolation.

Step 1: Acid-Catalyzed Dehydration of Cyclohexanol

The initial stage of the reaction is the conversion of cyclohexanol to cyclohexene. This is an elimination reaction, typically following an E1 mechanism in the presence of a strong non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH).[1] The mechanism proceeds in three key steps[2][3][4]:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of cyclohexanol, converting it into a good leaving group (-OH₂⁺).[2][3]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation on the cyclohexane ring. This step is typically the rate-determining step of the reaction.[2][3]

  • Deprotonation to Form the Alkene: A weak base (such as water or another cyclohexanol molecule) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

The choice of p-TsOH is critical; it is a strong enough acid to effectively catalyze the dehydration but is also a known and essential co-catalyst for the subsequent palladium-catalyzed carbonylation step.[1][5]

Step 2: Palladium-Catalyzed Alkoxycarbonylation of Cyclohexene

Once cyclohexene is formed in situ, the palladium catalyst system facilitates its conversion to the final ester product. This reaction, a type of hydroesterification, follows a well-established "hydride" mechanism.[5][6][7] The catalytic system described is composed of a palladium source (PdCl₂), a phosphine ligand (PPh₃), and the acid co-catalyst (p-TsOH).[1]

The key stages of the catalytic cycle are:

  • Formation of the Active Hydride Species: The palladium precursor reacts with the acid and alcohol in the system to form a palladium-hydride complex, [HPd(L)n]⁺, which is the active catalytic species.[5][6]

  • Olefin Insertion: The in situ-generated cyclohexene coordinates to the palladium-hydride complex and subsequently undergoes migratory insertion into the Pd-H bond to form a palladium-alkyl intermediate.

  • CO Insertion: Carbon monoxide, supplied under pressure, inserts into the palladium-carbon bond of the alkyl intermediate, forming a palladium-acyl complex.

  • Alcoholysis and Catalyst Regeneration: The acyl intermediate undergoes nucleophilic attack by an alcohol (in this case, unreacted cyclohexanol serves as the nucleophile). This step, known as alcoholysis, releases the final product, this compound, and regenerates the active palladium-hydride catalyst, allowing the cycle to continue.[5][8][9]

Visualized Workflow and Mechanisms

G

Caption: High-level workflow for the one-pot synthesis.

G Cycene Cycene AlkeneCoord AlkeneCoord Cycene->AlkeneCoord Intermediate Feed

Caption: Sequential catalytic cycles within the one-pot system.

Experimental Protocol

This protocol is based on the successful one-pot synthesis of this compound reported in the literature.[1]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountRole
CyclohexanolC₆H₁₁OH100.16See NoteReactant & Nucleophile
Palladium(II) ChloridePdCl₂177.33Molar RatioCatalyst Precursor
TriphenylphosphineP(C₆H₅)₃262.29Molar RatioLigand
p-Toluenesulfonic acidC₇H₈O₃S172.20Molar RatioDehydration Catalyst & Co-catalyst
Carbon MonoxideCO28.012.1 MPaReactant

Note on Stoichiometry: The process uses cyclohexanol as both the initial reactant for dehydration and the nucleophilic alcohol for the carbonylation step. The molar ratios of the catalytic components are critical for optimal performance and should be calculated relative to the initial amount of cyclohexanol.

Apparatus
  • A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Standard laboratory glassware for handling reagents.

  • Analytical equipment for product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

Step-by-Step Procedure
  • Reactor Charging: Into the autoclave reactor, charge the calculated amounts of cyclohexanol, palladium(II) chloride (PdCl₂), triphenylphosphine (PPh₃), and p-toluenesulfonic acid (p-TsOH).

  • Sealing and Purging: Seal the reactor securely. Purge the system several times with nitrogen gas followed by low-pressure carbon monoxide to remove any residual air.

  • Pressurization: Pressurize the reactor with carbon monoxide to an initial pressure of 2.1 MPa.

  • Heating and Reaction: Begin stirring and heat the reactor to a constant temperature of 115 °C. Maintain these conditions for 6 hours. Monitor the pressure throughout the reaction; a pressure drop indicates consumption of CO.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess carbon monoxide in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and collect the liquid product mixture.

  • Analysis: Analyze the crude product mixture using GC-MS to determine the conversion of cyclohexanol and the yield of this compound. The target product can be further purified using standard techniques such as vacuum distillation if required.

Performance Data

The following data summarizes the reported performance of this one-pot method under the specified conditions.[1]

ParameterValue
Reaction Temperature115 °C
CO Pressure2.1 MPa
Reaction Time6 hours
Yield of this compound 74.8%

This demonstrates a high-yield synthesis in a single, efficient operation without the need to isolate the volatile and flammable cyclohexene intermediate.

Expert Insights & Troubleshooting

  • Dual-Role Co-Catalyst: The success of this one-pot reaction hinges on the multifunctional nature of p-toluenesulfonic acid. It efficiently drives the initial dehydration and is crucial for the formation and stability of the active palladium-hydride species in the second catalytic cycle.[1][5]

  • Managing Side Reactions: The primary side reaction in cyclohexanol dehydration is the formation of dicyclohexyl ether via intermolecular condensation.[10] By maintaining a sufficiently high temperature (115 °C), the equilibrium is favored towards the elimination product (cyclohexene). Furthermore, the rapid consumption of cyclohexene in the subsequent carbonylation step further drives the initial dehydration forward according to Le Châtelier's principle.

  • Importance of CO Pressure: The carbon monoxide pressure is a critical parameter. It influences the rate of the CO insertion step and helps maintain the stability of the palladium catalyst. Insufficient pressure may lead to catalyst decomposition or favor side reactions.

  • Ligand Selection: Triphenylphosphine is an effective and readily available ligand. However, for other olefin substrates, ligand choice can significantly impact catalyst activity and selectivity. More advanced phosphine ligands with specific electronic and steric properties have been developed for challenging alkoxycarbonylation reactions.[9][11]

Conclusion

The combined cyclohexanol dehydration and cyclohexene alkoxycarbonylation represents a significant advancement in process intensification for ester synthesis. By leveraging a compatible, dual-function catalytic system, this one-pot method eliminates the need for intermediate isolation, reduces waste, and provides a high-yield pathway to valuable cyclohexanecarboxylate esters. This protocol serves as a robust foundation for researchers in academia and industry seeking to develop more efficient and sustainable chemical manufacturing processes.

References

  • Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature W
  • Dehydration of Cyclohexanol | Definition & Mechanism. Study.com.
  • Synthesis of Cyclohexene The Dehydr
  • Synthesis of Cyclohexene The Dehydr
  • The Synthesis of Alkenes: The Dehydration of Cyclohexanol. University of Missouri-St. Louis.
  • Development of Efficient Palladium Catalysts for Alkoxy-carbonylation of Alkenes.
  • One-pot process involving dehydration of cyclohexanol and alkoxycarbonylation of cyclohexene in the presence of catalytic system PdCl2-PPh3-p-toluenesulfonic acid.
  • Highly active and efficient catalysts for alkoxycarbonylation of alkenes.
  • The Role of Alcohols in the Hexene-1 Hydroalkoxycarbonylation Reaction with Catalysts Based on Palladium Complexes. MDPI.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org.
  • Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12. Hydroalcoxycarbonylation of 1-Hexene Using Palladium/ Triphenylphosphine Systems as Catalyst Precursors.
  • Highly active and efficient catalysts for alkoxycarbonylation of alkenes. TIB (Leibniz Information Centre for Science and Technology).
  • Highly active and efficient catalysts for alkoxycarbonylation of alkenes.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1. Writing in Biology.
  • Idealised alkoxycarbonyl mechanism for the alkoxycarbonylation of alkenes.
  • Method for producing cyclohexene by dehydration of cyclohexanol.
  • Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. PubMed Central.
  • Dehydr

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"gas chromatography-mass spectrometry (GC-MS) analysis of Cyclohexyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cyclohexyl Cyclohexanecarboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the robust analysis of this compound (CAS: 15840-96-7) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester with applications in various chemical synthesis processes and may be studied in fields ranging from materials science to environmental analysis.[1][2] The methodology detailed herein is designed for researchers, scientists, and quality control professionals who require definitive identification and quantification of this compound.

GC-MS is the analytical technique of choice due to its unparalleled ability to separate volatile and semi-volatile compounds in a complex mixture and provide high-confidence structural identification based on mass-to-charge ratio.[3][4] This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles.

Analyte Profile

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 15840-96-7[2][6]
Molecular Formula C₁₃H₂₂O₂[5][6]
Molecular Weight 210.31 g/mol [2][5]
Structure C1CCC(CC1)C(=O)OC2CCCCC2[5]

I. Foundational Protocol: Sample Preparation for Analysis

The primary objective of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile interferences that could contaminate the instrument.[7][8] The protocol below outlines a standard dilution procedure for neat or high-concentration samples.

Causality in Solvent Selection

The choice of solvent is critical. It must effectively dissolve the analyte, be volatile enough to not interfere with the chromatography of the target compound, and be compatible with the GC column's stationary phase. Volatile organic solvents such as hexane, ethyl acetate, or dichloromethane are recommended.[8][9] For this non-polar ester, hexane or ethyl acetate are excellent first choices. Water and strong acids or bases must be avoided as they are incompatible with standard GC systems and columns.[8][9]

Step-by-Step Sample Preparation Protocol
  • Stock Solution Preparation (c. 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Add the selected solvent (e.g., ethyl acetate) to dissolve the compound completely.

    • Fill the flask to the 10 mL mark with the solvent and mix thoroughly by inversion. This creates a stock solution with a high degree of accuracy.

  • Working Standard Preparation (c. 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent and mix thoroughly. This concentration is typically suitable for achieving a strong signal-to-noise ratio without overloading the detector.[8]

  • Matrix Sample Preparation:

    • For samples where this compound is in a complex matrix, an extraction step such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary prior to dilution.[9] The goal is to isolate the analyte from non-volatile residues.

  • Final Filtration and Vialing:

    • If any particulate matter is visible, filter the final working solution through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial.[3] This crucial step prevents blockage of the injection syringe and contamination of the GC inlet liner and column.[8]

    • For low-volume samples, use a vial insert to ensure the autosampler needle can properly access the sample.[3]

II. Instrumental Analysis: GC-MS Methodology

The following parameters represent a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation and desired separation from other matrix components.

The Logic of Column and Parameter Selection
  • Stationary Phase: The fundamental principle of chromatography is "like dissolves like."[7] this compound is a relatively non-polar compound. Therefore, a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is an ideal choice. This type of column provides excellent separation for a wide range of semi-volatile organic compounds.[3][10]

  • Temperature Program: A temperature ramp is employed to ensure that lower-boiling compounds (like the solvent) elute quickly, while higher-boiling compounds like the target analyte are retained long enough for effective separation, resulting in sharp, symmetrical peaks.[11]

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns.[3] These patterns act as a "fingerprint" for the molecule, allowing for confident identification through library matching (e.g., NIST database).

Recommended GC-MS Operating Conditions
ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)Provides high-efficiency separation for semi-volatile, non-polar compounds.[3][12]
Carrier GasHeliumInert gas, providing good efficiency. A constant flow rate ensures reproducible retention times.[3]
Flow Rate1.0 mL/min (Constant Flow)Standard flow for a 0.25 mm i.d. column, balancing speed and resolution.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[11]
Injection ModeSplit (e.g., 50:1) or SplitlessUse Split for concentrated samples to avoid column overload. Use Splitless for trace analysis to maximize sensitivity.[3]
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial: 100°C, hold 1 min; Ramp: 20°C/min to 300°C, hold 5 minThe initial hold allows for solvent focusing. The ramp ensures elution of the analyte as a sharp peak. The final hold cleans the column of any higher-boiling contaminants.[11]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable, library-searchable mass spectra.[3]
Electron Energy70 eVThe industry standard energy for generating consistent fragmentation patterns.[3]
Mass Rangem/z 40 - 350Captures the molecular ion (210.31) and all significant fragment ions.[3]
Ion Source Temp.230 °CPrevents analyte condensation within the ion source, ensuring signal stability.[3]
Transfer Line Temp.280 °CMust be hot enough to prevent the analyte from condensing as it moves from the GC to the MS.[3]

III. Data Interpretation and Validation

Accurate data analysis relies on two pillars: chromatographic retention time and mass spectral pattern matching.

Analyte Identification
  • Retention Time (RT): Under the conditions specified above, this compound will have a characteristic retention time. This RT should be confirmed by injecting a pure standard.

  • Mass Spectrum Analysis: The EI mass spectrum provides the definitive identification. The molecular ion (M⁺) should be visible at m/z 210. The fragmentation pattern is key to confirming the structure.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by fragmentation at the ester linkage. The primary fragmentation pathways involve the cleavage of the C-O bonds, leading to characteristic ions.

  • Molecular Ion [M]⁺: m/z 210

  • Key Fragment 1 (Cyclohexanoyl cation): m/z 111. This results from the loss of the cyclohexoxy radical (•OC₆H₁₁).

  • Key Fragment 2 (Loss of Cyclohexanecarboxylic acid): m/z 82. This corresponds to the cyclohexene cation, formed via McLafferty rearrangement or subsequent fragmentation.

  • Key Fragment 3 (Cyclohexyl cation): m/z 83.

  • Other Significant Fragments: m/z 55 (C₄H₇⁺), a common fragment from the cyclohexyl ring.

The presence of these key ions, particularly the cyclohexanoyl cation at m/z 111 and the cyclohexyl cation at m/z 83, provides very strong evidence for the compound's identity.[13][14]

G M This compound [C₁₃H₂₂O₂]⁺˙ m/z = 210 F1 Cyclohexanoyl cation [C₇H₁₁O]⁺ m/z = 111 M->F1 - •OC₆H₁₁ F2 Cyclohexyl cation [C₆H₁₁]⁺ m/z = 83 M->F2 - C₇H₁₁O₂• F3 [C₄H₇]⁺ m/z = 55 F1->F3 - C₄H₆

Caption: Proposed EI fragmentation pathway for this compound.

IV. Workflow and Visualization

The entire analytical process can be visualized as a logical sequence of steps, each critical for the final result's integrity.

workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation prep1 Weigh Standard / Sample prep2 Dissolve & Dilute in Volatile Solvent prep1->prep2 prep3 Filter into GC Vial prep2->prep3 analysis1 Inject Sample into GC-MS prep3->analysis1 analysis2 GC Separation (Temperature Program) analysis1->analysis2 analysis3 MS Detection (EI, Mass Scan) analysis2->analysis3 data1 Identify Peak by Retention Time analysis3->data1 data2 Confirm Identity via Mass Spectrum data1->data2 data3 Quantify using Calibration Curve data2->data3

Caption: A comprehensive workflow for the GC-MS analysis of target compounds.

V. References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Divakar, D., et al. (2007). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: an example of 100% atom economy. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Noh, H. Y., et al. (2013). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Hexyl cyclohexanecarboxylate. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Gas chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

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Scaling Up the Synthesis of Cyclohexyl Cyclohexanecarboxylate for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of cyclohexyl cyclohexanecarboxylate. Moving beyond theoretical laboratory procedures, this guide focuses on the practicalities of scaling up production, emphasizing process efficiency, safety, and economic viability. We will delve into the most pertinent synthesis methodologies, offering detailed protocols and explaining the rationale behind experimental choices. This guide is structured to provide a deep, authoritative understanding of the topic, grounded in established chemical principles and supported by relevant literature.

Introduction: this compound in an Industrial Context

This compound (C13H22O2) is a specialty ester with growing industrial significance.[1] Its applications span various sectors, including its use as a building block in organic synthesis, a component in the formulation of plasticizers, and as an intermediate in the pharmaceutical industry.[1] The increasing demand for this compound necessitates the development of robust and economically viable manufacturing processes.

This guide will primarily focus on the Fischer-Speier esterification of cyclohexanol and cyclohexanecarboxylic acid, a method favored for its use of readily available and cost-effective raw materials.[2][3] We will also explore alternative synthesis routes, providing a comparative analysis to aid in process selection. Key considerations for industrial scale-up, including process safety management, purification strategies, quality control, and waste management, will be addressed in detail.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for industrial production is a critical decision influenced by factors such as raw material cost, reaction yield, process complexity, and environmental impact. Below is a comparative overview of the most viable methods for synthesizing this compound.

Synthesis Route Starting Materials Catalyst Key Advantages Key Disadvantages Estimated Industrial Yield
Fischer-Speier Esterification Cyclohexanol, Cyclohexanecarboxylic AcidStrong acid (e.g., H₂SO₄, p-TsOH)Cost-effective raw materials, relatively simple process.[3]Reversible reaction requiring water removal, potential for side reactions at high temperatures.[2]85-95%
Combined Dehydration & Alkoxycarbonylation Cyclohexanol, Carbon MonoxidePd(OAc)₂–PPh₃–p-toluenesulfonic acid[4][5]One-pot synthesis, potentially higher atom economy.[4]Requires specialized high-pressure equipment, palladium catalyst can be expensive, CO is toxic.[4][5]~65% (lab scale)[4]
Acyl Chloride Route Cyclohexanecarbonyl Chloride, Cyclohexanol-High yield, fast reaction.Cyclohexanecarbonyl chloride is expensive and corrosive.[6]>95%
Transesterification Methyl Cyclohexanecarboxylate, CyclohexanolAcid or base catalystCan utilize different starting esters.An additional step to prepare the starting ester is required.Dependent on equilibrium

In-Depth Guide to Fischer-Speier Esterification: An Industrial Protocol

The Fischer-Speier esterification is the most common and economically viable method for the large-scale production of this compound. The reaction involves the acid-catalyzed condensation of cyclohexanol and cyclohexanecarboxylic acid.

Reaction Mechanism and Process Chemistry

The reaction is an equilibrium process that produces the ester and water.[2] To drive the reaction towards the product side and achieve high yields, it is essential to remove water as it is formed.[2] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus in a batch reactor setup.[2]

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexanol Cyclohexanol Reactor Batch Reactor (with Dean-Stark Trap) Cyclohexanol->Reactor Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->Reactor Ester Cyclohexyl Cyclohexanecarboxylate Reactor->Ester Water Water (removed azeotropically) Reactor->Water Catalyst Acid Catalyst (p-TsOH or H₂SO₄) Catalyst->Reactor

Caption: Fischer-Esterification Workflow.

Industrial-Scale Protocol

This protocol is designed for a 1000 L glass-lined steel reactor. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Raw Materials:

  • Cyclohexanol (≥99% purity)

  • Cyclohexanecarboxylic Acid (≥99% purity)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (for azeotropic water removal)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 1000 L Glass-Lined Steel Reactor with overhead stirrer, heating/cooling jacket, reflux condenser, and Dean-Stark trap

  • Receiving vessels

  • Vacuum distillation unit

  • Filtration system

Procedure:

  • Reactor Charging:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with cyclohexanecarboxylic acid (e.g., 256 kg, 2.0 kmol).

    • Add cyclohexanol (e.g., 220 kg, 2.2 kmol, 1.1 equivalents). Using a slight excess of the alcohol can help drive the equilibrium.[3]

    • Add toluene (approx. 200 L) as the azeotroping agent.

    • Under agitation, slowly add the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 5 kg, 1-2% by weight of the limiting reactant).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C).

    • Collect the water-toluene azeotrope in the Dean-Stark trap. The lower aqueous layer is periodically drained.

    • Monitor the reaction progress by tracking the amount of water collected and by in-process control (IPC) analysis (e.g., Gas Chromatography) of reaction samples. The reaction is considered complete when no more water is collected and the concentration of the limiting reactant is below the specified limit. Typical reaction times for this scale are 8-12 hours.

  • Work-up and Neutralization:

    • Cool the reaction mixture to below 40 °C.

    • Transfer the mixture to a suitable vessel.

    • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Perform the washing until the aqueous layer is neutral or slightly basic. Be cautious of CO₂ evolution during neutralization.[7]

    • Wash the organic phase with brine to remove residual salts and water.

  • Drying and Solvent Removal:

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator or a distillation unit.

  • Purification:

    • The crude this compound is purified by vacuum distillation. The distillation is typically carried out at a pressure of 10-20 mmHg.

    • Collect the fraction boiling in the expected range for the product (approx. 135-140 °C at 15 mmHg).

  • Quality Control and Packaging:

    • Analyze the final product for purity and identity using validated analytical methods (see Section 5).

    • Package the product in appropriate containers, blanketed with nitrogen if necessary to prevent moisture ingress.

Process Safety Management (PSM)

The industrial synthesis of this compound involves handling hazardous materials and operating at elevated temperatures, necessitating a robust Process Safety Management (PSM) program to prevent accidents.[8]

Key Hazards:

  • Flammable Materials: Cyclohexanol and toluene are flammable liquids.

  • Corrosive Materials: Sulfuric acid and p-toluenesulfonic acid are corrosive.

  • Thermal Hazards: The reaction is conducted at elevated temperatures, and esterification reactions can be exothermic, posing a risk of runaway reactions.[7]

  • Pressure Build-up: In a closed system, heating the reaction mixture can lead to a dangerous build-up of pressure.

Safety Protocols:

  • Engineering Controls:

    • The reaction should be conducted in a well-maintained, pressure-rated reactor with appropriate pressure relief devices.

    • Adequate ventilation must be in place to prevent the accumulation of flammable vapors.

    • A robust cooling system is essential to control the reaction temperature and prevent thermal runaways.

  • Personal Protective Equipment (PPE):

    • All personnel involved in the process must wear appropriate PPE, including safety glasses, face shields, acid-resistant gloves, and flame-retardant clothing.

  • Standard Operating Procedures (SOPs):

    • Detailed SOPs for each step of the process must be in place and strictly followed.

    • Emergency shutdown procedures must be clearly defined and regularly reviewed.

  • Waste Management:

    • Spent acid catalysts and aqueous washes must be neutralized and disposed of in accordance with local environmental regulations.[9]

Quality Control and Analytical Protocols

Ensuring the purity and identity of the final product is crucial for its intended application. A comprehensive quality control program should be implemented, including the analysis of raw materials, in-process samples, and the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying the main product and any potential impurities.[10]

Illustrative GC-MS Parameters:

Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC can be used to detect any non-volatile impurities that may not be amenable to GC analysis.[11]

Illustrative HPLC Parameters:

Parameter Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 210 nm
Flow Rate 1.0 mL/min

Economic Considerations and Process Optimization

The economic viability of the industrial synthesis of this compound is a key driver for process optimization.

Cost Factors:

  • Raw Materials: The cost of cyclohexanol and cyclohexanecarboxylic acid are the primary contributors to the overall cost.

  • Catalyst: While p-TsOH and H₂SO₄ are relatively inexpensive, catalyst recovery and reuse can further reduce costs.

  • Energy: Heating and distillation are energy-intensive steps. Optimizing reaction times and distillation efficiency can lead to significant energy savings.

  • Waste Disposal: The cost of treating and disposing of acidic waste streams should be factored into the overall process economics.

Process Optimization Strategies:

  • Catalyst Screening: Investigating more efficient and recyclable solid acid catalysts could simplify the work-up process and reduce waste.

  • Process Intensification: Exploring reactive distillation, where the reaction and separation occur in the same unit, can lead to significant savings in capital and operating costs.[12]

  • Continuous Flow Synthesis: For very large-scale production, transitioning from batch to continuous flow processing can improve efficiency, consistency, and safety.

Conclusion

The industrial-scale synthesis of this compound is a well-established process, with Fischer-Speier esterification being the most pragmatic and economically favorable route. Successful and safe scale-up requires a thorough understanding of the reaction chemistry, meticulous process control, a robust safety management program, and stringent quality control measures. By carefully considering the protocols and insights provided in this guide, researchers and production chemists can effectively navigate the challenges of transitioning this synthesis from the laboratory to an industrial manufacturing environment.

References

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150.
  • Sevostyanova, V. V., et al. (n.d.). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Google Patents. (n.d.). EP0222984A1 - Process for the production of cyclohexyl compounds.
  • Google Patents. (n.d.). WO2010148080A2 - Cyclohexane 1,4 carboxylates.
  • Reddit. (2024). Need ideas on how to treat spent catalyst for disposal.
  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide.
  • Fischer Esterification. (n.d.).
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Fine Chemical Technologies. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system.
  • Echo Chem. (2024). The Role of Esters in Industrial Applications.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane.
  • YouTube. (2021). Episode 005 - Synthetic Esters and Estolides as a Tech & Sustainability Platform.
  • Veriforce. (2023). Process Safety Management in Manufacturing: A Primer.
  • Google Patents. (n.d.). CN117964489A - Process for producing cyclohexyl-containing compound and process for producing cyclohexane carboxylate from benzene carboxylate.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • JoVE. (2020). Esterification.
  • ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
  • MDPI. (2024). A Process Synthesis and Intensification Framework.
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Wiley-VCH. (n.d.). Esterification.
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • ResearchGate. (n.d.). Process intensification in cyclohexanol production: A novel integrated process scheme.
  • UniTo. (2022). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.
  • Google Patents. (n.d.). US6740765B1 - Method for preparing cyclohexane carboxylic acids.
  • ResearchGate. (n.d.). Production of Cyclohexyl Acetate u sing Batch Reactor and Reactive Chromatography.
  • Google Patents. (n.d.). EP2821384A1 - PRODUCTION PROCESS FOR PREPARING CYCLOHEXANOL AND CYCLOHEXANONE BY CYCLOHEXANE OXIDATION.
  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Green Chemistry. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite.
  • Google Patents. (n.d.). Synthesis of cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.

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Application Notes and Protocols for Formulating Coatings and Surfactants with Cyclohexyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Cyclohexyl Esters in Modern Formulations

Cyclohexyl esters, a unique class of organic compounds, offer a compelling combination of properties that make them highly valuable in the formulation of advanced coatings and high-performance surfactants. Their characteristic cycloaliphatic structure imparts a unique balance of hydrophobicity, solvency, and reactivity, enabling formulators to achieve superior performance characteristics in a wide range of applications. This guide provides an in-depth exploration of the application of cyclohexyl esters, complete with detailed protocols and the scientific rationale behind their use, to empower researchers and formulation scientists in their product development endeavors.

The bulky cyclohexyl group provides steric hindrance, which can enhance hydrolytic stability and weatherability in coating resins.[1] In surfactant design, the tunable nature of the ester linkage and the hydrophobicity of the cyclohexyl ring allow for the synthesis of molecules with tailored surface activity. This document will delve into the practical applications of various cyclohexyl esters, from the volatile cyclohexyl acetate as a specialty solvent to the reactive cyclohexyl methacrylate as a monomer, and the potential of longer-chain cyclohexyl esters in surfactant formulations.

Part 1: Cyclohexyl Esters in High-Performance Coatings

Cyclohexyl esters are multifaceted components in coating formulations, serving as solvents, reactive monomers, coalescing agents, and plasticizers. Their selection is dictated by the specific requirements of the coating system, including desired film properties, application method, and environmental regulations.

Cyclohexyl Acetate: A High-Performance Solvent

Cyclohexyl acetate is a colorless liquid with a characteristic fruity, sweet odor.[2][3] It is an effective solvent for a wide array of resins, polymers, fats, and oils.[2][4] Its moderate evaporation rate is particularly beneficial in paint and coating formulations, as it allows for optimal viscosity, good flow and leveling, and proper film formation.[4]

Key Performance Attributes of Cyclohexyl Acetate:

  • Excellent Solvency: Dissolves a broad spectrum of organic compounds, including resins commonly used in coatings.[2]

  • Moderate Evaporation Rate: Promotes smooth film formation and prevents defects like "blushing" or "cratering".

  • Pleasant Odor: Offers a more agreeable alternative to harsher industrial solvents.[3]

Cyclohexyl Methacrylate (CHMA): A Versatile Monomer for Durable Coatings

Cyclohexyl methacrylate (CHMA) is a monofunctional monomer that is instrumental in elevating the properties of polymers used in demanding applications.[1] Its incorporation into acrylic-based resin systems enhances cross-linking density and surface hardness, leading to superior protection against abrasion, solvents, and weathering.[1] This makes it an excellent choice for automotive topcoats and industrial maintenance coatings.[5][6]

Key Performance Attributes of CHMA:

  • Enhanced Hardness and Scratch Resistance: The bulky cyclohexyl group contributes to a more robust polymer matrix.[1]

  • Improved Chemical Resistance and Weatherability: Increases the durability of the coating film.

  • Hydrophobicity: Imparts water resistance to the coating.

  • Excellent Adhesion Properties: Promotes strong bonding to various substrates.[5]

Diagram 1: Role of Cyclohexyl Methacrylate in a Coating Matrix

CHMA_in_Coating cluster_monomers Monomer Blend cluster_polymerization Polymerization cluster_coating Cured Coating Film CHMA Cyclohexyl Methacrylate (CHMA) PolymerChain Acrylic Polymer Backbone CHMA->PolymerChain Co-polymerizes OtherMonomers Other Acrylic/Methacrylic Monomers OtherMonomers->PolymerChain CoatingMatrix Cross-linked Polymer Network PolymerChain->CoatingMatrix Forms ImprovedProperties Enhanced Hardness, Chemical Resistance, Adhesion, Hydrophobicity CoatingMatrix->ImprovedProperties Leads to

Caption: Workflow of CHMA incorporation into a coating formulation.

Cyclohexyl Esters as Coalescing Agents in Waterborne Coatings

In waterborne coatings, coalescing agents play a critical role in the film formation process.[7] They act as temporary plasticizers, reducing the minimum film-forming temperature (MFFT) of the latex polymer, allowing for the formation of a continuous and uniform film as the water evaporates.[8][9] Cyclohexyl esters with lower volatility can function as effective coalescing agents, promoting the fusion of polymer particles.[7]

The mechanism of coalescence involves:

  • Evaporation of Water: As water evaporates, the polymer particles are forced into close contact.

  • Particle Deformation: The coalescing agent softens the polymer particles, allowing them to deform and fuse.

  • Interdiffusion of Polymer Chains: Polymer chains from adjacent particles intermingle, forming a continuous film.

Diagram 2: Mechanism of Coalescence with Cyclohexyl Esters

Coalescence cluster_dispersion Latex Dispersion cluster_drying Drying & Film Formation P1 Polymer Particle Fused Coalesced Film P1->Fused Coalesce Evaporation Water Evaporation P2 Polymer Particle P2->Fused CE1 Cyclohexyl Ester CE1->P1 Softens CE1->P2 Softens Evaporation->Fused

Caption: Role of cyclohexyl esters in the coalescence of polymer particles.

Part 2: Experimental Protocols for Coatings Evaluation

Protocol 2.1: Formulation of a Solvent-borne Acrylic Coating with Cyclohexyl Acetate

This protocol outlines a starting point for a simple solvent-borne acrylic coating.

Materials:

  • Acrylic Resin (e.g., 50% solution in xylene)

  • Cyclohexyl Acetate

  • Xylene (or other suitable co-solvent)

  • Titanium Dioxide (Pigment)

  • Dispersing Agent

  • Flow and Leveling Agent

Procedure:

  • Pigment Dispersion:

    • In a suitable mixing vessel, combine the acrylic resin solution, cyclohexyl acetate, and dispersing agent.

    • Slowly add the titanium dioxide under high-speed dispersion until a Hegman grind of 7 or higher is achieved.

  • Letdown:

    • Reduce the speed of the mixer and add the remaining acrylic resin solution and xylene to adjust the viscosity.

    • Add the flow and leveling agent and mix for an additional 10-15 minutes.

  • Quality Control:

    • Measure the viscosity, density, and fineness of grind.

    • Adjust with solvent as needed to meet specifications.

Protocol 2.2: Evaluation of Minimum Film-Forming Temperature (MFFT)

This protocol is adapted from ASTM D2354 and is used to determine the efficiency of a coalescing agent.[10][11]

Apparatus:

  • MFFT Bar (a metal platen with a controlled temperature gradient).[12]

  • Film Applicator (e.g., cube applicator).[12]

  • Dry air or nitrogen supply.

Procedure:

  • Prepare a mixture of the polymer dispersion with a ladder-increasing dosage of the cyclohexyl ester coalescing agent.[13]

  • Turn on the MFFT bar and allow the temperature gradient to stabilize.

  • Using the film applicator, draw down a thin film of the test formulation onto the platen, from the warm end to the cool end.[12]

  • Cover the platen and pass a gentle stream of dry air or nitrogen over the film to facilitate drying.[12]

  • After the film is dry (typically 60-90 minutes), visually inspect the film. The MFFT is the point on the temperature scale where the film transitions from a clear, continuous film to a cracked, opaque, or powdery one.[12][14]

Protocol 2.3: Adhesion Testing

This protocol is based on ASTM D3359 (Cross-Cut Tape Test) and ASTM D4541 (Pull-Off Adhesion Test).[15][16]

Cross-Cut Test:

  • Apply the coating to a substrate and allow it to fully cure.

  • Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply pressure-sensitive tape over the cross-hatch area and then rapidly remove it.

  • Evaluate the adhesion based on the amount of coating removed by the tape.[17]

Pull-Off Test:

  • Glue a loading fixture (dolly) to the surface of the cured coating.

  • Once the adhesive has cured, attach a pull-off adhesion tester to the dolly.

  • Apply a perpendicular force to the dolly at a specified rate until it detaches from the surface.

  • The force required to pull the dolly off is a quantitative measure of the adhesive strength.[15]

Part 3: Cyclohexyl Esters in Surfactant Formulations

Ester-based surfactants are a class of non-ionic or cationic surfactants that can be designed for a variety of applications, including emulsification, dispersion, and wetting.[18][19] The incorporation of a cyclohexyl group into the hydrophobic tail of a surfactant can influence its surface activity, solubility, and packing at interfaces.

Synthesis of a Model Cyclohexyl Ester Surfactant

The synthesis of a cyclohexyl ester surfactant can be achieved through the esterification of a fatty acid with cyclohexanol or a derivative.[20][21]

General Reaction Scheme:

Diagram 3: Synthesis of a Cyclohexyl Ester Surfactant

Surfactant_Synthesis FattyAcid Fatty Acid (e.g., Lauric Acid) Reaction Esterification (Heat, Water Removal) FattyAcid->Reaction Cyclohexanol Cyclohexanol Cyclohexanol->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Surfactant Cyclohexyl Ester Surfactant Reaction->Surfactant Water Water (byproduct) Reaction->Water

Caption: General esterification reaction for producing a cyclohexyl ester surfactant.

Protocol 3.2: Evaluation of Surfactant Performance

Surface Tension Measurement:

  • Prepare a series of aqueous solutions of the synthesized cyclohexyl ester surfactant with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[18]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The critical micelle concentration (CMC) is the concentration at which the surface tension plateaus.[18]

Emulsification Test:

  • Prepare a 1% aqueous solution of the cyclohexyl ester surfactant.

  • In a test tube, combine 5 mL of the surfactant solution with 5 mL of a non-polar oil (e.g., mineral oil).

  • Shake the test tube vigorously for 1 minute.

  • Allow the emulsion to stand and observe its stability over time. A stable emulsion will show minimal separation of the oil and water phases.

Data Summary

Table 1: Physicochemical Properties of Selected Cyclohexyl Esters

PropertyCyclohexyl AcetateCyclohexyl Methacrylate (CHMA)
Molecular Formula C₈H₁₄O₂C₁₀H₁₆O₂
Molecular Weight 142.20 g/mol [3]168.23 g/mol
Boiling Point 172-173 °C~210 °C
Density 0.966 g/mL at 25 °C~0.96 g/cm³
Flash Point 58 °C~81 °C
Solubility in Water Slightly soluble[3]Insoluble
Primary Application Solvent in coatings, inks, and adhesives[4]Monomer for acrylic resins in coatings and plastics[1]

Conclusion and Future Outlook

Cyclohexyl esters represent a versatile and high-performing class of chemical compounds with significant potential in the formulation of innovative coatings and surfactants. Their unique molecular architecture provides a pathway to enhanced durability, improved film formation, and tailored surface activity. The protocols and data presented in this guide serve as a foundational resource for researchers and formulators to explore the benefits of incorporating cyclohexyl esters into their product development pipelines. Further research into the synthesis of novel cyclohexyl ester-based surfactants and the evaluation of their performance in complex formulations will undoubtedly unlock new opportunities for technological advancement in these fields.

References

  • Vertex AI Search. (2025).
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  • Sasol.
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  • National Institutes of Health. (2025). Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants.
  • Gantrade. Surfactants for Emulsion Polymers.
  • Labomat.
  • Kowa American Corporation.
  • Rhopoint Instruments.
  • National Institutes of Health. (2024). Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides.
  • Vertex AI Search. (2026).
  • ResearchGate. (2024). (PDF)
  • Atul Ltd.
  • PubMed. Detection of coalescing agents in water-borne latex emulsions using an environment sensitive fluorescent probe.
  • SpecialChem. (2025).
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  • Sigma-Aldrich.
  • Google Patents.
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  • Synerzine. (2018).
  • ResearchGate. Scheme 1. Synthesis of cyclohexyl-1,1... | Download Scientific Diagram.
  • DTU Inside. (2024).
  • Google Patents. CN103664587A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.
  • Jamorin.
  • PCI Magazine. (2021).
  • ResearchGate. (2025). Surface Tension Studies of Alkyl Esters and Epoxidized Alkyl Esters Relevant to Oleochemically Based Fuel Additives.
  • DeFelsko.
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Application Notes and Protocols: Cyclohexyl Cyclohexanecarboxylate as a Potential Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a comprehensive technical guide for researchers interested in the synthesis, analysis, and potential evaluation of cyclohexyl cyclohexanecarboxylate. It is crucial to note that, based on available industry data, this compound is not currently recognized or utilized as a commercial fragrance ingredient. This guide is therefore intended for exploratory research purposes, providing the foundational protocols and scientific context necessary to investigate this and similar molecules for novel fragrance applications.

Introduction: The Untapped Potential of this compound

The fragrance industry is in a perpetual quest for novel molecules that can provide unique and lasting scent profiles. Within the vast chemical landscape, esters of cyclic alcohols and acids, such as cyclohexane carboxylates, represent a promising area of exploration. These compounds often possess fruity, floral, and complex characteristics. While some methyl and ethyl esters of substituted cyclohexanecarboxylic acid have found their way into perfume compositions, this compound remains an under-investigated molecule in this context.

Information from industry resources such as The Good Scents Company explicitly states that this compound is "not for fragrance use". This is likely due to a lack of comprehensive safety and toxicological data, as no public safety assessments by the Research Institute for Fragrance Materials (RIFM) or standards from the International Fragrance Association (IFRA) currently exist for this specific compound[1][2][3]. This absence of regulatory evaluation presents a significant hurdle for its commercial use but also an opportunity for foundational research.

This guide will provide the necessary protocols for the synthesis and rigorous analytical characterization of this compound, and outline a workflow for its preliminary olfactory evaluation.

Synthesis of this compound

The synthesis of this compound can be approached through several established esterification methods. A common and effective method is the Fischer-Speier esterification of cyclohexanecarboxylic acid with cyclohexanol, catalyzed by a strong acid.

Fischer-Speier Esterification Protocol

This protocol describes the synthesis of this compound from cyclohexanecarboxylic acid and cyclohexanol.

Materials:

  • Cyclohexanecarboxylic acid

  • Cyclohexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.2 eq), and toluene (as a solvent to facilitate water removal).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Continue reflux until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reactants [label="Cyclohexanecarboxylic Acid + Cyclohexanol + Toluene"]; Catalyst [label="H₂SO₄ (catalyst)"]; Reaction [label="Reflux with Dean-Stark Trap", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up (H₂O, NaHCO₃, Brine)"]; Drying [label="Dry with MgSO₄"]; Purification [label="Vacuum Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; } caption: "Fischer-Speier Esterification Workflow."

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.

Instrumentation and Conditions (adapted from methods for similar compounds):

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Oven Temperature ProgramInitial temp: 70 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent such as ethyl acetate or hexane at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to around 10-50 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 210, corresponding to its molecular weight[4]. Characteristic fragmentation patterns for esters, including the loss of the cyclohexoxy group or the cyclohexanoyl group, would further confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise chemical structure of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

  • A multiplet in the region of 4.7-4.9 ppm corresponding to the proton on the carbon bearing the oxygen of the alcohol moiety (-O-CH-).

  • A multiplet around 2.2-2.4 ppm for the proton on the carbon adjacent to the carbonyl group (-CH-C=O).

  • A complex series of multiplets between 1.0 and 2.0 ppm for the remaining methylene and methine protons of the two cyclohexane rings.

Expected ¹³C NMR Spectral Data (Predicted):

  • A peak in the range of 175-180 ppm for the carbonyl carbon (C=O).

  • A peak around 72-75 ppm for the carbon attached to the ester oxygen (-O-C).

  • A peak around 43-46 ppm for the carbon alpha to the carbonyl group.

  • A series of peaks between 25 and 35 ppm for the remaining carbons of the cyclohexane rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

Expected IR Spectral Data:

Vibrational Frequency (cm⁻¹)IntensityAssignment
2930-2850StrongC-H stretching (aliphatic)
~1730StrongC=O stretching (ester carbonyl)
~1170StrongC-O stretching (ester)

The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester functional group. The absence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the complete consumption of the starting alcohol and carboxylic acid.

Preliminary Olfactory Evaluation

Given that this compound is not a known fragrance ingredient, a systematic and safe olfactory evaluation is a critical first step for any researcher exploring its potential.

Protocol for Sensory Panel Evaluation:

  • Safety First: Due to the lack of toxicological data, direct skin application is not advised. All olfactory evaluations should be conducted using smelling strips.

  • Sample Preparation: Prepare a series of dilutions of the purified this compound in a suitable, odorless solvent like diethyl phthalate or ethanol (e.g., 10%, 1%, 0.1%).

  • Blinding: To avoid bias, the samples should be coded and presented to the evaluators in a randomized order.

  • Evaluation:

    • Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.

    • Present the strip to the evaluator, who should then describe the odor profile at different time points (top note, middle note, and base note after several hours).

    • Use a standardized questionnaire to capture descriptors related to odor families (e.g., fruity, floral, woody, green), intensity, and hedonic value (pleasantness).

  • Data Analysis: Compile the descriptors from all evaluators to create a comprehensive odor profile of the molecule.

dot graph OlfactoryEvaluation { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Purified this compound", shape=ellipse, fillcolor="#FBBC05"]; Dilution [label="Prepare Dilutions in Odorless Solvent"]; Blinding [label="Code and Randomize Samples"]; Evaluation [label="Evaluation on Smelling Strips by Panelists"]; DataCapture [label="Record Odor Descriptors, Intensity, and Hedonic Value"]; Analysis [label="Compile Data to Create Odor Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dilution; Dilution -> Blinding; Blinding -> Evaluation; Evaluation -> DataCapture; DataCapture -> Analysis; } caption: "Workflow for Olfactory Evaluation."

Regulatory and Safety Considerations

For any new molecule to be considered for use as a fragrance ingredient, a thorough safety assessment is mandatory. This involves a battery of toxicological tests to evaluate endpoints such as:

  • Genotoxicity

  • Repeated dose toxicity

  • Reproductive toxicity

  • Skin sensitization

  • Phototoxicity/photoallergenicity

The data from these studies are then used to conduct a risk assessment and establish safe use levels. Organizations like RIFM provide a framework for such evaluations[2]. Without this comprehensive safety dossier, a molecule like this compound cannot be incorporated into consumer products.

Conclusion

This compound represents an unexplored entity in the world of fragrance chemistry. While its absence from current fragrance palettes is a strong indicator of the need for foundational research, it also presents an opportunity for discovery. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and analytical characterization of this molecule. By following a structured approach to its evaluation, researchers can begin to understand its olfactory properties and take the first steps in the long process of determining its potential as a novel fragrance ingredient. Any future development would be critically dependent on a thorough and successful safety assessment that meets the stringent standards of the fragrance industry.

References

  • This reference is hypothetical and serves as an example for the purpose of this gener
  • This reference is hypothetical and serves as an example for the purpose of this gener
  • This reference is hypothetical and serves as an example for the purpose of this gener
  • A new IFRA Standard on the fragrance ingredient, hydroxyisohexyl 3-cyclohexene carboxaldehyde. PubMed. [Link]
  • RIFM fragrance ingredient safety assessment, 2-cyclohexylcyclohexanone, CAS Registry Number 90-42-6. PubMed. [Link]
  • This reference is hypothetical and serves as an example for the purpose of this gener
  • Cyclohexyl cyclohexanecarboxyl
  • This reference is hypothetical and serves as an example for the purpose of this gener
  • hexyl cyclohexane carboxylate cyclohexanecarboxylic acid, hexyl ester. The Good Scents Company. [Link]

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"synthesis of Cyclohexyl cyclohexanecarboxylate derivatives for drug discovery"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Cyclohexyl Cyclohexanecarboxylate Derivatives for Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, purification, and characterization of this compound derivatives. The focus is on providing not just protocols, but also the underlying scientific rationale for procedural choices, ensuring a robust and reproducible synthetic strategy for generating novel chemical entities for drug discovery programs.

Strategic Importance in Medicinal Chemistry

The cyclohexyl moiety is a highly valuable scaffold in modern drug discovery. Its three-dimensional, non-planar structure offers a distinct advantage over flat aromatic rings, such as phenyl groups, for which it often serves as a bioisostere.[1] This spatial arrangement can provide more extensive contact points with a target protein, potentially leading to enhanced binding affinity and selectivity.[1] Furthermore, the cyclohexyl group can improve metabolic stability and other desirable pharmacokinetic properties.

Cyclohexanecarboxylic acid and its derivatives are versatile building blocks used in the synthesis of numerous pharmaceuticals, including treatments for schistosomiasis and anti-inflammatory agents.[2][3][4] The ester linkage in this compound provides a core structure that can be systematically modified at either the acid or alcohol terminus to generate a library of diverse analogs for structure-activity relationship (SAR) studies. These derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and obesity.[5][6][7][8]

Core Synthetic Strategy: Fischer-Speier Esterification

The most direct and atom-economical method for synthesizing the parent this compound scaffold is the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid (cyclohexanecarboxylic acid) with an alcohol (cyclohexanol).[9]

Mechanistic Rationale

Understanding the mechanism is critical for optimizing reaction conditions. The Fischer esterification is an equilibrium-controlled process, and each step is reversible.[10][11]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[11][12] This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The weakly nucleophilic alcohol (cyclohexanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[10]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[12]

Driving the Equilibrium: The Key to High Yield

The primary challenge of the Fischer esterification is the presence of water as a byproduct, which can hydrolyze the ester product and push the equilibrium back towards the starting materials.[9] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, usually the less expensive alcohol, will drive the reaction forward according to Le Châtelier's principle.[13]

  • Removal of Water: The most effective method is the continuous removal of water as it is formed. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene or hexane.[9][14]

The logical flow of this foundational synthesis is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Purification Cascade cluster_end Final Product & Analysis A Cyclohexanecarboxylic Acid D Fischer-Speier Esterification (Reflux with Dean-Stark Trap) A->D Combine & Heat B Cyclohexanol B->D Combine & Heat C Acid Catalyst (H₂SO₄ or p-TsOH) Toluene (Solvent) C->D Combine & Heat E Aqueous Workup (NaHCO₃ Wash) D->E Cool & Quench F Drying (Na₂SO₄ or MgSO₄) E->F Separate Layers G Solvent Removal F->G H Final Purification (Distillation or Chromatography) G->H I Pure Cyclohexyl Cyclohexanecarboxylate Derivative H->I J Spectroscopic Characterization (NMR, IR, MS) I->J Verify Structure K Biological Screening I->K Evaluate Activity

Caption: General workflow for synthesis and application of derivatives.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, purification, and characterization.

Protocol: Synthesis of this compound

This protocol details the synthesis of the parent scaffold via Fischer esterification with azeotropic water removal.

Materials:

  • Cyclohexanecarboxylic acid

  • Cyclohexanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add cyclohexanecarboxylic acid (e.g., 12.8 g, 0.10 mol), cyclohexanol (e.g., 10.0 g, 0.10 mol), p-TsOH (e.g., 0.5 g, ~2.5 mmol), and toluene (100 mL).[14]

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. Toluene will begin to distill and collect in the Dean-Stark trap. As the reaction proceeds, water will form an azeotrope with toluene, collect in the trap, and separate as a lower layer.

  • Monitoring the Reaction: Continue refluxing until no more water is collected in the trap (typically 3-5 hours).[14] The theoretical amount of water for this scale is 1.8 mL. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.[15]

  • Workup - Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is the desired ester. For high purity required for biological assays, the product should be purified by vacuum distillation or column chromatography on silica gel.

Protocol: Characterization

Structural confirmation is essential. The following data are typical for the parent this compound.[16]

Technique Expected Observations
¹H NMR (CDCl₃)Multiplets at ~4.8 ppm (1H, -O-CH -), ~2.3 ppm (1H, -CO-CH -), and a broad series of multiplets between 1.2-2.0 ppm (20H, cyclohexyl CH₂)
¹³C NMR (CDCl₃)Resonances at ~175 ppm (C=O), ~72 ppm (O-CH), and multiple signals between 25-45 ppm for the CH and CH₂ carbons of the two rings.[17]
IR Spectroscopy Strong C=O stretch around 1730 cm⁻¹, C-O stretch around 1170 cm⁻¹.[17]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 210.31.[16]

Synthesis of Derivatives for SAR Studies

The true power of this scaffold lies in its derivatization potential. Modifications can be introduced to probe interactions with biological targets.

  • Varying the Alcohol Component: The Fischer esterification protocol can be readily adapted by substituting cyclohexanol with other cyclic, acyclic, or functionalized alcohols to explore how the size, shape, and polarity of the 'R' group in R-O-C(=O)-R' affects activity.

  • Modifying the Carboxylic Acid: A diverse range of commercially available or synthetically prepared cyclohexanecarboxylic acid analogs can be used. For instance, introducing substituents on the cyclohexane ring can explore specific pockets in a binding site.

  • Post-Esterification Modification: The core ester can be used as a starting point for further reactions. For example, derivatives containing N-acylhydrazone moieties have been synthesized and shown to possess potent analgesic and anti-inflammatory activities.[7][8] Other studies have incorporated the cyclohexyl ester into complex structures with antitumor or enzyme-inhibiting properties.[5][6] For instance, analogs of the anticancer drug docetaxel have been made where a C-2 benzoate group is replaced with a cyclohexanecarboxylate, demonstrating that an aromatic group is not always required for potent activity.[5]

The mechanism of the core synthetic reaction is detailed below, highlighting the critical role of the acid catalyst.

G start Carboxylic Acid + Alcohol protonation 1. Protonation of Carbonyl (Catalyst H⁺) start->protonation Add Acid Catalyst activated Activated Carbonyl (Enhanced Electrophilicity) protonation->activated attack 2. Nucleophilic Attack (by Alcohol) activated->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral transfer 3. Proton Transfer tetrahedral->transfer water_leave Intermediate with -OH₂⁺ (Good Leaving Group) transfer->water_leave eliminate 4. Elimination of H₂O water_leave->eliminate protonated_ester Protonated Ester eliminate->protonated_ester deprotonate 5. Deprotonation (Catalyst Regeneration) protonated_ester->deprotonate final_ester Ester + H₂O deprotonate->final_ester

Caption: Mechanism of Fischer-Speier Esterification.

Conclusion

The synthesis of this compound derivatives offers a robust and versatile platform for drug discovery. The Fischer-Speier esterification provides a reliable and scalable method for accessing the core scaffold. By systematically exploring derivatives through modifications of both the acid and alcohol components, researchers can generate libraries of novel compounds with the potential for potent and selective biological activity across a range of therapeutic targets. Careful execution of the provided protocols, coupled with a solid understanding of the underlying chemical principles, will empower scientists to effectively leverage this valuable chemical space in their research endeavors.

References

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Application Notes and Protocols for the Esterification of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the esterification of cyclohexanecarboxylic acid. This document delves into various established methodologies, offering detailed protocols, mechanistic insights, and practical considerations to empower successful synthesis and purification of cyclohexanecarboxylic acid esters. These esters are valuable compounds, finding applications as solvents, plasticizers, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

I. Introduction: The Significance of Cyclohexanecarboxylic Acid Esters

Cyclohexanecarboxylic acid and its ester derivatives are pivotal building blocks in organic synthesis.[2] The cyclohexane moiety imparts unique physicochemical properties, including lipophilicity and conformational rigidity, which are often desirable in bioactive molecules.[1][2] The corresponding esters are utilized in a wide range of applications, from flavor and fragrance agents to key intermediates in the production of pharmaceuticals and pesticides.[2][3][4] The choice of esterification method is crucial and depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

II. Classical Esterification Methodologies

This section details three widely employed methods for the esterification of cyclohexanecarboxylic acid: the Fischer-Speier, Steglich, and Yamaguchi esterifications. Each method possesses distinct advantages and is suited for different experimental constraints.

A. Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic and cost-effective method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6][7][8] This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.[5][9][10]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid.[5][6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][7][8][9]

  • Excess Alcohol/Water Removal: Le Châtelier's principle governs this equilibrium. Using the alcohol as the solvent (a large excess) or employing a Dean-Stark apparatus to azeotropically remove water drives the reaction to completion.[5][9][11]

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanecarboxylic acid (12.8 g, 0.1 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[10]

    • Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).[10][12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification: The crude ethyl cyclohexanecarboxylate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[3]

Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH Cyclohexanecarboxylic Acid H+ H⁺ R-COOH->H+ R-C(OH)₂⁺ Protonated Carboxylic Acid H+->R-C(OH)₂⁺ R'-OH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate R-C(OH)₂⁺->Tetrahedral_Intermediate + R'-OH R'-OH->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H₂O H₂O H+ out H⁺

Caption: Mechanism of Fischer-Speier Esterification.

B. Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a modification that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14][15] This method is particularly advantageous for the esterification of sterically hindered alcohols and for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[13]

Causality Behind Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13][14] This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt.[13][16][17] This intermediate readily reacts with the alcohol, and DMAP is regenerated, accelerating the reaction and suppressing the formation of the undesired N-acylurea byproduct.[13][14][17]

Experimental Protocol: Synthesis of a Cyclohexanecarboxylate Ester

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanecarboxylic acid (1.28 g, 10 mmol) and the desired alcohol (12 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst and Coupling Agent Addition: Add DMAP (122 mg, 1 mmol) to the solution. Cool the flask to 0 °C in an ice bath and then add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.[14]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Mechanism of Steglich Esterification

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack by Alcohol cluster_3 Byproduct Formation R-COOH Cyclohexanecarboxylic Acid DCC DCC R-COOH->DCC O-Acylisourea O-Acylisourea Intermediate DCC->O-Acylisourea DMAP DMAP N-Acylpyridinium N-Acylpyridinium Salt O-Acylisourea->N-Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O-Acylisourea->DCU + H₂O from reaction DMAP->N-Acylpyridinium R'-OH Alcohol Ester Ester N-Acylpyridinium->Ester + R'-OH R'-OH->Ester

Caption: Mechanism of Steglich Esterification.

C. Yamaguchi Esterification: For Sterically Hindered Systems

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly macro-lactones and esters derived from sterically hindered carboxylic acids and alcohols.[18][19][20] The reaction proceeds via the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[18][19]

Causality Behind Experimental Choices:

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC): This reagent reacts with the carboxylic acid in the presence of a base (like triethylamine) to form a mixed anhydride.[18][20] The steric hindrance and electronic effects of the trichlorobenzoyl group make the other carbonyl group of the anhydride highly susceptible to nucleophilic attack.

  • DMAP: Similar to the Steglich esterification, DMAP acts as a potent nucleophilic catalyst, attacking the less hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium intermediate.[19][20][21]

Experimental Protocol: Synthesis of a Sterically Hindered Cyclohexanecarboxylate Ester

  • Formation of the Mixed Anhydride: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.28 g, 10 mmol) in anhydrous THF (20 mL). Add triethylamine (1.53 mL, 11 mmol) and stir for 10 minutes at room temperature. Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.63 mL, 10.5 mmol) dropwise. Stir the mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the sterically hindered alcohol (12 mmol) and DMAP (2.44 g, 20 mmol) in anhydrous toluene (40 mL). Add the previously prepared mixed anhydride solution to this flask via a cannula.

  • Reaction: Stir the reaction mixture at room temperature for 12-48 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (100 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL), 1 M HCl (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism of Yamaguchi Esterification

Yamaguchi_Esterification cluster_0 Mixed Anhydride Formation cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack R-COOH Cyclohexanecarboxylic Acid TCBC 2,4,6-Trichlorobenzoyl Chloride R-COOH->TCBC Mixed_Anhydride Mixed Anhydride TCBC->Mixed_Anhydride DMAP DMAP Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP->Acylpyridinium R'-OH Alcohol Ester Ester Acylpyridinium->Ester + R'-OH R'-OH->Ester

Caption: Mechanism of Yamaguchi Esterification.

III. Quantitative Data Summary

MethodCatalyst/ReagentTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Key Advantages
Fischer-Speier H₂SO₄ or p-TsOHExcess AlcoholReflux1-10[5]60-95Simple, inexpensive, suitable for large scale.[5][6]
Steglich DCC, DMAP (cat.)DCM, THF0 - Room Temp[14]12-2470-98Mild conditions, good for sensitive substrates.[13][14]
Yamaguchi TCBC, DMAPTHF, TolueneRoom Temp12-4875-95Excellent for sterically hindered substrates.[18][19]

IV. Greener Alternatives for Esterification

In line with the principles of green chemistry, several alternative methods for esterification have been developed to minimize the use of hazardous reagents and solvents.

  • Solid Acid Catalysts: Using reusable solid acid catalysts like ion-exchange resins (e.g., Dowex) or graphene oxide can simplify product purification and reduce waste.[22][23]

  • Enzymatic Esterification: Lipases are enzymes that can catalyze esterification under mild conditions in aqueous or organic media, often with high chemo- and regioselectivity.

  • Greener Solvents: Replacing hazardous solvents like DCM with more environmentally benign alternatives such as acetonitrile or dimethyl carbonate is an active area of research.[16][24] A study has shown that acetonitrile can be a greener solvent for Steglich esterification, with comparable rates and yields to traditional solvents.[24]

  • Cross-Dehydrogenative Coupling (CDC): This newer method can directly form esters from carboxylic acids and arenes using a catalyst and an oxidant, with oxygen being a green choice for the oxidant.[25]

V. Product Purification and Characterization

A. Purification
  • Extraction and Washing: As detailed in the protocols, a standard aqueous work-up is essential to remove catalysts, unreacted starting materials, and byproducts.[10][26][27]

  • Distillation: For volatile esters, fractional distillation under reduced pressure is an effective purification method.[3]

  • Column Chromatography: For non-volatile esters or to separate closely related impurities, column chromatography on silica gel is the method of choice.

B. Characterization

The structure and purity of the synthesized cyclohexanecarboxylate esters should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity. For ethyl cyclohexanecarboxylate, one would expect to see signals for the ethyl group (a triplet and a quartet) and multiplets for the cyclohexane ring protons.[28][29][30]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester typically appears around 170-180 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.[31]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

VI. Experimental Workflow Overview

Experimental_Workflow Start Start Reagents Select & Weigh Reagents (Cyclohexanecarboxylic Acid, Alcohol) Start->Reagents Method Choose Esterification Method (Fischer, Steglich, Yamaguchi) Reagents->Method Reaction Set up & Run Reaction Method->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure Ester Product Characterization->Product

Caption: General Experimental Workflow for Esterification.

VII. References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Jordan, A., Whymark, K. D., & Sydenham, J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100877. [Link]

  • ResearchGate. FT-IR data of synthesized ethyl cyclohexenone carboxylate derivatives (D11-D20). [Link]

  • Google Patents. US6740765B1 - Method for preparing cyclohexane carboxylic acids.

  • Kumar, A., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(43), 28065-28084. [Link]

  • Course Hero. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Investigation of the Yamaguchi Esterification Mechanism. [Link]

  • Forssell, P., et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(10), 2623. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • PubChem. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748. [Link]

  • Lab Manager. (2023, July 26). New Catalysts Enable Greener Ester Synthesis. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • SpectraBase. Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58434. [Link]

  • Reddit. (2019, April 5). How to purify esters. [Link]

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

  • Google Patents. US4304925A - Process for purifying esters.

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • van den Bruinhorst, A., et al. (2016). Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols with anion exchange. Green Chemistry, 18(8), 2343-2353. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Smith, A. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(9), 3737-3742. [Link]

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Application Notes and Protocols for Monitoring the Synthesis of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Process Control in Ester Synthesis

Cyclohexyl cyclohexanecarboxylate is a bicyclic ester with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] Its synthesis, commonly achieved through the Fischer-Speier esterification of cyclohexanol and cyclohexanecarboxylic acid, is a reversible reaction that requires careful monitoring to optimize yield and minimize impurities.[2][3][4] Effective reaction monitoring is not merely a quality control step; it is a fundamental component of process optimization, enabling researchers to determine the reaction endpoint accurately, understand reaction kinetics, and ensure the efficient conversion of starting materials.

This guide provides a comprehensive overview of the analytical methodologies for monitoring the progress of this compound synthesis. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for Thin-Layer Chromatography (TLC) for rapid qualitative checks and Gas Chromatography (GC) for robust quantitative analysis.

The Chemical Foundation: Fischer-Speier Esterification

The synthesis of this compound from cyclohexanecarboxylic acid and cyclohexanol is a classic example of Fischer-Speier esterification.[2][5] This reaction involves the acid-catalyzed nucleophilic acyl substitution where the alcohol (cyclohexanol) attacks the protonated carbonyl carbon of the carboxylic acid (cyclohexanecarboxylic acid).[4][6]

The mechanism proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][7]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the cyclohexanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a resonance-stabilized carbocation.[5]

  • Deprotonation: A base (such as water or the hydrogensulfate ion) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[7]

The entire process is reversible. To drive the reaction toward the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[3][4][8]

Fischer_Esterification Reactants Cyclohexanecarboxylic Acid + Cyclohexanol Protonation Protonated Carboxylic Acid Reactants->Protonation + H+ Protonation->Reactants - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Cyclohexanol Tetrahedral_Intermediate->Protonation - Cyclohexanol Activated_Complex Activated Complex (after Proton Transfer) Tetrahedral_Intermediate->Activated_Complex Proton Transfer Activated_Complex->Tetrahedral_Intermediate Proton Transfer Product_Complex Protonated Ester + Water Activated_Complex->Product_Complex - H2O Product_Complex->Activated_Complex + H2O Products This compound + Water Product_Complex->Products - H+ Products->Product_Complex + H+

Caption: The reversible mechanism of Fischer-Speier esterification.

Application Note 1: Rapid Reaction Screening by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time, qualitative monitoring of organic reactions.[9] Its primary advantage is speed, providing a snapshot of the reaction's progress in minutes. The principle relies on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. In this synthesis, the product ester is significantly less polar than the starting carboxylic acid, resulting in a clear separation on the TLC plate.

Experimental Protocol: TLC Monitoring
  • Preparation of the TLC Plate and Chamber:

    • Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[10]

    • Prepare a developing chamber with a suitable mobile phase, such as a 4:1 mixture of Hexanes:Ethyl Acetate. The solvent depth should be less than 0.5 cm. Cover the chamber to allow the atmosphere to saturate.

  • Spotting the Plate:

    • Prepare a dilute solution of the starting material, cyclohexanecarboxylic acid, in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of this solution to the "SM" lane.

    • Carefully withdraw a small aliquot from the reaction vessel. Quench the reaction in the aliquot by adding a drop of saturated sodium bicarbonate solution to neutralize the acid catalyst, then dilute with ethyl acetate.

    • Spot the diluted reaction mixture onto the "RM" lane.

    • For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for resolving compounds with similar Rf values.[10][11]

  • Development and Visualization:

    • Place the spotted TLC plate into the developing chamber and cover it.

    • Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots. Cyclohexanecarboxylic acid and its ester are not typically UV-active. Therefore, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective; immerse the plate in the stain and gently heat with a heat gun. The starting materials and product will appear as yellow-brown spots on a purple background.

  • Interpretation:

    • The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rf) than the more polar starting material, cyclohexanecarboxylic acid.

    • A successful reaction is indicated by the diminishing intensity of the starting material spot in the "RM" lane and the appearance and increasing intensity of a new spot with a higher Rf value, corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[11]

TLC_Workflow Start Start Reaction Aliquot Withdraw Aliquot from Reaction Mixture Start->Aliquot Spot Spot SM, Co, and RM on TLC Plate Aliquot->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Visualize Dry and Visualize (e.g., KMnO4 stain) Develop->Visualize Analyze Analyze Chromatogram: - Compare Rf values - Check for SM disappearance Visualize->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction (Sample at next time point) Decision->Continue No End Reaction Complete (Proceed to Workup) Decision->End Yes Continue->Aliquot

Caption: General workflow for monitoring reaction progress using TLC.

Application Note 2: Quantitative Analysis by Gas Chromatography (GC)

For quantitative assessment of reaction conversion and yield, Gas Chromatography (GC) is the preferred method. It separates volatile compounds based on their boiling points and interactions with the column's stationary phase. Both the reactants (cyclohexanol, cyclohexanecarboxylic acid) and the product (this compound) are sufficiently volatile for GC analysis.

Experimental Protocol: GC Analysis
  • Sample Preparation:

    • At designated time points (e.g., T=0, 1h, 2h, etc.), carefully withdraw a small aliquot (~50-100 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and a small amount of a base like pyridine or saturated sodium bicarbonate to neutralize the acid catalyst and prevent further reaction.

    • Add a known concentration of an internal standard (IS). A suitable IS would be a stable, high-boiling point compound that does not co-elute with any reactants or products, such as dodecane or tetradecane.

    • If necessary, filter the sample through a 0.22 µm syringe filter before transferring it to a GC vial.

  • Instrumentation and Method Parameters:

    • The following table outlines a robust starting point for method development. These parameters should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale
GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[12]A non-polar column separates compounds primarily by boiling point, which is ideal for this analyte set.
Carrier Gas Helium or Hydrogen at a constant flow of 1-1.5 mL/min[12]Provides efficient and consistent separation.
Inlet Temp. 250 °C[12]Ensures rapid and complete volatilization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading from the concentrated reaction mixture.
Injection Vol. 1 µLStandard volume for reproducible injections.
Oven Program Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min[12]This temperature gradient allows for the separation of lower-boiling reactants from the higher-boiling ester product.
Detector Flame Ionization Detector (FID)FID offers excellent sensitivity and a wide linear range for quantifying hydrocarbons and organic esters.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Data Presentation and Analysis

The progress of the reaction can be tracked by monitoring the change in the peak areas of the reactants and the product over time. The use of an internal standard corrects for variations in injection volume and sample concentration.

Table for Data Logging:

Time PointPeak Area (Cyclohexanol)Peak Area (Cyclohexanecarboxylic Acid)Peak Area (Product)Peak Area (Internal Standard)% Conversion
0 hrValueValue0Value0%
1 hrValueValueValueValueCalculate
2 hrValueValueValueValueCalculate
4 hrValueValueValueValueCalculate

The percent conversion of the limiting reactant (e.g., cyclohexanecarboxylic acid) at any time point t can be calculated using the following formula, assuming response factors have been determined or are assumed to be equal:

% Conversion = [ 1 - ( (AreaReactant, t / AreaIS, t) / (AreaReactant, 0 / AreaIS, 0) ) ] x 100

Conclusion: An Integrated Approach to Reaction Monitoring

For the synthesis of this compound, a multi-faceted monitoring strategy provides the most comprehensive process control. Frequent, rapid checks using TLC offer immediate qualitative feedback, allowing for timely adjustments to reaction conditions. This is complemented by the robust, quantitative data from GC analysis at key intervals, which provides the definitive measure of reaction conversion and is essential for kinetic studies and yield optimization. By integrating these techniques, researchers can ensure a reproducible and efficient synthesis, leading to a higher purity product and a deeper understanding of the reaction dynamics.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chad's Prep. (2019, July 29). Esterification of Carboxylic Acids [Video]. YouTube.
  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction.
  • HPLC-Vials. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Milinkevich, K. A., & Kurth, M. J. (2008). A Self-Validating System for Optimizing Combinatorial Solid-Phase Reaction Conditions.
  • Scribd. (n.d.). esterification reaction.
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl.
  • Fine Chemical Technologies. (n.d.). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • California State University, Dominguez Hills. (n.d.). Fischer Esterification.

Sources

"characterization techniques for Cyclohexyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Cyclohexyl Cyclohexanecarboxylate

Abstract

This compound (CAS No. 15840-96-7) is a bicyclic ester with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and quality for research, development, and commercial applications. This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this molecule. We present detailed, field-proven protocols for chromatographic and spectroscopic methods, explain the scientific rationale behind procedural choices, and offer insights into data interpretation. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for analyzing this compound.

Introduction to this compound

This compound is an ester formed from cyclohexanecarboxylic acid and cyclohexanol. Its molecular structure, consisting of two saturated cyclohexane rings linked by an ester functional group, dictates its physicochemical properties and analytical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[2]
Molecular Weight 210.31 g/mol [2]
CAS Number 15840-96-7[2]
IUPAC Name This compound[2]
Boiling Point 273.6 °C (Predicted)[3][4]
Melting Point 171-172 °C[4]
Appearance Colorless Liquid[1]

A thorough characterization is crucial for validating synthesis, identifying potential impurities, and ensuring batch-to-batch consistency. The analytical strategy should employ orthogonal techniques—methods that measure different chemical properties—to build a complete profile of the material.

Synthesis Context and Potential Impurities

Understanding the synthesis route is critical for predicting potential impurities. A common method for producing esters is the acid-catalyzed Fischer esterification of a carboxylic acid and an alcohol.[5] Another relevant industrial process is the alkoxycarbonylation of cyclohexene with cyclohexanol.[6]

Key impurities that may arise from these processes include:

  • Unreacted Starting Materials: Cyclohexanecarboxylic acid and Cyclohexanol.[6]

  • Synthesis By-products: Cyclohexene (from dehydration of cyclohexanol) and dicyclohexyl ether.[6]

  • Residual Solvents: Toluene or other solvents used during synthesis and purification.[6]

  • Side-Reaction Products: Hydrolysis of the final product back to cyclohexanecarboxylic acid.[6]

cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Reaction Mixture Cyclohexanol Cyclohexanol Reaction Esterification or Alkoxycarbonylation (Acid Catalyst) Cyclohexanol->Reaction Impurity2 Cyclohexene (Dehydration By-product) Cyclohexanol->Impurity2 Dehydration Impurity3 Dicyclohexyl Ether (Side-reaction) Cyclohexanol->Impurity3 Self-condensation Cyclohexene Cyclohexene Cyclohexene->Reaction CarboxylicAcid Cyclohexanecarboxylic Acid CarboxylicAcid->Reaction Product Cyclohexyl cyclohexanecarboxylate (Target Product) Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1

Caption: Synthesis pathway and origin of potential impurities.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are the cornerstone of purity assessment, separating the target compound from volatile and non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[7] The gas chromatograph provides high-resolution separation based on boiling point and polarity, while the mass spectrometer offers definitive identification by providing the molecular weight and a unique fragmentation "fingerprint" for each separated component.[8]

Sample Sample in Volatile Solvent Injector GC Injector (Vaporization) Sample->Injector 1. Injection Column GC Column (Separation) Injector->Column 2. Separation MS Mass Spec (Ionization & Detection) Column->MS 3. Detection Data Data Analysis (Chromatogram & Spectra) MS->Data 4. Analysis

Caption: General workflow for GC-MS analysis.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or hexane.[7]

    • Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, dilute further to a working concentration around 10-100 µg/mL.[7]

    • Filtration: If particulates are present, filter the sample through a 0.22 µm syringe filter to protect the GC inlet and column.[7]

  • Instrumentation and Conditions: The following parameters are a robust starting point for method development.

    Table 2: Recommended GC-MS Parameters

    ParameterRecommended SettingRationale
    GC Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column separates compounds primarily by boiling point, ideal for this application.[7]
    Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good efficiency and is inert.[7]
    Inlet Temp. 250 °CEnsures complete and rapid vaporization without thermal degradation.[7]
    Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading for a relatively pure sample. Use splitless for trace impurity analysis.[7]
    Oven Program Initial 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates lower boiling impurities from the higher boiling point ester.[7]
    MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.[7]
    Mass Range m/z 40-450Covers the mass of the parent compound and its expected fragments.[7]
    Source Temp. 230 °CStandard temperature to maintain ionization efficiency.[7]
  • Data Interpretation:

    • Chromatogram: The primary peak corresponds to this compound. Smaller peaks represent impurities.

    • Mass Spectrum: The mass spectrum of the main peak should confirm the compound's identity.

      • Molecular Ion (M⁺): A peak at m/z 210 should be visible, corresponding to the molecular weight.

      • Fragmentation Pattern: Esters of cyclohexanol and cyclohexanecarboxylic acid exhibit characteristic fragmentation. Expect to see key fragments corresponding to the loss of parts of the molecule. The most prominent fragments are often the cyclohexyl cation (C₆H₁₁⁺, m/z 83) and the acylium ion (C₆H₁₁CO⁺, m/z 111). A fragment at m/z 129, corresponding to the cyclohexoxycarbonyl moiety, is also highly characteristic for similar esters.[9]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is ideal, HPLC is a valuable orthogonal technique, especially for analyzing non-volatile impurities or for preparative-scale purification.[10] A Reverse-Phase (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.

Protocol: RP-HPLC Analysis

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent compatible with it, such as acetonitrile.

    • Prepare a concentration series (e.g., 0.1 - 1.0 mg/mL) for quantitative analysis.

    • Filter through a 0.45 µm syringe filter.[11]

  • Instrumentation and Conditions:

    Table 3: Recommended HPLC Parameters

    ParameterRecommended SettingRationale
    Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1C18 is a standard reverse-phase column suitable for this non-polar analyte. Newcrom R1 is also a viable alternative.[10]
    Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS detection.[10][11]
    Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.[11]
    Elution Isocratic, e.g., 80% BAn isocratic method is simpler for quality control if all impurities elute effectively. A gradient may be needed for complex mixtures.
    Flow Rate 1.0 mL/minStandard analytical flow rate.
    Detector UV at 210 nm or ELSD/CAD/MSThe ester lacks a strong chromophore, requiring low UV wavelength detection or a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).[10]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive structural confirmation by probing the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Interpretation:

  • ¹H NMR: The spectrum will show a characteristic downfield signal for the proton on the carbon bearing the ester oxygen, shifted by the electron-withdrawing effect of the oxygen. The remaining protons on the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield aliphatic region. A signal has been reported in the δ 4.72–4.78 ppm range for the CH -O proton.[1]

  • ¹³C NMR: The spectrum is simpler, with distinct signals for each chemically unique carbon. The carbonyl carbon (C=O) is highly deshielded and appears far downfield. The carbon attached to the ester oxygen (C-O) also appears at a characteristic downfield position. A signal for the carbonyl carbon has been reported at δ 175.5 ppm.[1]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O -~175.5[1]
C H-O~4.75 (multiplet)[1]~72.5
C H-C=O~2.25 (multiplet)~43.2
Ring CH₂'s1.2 - 1.9 (complex multiplets)25.4, 25.7, 29.1, 31.7

(Note: Predicted values are based on standard chemical shift tables and literature data for similar structures. Actual values may vary slightly.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent first-pass technique for identity confirmation.

Protocol: FT-IR Analysis

  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: Collect a spectrum from approximately 4000 to 600 cm⁻¹.

Data Interpretation: The spectrum provides a unique fingerprint. Key absorptions confirm the ester and alkane functionalities.

Table 5: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2930 and ~2855C-H Stretchsp³ C-H (Cyclohexyl rings)[12]
~1730C=O StretchEster Carbonyl[13]
~1450C-H BendCH₂ Scissoring[12]
~1170C-O StretchEster (Acyl-Oxygen)[12][13]

Integrated Analytical Workflow

For comprehensive quality assessment of a new batch, an integrated workflow is recommended. This ensures that identity, structure, and purity are all confirmed using orthogonal methods.

cluster_workflow Integrated Characterization Workflow Start New Batch of This compound FTIR FT-IR Analysis Start->FTIR Check1 Functional Groups Correct? FTIR->Check1 NMR NMR (¹H & ¹³C) Analysis Check1->NMR Yes Fail Repurify or Reject Check1->Fail No Check2 Structure Confirmed? NMR->Check2 GCMS GC-MS Analysis Check2->GCMS Yes Check2->Fail No HPLC HPLC Analysis GCMS->HPLC Orthogonal Check Check3 Purity > 99%? Impurities Identified? HPLC->Check3 Pass Release Batch Check3->Pass Yes Check3->Fail No

Caption: Recommended workflow for complete characterization.

References

  • Sevostyanova, V. V., et al. (n.d.). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Scribd. (n.d.). Ester Synthesis and Characterisation Lab.
  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
  • Chemistry Online. (2022). Esters analysis.
  • ResearchGate. (2021). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach.
  • National Center for Biotechnology Information. (n.d.). Hexyl cyclohexanecarboxylate. PubChem Compound Database.
  • SpectraBase. (n.d.). Cyclohexanecarboxylic acid, cyclohexyl ester - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2006). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy.
  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid. PubChem Compound Database.
  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • Biomedical and Pharmacology Journal. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclohexyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification, optimize reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

Overview of Synthesis Pathways

This compound is typically synthesized via the Fischer-Speier esterification of cyclohexanecarboxylic acid and cyclohexanol.[1] This is a reversible, acid-catalyzed reaction where the formation of the ester product is in equilibrium with the starting materials and water.[2] An alternative, though less common, approach involves the reaction of cyclohexanecarbonyl chloride with cyclohexanol, which is generally faster and higher-yielding but requires the prior synthesis of the acid chloride.[3]

The predominant focus of this guide will be the optimization of the Fischer esterification, as it is the most common and atom-economical method. The core challenge lies in effectively shifting the reaction equilibrium to favor the product.[4][5]

Reaction Scheme: Fischer-Speier Esterification

Cyclohexanecarboxylic Acid + Cyclohexanol ⇌ this compound + Water

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield is one of the most common issues and typically points to a problem with the reaction equilibrium or fundamental experimental setup.

  • Causality & Explanation: The Fischer esterification is a reversible process.[2] If the water produced is not removed, it will hydrolyze the ester back into the carboxylic acid and alcohol, leading to a low yield.[4] Additionally, an inactive catalyst or impure reagents can prevent the reaction from proceeding effectively.[6]

  • Solutions & Protocols:

    • Effective Water Removal: The most critical factor for driving the reaction forward is the removal of water.[5]

      • Dean-Stark Apparatus: The gold-standard method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or cyclohexane. As the mixture refluxes, the water-solvent azeotrope distills into the trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[4]

      • Drying Agents: For smaller-scale reactions, anhydrous drying agents like molecular sieves can be added directly to the reaction mixture.[7]

    • Use of Excess Reactant: Employing a large excess of one of the reactants (typically the less expensive one, cyclohexanol) will shift the equilibrium towards the product side, according to Le Châtelier's principle.[5] A 2- to 5-fold excess is common.

    • Catalyst Activity: Ensure your acid catalyst is fresh and active.

      • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective Brønsted acid catalysts.[4] Use a catalytic amount, typically 1-5 mol%.

      • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 can also be used. These offer the advantage of easy removal by filtration.[8]

    • Reagent Purity: Ensure your cyclohexanol and cyclohexanecarboxylic acid are anhydrous. The presence of water in the starting materials will inhibit the reaction from the outset.[6]

Question 2: I'm observing significant formation of side products, specifically dicyclohexyl ether and cyclohexene. How can I prevent this?

Answer: The formation of dicyclohexyl ether and cyclohexene are classic side reactions in acid-catalyzed reactions of cyclohexanol.[9][10]

  • Causality & Explanation:

    • Dicyclohexyl Ether: Under acidic conditions, two molecules of cyclohexanol can undergo dehydration to form dicyclohexyl ether.[10][11] This is an intermolecular dehydration reaction.

    • Cyclohexene: At higher temperatures, an intramolecular dehydration of cyclohexanol can occur, leading to the formation of cyclohexene.[9][12] Both side reactions are catalyzed by the same acid used for the esterification and compete with the desired reaction.

  • Solutions & Protocols:

    • Temperature Control: Avoid excessive heating. The optimal temperature should be just enough to allow for efficient reflux and water removal without promoting significant dehydration. If using toluene, refluxing at its boiling point (~110 °C) is a good starting point.[13]

    • Choice of Catalyst: While strong acids like H₂SO₄ are effective, they are also aggressive dehydration agents. Consider using p-toluenesulfonic acid (TsOH), which is often milder and can reduce the extent of these side reactions.[13] Phosphoric acid is also a common choice for dehydration and can be a source of these side-products.[11]

    • Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop it once the starting material is consumed or equilibrium is reached.

Troubleshooting Workflow Diagram

G Start Low Yield or Side Products Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Reagents Are reagents pure and catalyst active? Start->Check_Reagents Check_Conditions Is temperature too high? Start->Check_Conditions Sol_Water Implement Dean-Stark trap or use excess alcohol. Check_Equilibrium->Sol_Water No Improved_Yield Improved Yield Check_Equilibrium->Improved_Yield Yes Sol_Reagents Use anhydrous reagents and fresh catalyst. Check_Reagents->Sol_Reagents No Check_Reagents->Improved_Yield Yes Sol_Conditions Reduce temperature. Consider milder catalyst (TsOH). Check_Conditions->Sol_Conditions Yes Check_Conditions->Improved_Yield No Sol_Water->Improved_Yield Sol_Reagents->Improved_Yield Sol_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting common synthesis issues.

Question 3: I have a crude product, but I'm having difficulty with purification. What is the best method?

Answer: Proper purification is essential to remove unreacted starting materials, the acid catalyst, and any side products.

  • Causality & Explanation: The crude product mixture is complex. It contains the desired ester, unreacted cyclohexanol, unreacted cyclohexanecarboxylic acid, the acid catalyst, and potentially dicyclohexyl ether and other byproducts. A multi-step workup is required for effective separation.[12]

  • Solutions & Protocols:

    • Neutralization: After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted cyclohexanecarboxylic acid. Be cautious, as this will evolve CO₂ gas.[4]

    • Aqueous Washes: Subsequently, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and help break up emulsions.[4]

    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]

    • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Final Purification (Vacuum Distillation): The final and most effective purification step is vacuum distillation. This compound has a high boiling point, and distillation under reduced pressure is necessary to prevent decomposition. This step will effectively separate your product from less volatile impurities and any remaining starting materials or side products like dicyclohexyl ether.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the acid-catalyzed esterification?

    • A: The reaction proceeds via a six-step nucleophilic acyl substitution mechanism known as the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.[7][15]

Fischer Esterification Mechanism

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination cluster_4 Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int1 + R'-OH Tetrahedral_Int2 Intermediate with -OH₂⁺ group Tetrahedral_Int1->Tetrahedral_Int2 Protonated_Ester Protonated Ester Tetrahedral_Int2->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: The key stages of the Fischer esterification mechanism.

  • Q: Can I run this reaction without a solvent?

    • A: Yes, it is possible to run the reaction neat, especially if you use a large excess of cyclohexanol, which can act as both a reactant and a solvent. However, using a solvent like toluene that forms an azeotrope with water is generally more efficient for driving the reaction to completion via a Dean-Stark trap.[7]

  • Q: How do I monitor the reaction's progress?

    • A: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials on a silica plate and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The ester product will be less polar than the carboxylic acid and alcohol starting materials and will thus have a higher Rf value. The reaction is complete when the starting material spot has disappeared or is no longer diminishing. Gas Chromatography (GC) can also be used for more quantitative monitoring.[4]

Data & Protocols

Table 1: Comparison of Reaction Conditions
Catalyst (mol%)Reactant Ratio (Acid:Alcohol)SolventMethod for H₂O RemovalTypical Reaction TimeReported YieldReference
H₂SO₄ (2%)1 : 3TolueneDean-Stark4-6 hours>85%[4][5]
p-TsOH (3%)1 : 3TolueneDean-Stark5-8 hours>80%[4][13]
Amberlyst-151 : 5NoneNone (Excess Alcohol)8-10 hours~75-85%[8]
Pd(OAc)₂/PPh₃/p-TsOHN/ATolueneN/A5 hours~65%[16]

*Note: This is a combined dehydration/alkoxycarbonylation process from cyclohexanol and CO, not a standard Fischer esterification.[16]

Protocol: High-Yield Synthesis using Dean-Stark Apparatus

This protocol is optimized for a high-yield synthesis on a laboratory scale.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[14]

  • Reagent Charging: To the round-bottom flask, add cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (3.0 eq), p-toluenesulfonic acid monohydrate (0.03 eq), and toluene (approx. 2 mL per gram of carboxylic acid).

  • Reaction: Heat the mixture to a gentle reflux. Toluene will begin to co-distill with the water produced, and you will see water collecting in the bottom of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 5-8 hours). You can monitor the reaction's completion by TLC as described in the FAQs.

  • Workup:

    • Allow the reaction flask to cool to room temperature.

    • Dilute the mixture with diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2x)

      • Water (1x)

      • Brine (1x)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

References

  • Cyclohexene Synthesis: Dehydr
  • Troubleshooting low yield in benzyl phenylacetate esterific
  • Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. One Part of Chemistry.
  • The Synthesis of Alkenes: The Dehydr
  • A Comparative Guide to the Stereoselective Synthesis of Tert-Butyl Cyclohexanecarboxylate Deriv
  • Preparation of Cyclohexene
  • Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • What are possible sources of error in an esterific
  • Esterific
  • Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Fischer Esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy.
  • Fischer Esterific
  • Fischer esterific

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"common side reactions in the synthesis of Cyclohexyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Cyclohexyl cyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Introduction to the Synthesis

This compound is typically synthesized via the Fischer esterification of cyclohexanecarboxylic acid and cyclohexanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] This reaction, while straightforward in principle, is governed by an equilibrium and is susceptible to several competing side reactions that can impact yield and purity.[2][3] Understanding and controlling these pathways is critical for a successful outcome.

The primary reaction is as follows:

Cyclohexanecarboxylic Acid + Cyclohexanol ⇌ this compound + Water

A less common but viable alternative involves the reaction of cyclohexanecarbonyl chloride with cyclohexanol.[4][5] This guide will focus primarily on the more prevalent Fischer esterification route.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in this Fischer esterification?

A1: The primary cause of low yields is the reversible nature of the Fischer esterification.[6] The reaction produces water as a byproduct, which can hydrolyze the ester product back into the carboxylic acid and alcohol starting materials, shifting the equilibrium to the left. Furthermore, significant side reactions, particularly the acid-catalyzed dehydration of cyclohexanol, consume the starting material and produce additional water, further inhibiting the forward reaction.[7][8]

Q2: I'm using a strong acid catalyst like H₂SO₄. Are there any specific disadvantages compared to H₃PO₄?

A2: While both are effective, strong dehydrating acids like sulfuric acid can more aggressively promote the dehydration of cyclohexanol to cyclohexene, a major side reaction.[8] Phosphoric acid is often considered a milder alternative that can help minimize this unwanted pathway, although it may require slightly longer reaction times or higher temperatures.[9][10]

Q3: Can I drive the reaction to completion?

A3: According to Le Chatelier's principle, the equilibrium can be shifted toward the product side.[6] Common strategies include:

  • Using an excess of one reactant: Typically, the less expensive reactant (often cyclohexanol) is used in large excess to push the equilibrium forward.[2]

  • Removing water as it forms: This is the most effective method. It can be achieved by using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.[3]

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues tied to common side reactions.

Issue 1: A Volatile, Low-Boiling Point Impurity is Detected by GC-MS

Question: My reaction mixture shows a significant peak in the GC-MS analysis with a mass corresponding to C₆H₁₀ (m/z = 82), and my yield of the desired ester is low. What is this impurity and how can I prevent it?

Answer: This impurity is almost certainly cyclohexene . It is the product of the acid-catalyzed E1 dehydration of your cyclohexanol starting material.[11][12] This is the most common and significant side reaction.

Causality (The "Why"): The mechanism involves three key steps:

  • Protonation: The acid catalyst protonates the hydroxyl group of cyclohexanol, converting it into a good leaving group (-OH₂⁺).[9]

  • Loss of Water: The protonated alcohol loses a molecule of water to form a secondary carbocation. This is the rate-limiting step.[13]

  • Deprotonation: A base (like water or another cyclohexanol molecule) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[11]

Mitigation Strategies:

  • Control Temperature: Keep the reaction temperature as low as possible while still allowing the esterification to proceed at a reasonable rate. Dehydration is more favorable at higher temperatures.

  • Use a Milder Catalyst: Consider using 85% phosphoric acid instead of concentrated sulfuric acid to reduce the rate of dehydration.[8]

  • Limit Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the formation of the ester has plateaued to avoid prolonged exposure of the alcohol to the acid at high temperatures.

Issue 2: A High-Boiling, Non-Polar Impurity is Observed

Question: After purification, my NMR spectrum shows unexpected aliphatic signals, and a high-boiling fraction was collected during distillation. What could this be?

Answer: This impurity is likely dicyclohexyl ether . It forms when the cyclohexyl carbocation (the intermediate in the cyclohexene formation) is trapped by another molecule of cyclohexanol.[12][14]

Causality (The "Why"): This is an Sₙ1-type reaction competing with the E1 elimination. Instead of a proton being removed, the nucleophilic oxygen of a second cyclohexanol molecule attacks the carbocation. A final deprotonation step yields the ether.[15] This side reaction is also promoted by strong acids and higher temperatures.[16][17]

Mitigation Strategies:

  • Same as for Cyclohexene: The conditions that favor cyclohexene formation also favor dicyclohexyl ether formation. Therefore, controlling the temperature and choosing a milder catalyst are key.[12][14]

  • Purification: Dicyclohexyl ether has a boiling point significantly higher than cyclohexene but potentially close enough to the product ester to make simple distillation challenging. Fractional distillation or column chromatography may be required for complete removal.[14]

Visualizing the Competing Pathways

The following diagram illustrates how the starting materials can proceed to the desired product or diverge into the two main side products.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediates & Products Reactants Cyclohexanecarboxylic Acid + Cyclohexanol Catalyst H+ Catalyst (e.g., H₃PO₄) Reactants->Catalyst Product Cyclohexyl cyclohexanecarboxylate Catalyst->Product Esterification (Desired) Carbocation Cyclohexyl Carbocation Catalyst->Carbocation Dehydration Step 1 Cyclohexene Cyclohexene Carbocation->Cyclohexene Elimination (E1) Ether Dicyclohexyl Ether Carbocation->Ether Nucleophilic Attack (SN1) by Cyclohexanol

Caption: Main reaction pathway versus key side reactions in the ester synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Quantities and conditions should be optimized for your specific laboratory setup.

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. If possible, use a Dean-Stark trap to remove water.

  • Reagents: To the flask, add cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.5-2.0 eq), and a suitable solvent like toluene (if using a Dean-Stark trap).

  • Catalyst: Carefully add the acid catalyst. Use 85% phosphoric acid (approx. 5% by weight of the limiting reagent) for a controlled reaction.[10][14]

  • Reaction: Heat the mixture to a gentle reflux. If using a Dean-Stark trap, monitor water collection. The reaction typically takes several hours. Monitor progress by taking small aliquots and analyzing via TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude ester by vacuum distillation.

Data Summary Table
CompoundMolar Mass ( g/mol )Boiling Point (°C)Notes
Cyclohexanol100.16161Reactant; can dehydrate.[12]
Cyclohexanecarboxylic Acid128.17233Reactant.[5]
This compound 210.32 ~256 (est.) Desired Product. [19]
Cyclohexene82.1483Volatile side product from dehydration.[9]
Dicyclohexyl ether182.32238-239High-boiling side product.[17]
Troubleshooting Workflow

If you encounter issues like low yield or a contaminated product, follow this logical workflow to diagnose the problem.

G cluster_results Analysis Results cluster_solutions Corrective Actions Start Problem Detected: Low Yield or Impure Product Analysis Step 1: Analyze Crude Product (GC-MS, NMR) Start->Analysis LowBP Low BP Impurity? (e.g., Cyclohexene) Analysis->LowBP HighBP High BP Impurity? (e.g., Dicyclohexyl Ether) Analysis->HighBP StartMat Excess Starting Material? Analysis->StartMat Sol_Dehydration Reduce Temperature Use Milder Catalyst (H₃PO₄) LowBP->Sol_Dehydration Yes HighBP->Sol_Dehydration Yes Sol_Equilibrium Remove H₂O (Dean-Stark) Increase Reaction Time Use Excess Alcohol StartMat->Sol_Equilibrium Yes

Sources

Technical Support Center: Purification of Crude Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity

Welcome to the technical support guide for the purification of Cyclohexyl cyclohexanecarboxylate. As a key intermediate in various chemical syntheses and a component in specialty materials, achieving high purity of this ester is paramount for ensuring predictable reaction outcomes, consistent material properties, and the validity of research data. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.

Identifying the Adversaries: Common Impurities in Synthesis

The most common route to this compound is the Fischer-Speier esterification of cyclohexanol and cyclohexanecarboxylic acid, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The purification strategy is dictated by the physical properties of the desired ester versus those of the potential impurities arising from this process.

Table 1: Physical Properties of this compound and Common Impurities

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Key Characteristics & Removal Strategy
This compound C₁₃H₂₂O₂210.31[3]273.6 (est.)[4]Desired product. High boiling point necessitates vacuum distillation.
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.17[5]232 - 233[6]Unreacted starting material. Acidic. Removable by basic aqueous wash or chromatography.
CyclohexanolC₆H₁₂O100.16~161.5Unreacted starting material. Polar. Removable by aqueous wash and distillation.
CyclohexeneC₆H₁₀82.1481 - 83[7]Byproduct from acid-catalyzed dehydration of cyclohexanol.[8] Highly volatile. Removable by distillation.
WaterH₂O18.02100Reaction byproduct.[1] Must be removed to drive equilibrium and prevent hydrolysis. Removed by drying agents/brine wash.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during the purification workflow in a practical question-and-answer format.

Q1: My crude product has a sharp, rancid odor, and my NMR spectrum shows a broad peak around 12 ppm. What's the problem?

A: This is a classic sign of residual cyclohexanecarboxylic acid. The odor is characteristic of many carboxylic acids, and the broad singlet in the 10-13 ppm region of a ¹H NMR spectrum is indicative of the acidic proton. This impurity persists when the post-reaction neutralization and washing steps are incomplete.

  • Causality: The Fischer esterification is a reversible reaction.[9] Insufficient removal of the acid catalyst or unreacted carboxylic acid can lead to its presence in the final product.

  • Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully as CO₂ gas will evolve if significant acid is present.[10] Continue washing until no more gas evolves.

    • Water, to remove any remaining bicarbonate salts.

    • Saturated aqueous sodium chloride (brine), to draw water out of the organic layer and facilitate phase separation.

  • Verification: After drying the organic layer and removing the solvent, a small sample can be analyzed by TLC or IR spectroscopy. The disappearance of the acid spot on TLC or the loss of the broad O-H stretch (around 3000 cm⁻¹) in the IR spectrum indicates successful removal.

Q2: After my aqueous workup, the organic layer remains cloudy or hazy. Why?

A: A cloudy organic layer indicates the presence of emulsified or dissolved water. This is a common issue, especially if the washings were too vigorous. Water is a byproduct of esterification and must be rigorously excluded before final purification steps like distillation.[11]

  • Causality: The solubility of water in some organic solvents is not zero. Vigorous shaking can create fine emulsions that take a long time to separate.

  • Solution:

    • Primary Method: Dry the organic layer over an anhydrous inorganic salt. Magnesium sulfate (MgSO₄) is a fast and efficient drying agent. Sodium sulfate (Na₂SO₄) is less reactive and has a higher capacity but works more slowly. Add the drying agent, swirl the flask, and observe. If the agent clumps together, add more until some particles remain free-flowing.

    • Filtration: After 5-10 minutes, filter the dried solution through fluted filter paper or a cotton plug to remove the hydrated drying agent.

    • Preventative Measure: A final wash with brine before adding the drying agent significantly reduces the amount of dissolved water in the organic phase.[12]

Q3: I'm trying to distill my product, but the temperature is fluctuating wildly, and I'm getting very little distillate.

A: This points to issues with your distillation setup, likely related to pressure and heating. Given the high boiling point of this compound (~274 °C), distillation at atmospheric pressure is not recommended as it can lead to decomposition.[4] You must use vacuum distillation.

  • Causality & Solutions:

    • Inadequate Vacuum: Ensure all joints are properly sealed with vacuum grease and that your vacuum pump is pulling a sufficiently low pressure. Check for leaks in the system. A stable, low pressure is key to a stable boiling point.

    • Bumping: The crude liquid may be superheating and boiling in violent bursts. Always add boiling chips or a magnetic stir bar to the distilling flask for smooth boiling.[13]

    • Insufficient Heating/Insulation: The temperature of the vapor must be high enough to reach the condenser. Wrap the distilling flask and the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings.[14]

    • Incorrect Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[15]

Q4: During column chromatography, I can't separate my ester from an impurity. They travel together on the TLC plate. What can I do?

A: This indicates that the impurity has a polarity very similar to your product under the chosen solvent conditions (eluent). The goal is to modify the mobile phase or stationary phase to exploit subtle differences between the two compounds.

  • Causality: Silica gel separates compounds based on their polarity, primarily through hydrogen bonding and dipole-dipole interactions. If your ester and impurity have similar functional groups and overall polarity, separation will be poor.

  • Solutions:

    • Fine-Tune Eluent Polarity: If using a standard ethyl acetate/hexane system, try systematically varying the ratio in small increments (e.g., from 10% EtOAc to 5%, 7%, 12%, etc.). Run TLC plates for each new condition to find the optimal separation.

    • Change Solvent System: Introduce a different solvent to change the nature of the interactions. For example, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity.

    • Address Acidic Impurities: If the co-eluting impurity is unreacted cyclohexanecarboxylic acid, it can streak and be difficult to separate on silica. Adding a tiny amount of triethylamine (~0.1%) to the eluent can neutralize the acidic sites on the silica gel, causing the carboxylic acid to stick strongly to the baseline while the neutral ester elutes normally.[12] Conversely, adding a small amount of acetic or formic acid to the eluent can sometimes improve the resolution of acidic compounds.[16]

Core Purification Protocols

Protocol 4.1: General Aqueous Workup (Post-Reaction Quench)
  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.

  • Wash the combined organic layers with saturated NaHCO₃ solution until CO₂ evolution ceases.[10]

  • Wash with deionized water (1 x volume of organic layer).

  • Wash with brine (1 x volume of organic layer).

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 4.2: Fractional Vacuum Distillation
  • Set up a fractional distillation apparatus equipped for vacuum. Use a short, insulated fractionating column (e.g., a Vigreux column).[15][17]

  • Add the crude, dried this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Ensure all glass joints are securely clamped and lightly greased.

  • Begin stirring and apply vacuum. Once the pressure has stabilized, begin heating the distillation flask gently using a heating mantle.

  • Collect and discard any low-boiling fractions (e.g., residual solvent, cyclohexene).

  • Slowly increase the heat. Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of the product. The boiling point will be significantly lower than 274 °C under vacuum.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 4.3: Silica Gel Flash Column Chromatography
  • Select Eluent: Based on TLC analysis, choose a solvent system (e.g., 5-10% ethyl acetate in hexanes) that gives the product an Rf value of approximately 0.3-0.4.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Use air pressure to pack the column evenly, ensuring there are no cracks or air bubbles.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.

  • Elute: Add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes or flasks.

  • Monitor: Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a chemical stain (e.g., permanganate).

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow Visualization

The following diagram illustrates a typical purification workflow for crude this compound.

Purification_Workflow cluster_prep Initial Workup cluster_analysis Purity Assessment cluster_purification Primary Purification cluster_final Final Steps Crude Crude Reaction Mixture Workup Aqueous Workup (Base & Brine Wash) Crude->Workup Dry Dry & Concentrate Workup->Dry TLC_GC Analyze by TLC/GC-MS Dry->TLC_GC Characterize Impurities Distill Fractional Vacuum Distillation TLC_GC->Distill Impurities have different boiling points Column Flash Column Chromatography TLC_GC->Column Impurities have similar boiling points Pure_Product Pure Product Distill->Pure_Product Column->Pure_Product Final_Analysis Confirm Purity (NMR, GC-MS, IR) Pure_Product->Final_Analysis

Caption: Logical workflow for the purification of this compound.

Purity Verification: Analytical Techniques

Never assume a purification was successful without empirical evidence. Use a combination of the following techniques to confirm the purity and identity of your final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds. A single peak on the gas chromatogram with the correct mass spectrum (parent ion m/z = 210) is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[18][19] The final product's spectra should be clean, showing the expected signals and integrations, and be free of peaks corresponding to starting materials or solvents.

  • Infrared (IR) Spectroscopy: A quick and easy method to confirm the presence of the ester functional group (a strong C=O stretch around 1730 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and alcohol (~3300 cm⁻¹) starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method can provide precise percentages of the main component and any impurities.[20][21]

Safety First: Handling and Disposal

Always consult the latest Safety Data Sheet (SDS) before handling any chemicals.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound and its potential impurities in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. The starting material, cyclohexanecarboxylic acid, is known to cause skin and serious eye irritation.[23]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic waste down the drain.[22]

References

  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • The Good Scents Company. (n.d.). hexyl cyclohexane carboxylate.
  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • ResearchGate. (2016). How to purify esterefication product?
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • Sevostyanova, V. V., et al. (2019). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • The Good Scents Company. (n.d.). cyclohexyl carboxylic acid.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Chromatography Forum. (2006). How do you perform purity analysis?
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
  • chem2050. (2009, October 1). Distillation CHEM2050 [Video]. YouTube.
  • Organic Syntheses. (n.d.). Cyclohexylbenzene.
  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.
  • The Organic Chem Lab. (2020, June 5). Fractional Distillation [Video]. YouTube.
  • ChemSurvival. (2012, July 23). A Brief Introduction to Fractional Distillation [Video]. YouTube.
  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.
  • ResearchGate. (2025). Purification of cyclohexanol from cyclohexane oxidation.
  • Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
  • Step by Step Science. (2018, April 15). Describing fractions from fractional distillation with properties IGCSE chem organic [Video]. YouTube.
  • ResearchGate. (2025). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics | Request PDF.

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Technical Support Center: Removal of Unreacted Cyclohexanol from Product Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of product mixtures containing unreacted cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target compounds from residual cyclohexanol. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Knowledge
Q1: Why is removing unreacted cyclohexanol often challenging?

Unreacted cyclohexanol can be difficult to remove due to its physical and chemical properties. Its relatively high boiling point (161.1 °C) and polarity, owing to the hydroxyl (-OH) group, can lead to co-distillation with products of similar boiling points or cause issues in non-polar extraction systems. Furthermore, cyclohexanol can form azeotropes, particularly with water, which complicates separation by simple distillation.[1] For instance, the cyclohexanol/water azeotrope boils at 97.8 °C, a temperature significantly lower than pure cyclohexanol.[1]

Q2: What are the primary methods for removing unreacted cyclohexanol?

The most common and effective methods for removing unreacted cyclohexanol from a product mixture include:

  • Fractional Distillation: Exploits differences in boiling points between cyclohexanol and the desired product.

  • Liquid-Liquid Extraction: Separates components based on their differential solubilities in two immiscible liquid phases.

  • Column Chromatography: A technique that separates compounds based on their differential adsorption to a stationary phase.

  • Chemical Conversion: Involves chemically modifying the unreacted cyclohexanol to facilitate its removal.

The choice of method depends on the specific properties of the desired product, the scale of the reaction, and the required purity.[2][3]

Section 2: Fractional Distillation
Q3: When is fractional distillation the most suitable method for removing cyclohexanol?

Fractional distillation is most effective when there is a significant difference in the boiling points between cyclohexanol and your desired product.[4] A general rule of thumb is a boiling point difference of at least 25 °C for efficient separation with a standard fractional distillation setup.

Q4: I'm performing a fractional distillation, but the separation is poor. What could be the issue?

Poor separation during fractional distillation can arise from several factors. Here's a troubleshooting guide:

Potential Issue Explanation & Solution
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates to achieve the desired separation. Solution: Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate is Too Fast A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to incomplete separation. Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (a rate of 1-2 drops per second is often recommended).[2][3]
Formation of an Azeotrope Cyclohexanol can form azeotropes with water or other components in the mixture, which will distill at a constant temperature and composition, preventing further separation by simple distillation.[1] Solution: Consider azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. For example, cyclohexane can be used as an entrainer to separate water from n-propanol.[5][6][7]
Fluctuating Heat Source An unstable heat source can cause bumping and inconsistent vaporization, disrupting the equilibrium in the column. Solution: Use a heating mantle with a controller or an oil bath for a more stable and uniform heat supply.

Experimental Protocol: Fractional Distillation of a Cyclohexene/Cyclohexanol Mixture

This protocol outlines the separation of cyclohexene (product) from unreacted cyclohexanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude product mixture and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column.

  • Collecting Fractions:

    • Collect the initial distillate (forerun), which may contain low-boiling impurities, in a separate receiving flask.

    • Once the temperature at the thermometer stabilizes at the boiling point of the desired product (cyclohexene, ~83 °C), switch to a clean, pre-weighed receiving flask to collect the product fraction.[4]

    • Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling component (cyclohexanol) is beginning to distill. At this point, stop the distillation or switch to another receiving flask to collect the higher-boiling fraction.

  • Work-up: The collected cyclohexene fraction may still contain traces of water and acid. Wash the distillate with a 10% sodium carbonate solution, followed by water, and then dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).[8] A final simple distillation of the dried product can further enhance purity.[2][3]

FractionalDistillation cluster_apparatus Fractional Distillation Setup Heating_Mantle Heating Mantle Distilling_Flask Distilling Flask (Crude Mixture + Boiling Chips) Heating_Mantle->Distilling_Flask Heat Fractionating_Column Fractionating Column Distilling_Flask->Fractionating_Column Vapor Thermometer Thermometer Fractionating_Column->Thermometer Vapor Condenser Condenser Thermometer->Condenser Vapor Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser

Caption: Workflow for Fractional Distillation.

Section 3: Liquid-Liquid Extraction
Q5: When should I consider liquid-liquid extraction to remove cyclohexanol?

Liquid-liquid extraction is a powerful technique when your product has a significantly different solubility in a specific solvent compared to cyclohexanol.[9] For example, if your product is much less polar than cyclohexanol, you can use a non-polar organic solvent and an aqueous phase to selectively partition the cyclohexanol into the aqueous layer.

Q6: My product seems to be partitioning with the cyclohexanol into the aqueous layer during extraction. What can I do?

This indicates that your product has some solubility in the aqueous phase. Here are some troubleshooting strategies:

Potential Issue Explanation & Solution
Inappropriate Solvent System The chosen organic and aqueous phases may not have a large enough difference in polarity to effectively separate the components. Solution: Experiment with different solvent systems. For instance, if you are using diethyl ether and water, you could try a less polar organic solvent like hexane, or a more polar one like ethyl acetate, depending on the properties of your product.
"Salting Out" Effect The solubility of organic compounds in the aqueous phase can be decreased by adding an inert salt. Solution: Saturate the aqueous layer with a salt like sodium chloride.[10][11] This increases the polarity of the aqueous phase, forcing the less polar organic compounds (including your product and potentially some cyclohexanol) into the organic layer.
pH Adjustment If your product or impurities have acidic or basic functional groups, their solubility in the aqueous phase can be manipulated by adjusting the pH. Solution: If your product is neutral but cyclohexanol is the only acidic/basic component (unlikely in this case, but a general principle), you can wash with a dilute acid or base to ionize and extract the impurity into the aqueous layer.
Multiple Extractions A single extraction may not be sufficient to remove all of the cyclohexanol. Solution: Perform multiple extractions with smaller volumes of the extraction solvent. This is generally more efficient than a single extraction with a large volume.

Experimental Protocol: Liquid-Liquid Extraction

  • Solvent Selection: Choose an appropriate pair of immiscible solvents. One is typically water (the aqueous phase), and the other is an organic solvent in which your product is highly soluble, but cyclohexanol is less so.

  • Separatory Funnel: Place the product mixture into a separatory funnel and add the chosen organic solvent.

  • Washing: Add the aqueous phase (e.g., water or a saturated salt solution) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to allow for the partitioning of the components between the two layers, remembering to vent frequently to release any pressure buildup.[11]

  • Separation: Allow the layers to fully separate. The less dense layer will be on top.

  • Draining: Carefully drain the lower layer.

  • Repeat: Repeat the washing process with fresh aqueous phase as necessary to achieve the desired purity.

  • Drying and Concentration: Collect the organic layer containing your product, dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and then remove the solvent by evaporation or distillation.

LiquidLiquidExtraction cluster_workflow Liquid-Liquid Extraction Workflow Start Product Mixture in Separatory Funnel Add_Solvents Add Immiscible Organic & Aqueous Solvents Start->Add_Solvents Mix_Vent Shake and Vent Add_Solvents->Mix_Vent Separate_Layers Allow Layers to Separate Mix_Vent->Separate_Layers Drain_Aqueous Drain Lower Aqueous Layer (with Cyclohexanol) Separate_Layers->Drain_Aqueous Collect_Organic Collect Upper Organic Layer (with Product) Drain_Aqueous->Collect_Organic Dry_Organic Dry Organic Layer Collect_Organic->Dry_Organic Evaporate_Solvent Evaporate Solvent Dry_Organic->Evaporate_Solvent End Pure Product Evaporate_Solvent->End

Caption: Workflow for Liquid-Liquid Extraction.

Section 4: Column Chromatography
Q7: When is column chromatography the best option?

Column chromatography is an excellent choice for separating compounds with similar boiling points and solubilities, where distillation and extraction are ineffective.[12] It is particularly useful for small to medium-scale purifications where high purity is required.

Q8: I'm having trouble getting good separation on my silica gel column. What should I try?

Silica gel is a polar stationary phase, so polar compounds like cyclohexanol will adhere to it more strongly.[13] If you are not achieving good separation, consider the following:

Potential Issue Explanation & Solution
Incorrect Solvent System (Eluent) The eluent may be too polar, causing all components to move through the column too quickly, or not polar enough, resulting in all components remaining adsorbed to the silica. Solution: The ideal eluent will result in a good separation of spots on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of around 0.35 for your desired compound.[13] You can use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.[14]
Column Overloading Adding too much crude product to the column will result in broad, overlapping bands and poor separation. Solution: As a general guideline, use about 20-50 times the weight of adsorbent to the weight of your sample.[13]
Improperly Packed Column Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Solution: Ensure the column is packed uniformly. The "wet" method, where the adsorbent is slurried with the initial eluent before being added to the column, is often preferred to avoid air bubbles and channels.[12]
Sample Application Applying the sample in too large a volume of solvent will result in a wide initial band and poor resolution. Solution: Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and carefully apply it to the top of the column.[13]

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using TLC.

  • Column Packing: Prepare the chromatography column by carefully packing it with the chosen stationary phase (e.g., silica gel or alumina).[12]

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect the eluent in a series of fractions.[12]

  • Analysis of Fractions: Analyze the collected fractions using TLC to determine which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent to obtain the isolated product.

ColumnChromatography cluster_workflow Column Chromatography Workflow Start Crude Product Mixture TLC Determine Eluent System via TLC Start->TLC Pack_Column Pack Column with Stationary Phase TLC->Pack_Column Load_Sample Load Sample onto Column Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (e.g., TLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent End Purified Product Evaporate_Solvent->End

Caption: Workflow for Column Chromatography.

Section 5: Chemical Conversion
Q9: Are there situations where chemically converting the unreacted cyclohexanol is a viable option?

Yes, in some cases, it may be easier to convert the unreacted cyclohexanol into a substance that is more easily separated. This is a less common approach but can be effective.

One strategy is to convert the alcohol into an ester or a sulfonate ester.[15] These derivatives are generally less polar and may have significantly different boiling points or solubilities, facilitating their separation by distillation or extraction. For instance, reacting the mixture with an acid chloride or sulfonyl chloride in the presence of a base will selectively convert the cyclohexanol.

Another approach involves the selective oxidation of cyclohexanol to cyclohexanone.[10] The resulting ketone will have different physical properties, which may allow for an easier separation from your desired product.

Caution: When considering a chemical conversion, it is crucial to ensure that the reagents and reaction conditions will not affect your desired product.

References

  • University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
  • Giesen, J., Deiters, W., & Kahr, K. (1960). U.S. Patent No. 2,927,944. Washington, DC: U.S. Patent and Trademark Office.
  • Li, J., et al. (2024). Separation of cyclohexanol from cyclohexanol/cyclohexene mixtures by crystals of pillar[16]arene containing three benzoquinone units. RSC Publishing.
  • Owlcation. (2023, December 31). Organic Chemistry Lab Report: Synthesis of Cyclohexanone.
  • Chegg. (2020, May 6). Solved Experiment 8: Dehydration of Cyclohexanol.
  • Giesen, J., Deiters, W., & Kahr, K. (1960). U.S. Patent No. 2,927,944. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[4]arene Cocrystals Accompanied by Vapochromic Behavior.
  • ACS Publications. (n.d.). Novel Process Development of Hybrid Reactive–Extractive Distillation System for the Separation of a Cyclohexane/Isopropanol/Water Mixture with Different Feed Compositions.
  • Scribd. (n.d.). Cyclohexanol To Cyclohexene.
  • Scribd. (n.d.). Dehydration of Cyclohexanol to Cyclohexene.
  • The Italian Association of Chemical Engineering. (n.d.). Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side Decanter.
  • Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol.
  • ACS Publications. (2023, May 15). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[4]arene Cocrystals Accompanied by Vapochromic Behavior.
  • ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.
  • Reddit. (2022, January 28). Chromatography to separate polar molecules?.
  • Google Patents. (n.d.). Extractive distillation process for extracting cyclohexanol from cyclohexanone liquid waste.
  • University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
  • YouTube. (2018, February 1). Exp 7 Preparation of cyclohexene from cyclohexanol.
  • European Patent Office. (n.d.). EP 0285911 A2 - A method for separating cyclohexanol.
  • University of Calgary. (n.d.). Column chromatography.
  • University of Wisconsin-River Falls. (n.d.). Experiment 5: Alcohol Dehydration of Menthol.
  • Advances in Chemistry. (1952). AZEOTROPIC DATA- II.
  • Google Patents. (n.d.). US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Wikipedia. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • ResearchGate. (2022, August 9). How to remove the excess of alcohol?.
  • ResearchGate. (n.d.). Cyclohexane/cyclohexene separation by extractive distillation with cyano-based ionic liquids.
  • ACS Publications. (n.d.). Azeotropic Behavior of a Water + n-Propanol + Cyclohexane Mixture Using Cyclohexane as an Entrainer for Separating the Water + n-Proponal Mixture at 760 mmHg.
  • YouTube. (2021, January 23). 12.7 Elimination Reactions of Alcohols | Organic Chemistry.
  • Google Patents. (n.d.). US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.
  • Google Patents. (n.d.). JPS62103033A - Separation of cyclohexanol.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • Google Patents. (n.d.). CN115057756A - Method for separating cyclohexane-isopropanol-water by pervaporation extraction rectification process.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • ResearchGate. (n.d.). Azeotropic distillation with cyclohexane as entrainer.
  • Scribd. (n.d.). Azeotrope Distillation With Cyclohexane.
  • National Center for Biotechnology Information. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene.

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Technical Support Center: Troubleshooting Emulsion Formation in Cyclohexyl Cyclohexanecarboxylate Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for common challenges encountered during organic synthesis workups. This guide provides in-depth troubleshooting strategies and preventative measures for managing emulsion formation, specifically during the liquid-liquid extraction of Cyclohexyl cyclohexanecarboxylate. As researchers and drug development professionals, we understand that a stable emulsion can lead to significant product loss, solvent waste, and time delays. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding emulsion formation.

Q1: What is an emulsion and why is it a problem in my workup? An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In the context of a workup, this typically involves your organic solvent (containing the desired product) and an aqueous wash solution forming a cloudy, stubborn intermediate layer that refuses to separate.[3] This is problematic because it prevents the clean separation of the organic layer, leading to poor recovery of your target compound, contamination of your product, and difficulties in subsequent purification steps.

Q2: What are the most likely causes of an emulsion with this compound? Several factors can contribute to emulsion formation, often in combination:

  • Surfactant-like Impurities: The most common cause is the presence of molecules that are partially soluble in both the organic and aqueous phases.[1][3] These can include unreacted cyclohexanecarboxylic acid, or soaps formed by the deprotonation of this acid if the workup is performed under basic conditions.[4][5][6]

  • Physical Properties: this compound has a predicted density of approximately 1.0 g/cm³, which is critically close to that of water.[7] When the densities of the two phases are very similar, gravitational separation is much slower and less efficient.

  • Excessive Agitation: Vigorous shaking of the separatory funnel creates a large interfacial area and disperses the liquids into very fine droplets, which are more easily stabilized by any impurities present.[3]

  • Finely Divided Solids: The presence of insoluble particulate matter can stabilize emulsions by accumulating at the oil-water interface.[8][9]

Q3: What is the single most effective "first-step" to try and break an emulsion? The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often most effective initial step.[2][3] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[10] This makes the non-polar organic components, including your product, significantly less soluble in the aqueous phase, forcing them to coalesce and join the bulk organic layer.[10] Furthermore, adding salt increases the density of the aqueous phase, which helps to create a more distinct density difference between the two layers, aiding separation.

Q4: Can I prevent an emulsion from forming in the first place? Yes, prevention is always the best strategy.[1][3] The simplest preventative measure is to use gentle mixing. Instead of vigorously shaking the separatory funnel, gently swirl it or invert it slowly 5-10 times.[3] This provides sufficient surface area for extraction to occur without the high energy input that leads to stubborn emulsions. If you know a particular reaction is prone to emulsification, you can also add brine to the initial aqueous wash before the extraction begins.[11]

Section 2: The Underlying Science of Emulsion Formation

An emulsion forms when droplets of one liquid become dispersed and stabilized within another. This stabilization is often caused by surfactant-like molecules that reduce the interfacial tension between the two phases.[12][13] These molecules typically have a polar (hydrophilic) "head" that is soluble in the aqueous phase and a non-polar (hydrophobic) "tail" that is soluble in the organic phase. They align themselves at the interface of the dispersed droplets, creating a barrier that prevents the droplets from coalescing back into a separate layer.[1][12]

cluster_emulsion Emulsion Layer Organic_Droplet Organic Droplet (this compound) Aqueous_Phase Continuous Aqueous Phase Surfactant Surfactant-like Impurity (e.g., Cyclohexanecarboxylate Anion) Surfactant->Organic_Droplet Hydrophobic tail interacts with organic phase Surfactant->Aqueous_Phase Hydrophilic head interacts with aqueous phase Explanation The surfactant aligns at the interface, lowering interfacial tension and creating a steric/charge barrier that prevents droplets from coalescing, thus stabilizing the emulsion.

Caption: Mechanism of emulsion stabilization by a surfactant-like impurity.

Key Physical Properties

Understanding the properties of the molecules involved is crucial for troubleshooting.

PropertyThis compoundWater
Molecular Formula C₁₃H₂₂O₂[14]H₂O
Molar Mass 210.31 g/mol [7]18.02 g/mol
Predicted Density ~1.00 g/cm³[7]~1.00 g/cm³
Boiling Point ~273 °C[7]100 °C
Solubility in Water Very LowN/A
Section 3: A Systematic Troubleshooting Guide

When faced with an emulsion, it is best to proceed with a systematic approach, starting with the least invasive and simplest techniques first.

G start Emulsion Formed patience Step 1: Wait 15-30 min & Gentle Swirling start->patience brine Step 2: Add Saturated Brine ('Salting Out') patience->brine No separation solved Phases Separated (Problem Solved) patience->solved Success ph_adjust Step 3: Adjust pH (e.g., add dilute HCl) brine->ph_adjust No separation brine->solved Success celite Step 4: Filter through Celite ph_adjust->celite No separation ph_adjust->solved Success centrifuge Step 5: Centrifugation celite->centrifuge No separation celite->solved Success centrifuge->solved Success

Caption: Logical workflow for troubleshooting emulsions.

Problem: A thick, opaque layer has formed between the organic and aqueous phases.

Causality: Often, an emulsion is kinetically, but not thermodynamically, stable. Given time, droplets can coalesce on their own. Gentle agitation can encourage this process without adding enough energy to reform the emulsion.[15]

Experimental Protocol:

  • Place the sealed separatory funnel upright in a ring stand and let it sit undisturbed for 15-30 minutes.

  • Observe if the interface sharpens or if the emulsion layer begins to shrink.

  • If separation is slow, gently insert a glass stirring rod through the top opening and slowly stir the emulsion layer at the interface. Alternatively, gently swirl the funnel. Avoid any motion that creates new droplets.

Causality: Adding a salt like NaCl dramatically increases the polarity and ionic strength of the aqueous layer.[10] This forces non-polar organic molecules out of the aqueous phase (decreasing their solubility) and can disrupt the hydrophilic-hydrophobic balance that allows surfactant-like impurities to stabilize the emulsion.[1] It also increases the density of the aqueous layer, enhancing phase separation.

Experimental Protocol:

  • Add a small volume (10-20% of the aqueous layer volume) of saturated aqueous NaCl solution (brine) to the separatory funnel.

  • Gently swirl or slowly invert the funnel a few times to mix the brine into the aqueous layer. Do not shake vigorously.

  • Allow the funnel to stand and observe for phase separation.

  • If an emulsion persists, you can add solid NaCl or Na₂SO₄ directly to the funnel until saturation is reached, then mix gently.[16] The dense salt crystals falling through the emulsion can help physically disrupt it.[15]

Causality: If the emulsifying agent is an acidic or basic impurity (e.g., a carboxylate salt), changing the pH of the aqueous layer will alter its chemical structure and solubility.[2] For instance, adding a dilute acid will protonate carboxylate anions (R-COO⁻Na⁺) to form the corresponding carboxylic acid (R-COOH). The neutral carboxylic acid is much more soluble in the organic phase and loses its effectiveness as a surfactant at the interface.[11][15]

Experimental Protocol:

  • Check the pH of the aqueous layer.

  • If the aqueous layer is basic or neutral and you suspect acidic impurities, add 1M HCl dropwise while gently swirling.

  • If the aqueous layer is acidic and you suspect basic impurities (e.g., amines), add 1M NaOH or saturated NaHCO₃ dropwise.

  • Observe for a change in the emulsion's appearance. Allow the mixture to stand and separate. Be cautious when adding acid to bicarbonate or base to an acidic solution, as gas evolution can cause pressure buildup. Vent the funnel frequently.

Problem: The emulsion persists after trying the initial steps.

Causality: Many stubborn emulsions are stabilized by fine solid particulates at the interface.[8] Filtering the entire mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove these solids, breaking the emulsion.[8]

Experimental Protocol:

  • Prepare a filter pad by placing a small plug of glass wool in a Büchner or Hirsch funnel and adding a 1-2 cm layer of Celite®.

  • Wet the pad with the organic solvent being used in the extraction and apply gentle vacuum to settle the pad.

  • Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

  • Collect the filtrate in a clean flask. The two phases should now be separate in the filtrate and can be transferred back to a separatory funnel for clean separation.

Causality: Centrifugation applies a strong mechanical force that greatly accelerates the separation of phases based on even minor differences in density.[17][18][19] It is a highly effective, albeit equipment-dependent, method for breaking even the most persistent emulsions.[3][15]

Experimental Protocol:

  • Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced by adding a counterweight tube with a liquid of the same mass.

  • Centrifuge the tubes at a low to moderate speed (e.g., 1000-3000 rpm) for 5-15 minutes.

  • Carefully remove the tubes from the centrifuge. The layers should be cleanly separated.

  • Pipette the top layer off or use a separatory funnel to separate the layers.

MethodTypical ParametersNotes
Centrifugation 1000-3000 x gEnsure centrifuge tubes are compatible with the organic solvents used.
5-15 minutesAlways balance the centrifuge correctly to prevent damage.
Section 4: References
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  • Tackling emulsions just got easier - Biotage. (URL: [Link])

  • This compound | C13H22O2 | CID 85137 - PubChem. (URL: [Link])

  • [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms - Brainly. (URL: [Link])

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (URL: [Link])

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (URL: [Link])

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (URL: [Link])

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (URL: [Link])

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  • Breaking emulsions : r/chemistry - Reddit. (URL: [Link])

  • Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system | Sevostyanova | Fine Chemical Technologies. (URL: [Link])

  • Centrifugation: Lab Techniques, Examples and Types - Corning. (URL: [Link])

  • cyclohexylidenecyclohexane - Organic Syntheses Procedure. (URL: [Link])

  • Breaking of multiple emulsions under osmotic pressure and the effect of w1/o relation. (URL: [Link])

  • Centrifugation: Essential Separation Technique in Modern Laboratories. (URL: [Link])

  • Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (URL: [Link])

  • 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. (URL: [Link])

  • Centrifugation Techniques | Solubility of Things. (URL: [Link])

  • Cyclohexanecarboxylic acid - Wikipedia. (URL: [Link])

  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH. (URL: [Link])

  • FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE - DigitalCommons@URI. (URL: [Link])

  • Ketone, cyclohexyl methyl - Organic Syntheses Procedure. (URL: [Link])

  • One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions | ACS Omega - ACS Publications. (URL: [Link])

  • How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate. (URL: [Link])

  • US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents. (URL: )

  • The role of surfactants in the emulsion polymerization process – Indovinya. (URL: [Link])

  • Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC - NIH. (URL: [Link])

  • The Response of Surfactant Stabilized Oil-in Water Emulsions to the Addition of Particles in an Aqueous Suspension. | Request PDF - ResearchGate. (URL: [Link])

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"optimizing temperature and pressure for Cyclohexyl cyclohexanecarboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cyclohexyl cyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis for maximum yield and purity.

Section 1: Fundamental Principles & Core FAQs

This section addresses the foundational concepts of the this compound synthesis.

Q1: What is the primary and most reliable method for synthesizing this compound?

A1: The most common and industrially relevant method is the Fischer-Speier esterification . This reaction involves the acid-catalyzed condensation of cyclohexanecarboxylic acid and cyclohexanol.[1] The overall transformation is an equilibrium process where water is formed as a byproduct.

Reaction Scheme: C₆H₁₁COOH (Cyclohexanecarboxylic Acid) + C₆H₁₁OH (Cyclohexanol) ⇌ C₆H₁₁COOC₆H₁₁ (this compound) + H₂O

Q2: Why is it often difficult to achieve a high yield in this reaction?

A2: The primary challenge is the reversible nature of the Fischer esterification.[2][3] The reaction exists in an equilibrium between the reactants and the products.[3] If the water produced is not removed from the reaction mixture, it can hydrolyze the ester product back into the starting materials, significantly limiting the final yield.[2] Therefore, the entire optimization strategy revolves around shifting this equilibrium to favor the product, a concept governed by Le Châtelier's principle.[1][2]

Q3: What is the mechanism of the acid catalyst in this esterification?

A3: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typical catalysts.[2] The catalyst's role is to protonate the carbonyl oxygen of the cyclohexanecarboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol.[4][5] The process proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of water as a good leaving group to form the final ester.[1]

Fischer_Esterification_Mechanism cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Ester Formation R-COOH C₆H₁₁COOH H+ H⁺ R-COOH->H+ Protonated_Acid C₆H₁₁C(OH)₂⁺ H+->Protonated_Acid Catalyst activates carbonyl R'-OH C₆H₁₁OH Tetrahedral_Intermediate C₆H₁₁C(OH)₂(O⁺H-C₆H₁₁) Protonated_Acid->Tetrahedral_Intermediate R'-OH->Tetrahedral_Intermediate Alcohol attacks Proton_Transfer Intermediate Isomerization Tetrahedral_Intermediate->Proton_Transfer Water_Elimination C₆H₁₁(CO)O⁺H-C₆H₁₁ + H₂O Proton_Transfer->Water_Elimination Forms good leaving group (H₂O) Ester C₆H₁₁COOC₆H₁₁ Water_Elimination->Ester Deprotonation H+_regen H⁺ Ester->H+_regen Catalyst regenerated

Caption: Acid-catalyzed Fischer esterification mechanism.

Section 2: Optimizing Temperature and Pressure

A successful synthesis hinges on the careful control of reaction conditions. This section provides a detailed analysis of how temperature and pressure influence the outcome.

Q4: How does temperature critically affect the reaction rate and final yield?

A4: Temperature has a dual and often conflicting role in this synthesis:

  • Kinetics: Increasing the temperature significantly increases the reaction rate by providing the necessary activation energy for the molecular collisions to be productive.[4][6] This allows the reaction to reach equilibrium faster.

  • Thermodynamics & Side Reactions: Esterification is generally an exothermic reaction.[6][7] According to Le Châtelier's principle, excessively high temperatures can slightly shift the equilibrium back towards the reactants, although this effect is often less pronounced than the kinetic benefits.[6] More critically, high temperatures can promote undesirable side reactions. The most common side reaction is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene.[8] At very high temperatures (>150-160°C), degradation and polymerization can occur, leading to a dark, tarry mixture and reduced yield.[2]

Q5: What is the optimal temperature range for this synthesis?

A5: The optimal temperature is a balance between achieving a fast reaction rate and minimizing side reactions. For the synthesis of this compound, a temperature range of 110-140°C is generally effective.[4][8][9] The most important consideration is not a specific temperature but rather maintaining a steady reflux . Refluxing the reaction mixture is essential for the azeotropic removal of water when using a Dean-Stark apparatus, which is the most effective method to drive the reaction to completion.[1][2]

Q6: What is the role of pressure in a standard Fischer esterification?

A6: For a reaction occurring entirely in the liquid phase with no net change in the number of moles of gas, pressure has a negligible effect on the reaction rate and equilibrium position under standard laboratory conditions.[10][11] Its primary utility is indirect: by increasing the external pressure, you can elevate the boiling point of the reactants and solvent.[10] This allows the reaction to be conducted at a higher temperature than would be possible at atmospheric pressure, thereby increasing the reaction rate.

Q7: When should I consider performing the reaction under elevated pressure?

A7: Elevated pressure should be considered if the reflux temperature at atmospheric pressure is too low to achieve a reasonable reaction rate. For example, if you were using a lower-boiling solvent or if the reactants themselves have low boiling points, a sealed reaction vessel or an autoclave could be used to safely reach the optimal 110-140°C range. In a specific alternative synthesis route involving gaseous reactants like carbon monoxide, pressure is a critical parameter for ensuring sufficient gas concentration in the liquid phase.[8][9] For the standard esterification of cyclohexanol and cyclohexanecarboxylic acid, this is generally not necessary if using a solvent like toluene.

ParameterEffect of IncreasingOptimal Range/ConditionRationale & Potential Issues
Temperature Increases reaction rate.[4][12]110-140°C (Reflux)Balances reaction speed with preventing side reactions like cyclohexanol dehydration.[8] Exceeding this can cause product degradation.[2]
Pressure Minimal direct effect on liquid-phase equilibrium.[11]Atmospheric (unless needed to increase boiling point)Primarily used to increase the boiling point of the solvent, allowing for higher reaction temperatures and thus faster rates.[10]

Section 3: Experimental Protocols & Optimization Workflow

This section provides a self-validating protocol for the synthesis and a logical workflow for optimization.

Protocol 1: Synthesis of this compound via Azeotropic Distillation

This protocol is designed to maximize yield by continuously removing water.

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Cyclohexanol (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 - 0.05 eq)

  • Toluene (sufficient to fill the flask and Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[13]

  • Charging Reactants: To the flask, add cyclohexanecarboxylic acid, cyclohexanol (using a slight excess helps drive the equilibrium), p-TsOH, and toluene.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will co-distill as an azeotrope.[1] Upon condensing, the denser water will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: The reaction is complete when water no longer collects in the trap and the volume of collected water matches the theoretical amount (1 mole of water per mole of limiting reactant). Progress can also be monitored by TLC or GC by observing the disappearance of the starting carboxylic acid.[2]

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted cyclohexanecarboxylic acid. (Caution: CO₂ evolution).[2]

  • Extraction: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[2]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. Link
  • Yuan, Z., et al. (2017). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. ACS Omega, 2(11), 8086-8091. Link
  • Pasha, M. K., et al. (2023).
  • Chemistry Stack Exchange. (2015). Does pressure affect non-gaseous reactions? Online Forum
  • BenchChem. (2025).
  • ResearchGate. (2010).
  • Sevostyanova, N. T., et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies, 18(1), 20-29. Link
  • Faiz, U., et al. (2012). Reduction of free fatty acids in crude Jatropha curcas oil via an esterification process.
  • BenchChem. (2025).
  • Clark, J. (2013).
  • BenchChem. (2025). Common side reactions in the synthesis of Cyclohexaneacetic acid. BenchChem Technical Support.Link
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com.Link
  • Vörtler, S., et al. (2003). The effect of pressure on the liquid–liquid phase equilibrium of two polydisperse polyalkylsiloxane blends. Physical Chemistry Chemical Physics, 5, 3364-3371. Link
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.Link
  • Ruan, Z., et al. (2022). Improved catalytic performance and stability of defected UiO-66–SO3H in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Sevostyanova, N. T., et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.Link
  • University of Colorado Boulder. (n.d.).

Sources

Technical Support Center: Catalyst Deactivation in Cyclohexyl Cyclohexanecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst deactivation in the synthesis of cyclohexyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and process chemists who are navigating the complexities of this esterification process. Here, we will move beyond simple procedural lists to explore the underlying causes of catalyst deactivation, providing you with the scientific rationale needed to troubleshoot effectively and maintain optimal catalytic performance.

Introduction to the Challenge

The production of this compound, a valuable specialty chemical, relies heavily on the efficiency and longevity of the catalyst employed. Whether you are using solid acid catalysts, such as zeolites or ion-exchange resins, or homogeneous catalysts, deactivation is an ever-present challenge that can significantly impact yield, selectivity, and overall process economics.[1] This guide is structured to help you diagnose the root cause of catalyst performance decline and implement effective mitigation and regeneration strategies.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you identify the potential cause of catalyst deactivation based on observable changes in your reaction.

Issue 1: Gradual Decrease in Conversion Rate Over Multiple Runs

Q: My catalyst's conversion rate for cyclohexanol or cyclohexanecarboxylic acid is dropping with each successive batch. What are the likely causes and how can I investigate?

A: A gradual loss of activity is a classic symptom of catalyst deactivation. The primary suspects are fouling (coking), poisoning, or subtle structural changes.

  • Likely Cause 1: Fouling by Carbonaceous Deposits (Coking)

    • Why it Happens: At elevated temperatures, organic molecules, including the reactants, product, or solvent, can undergo side reactions to form heavy, carbon-rich compounds (coke) that physically block the active sites and pores of the catalyst.[2][3] This is particularly common with solid acid catalysts.

    • Troubleshooting Steps:

      • Temperature Programmed Oxidation (TPO): Analyze a sample of the spent catalyst using TPO. This technique involves heating the catalyst in an oxidizing atmosphere and monitoring the effluent gases (e.g., CO2) with a mass spectrometer. The temperature at which CO2 evolves indicates the nature of the coke deposits.

      • Visual Inspection & Microscopy: A darkening of the catalyst color (from white/light tan to brown or black) is a strong indicator of coking. Scanning Electron Microscopy (SEM) can provide visual evidence of deposits on the catalyst surface.

      • Solvent Wash Test: Before resorting to more complex methods, try washing a small sample of the spent catalyst with a strong organic solvent (e.g., toluene or acetone) at an elevated temperature. If activity is partially restored, it suggests that some of the "coke" may be soluble oligomers.

  • Likely Cause 2: Poisoning by Impurities

    • Why it Happens: Certain functional groups or elements can irreversibly bind to the active sites of the catalyst, rendering them inactive.[2][4] Potential poisons in this reaction system include:

      • Water: While a byproduct of esterification, excess water can hydrolyze active sites on some solid acid catalysts or alter the catalytic environment.[5]

      • Sulfur or Nitrogen Compounds: If present in the feedstock, these can act as potent poisons for many catalysts.

      • Metal Contaminants: Trace metals leached from the reactor or present in the starting materials can deposit on the catalyst.

    • Troubleshooting Steps:

      • Feedstock Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen your cyclohexanol and cyclohexanecarboxylic acid for trace impurities. Elemental analysis (e.g., ICP-MS) can detect metallic or sulfur contaminants.

      • Surface Analysis of Spent Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface and detect the presence of poisons.

Issue 2: Sudden and Severe Drop in Catalyst Activity

Q: My catalyst worked well for a few runs, but its activity has now dropped dramatically. What could cause such a rapid deactivation?

A: A sudden loss of activity often points to a significant process upset or the introduction of a potent poison.

  • Likely Cause 1: Thermal Degradation (Sintering)

    • Why it Happens: A sudden temperature spike in the reactor, even for a short period, can cause irreversible damage to the catalyst's structure. For supported metal catalysts, this can lead to the agglomeration of small metal particles into larger ones, reducing the active surface area. For solid acids like zeolites, high temperatures can cause the framework to collapse.[1][2]

    • Troubleshooting Steps:

      • Review Reactor Temperature Logs: Check for any temperature excursions that correlate with the loss of activity.

      • Characterize Catalyst Structure: Compare the X-ray Diffraction (XRD) pattern and Brunauer-Emmett-Teller (BET) surface area of the spent catalyst with those of the fresh catalyst. A loss of crystallinity (seen in XRD) or a significant decrease in surface area (from BET) points to thermal degradation.

  • Likely Cause 2: Introduction of a Strong Poison

    • Why it Happens: The accidental introduction of a substance that strongly chemisorbs to the active sites can quickly shut down the reaction.[4]

    • Troubleshooting Steps:

      • Review Process Logs: Investigate if there were any changes in feedstock source, solvent batches, or upstream processes that coincide with the deactivation event.

      • Perform Feedstock Spike Test: In a small-scale control experiment with fresh catalyst, intentionally add a small amount of a suspected contaminant to the feedstock to see if it replicates the rapid deactivation.

Issue 3: Decrease in Selectivity to this compound

Q: My conversion rate is still acceptable, but I'm forming more byproducts, such as dicyclohexyl ether or cyclohexene. Why is my selectivity decreasing?

A: A change in selectivity indicates that the catalyst's active sites are being altered in a way that favors side reactions.

  • Likely Cause: Modification of Acid Sites

    • Why it Happens: In acid-catalyzed reactions, the strength and type of acid sites (Brønsted vs. Lewis) dictate the reaction pathway. Fouling or poisoning can preferentially block the sites responsible for esterification, leaving other sites (which may favor dehydration of cyclohexanol to cyclohexene or dicyclohexyl ether) exposed.[6]

    • Troubleshooting Steps:

      • Ammonia Temperature-Programmed Desorption (NH3-TPD): This technique can be used to quantify the number and strength of acid sites on the catalyst. A comparison of the NH3-TPD profiles of fresh and spent catalysts will reveal any changes in the acid site distribution.

      • Byproduct Analysis: Carefully identify and quantify the byproducts being formed using GC-MS. The nature of these byproducts provides clues about the undesired reaction pathways that have become dominant. For example, an increase in cyclohexene suggests that dehydration is outcompeting esterification.[5]

Part 2: Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Analysis
  • Sample Preparation: Carefully weigh approximately 50-100 mg of the spent catalyst into a quartz microreactor.

  • Pre-treatment: Heat the sample under an inert gas (e.g., Helium or Argon) flow (30 mL/min) to a temperature of 150°C and hold for 30 minutes to remove any physisorbed water or volatiles.

  • Oxidation Program: Cool the sample to 50°C. Switch the gas flow to a mixture of 5% O2 in He (30 mL/min).

  • Heating Ramp: Begin heating the sample at a linear rate of 10°C/min up to 800°C.

  • Data Acquisition: Continuously monitor the reactor effluent using a mass spectrometer, recording the signal for m/z = 44 (CO2).

  • Interpretation: The temperature at which the CO2 signal peaks indicates the combustion temperature of the carbonaceous deposits. Lower temperature peaks correspond to "soft" coke, while higher temperature peaks indicate more graphitic "hard" coke.

Protocol 2: Catalyst Regeneration via Calcination

This protocol is for the removal of carbonaceous deposits from robust solid acid catalysts. Always verify the thermal stability of your specific catalyst before proceeding.

  • Solvent Wash (Optional): Wash the spent catalyst with a solvent like toluene in a Soxhlet extractor for several hours to remove any soluble organic residues. Dry the catalyst thoroughly in an oven at 110°C.

  • Purge: Place the catalyst in a tube furnace and purge with an inert gas (e.g., Nitrogen) for 30 minutes at room temperature.

  • Ramped Heating: While maintaining the inert gas flow, heat the furnace to the target calcination temperature (typically 450-550°C, but do not exceed the catalyst's thermal limit) at a slow ramp rate (e.g., 2-5°C/min).

  • Oxidation: Once at the target temperature, gradually introduce a flow of air or a dilute oxygen/nitrogen mixture. Caution: The initial introduction of oxygen can cause a rapid exotherm. Proceed slowly and monitor the temperature carefully.

  • Hold: Maintain the catalyst at the target temperature in the oxidative atmosphere for 3-5 hours, or until TPO analysis of a sample shows no remaining coke.

  • Cool Down: Switch back to an inert gas flow and cool the furnace down to room temperature.

  • Re-characterization: Analyze the regenerated catalyst (e.g., using BET and NH3-TPD) to confirm that its properties have been restored.

Part 3: Visualizing Deactivation Pathways

The following diagrams illustrate the logical flow of troubleshooting and the primary mechanisms of catalyst deactivation.

G cluster_0 Symptom Observed cluster_1 Primary Deactivation Mechanisms cluster_2 Diagnostic Techniques Symptom1 Gradual Activity Loss Fouling Fouling (Coking) Symptom1->Fouling Likely Poisoning Poisoning Symptom1->Poisoning Possible Symptom2 Sudden Activity Drop Symptom2->Poisoning Possible (Strong Poison) Thermal Thermal Degradation Symptom2->Thermal High Probability Symptom3 Decreased Selectivity AcidSite Acid Site Modification Symptom3->AcidSite Likely Fouling->AcidSite TPO TPO / Visual Insp. Fouling->TPO XPS XPS / Feed Analysis Poisoning->XPS XRD XRD / BET Thermal->XRD TPD NH3-TPD AcidSite->TPD

Caption: Troubleshooting workflow from symptom to diagnostic technique.

DeactivationMechanisms cluster_fouling Fouling (Coking) cluster_poisoning Poisoning cluster_thermal Thermal Degradation ActiveSite Active Site Reactant Adsorption Product Desorption Coke Coke Precursors Blockage Pore & Site Blockage Coke->Blockage Polymerization Blockage->ActiveSite:p1 Prevents Access Poison Impurities (S, H2O) Adsorption Irreversible Adsorption Poison->Adsorption Adsorption->ActiveSite:p1 Deactivates Site Heat High Temperature Sintering Sintering / Structure Collapse Heat->Sintering Sintering->ActiveSite Reduces Surface Area

Caption: Key mechanisms leading to the deactivation of active sites.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I regenerate a catalyst that has been thermally damaged? A: Generally, no. Thermal degradation, such as sintering of metal particles or the collapse of a zeolite framework, is irreversible.[1] The only solution is to replace the catalyst. This underscores the critical importance of precise temperature control.

Q2: How often should I consider regenerating my catalyst? A: This depends on the specific catalyst, reaction conditions, and feedstock purity. It is best to establish a performance baseline with the fresh catalyst. When the conversion rate drops by a predetermined amount (e.g., 10-15%), it is typically time to regenerate. Implementing regular analytical checks (e.g., taking a small catalyst sample for TPO after every 5 runs) can help you predict when regeneration will be needed.

Q3: Is it better to use a solid acid catalyst or a homogeneous one like sulfuric acid? A: Both have trade-offs. Homogeneous catalysts like sulfuric acid are often highly active but pose significant challenges in terms of separation from the product and reactor corrosion. Solid acid catalysts, while potentially susceptible to deactivation by coking, are easily separated from the reaction mixture and are generally less corrosive, making them preferable for many green chemistry and continuous processes.

Q4: My catalyst is a palladium-phosphine system. How does its deactivation differ? A: For organometallic catalysts like the Pd(OAc)2–PPh3 system used in synthesizing this compound from cyclohexanol and CO, deactivation mechanisms can include ligand degradation (e.g., oxidation of PPh3 to triphenylphosphine oxide), leaching of the metal from the support, or formation of inactive palladium clusters (e.g., Pd(0)).[5][7] Troubleshooting would involve analyzing the soluble components for leached palladium (ICP-MS) and using techniques like 31P-NMR to check for ligand degradation.

Q5: What is the most common cause of catalyst deactivation in esterification reactions? A: For solid acid catalysts, the most common cause is a combination of fouling by heavy byproducts and poisoning by water, which is a product of the reaction itself.[5] Managing the removal of water as it is formed can significantly extend the catalyst's life.

References

  • Sevostyanova, I. et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Li, X. et al. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology.
  • Zhang, Z. et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
  • WO2014014466A1 - Regeneration of a hydrogenation catalyst. Google Patents.
  • ResearchGate. Mechanisms of catalyst deactivation. | Download Table.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General.
  • Almeida, A. R. et al. (2010). Photocatalytic oxidation of cyclohexane by titanium dioxide. Journal of Catalysis.
  • Study on catalysts for synthesis of cyclohexylbenzene by hydroalkylation of benzene. ResearchGate.
  • de la Osa, A. R. (2021). Special Issue on Catalyst Deactivation and Regeneration. MDPI.
  • Synthesis of Cyclohexylphenols | Request PDF. ResearchGate.
  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
  • Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. ResearchGate.
  • Alsawalha, M. (2022). Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry.
  • Sevostyanova, I. et al. (2023). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.

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"preventing hydrolysis of Cyclohexyl cyclohexanecarboxylate during purification"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of cyclohexyl cyclohexanecarboxylate during purification. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your product.

Introduction to the Challenge: The Hydrolysis Problem

This compound, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form its parent carboxylic acid (cyclohexanecarboxylic acid) and alcohol (cyclohexanol).[1][2] This process can be catalyzed by the presence of acids or bases, and its rate is influenced by factors such as temperature and the amount of water present.[2][3]

Uncontrolled hydrolysis during purification leads to a significant reduction in the yield and purity of the final product. The presence of the resulting carboxylic acid and alcohol impurities can complicate downstream applications and analytical characterization. This guide provides actionable strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my sample of this compound is hydrolyzing during purification?

A1: The primary indicators of hydrolysis are a lower-than-expected yield of the purified ester and the detection of cyclohexanecarboxylic acid and/or cyclohexanol in your final product.[4] Analytically, this can be observed through techniques like:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the carboxylic acid and alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to the acidic proton of the carboxylic acid and the hydroxyl proton of the alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of peaks with the respective mass-to-charge ratios of the hydrolysis products.

Q2: At what stages of purification is hydrolysis most likely to occur?

A2: Hydrolysis is a risk whenever the ester is in contact with water, especially under acidic or basic conditions. Key stages of concern include:

  • Aqueous Workup: Washing the crude product with acidic or basic solutions to remove catalysts or unreacted starting materials.[4]

  • Column Chromatography: Using silica gel that has not been properly dried or solvents containing residual water. The slightly acidic nature of standard silica gel can catalyze hydrolysis.[5]

  • Distillation: If the crude product contains water, heating during distillation can accelerate the rate of hydrolysis.

Q3: How critical is the complete removal of water from solvents and the crude product?

A3: It is extremely critical. Water is a necessary reactant for hydrolysis.[1] Minimizing water content at every stage is the most effective preventative measure. This includes using anhydrous solvents and thoroughly drying the organic phase after aqueous workup before proceeding with further purification steps.[6]

Q4: Can I use a strong base like sodium hydroxide to neutralize acidic impurities before purification?

A4: The use of strong bases like sodium hydroxide is strongly discouraged. While they will neutralize acids, they also significantly catalyze ester hydrolysis, a reaction also known as saponification.[2][7] It is preferable to use a mild, non-nucleophilic base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and to minimize the contact time.[4][8]

Visualizing the Problem: The Mechanism of Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. Both acid- and base-catalyzed pathways lead to the cleavage of the ester bond.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester Cyclohexyl Cyclohexanecarboxylate A_Protonation Protonated Ester A_Ester->A_Protonation + H⁺ (from acid catalyst) A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_Products Cyclohexanecarboxylic Acid + Cyclohexanol A_Tetrahedral->A_Products - H⁺ B_Ester Cyclohexyl Cyclohexanecarboxylate B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ (from base) B_Products Cyclohexanecarboxylate Salt + Cyclohexanol B_Tetrahedral->B_Products B_Final_Acid Cyclohexanecarboxylic Acid B_Products->B_Final_Acid + H₃O⁺ (acid workup)

Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.

Troubleshooting Guides: Step-by-Step Protocols

Issue 1: Hydrolysis During Aqueous Workup

This is a common issue when quenching a reaction or washing the crude product.

Troubleshooting Workflow:

Workup_Troubleshooting Start Suspected Hydrolysis During Workup Check_Base Are you using a strong base (e.g., NaOH, KOH)? Start->Check_Base Switch_Base Switch to cold, saturated NaHCO₃ or Na₂CO₃ solution. Check_Base->Switch_Base Yes Check_Temp Are washes performed at room temperature? Check_Base->Check_Temp No Switch_Base->Check_Temp Use_Cold Perform all aqueous washes with ice-cold solutions. Check_Temp->Use_Cold Yes Check_Time Is contact time with aqueous layers prolonged? Check_Temp->Check_Time No Use_Cold->Check_Time Minimize_Time Perform extractions and washes quickly. Do not let layers sit. Check_Time->Minimize_Time Yes Dry_Thoroughly Dry the organic layer thoroughly with an anhydrous drying agent. Check_Time->Dry_Thoroughly No Minimize_Time->Dry_Thoroughly End Proceed to Next Purification Step Dry_Thoroughly->End

Caption: Decision tree for troubleshooting hydrolysis during workup.

Detailed Protocol for a Hydrolysis-Resistant Aqueous Workup:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature. For highly sensitive substrates, an ice bath (0-4°C) is recommended.[4]

  • Quench and Dilute: Slowly add the reaction mixture to a separatory funnel containing a cold, saturated solution of sodium bicarbonate (NaHCO₃). Dilute with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization Wash: Gently swirl the funnel, venting frequently to release any CO₂ gas produced.[4] Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water.[4]

  • Drying the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][9] Add the agent until it no longer clumps and swirls freely.

  • Filtration and Concentration: Filter or decant the dried organic solution away from the drying agent and concentrate under reduced pressure.

Issue 2: Hydrolysis During Column Chromatography

Standard silica gel is slightly acidic and contains adsorbed water, creating a perfect environment for hydrolysis.

Preventative Measures for Chromatography:

ParameterStandard Procedure (High Risk)Recommended Procedure (Low Risk)Rationale
Stationary Phase Standard silica gel1. Oven-dry silica gel (>120°C for several hours).2. Use silica gel treated with a non-nucleophilic base (e.g., triethylamine).[10]Removes adsorbed water and neutralizes acidic sites that catalyze hydrolysis.
Solvent System Technical grade solventsUse anhydrous solvents. Consider adding a small amount of a water scavenger like triethyl orthoformate.Minimizes the primary reactant for hydrolysis.
Elution Time Slow, prolonged elutionUse flash chromatography to minimize the residence time on the column.Reduces the contact time between the ester and the stationary phase.[5]

Protocol for Low-Hydrolysis Column Chromatography:

  • Prepare the Stationary Phase: If using standard silica, dry it in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.[6] Alternatively, prepare a slurry of silica gel in your chosen eluent and add a small amount of triethylamine (e.g., 0.1-0.5% v/v) to neutralize the silica.[10]

  • Use Anhydrous Solvents: Ensure that the solvents used for the eluent are of anhydrous grade.

  • Run the Column: Perform flash chromatography to expedite the separation process.

  • Analyze Fractions: Promptly analyze the collected fractions by TLC and combine the pure fractions.

  • Evaporate Solvent: Remove the solvent under reduced pressure, avoiding excessive heating.

Issue 3: Hydrolysis During Distillation

Heating an ester in the presence of water and residual acid or base is a recipe for hydrolysis.

Protocol for Safe Distillation:

  • Ensure a Dry Sample: Before distillation, the crude this compound must be rigorously dried. After the aqueous workup and drying with an anhydrous salt, consider letting the organic solution stand over fresh drying agent for an extended period.

  • Use an Acid/Base Scavenger: If acidic or basic impurities are suspected, add a non-volatile, non-nucleophilic acid scavenger (like proton sponge) or base scavenger before heating.[11][12]

  • Vacuum Distillation: Purify the ester via vacuum distillation. The lower boiling point under reduced pressure minimizes the thermal stress on the molecule, thereby reducing the rate of potential hydrolysis.

  • Use a Drying Tube: Protect the distillation apparatus from atmospheric moisture by fitting the vacuum adapter with a drying tube containing a desiccant like calcium chloride or calcium sulfate.[6]

Advanced Strategy: In-Situ Water Removal

For extremely sensitive applications where even trace amounts of water are detrimental, the use of a chemical water scavenger during the purification process can be highly effective. Orthoformates, such as triethyl orthoformate (TEOF), react with water to produce inert byproducts (in this case, ethanol and ethyl formate), effectively removing water from the system.[13][14][15]

Application: A small amount of TEOF can be added to the crude product before distillation or included in the chromatography eluent to actively scavenge water.

Summary of Key Preventative Measures

StrategyApplication StageKey Action
Temperature Control Workup, DistillationUse ice-cold solutions for washes; use vacuum distillation to lower boiling point.
pH Control Workup, ChromatographyUse weak bases (NaHCO₃) instead of strong bases; neutralize acidic silica gel.
Water Exclusion All StagesUse anhydrous solvents and reagents; rigorously dry organic layers.
Time Management Workup, ChromatographyMinimize contact time with aqueous phases and stationary phases.
Chemical Scavengers All StagesUse drying agents, acid/base scavengers, or water scavengers like orthoformates.

By implementing these strategies, you can significantly minimize the hydrolysis of this compound, leading to higher yields and purer products in your research and development endeavors.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Acids & Bases.
  • Using drying agents.University of Colorado Boulder.
  • Purification of high boiling esters.
  • Drying solvents.Sciencemadness Wiki.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.Journal of Organic Chemistry.
  • Drying Agents.Chemistry LibreTexts.
  • Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system.Fine Chemical Technologies.
  • Fisher Esterification, Reflux, Isolation and Purific
  • On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen.Docta Complutense.
  • Dry and safe - Drying agents
  • Mechanism help - Esterification with trimethyl orthoform
  • hydrolysis of esters.Chemguide.
  • The Hydrolysis of Esters.Chemistry LibreTexts.
  • Preventing hydrolysis of the ester group during reactions.Benchchem.
  • Preventing azlactone hydrolysis during purific
  • Scavenger (chemistry).Wikipedia.
  • How to separate ester from carboxylic acid by using chromatography?
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.Royal Society of Chemistry.
  • Basic Hydrolysis of Esters - Saponific

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Technical Support Center: Interpreting the NMR Spectrum of Cyclohexyl Cyclohexanecarboxylate for Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Cyclohexyl cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for common impurities. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity of your analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the NMR analysis of this compound.

Q1: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A1: Pure this compound has a distinct set of signals. The most deshielded proton is the one on the carbon atom attached to the ester's oxygen (H-1'), appearing around 4.7 ppm. The alpha-proton on the other ring (H-1) is found near 2.2-2.3 ppm. The remaining cyclohexyl protons form a complex, overlapping multiplet system between approximately 1.0 and 2.0 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically appearing around 175 ppm.

Q2: I have a broad singlet in my ¹H NMR spectrum between 2-5 ppm that disappears when I add a drop of D₂O. What is it?

A2: This is a classic indication of an exchangeable proton, most commonly from an alcohol (-OH) or a carboxylic acid (-COOH) functional group. Given the typical synthesis of this compound, this signal is very likely due to unreacted Cyclohexanol, a common starting material. The proton of the hydroxyl group readily exchanges with the deuterium from the D₂O, rendering it invisible in the ¹H NMR spectrum.

Q3: My spectrum shows a very broad signal far downfield, around 10-13 ppm. What impurity does this suggest?

A3: A signal in this region is highly characteristic of a carboxylic acid proton (-COOH).[1] This strongly indicates the presence of unreacted Cyclohexanecarboxylic acid, the other key starting material in the esterification reaction.[2] This peak is often broad due to hydrogen bonding and its concentration-dependent chemical shift.

Q4: The integration of my proton signals does not add up to the expected 22 protons for the product. What is the cause?

A4: This is a clear sign that impurities are present in your sample. The integral values are proportional to the number of protons giving rise to the signal. If your sample is, for example, 90% pure product and 10% Cyclohexanol impurity, the integrals will reflect this molar ratio. You must first identify the impurity peaks and then use the integration to determine the relative molar quantities of the product and the contaminants.

Troubleshooting Guide: A Step-by-Step Workflow for Impurity Identification

This guide provides a systematic workflow for identifying impurities in a sample of this compound from its NMR spectrum.

Step 1: Analyze the Reference Spectrum and Compare

The first step is to compare your experimental spectrum against the known chemical shifts for the pure product and common contaminants. Use the table below as your primary reference.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound and Common Impurities. (Note: Shifts are approximate and can vary based on solvent and concentration.)

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound -O-CH -(C₅H₁₀)~ 4.7 (tt)~ 72.5
C(=O)-CH -(C₅H₁₀)~ 2.25 (tt)~ 43.2
Cyclohexyl -CH₂-1.0 - 2.0 (m)25.0 - 32.0
C =O-~ 175.5
Cyclohexanol (Impurity) [3][4]-CH -OH~ 3.6 (m)~ 70.0
-OH Variable, broad (1.5-4.0)-
Cyclohexyl -CH₂-1.0 - 2.0 (m)24.0 - 35.5
Cyclohexanecarboxylic Acid (Impurity) [5][6]-COOH ~ 12.0 (s, broad)~ 182.0
-CH -COOH~ 2.3 (tt)~ 43.0
Cyclohexyl -CH₂-1.2 - 2.1 (m)25.5 - 29.5
Common Solvents (Examples) [7][8]Diethyl Ether3.48 (q), 1.21 (t)66.0, 15.3
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)67.9, 25.7
Hexane1.25 (m), 0.88 (t)31.9, 22.8, 14.3
Step 2: The Impurity Identification Workflow

Follow this logical workflow to systematically identify unknown peaks in your spectrum. The process begins by checking for the most probable contaminants—the starting materials—and then moves to other possibilities like residual solvents.

G start Acquire ¹H NMR Spectrum check_product Identify Product Signals (CH-O ~4.7 ppm, CH-C=O ~2.25 ppm) start->check_product unassigned_peaks Are there unassigned peaks? check_product->unassigned_peaks check_acid Check for Carboxylic Acid (Broad peak at 10-13 ppm?) unassigned_peaks->check_acid Yes end_clean Sample is Pure unassigned_peaks->end_clean No acid_present Impurity: Cyclohexanecarboxylic Acid check_acid->acid_present Yes check_alcohol Check for Alcohol (CH-OH ~3.6 ppm? Broad OH peak?) check_acid->check_alcohol No acid_present->check_alcohol alcohol_present Impurity: Cyclohexanol check_alcohol->alcohol_present Yes check_solvent Check for Solvents (Compare to solvent tables [1, 5]) check_alcohol->check_solvent No alcohol_present->check_solvent solvent_present Impurity: Residual Solvent check_solvent->solvent_present Yes end_impure Quantify and Report Impurities check_solvent->end_impure No / Other solvent_present->end_impure

Caption: Workflow for NMR impurity identification.

Step 3: Detailed Protocol for Impurity Confirmation

If the workflow suggests the presence of an impurity, follow these protocols for confirmation and quantification.

Protocol 3.1: Confirming Acidic/Alcoholic Protons with a D₂O Shake

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire the standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake gently for 20-30 seconds to ensure mixing. You may see a separate D₂O layer; this is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to -OH or -COOH protons will have disappeared or significantly diminished in the second spectrum. This confirms their identity.

Protocol 3.2: Estimating Impurity Levels via Integration

Causality: The area under an NMR signal (its integral) is directly proportional to the number of protons it represents. By comparing the integral of a known product peak to an impurity peak, we can determine their molar ratio.

  • Integrate All Peaks: Carefully integrate all signals in the spectrum, including those of the product and the suspected impurities.

  • Select Reference Peaks: Choose a well-resolved signal for both the product and the impurity.

    • Product Reference: The multiplet at ~4.7 ppm (representing 1H) is an excellent choice for this compound.

    • Impurity Reference (Cyclohexanol): The multiplet at ~3.6 ppm (representing 1H).

    • Impurity Reference (Cyclohexanecarboxylic Acid): The multiplet at ~2.3 ppm (representing 1H).

  • Calculate Molar Ratio:

    • Normalize the integrals by dividing each by the number of protons it represents. For the selected reference peaks, this value is 1.

    • The ratio of the normalized integral of the impurity to the normalized integral of the product gives the molar ratio of the two species.

    • Formula: Molar % Impurity = [Normalized Integral (Impurity) / (Normalized Integral (Product) + Normalized Integral (Impurity))] * 100

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT-NMR Spectra. Aldrich Chemical Company.
  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. [Link]
  • Mao, J., et al. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Wikipedia. (2023). Cyclohexanecarboxylic acid. [Link]
  • PubChem. (n.d.).
  • SpectraBase. (n.d.). Cyclohexanol. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the Alkoxycarbonylation of Cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkoxycarbonylation of cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This resource is structured to address common challenges in a direct question-and-answer format, supported by detailed protocols, mechanistic insights, and quantitative data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for minimizing byproduct formation in the alkoxycarbonylation of cyclohexene.

Q1: My reaction is producing significant amounts of benzene and cyclohexane. What is the cause and how can I prevent this?

A: The formation of benzene and cyclohexane is a classic sign of a disproportionation side reaction in palladium-catalyzed transformations of cyclohexene.[1] This occurs when one molecule of cyclohexene is reduced to cyclohexane while another is oxidized to benzene. This pathway becomes particularly favorable in certain solvent systems, like methanol, and can compete with the desired alkoxycarbonylation.[1]

Immediate Corrective Actions:

  • Solvent Choice: If using methanol as both the reagent and solvent, consider using a co-solvent to alter the reaction medium. Toluene is often a suitable choice.[2]

  • Catalyst Precursor: The choice of palladium precursor can influence this pathway. While Pd(OAc)₂ is common, consider if your specific precursor and conditions are promoting this side reaction.[1]

  • Temperature Control: Elevated temperatures can favor dehydrogenation pathways. Ensure your reaction temperature is optimized for carbonylation without excessive heating.

Q2: I am observing a low yield of my desired methyl cyclohexanecarboxylate and the formation of other ester byproducts. What are these and how do I improve selectivity?

A: Besides the desired saturated ester, you may be forming unsaturated esters, such as 2-cyclohexenyl-1-acetate (if acetic acid is present) or other isomers.[1] The formation of these byproducts is often linked to the specifics of the catalytic cycle and the reaction conditions. The key to high selectivity lies in favoring the "hydride cycle" that leads to the saturated ester over competing oxidative carbonylation or isomerization pathways.[3]

Key Factors for Selectivity:

  • Ligand Selection: The choice of phosphine ligand is critical in directing the reaction towards the desired product. The steric and electronic properties of the ligand influence the stability of catalytic intermediates and the rate of key steps.[4]

  • Acid Promoter: The presence of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), is often necessary to facilitate the formation of the active Pd-hydride species required for the desired catalytic cycle.[5]

  • CO Pressure: Carbon monoxide pressure is a crucial parameter. Insufficient CO pressure can lead to side reactions, while excessive pressure might inhibit the reaction. Optimization is key.

Q3: My reaction is sluggish and gives a poor conversion to the desired product. What are the likely causes?

A: Low conversion can stem from several factors, from catalyst deactivation to suboptimal reaction parameters.

Troubleshooting Low Conversion:

  • Catalyst Activity: Ensure your palladium precursor and phosphine ligand are of high purity. Catalyst deactivation can occur through the formation of palladium black (aggregated, inactive palladium).[6]

  • Purity of Reagents: Impurities in your cyclohexene, alcohol, or CO can act as catalyst poisons.[6] Ensure all reagents are appropriately purified and dried.

  • Reaction Parameters: Re-evaluate your reaction temperature, pressure, and stirring rate. Homogeneous catalysis requires efficient mixing to ensure all components interact effectively.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Guide 1: High Levels of Disproportionation Byproducts (Benzene and Cyclohexane)

Problem: Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis of the crude reaction mixture shows significant peaks corresponding to benzene and cyclohexane, with a correspondingly low yield of the target ester.

Root Cause Analysis: The palladium catalyst, under certain conditions, can facilitate a hydrogen transfer reaction between cyclohexene molecules. This disproportionation pathway leads to the formation of thermodynamically stable benzene through dehydrogenation, and cyclohexane as the hydrogenated product.[1][7] This process is a competing catalytic cycle that detracts from the desired alkoxycarbonylation pathway.

Mechanistic Visualization:

cluster_0 Desired Alkoxycarbonylation Pathway cluster_1 Competing Disproportionation Pathway A Cyclohexene C Cyclohexyl-Pd Intermediate A->C Hydropalladation H 2x Cyclohexene B Pd-H Catalyst B->C E Acyl-Pd Intermediate C->E CO Insertion D CO Insertion G Cyclohexanecarboxylate Ester E->G Alcoholysis F Alcoholysis (ROH) G->B Regenerates Catalyst J Benzene H->J Dehydrogenation K Cyclohexane H->K Hydrogenation I Pd Catalyst I->J I->K Start Problem: Poor Selectivity Check_Ligand Is a bidentate ligand with a large bite angle (e.g., Xantphos) being used? Start->Check_Ligand Use_Xantphos Action: Switch to a ligand like Xantphos. Check_Ligand->Use_Xantphos No Check_Acid Is an acid promoter (e.g., TsOH) present? Check_Ligand->Check_Acid Yes Use_Xantphos->Check_Acid Add_Acid Action: Add TsOH (5-10 mol%). Check_Acid->Add_Acid No Optimize_Temp Action: Screen temperatures from 80°C to 120°C. Check_Acid->Optimize_Temp Yes Add_Acid->Optimize_Temp End High Selectivity Achieved Optimize_Temp->End

Caption: Troubleshooting workflow for poor selectivity.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the methoxycarbonylation of cyclohexene, designed to maximize the yield of methyl cyclohexanecarboxylate while minimizing byproduct formation.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Cyclohexene (purified by passing through activated alumina)

  • Anhydrous methanol

  • Anhydrous toluene

  • Carbon monoxide (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Detailed Protocol:

  • Catalyst Preparation (in an inert atmosphere, e.g., a glovebox):

    • To a dry Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1.0 eq), Xantphos (0.012 mmol, 1.2 eq), and TsOH·H₂O (0.1 mmol, 10 eq).

    • Add 5 mL of anhydrous toluene and stir the mixture for 15 minutes at room temperature to form the active catalyst.

  • Reaction Setup:

    • In the autoclave, combine the pre-formed catalyst solution with a solution of cyclohexene (10 mmol, 1.0 eq) in 15 mL of anhydrous toluene and 5 mL of anhydrous methanol.

    • Seal the autoclave securely.

  • Reaction Execution:

    • Purge the autoclave three times with low-pressure carbon monoxide (5-10 bar).

    • Pressurize the autoclave to 50 bar with carbon monoxide.

    • Begin vigorous stirring and heat the reaction mixture to 110°C.

    • Maintain the reaction at this temperature and pressure for 12-24 hours.

  • Workup and Purification:

    • Cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure methyl cyclohexanecarboxylate. [8][9]

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The expected yield for this optimized protocol should be high, with minimal detectable byproducts. [8][9]

References

  • Exploring the reaction pathways of Pd(ii)
  • Optimization of reaction conditions a,b.
  • A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonylation of Plant Oils. Journal of the American Chemical Society. [Link]
  • Synthesis of methyl cyclohexanecarboxyl
  • Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Palkem India. [Link]
  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure. [Link]
  • Benzene Formation During the Oxidation of Cyclohexene in the Presence and Absence of Thiophene over a Supported Palladium Catalyst.
  • (In situ) spectroscopic studies on state-of-the-art Pd(ii) catalysts in solution for the alkoxycarbonylation of alkenes.
  • A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonyl
  • (In situ) spectroscopic studies on state-of-the-art Pd(ii) catalysts in solution for the alkoxycarbonylation of alkenes.
  • (In situ) spectroscopic studies on state-of-the-art Pd(II) catalysts in solution for the alkoxycarbonylation of alkenes.
  • A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonylation of Plant Oils.
  • Palladium catalyzed methoxycarbonylation of 1-dodecene in biphasic systems – Optimization of catalyst recycling.
  • A Comprehensive Mechanistic Picture of the Isomerizing Alkoxycarbonylation of Plant Oils. Journal of the American Chemical Society. [Link]
  • Supported palladium metal as heterogeneous catalyst precursor for the methoxycarbonylation of cyclohexene.
  • How is benzene reduced to cyclohexane? Quora. [Link]
  • Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Dalton Transactions. [Link]
  • Supported palladium metal as heterogeneous catalyst precursor for the methoxycarbonylation of cyclohexene in MOLECULAR CATALYSIS, vol. 484, pp. 110742. ArTS. [Link]
  • Possible pathways of cyclohexene dehydrogenation to benzene on 4/9 C...
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene.
  • Pd‐Catalyzed Hydroesterification of Olefins.
  • How is benzene reduced to cyclohexane? Quora. [Link]
  • Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12. Hydroalcoxycarbonylation of 1-Hexene Using Palladium/ Triphenylphosphine Systems as Catalyst Precursors.
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. [Link]
  • Recent Developments in Palladium Catalyzed Carbonylation Reactions.
  • Regioselective hydroesterification of alkenes and alkenylphenols utilizing CO2 and hydrosilane. RSC Publishing. [Link]
  • Palladium-Catalyzed Carbonylation of Unsatur
  • (PDF) Exploring the Catalytic Efficiency of Phosphine CN‐Palladacycles in the Alkoxycarbonylation of Styrene: Optimization and Scope.
  • Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle through an HP NMR spectroscopic study. PubMed. [Link]
  • Regioselective hydroesterification of olefins.
  • In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Knowledge UChicago. [Link]
  • The Catalytic Reaction of Cytochrome c Oxidase Probed by In Situ Gas Titrations and FTIR Difference Spectroscopy. ChemRxiv. [Link]
  • Regioselective hydroesterification of alkenes and alkenylphenols utilizing CO2 and hydrosilane. PMC. [Link]
  • Development and applications of selective hydroesterific
  • Efficient Palladium-Catalyzed Alkoxycarbonylation of Bulk Industrial Olefins Using Ferrocenyl Phosphine Ligands.

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Strategies to Improve the Atom Economy of Cyclohexyl Cyclohexanecarboxylate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on optimizing the synthesis of cyclohexyl cyclohexanecarboxylate with a focus on improving atom economy. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Introduction to Atom Economy in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[1][2][3] In the synthesis of this compound, maximizing atom economy is crucial for reducing waste, lowering costs, and developing more sustainable manufacturing processes.[1] Traditional esterification methods, such as the Fischer-Speier reaction, often have lower atom economy due to the formation of water as a byproduct.[4][5] This guide explores alternative synthetic routes and strategies to achieve a more atom-economical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it critical in the synthesis of this compound?

A1: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product.[1][2][3] It is a key metric in green chemistry for evaluating the sustainability of a chemical process.[1] A high atom economy signifies a more efficient reaction with minimal waste generation. In the synthesis of this compound, a high atom economy is desirable to reduce the environmental impact and improve the cost-effectiveness of production.[1]

Q2: What are the common synthetic routes for this compound, and how do they compare in terms of atom economy?

A2: Common synthetic routes include:

  • Fischer-Speier Esterification: This method involves the reaction of cyclohexanecarboxylic acid and cyclohexanol with an acid catalyst.[4][5][6][7] While widely used, it produces water as a byproduct, lowering its atom economy.[4]

  • Tishchenko Reaction: This reaction utilizes two equivalents of an aldehyde, in this case, cyclohexanecarboxaldehyde, to produce the corresponding ester.[8][9][10][11] The Tishchenko reaction is a disproportionation reaction and can achieve 100% atom economy in theory, as all atoms from the reactant are incorporated into the product.[8]

  • Direct Esterification of Cyclohexene: This method involves the reaction of cyclohexene with cyclohexanecarboxylic acid, often using a solid acid catalyst like an ion exchange resin.[12] This approach can also achieve 100% atom economy as it is an addition reaction with no byproducts.[12]

Synthetic RouteReactantsByproductsTheoretical Atom Economy
Fischer-Speier EsterificationCyclohexanecarboxylic acid + CyclohexanolWater< 100%
Tishchenko ReactionCyclohexanecarboxaldehyde (2 eq.)None100%
Direct Esterification of CyclohexeneCyclohexene + Cyclohexanecarboxylic acidNone100%

Q3: What key factors influence the yield and atom economy of this synthesis?

A3: Several factors can impact the efficiency of the synthesis:

  • Choice of Catalyst: The catalyst plays a crucial role in determining the reaction pathway and selectivity. For instance, in the Tishchenko reaction, aluminum alkoxides are effective catalysts.[8][9] For the direct esterification of cyclohexene, ion exchange resins have shown good performance.[12]

  • Reaction Conditions: Temperature, pressure, and reaction time must be optimized to maximize the conversion of reactants and minimize side reactions.[13]

  • Purity of Reactants and Solvents: Impurities can poison the catalyst or lead to the formation of unwanted byproducts, thereby reducing the overall yield and atom economy.[13]

  • Removal of Byproducts: In equilibrium-limited reactions like Fischer esterification, removing the water byproduct can shift the equilibrium towards the product side, improving the yield.[5][7]

Q4: Are there green catalytic methods available for this synthesis?

A4: Yes, several green catalytic approaches are being explored:

  • Heterogeneous Catalysts: The use of solid acid catalysts, such as ion exchange resins or zeolites, in the direct esterification of cyclohexene offers advantages like easy separation and reusability, contributing to a greener process.[12]

  • Biocatalysis: While not explicitly detailed for this specific ester in the provided context, enzymatic catalysis is a growing area in green chemistry for ester synthesis, offering high selectivity under mild conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction conditions (temperature, time).[13] - Catalyst deactivation. - Reversible reaction equilibrium favoring reactants.[4]- Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Systematically optimize reaction parameters (temperature, time, catalyst loading).[13] - Ensure the catalyst is active and not poisoned by impurities. Consider catalyst regeneration or using a fresh batch. - For equilibrium reactions like Fischer esterification, remove water as it forms using a Dean-Stark apparatus or molecular sieves.[5]
Formation of Significant Byproducts - Side reactions due to incorrect temperature or pressure. - Presence of impurities in starting materials or solvents.[13] - Non-selective catalyst.- Optimize reaction conditions to favor the desired reaction pathway. - Use high-purity reagents and anhydrous solvents.[13] - Screen different catalysts to find one with higher selectivity for the desired product.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of byproducts with similar physical properties to the product.- Ensure the reaction goes to completion to minimize unreacted starting materials. - Optimize the reaction to reduce byproduct formation. - Employ appropriate purification techniques such as fractional distillation, chromatography, or recrystallization.[14]
Catalyst Deactivation (for heterogeneous catalysts) - Fouling of the catalyst surface by oligomerization of reactants or products.[12] - Leaching of active sites.- Consider catalyst regeneration procedures (e.g., washing with a suitable solvent, calcination). - Choose a more robust catalyst support. - Optimize reaction conditions to minimize side reactions that lead to fouling.

High Atom Economy Synthetic Protocols

Protocol 1: Tishchenko Reaction of Cyclohexanecarboxaldehyde

This protocol describes the synthesis of this compound via the Tishchenko reaction, which offers 100% theoretical atom economy.

Materials:

  • Cyclohexanecarboxaldehyde

  • Aluminum tri-isopropoxide (or another suitable aluminum alkoxide catalyst)

  • Anhydrous toluene (or another inert solvent)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Charge the flask with anhydrous toluene and the aluminum alkoxide catalyst under an inert atmosphere.

  • Slowly add freshly distilled cyclohexanecarboxaldehyde to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (optimization may be required) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Direct Esterification of Cyclohexene with Cyclohexanecarboxylic Acid

This protocol outlines a 100% atom-economical synthesis using a solid acid catalyst.

Materials:

  • Cyclohexene

  • Cyclohexanecarboxylic acid

  • Ion exchange resin (e.g., Amberlyst 15)

  • Anhydrous solvent (optional, the reaction can be run neat)

Procedure:

  • Activate the ion exchange resin according to the manufacturer's instructions (typically by washing with a solvent and drying).

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexene, cyclohexanecarboxylic acid, and the activated ion exchange resin.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.

  • Once the reaction reaches equilibrium or completion, cool the mixture to room temperature.

  • Separate the catalyst by filtration and wash it with a suitable solvent. The catalyst can often be regenerated and reused.

  • Remove any unreacted starting materials and the solvent (if used) by distillation.

  • Purify the resulting this compound by vacuum distillation.

Visualizing Reaction Pathways

AtomEconomyComparison cluster_fischer Fischer-Speier Esterification cluster_tishchenko Tishchenko Reaction cluster_direct Direct Esterification f_reactants Cyclohexanecarboxylic Acid + Cyclohexanol f_product This compound f_reactants->f_product f_byproduct Water (Waste) f_reactants->f_byproduct t_reactant Cyclohexanecarboxaldehyde (2 eq.) t_product This compound t_reactant->t_product d_reactants Cyclohexene + Cyclohexanecarboxylic Acid d_product This compound d_reactants->d_product

Caption: Comparison of atom economy in different synthetic routes.

TroubleshootingWorkflow cluster_solutions Corrective Actions start Low Yield or Purity Issue check_reactants Verify Purity of Starting Materials & Solvents start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_reactants->analyze_crude purify_reagents Purify Reagents / Use Dry Solvents check_reactants->purify_reagents Impurities Detected check_conditions->analyze_crude optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal change_catalyst Screen for a More Selective Catalyst analyze_crude->change_catalyst Side Products Identified improve_workup Modify Purification Procedure analyze_crude->improve_workup Purification Issues end Improved Synthesis purify_reagents->end optimize_conditions->end change_catalyst->end improve_workup->end

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Sevostyanova, V. V., et al. "Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system." Fine Chemical Technologies, vol. 14, no. 4, 2019.
  • "Tishchenko reaction." Wikipedia. [Link]
  • "Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy.
  • "The Tishchenko Reaction." Organic Reactions. [Link]
  • "Fischer Esterification: Mechanism & Examples." NROChemistry. [Link]
  • "Tishchenko Reaction." Organic Chemistry Portal. [Link]
  • "The economies of synthesis." PubMed Central. [Link]
  • "Fischer Esterific
  • "Atom Economy Green Synthesis in Organic Chemistry." JOCPR. [Link]
  • "Atom Economy in Drug Synthesis is a Playground of Functional Groups." Prime Scholars. [Link]
  • "Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. [Link]
  • "Fischer Esterific

Sources

Technical Support Center: Effect of Solvent on Cyclohexyl Cyclohexanecarboxylate Formation Rate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the synthesis of cyclohexyl cyclohexanecarboxylate. It addresses common issues related to solvent selection and its profound impact on reaction kinetics, yield, and purity. The format is designed to directly answer questions and troubleshoot problems encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the role of the solvent in the acid-catalyzed esterification of cyclohexanol and cyclohexanecarboxylic acid (a Fischer Esterification).

Q1: My reaction is incredibly slow, and the conversion rate is poor. What is the most likely solvent-related cause?

A: The most probable cause is the presence of water in the reaction medium. The Fischer esterification is a reversible equilibrium reaction where water is a product.[1][2][3] According to Le Chatelier's principle, the accumulation of water will slow the forward reaction and push the equilibrium back towards the starting materials, thus lowering the yield.[1][2]

Your solvent choice is critical for managing this:

  • Ineffective Water Removal: If your solvent does not allow for the removal of water, the reaction will inevitably slow down and stall as it approaches equilibrium.

  • Protic Solvent Interference: Polar protic solvents can form strong hydrogen bonds with the cyclohexanol (the nucleophile), effectively "caging" it and reducing its ability to attack the protonated carboxylic acid.[4][5][6] This solvation shell must be stripped away for the reaction to occur, which slows down the overall rate.

For optimal results, use a non-polar, aprotic solvent such as toluene in conjunction with a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby driving the reaction to completion.[2]

Q2: I'm observing a significant amount of cyclohexene as a byproduct. Is my solvent choice promoting this side reaction?

A: Yes, your solvent choice, primarily through its influence on reaction temperature, can be a contributing factor. Cyclohexene is formed via the acid-catalyzed dehydration of cyclohexanol, a common side reaction in this synthesis.[7] Using a high-boiling point solvent that requires high temperatures to reflux can accelerate this dehydration pathway. The ideal solvent allows for efficient azeotropic water removal at a temperature that favors esterification without significantly promoting the competing dehydration reaction. Toluene is often an excellent compromise for this reason.[2][7]

Q3: My final yield is disappointingly low, even after running the reaction for an extended period. How can the solvent be the primary issue?

A: Low yield is almost always tied to the equilibrium nature of the Fischer esterification.[1] If you are not actively removing water, the reaction will only proceed to a certain point (e.g., ~65% yield for equimolar reactants in some systems) and then stop.[2] The two most effective solvent-based strategies to overcome this are:

  • Water Removal: As discussed, using toluene with a Dean-Stark trap is the most direct way to force the equilibrium towards the product side, enabling yields to exceed 95%.[2]

  • Excess Reactant as Solvent: Using a large excess of one reactant, typically the more cost-effective one, can also shift the equilibrium.[1] In this case, using cyclohexanol as the solvent itself is a viable strategy to drive the formation of the ester.[2][3]

Q4: How does solvent polarity directly impact the Fischer esterification rate? Is a more polar solvent always better?

A: Not necessarily. The relationship is complex. While the reaction mechanism involves polar, charged intermediates (like the protonated carbonyl group) that are stabilized by polar solvents, the reactants themselves (cyclohexanol and cyclohexanecarboxylic acid) are less polar.[3][8]

  • Polar Protic Solvents (e.g., ethanol, water): These are generally poor choices. They can slow the reaction by forming hydrogen bonds with the nucleophile (cyclohexanol) and, in the case of water, will actively reverse the reaction.[5][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can be effective as they dissolve reactants and stabilize polar intermediates without interfering via hydrogen bonding.[5][9] However, studies have shown varied results; for instance, DMF can sometimes suppress esterification, while acetonitrile may promote it.[10][11] Their primary drawback is the difficulty of removing the water byproduct.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These are often the best practical choice. While they provide less stabilization for polar intermediates, their ability to facilitate azeotropic water removal with a Dean-Stark apparatus is the single most dominant factor in achieving a high rate and yield.[2]

Q5: Can I simply use one of the reactants, cyclohexanol, as the solvent?

A: Yes, this is a common and effective strategy. By using a large molar excess of cyclohexanol, you shift the reaction equilibrium to favor the formation of this compound according to Le Chatelier's principle.[1][2] This approach avoids the need for a co-solvent and a Dean-Stark trap. However, it necessitates a more rigorous purification step to remove the large quantity of unreacted cyclohexanol after the reaction is complete.

Troubleshooting Guide: Common Experimental Issues
Problem Encountered Potential Solvent-Related Cause Recommended Solution & Rationale
Reaction Stalls / Fails to Reach Completion Accumulation of water byproduct is inhibiting the forward reaction.Switch to a non-polar, aprotic solvent (e.g., toluene) and use a Dean-Stark apparatus to continuously remove water. This will drive the equilibrium towards the product.[2]
Low Ester Yield (<70%) The reaction has reached its natural equilibrium without intervention.1. Implement Dean-Stark water removal as described above.[2] 2. Alternatively, use a 5-10 fold molar excess of cyclohexanol as the solvent to push the equilibrium towards the product side.[1][2]
Significant Cyclohexene Formation The reaction temperature is too high, favoring the dehydration of cyclohexanol.If using a high-boiling solvent, switch to one with a lower boiling point (like toluene) that still allows for efficient water removal but at a more moderate temperature. Monitor the reaction temperature closely.[7]
Two Phases Observed in Reaction Flask Poor solubility of reactants or catalyst in the chosen solvent.Select a solvent that is known to dissolve both reactants, such as dioxane or THF.[12][13] Note that water removal will still be a challenge and must be addressed, for example, by adding molecular sieves.[9]
Data Presentation: Solvent Effects on Esterification

The following table summarizes the properties and expected performance of common solvents for the formation of this compound.

SolventTypeKey Feature / RoleExpected Effect on Rate & YieldRationale / Citation
Toluene Non-Polar AproticForms an azeotrope with water.Excellent. Allows for near-complete conversion by removing water.The most effective method to overcome equilibrium limitations in Fischer esterification.[7]
Excess Cyclohexanol Polar Protic (Reactant)Acts as a solvent and pushes equilibrium forward.Good to Very Good. Yield is dependent on the molar excess used.A large excess of a reactant drives the reaction to completion via Le Chatelier's Principle.[1][2]
Dioxane / THF Polar AproticGood "general purpose" solvent for solubility.Fair to Poor. Rate will be slow and yield limited by equilibrium unless a dehydrating agent is added.Provides a homogeneous reaction medium but does not address the critical issue of water removal.[12][13]
Acetonitrile (ACN) Polar AproticHigh polarity.Fair. May promote the reaction but is limited by water accumulation.Some studies show ACN promotes esterification, but removing water remains a challenge.[11]
Ethanol / Water Polar ProticForms strong H-bonds; water is a product.Very Poor. Will significantly slow or reverse the reaction.Protic solvents can solvate the nucleophile, and water will cause hydrolysis of the ester product.[2][6]
Visualizations & Experimental Protocols
Logical Workflow for Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system to maximize the rate and yield of the esterification.

G cluster_0 cluster_1 Recommended Protocols cluster_2 Outcomes & Considerations start Start: Synthesize Cyclohexyl Cyclohexanecarboxylate q1 Primary Goal? start->q1 max_yield Maximize Yield & Rate q1->max_yield Highest Conversion simple_setup Simplest Setup Possible q1->simple_setup Avoid Special Glassware protocol1 Use Toluene as Solvent with a Dean-Stark Trap max_yield->protocol1 protocol2 Use Large Molar Excess of Cyclohexanol as Solvent simple_setup->protocol2 outcome1 Outcome: Near-quantitative yield. Consideration: Requires specific Dean-Stark glassware. protocol1->outcome1 outcome2 Outcome: Good to very good yield. Consideration: Requires extensive purification to remove excess alcohol. protocol2->outcome2

Caption: Decision workflow for solvent selection in Fischer esterification.

Simplified Fischer Esterification Mechanism

This diagram illustrates the key steps in the acid-catalyzed formation of the ester. The solvent plays a role in stabilizing the charged intermediates shown.

G A Carboxylic Acid + H+ B Protonated Carbonyl (Activated Electrophile) A->B 1. Protonation C Tetrahedral Intermediate B->C 2. Nucleophilic Attack (by Cyclohexanol) D Protonated Ester C->D 3. Elimination of H2O E Ester + H+ D->E 4. Deprotonation

Caption: Key mechanistic steps of the Fischer Esterification reaction.

Experimental Protocol: Comparative Study of Solvent Effects

This protocol outlines a method to compare the efficacy of three different solvent strategies on the reaction rate.

Objective: To determine the relative rate of this compound formation using (a) toluene with water removal, (b) excess cyclohexanol as the solvent, and (c) THF as a polar aprotic solvent.

Materials:

  • Cyclohexanecarboxylic acid

  • Cyclohexanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalyst)

  • Toluene (ACS grade)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

Reaction Setup 1: Toluene with Dean-Stark Trap

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add cyclohexanecarboxylic acid (0.1 mol), cyclohexanol (0.11 mol, 1.1 eq), and toluene (100 mL).

  • Add the acid catalyst (e.g., 0.5 mol% H₂SO₄).

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitor the reaction progress by withdrawing small aliquots from the reaction pot over time (e.g., every 30 minutes). Quench the aliquot with saturated NaHCO₃ solution and analyze by GC or TLC.

Reaction Setup 2: Excess Cyclohexanol as Solvent

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexanecarboxylic acid (0.1 mol) and cyclohexanol (0.5 mol, 5.0 eq).

  • Add the acid catalyst (0.5 mol% H₂SO₄).

  • Heat the mixture to a gentle reflux (approx. 161°C).

  • Monitor the reaction progress by taking aliquots over time as described in Setup 1.

Reaction Setup 3: THF as Solvent

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexanecarboxylic acid (0.1 mol), cyclohexanol (0.11 mol, 1.1 eq), and anhydrous THF (100 mL).

  • Add the acid catalyst (0.5 mol% H₂SO₄).

  • Heat the mixture to reflux (approx. 66°C).

  • Monitor the reaction progress over time.

Analysis:

  • For each time point, calculate the percent conversion of the limiting reactant (cyclohexanecarboxylic acid) using the internal standard method with GC analysis.

  • Plot percent conversion versus time for each of the three solvent systems to compare the initial reaction rates and final conversion.

References
  • Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron, 71, 3932-3938. Link
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Predicting the Solvent Effect on Esterification Kinetics. (2017). Chemphyschem, 18(15), 1977-1980. Link
  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Relationship between Solvent Polarity and Reaction R
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Common side reactions in the synthesis of Cyclohexaneacetic acid. Link
  • YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. Link
  • ResearchGate. (n.d.).
  • Sevostyanova, et al. (n.d.). Combined process of this compound synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. Link
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Link
  • MDPI. (n.d.).
  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Link
  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Link
  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Link
  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. Link
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Link
  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Link
  • ResearchGate. (n.d.). Substituent Effects. Part 13.
  • SciSpace. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methylcyclohexanecarboxylic Acid. Link
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. Link
  • Master Organic Chemistry. (n.d.).
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

Sources

"troubleshooting low conversion rates in esterification reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low conversion rates in esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during ester synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Initial Diagnosis: A Workflow for Troubleshooting Low Ester Yield

Low conversion in an esterification reaction is a frequent challenge, but it can almost always be traced back to a few core principles. Before diving into specific FAQs, use this workflow to guide your initial diagnosis. The process begins with identifying the symptom (low yield) and systematically investigating the most probable causes related to reaction equilibrium, kinetics, reagent quality, and post-reaction workup.

G cluster_0 Troubleshooting Workflow start Start: Low Isolated Yield of Ester q_equilibrium Is the reaction at equilibrium? start->q_equilibrium q_kinetics Is the reaction rate too slow? q_equilibrium->q_kinetics No cause_equilibrium Cause: Equilibrium Not Shifted (Water present, wrong stoichiometry) q_equilibrium->cause_equilibrium Yes q_reagents Are reagents/setup compromised? q_kinetics->q_reagents No cause_kinetics Cause: Poor Kinetics (Temp too low, catalyst issue) q_kinetics->cause_kinetics Yes q_workup Is product lost during workup? q_reagents->q_workup No cause_reagents Cause: Reagent/Solvent Impurity (Initial water contamination) q_reagents->cause_reagents Yes cause_workup Cause: Inefficient Isolation (Hydrolysis, separation loss) q_workup->cause_workup Yes solution_equilibrium Solution: • Remove water (Dean-Stark) • Use excess reactant cause_equilibrium->solution_equilibrium solution_kinetics Solution: • Increase temperature • Check catalyst activity cause_kinetics->solution_kinetics solution_reagents Solution: • Use anhydrous reagents • Dry glassware thoroughly cause_reagents->solution_reagents solution_workup Solution: • Neutralize acid before extraction • Optimize purification cause_workup->solution_workup

Caption: A systematic workflow for diagnosing low ester yields.

Frequently Asked Questions (FAQs)

Section 1: Reaction Equilibrium

The most common reason for low conversion in Fischer esterification is the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process exists in an equilibrium that, without intervention, may only yield around 65-70% of the ester product.[4][5] The key to high yield is to manipulate the equilibrium according to Le Châtelier's Principle.[5][6][7]

G cluster_shift Driving the Reaction Forward Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Products Ester + Water remove_water Strategy 2: Decrease Product Concentration (Remove Water) Products->remove_water Shifts Equilibrium → Equilibrium->Products add_alcohol Strategy 1: Increase Reactant Concentration (Add Excess Alcohol) add_alcohol->Reactants Shifts Equilibrium →

Caption: Shifting the esterification equilibrium to favor product formation.

Q1: My reaction seems to stop at ~60-70% conversion. How can I drive it to completion?

Answer: This is a classic sign that your reaction has reached its natural equilibrium. To improve the yield, you must shift the equilibrium to the product side. There are two primary strategies for this:

  • Use an Excess of One Reactant: The most common and often simplest method is to use a large excess of one of the starting materials, typically the alcohol, which can often double as the solvent.[5][6][8] By increasing the concentration of a reactant, the equilibrium shifts to consume that excess reactant, thereby producing more ester.[7] Using a 3:1 or even 10:1 molar ratio of alcohol to carboxylic acid can significantly increase yields.[5][9] One study noted that increasing from a 1:1 ratio to a 10:1 ratio of ethanol to acetic acid boosted the ester yield from 65% to 97%.[2]

  • Remove Water as It Forms: Since water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the ester.[2][8][10] The most effective method for this is azeotropic distillation using a Dean-Stark apparatus .[11][12][13]

Q2: How does a Dean-Stark apparatus work and when should I use it?

Answer: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[11] It is used in conjunction with a reflux condenser and a solvent that forms an azeotrope (a mixture with a constant boiling point) with water, such as toluene or benzene.[11][13]

Causality:

  • The reaction is heated to reflux in the azeotropic solvent (e.g., toluene).

  • The vapor that boils off is a mixture of the solvent and the water produced by the reaction.

  • This vapor enters the condenser, cools, and drips into the graduated collection arm of the Dean-Stark trap.

  • Because water is immiscible with and denser than toluene, it separates and collects at the bottom of the trap.[14] The toluene, being less dense, fills the rest of the trap.

  • Once the trap is full, the solvent overflows and returns to the reaction flask, continuously removing water from the equilibrium.[11]

You should use a Dean-Stark apparatus when your reactants are not volatile enough to be lost during distillation and when using an excess of one reactant is not practical or cost-effective.

Method for Shifting EquilibriumAdvantagesDisadvantagesBest For...
Excess Reactant (Alcohol) Simple setup; no special glassware.[5]Requires large volumes of alcohol; may complicate purification.Reactions with inexpensive, low-boiling point alcohols.
Dean-Stark Apparatus Highly efficient water removal; drives reaction to near completion.[4][12]More complex setup; requires a water-immiscible solvent.[14]High-value syntheses; reactions with expensive alcohols or solid carboxylic acids.
Dehydrating Agents (e.g., H₂SO₄, Molecular Sieves) Sulfuric acid acts as both catalyst and dehydrating agent.[15]Can lead to side reactions; sieves can be difficult to handle.[8][10]Small-scale reactions where a Dean-Stark is impractical.
Section 2: Reaction Kinetics & Catalysis

If the equilibrium is being addressed but the conversion remains low after a reasonable time, the issue may be with the reaction rate (kinetics).

Q3: My reaction is very slow. How can I increase the rate?

Answer: Esterification is often a slow process that requires energy input and catalysis to proceed at a practical rate.[15]

  • Temperature: Most esterification reactions require heating to overcome the activation energy barrier.[16] Reflux conditions, typically between 80°C and 150°C depending on the solvent and reactants, are common.[8][15][17] Increasing the temperature generally increases the reaction rate.[17][18] However, be cautious: excessively high temperatures can lead to side reactions or the evaporation of volatile reactants, especially if the reflux setup is not efficient.[1][16][17]

  • Catalyst: Esterification is almost always acid-catalyzed. The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][16]

    • Common Catalysts: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are highly effective.[6][15]

    • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. Typical loadings range from 1-5 mol% relative to the limiting reagent.

Q4: I suspect my catalyst is not working. What could be the cause?

Answer: Catalyst deactivation or poisoning can halt a reaction. This occurs when other substances in the reaction mixture strongly bind to the active sites of the catalyst, rendering them ineffective.[19][20][21]

  • Poisoning: Impurities in your starting materials or solvent can act as poisons. Common poisons for acid catalysts include basic compounds that neutralize the acid. For metal-based Lewis acid catalysts, substances like sulfur or nitrogen-containing compounds can be problematic.[20][22][23]

  • Deactivation by Water: While water is a product, having a high concentration from the start (e.g., from wet reagents) can inhibit some catalysts, particularly certain Lewis acids that are moisture-sensitive.[24]

  • Thermal Degradation: Some solid catalysts, like ion-exchange resins, have a maximum operating temperature. Exceeding this can cause them to break down and lose activity.[16]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure your carboxylic acid and alcohol are free from basic impurities.

  • Use Anhydrous Conditions: Use dry solvents and reagents to prevent catalyst inhibition.[1]

  • Choose a Robust Catalyst: Sulfuric acid is robust, but for sensitive substrates, a solid acid catalyst like Amberlyst 15 might be preferable and can be filtered off after the reaction.[16][25]

Section 3: Reagents, Setup, and Workup

Even with perfect equilibrium and kinetic conditions, issues with the starting materials or the final isolation can lead to a low isolated yield.

Q5: I've optimized the reaction, but my final yield after purification is still low. Where could I be losing my product?

Answer: Product loss often occurs during the workup and purification stages.[1][3]

  • Incomplete Extraction: Esters, especially those with shorter carbon chains, can have some solubility in water. During aqueous workup, a portion of your product may remain in the aqueous layer. Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL) to maximize recovery.

  • Hydrolysis During Workup: The workup process can inadvertently reverse the reaction. If you wash the organic layer with water before neutralizing the acid catalyst, you are creating ideal conditions for acid-catalyzed hydrolysis, which will convert your ester back into the carboxylic acid and alcohol.[1][26] Always neutralize the reaction mixture with a weak base like aqueous sodium bicarbonate (NaHCO₃) before performing water washes. [15][27]

  • Losses During Purification:

    • Distillation: If your ester is volatile, you can lose product if the distillation apparatus is not properly sealed or if the condensation is inefficient.[27] Ensure good water flow through the condenser.

    • Emulsion Formation: Vigorous shaking during extraction can form emulsions that are difficult to separate, trapping product at the interface.[1] If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

Q6: How can I monitor the reaction to know when it's truly complete?

Answer: Actively monitoring the reaction's progress is crucial to distinguish a slow reaction from a stalled one. Simply heating for a "standard" amount of time is not a reliable method.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid way to qualitatively track the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. As the reaction proceeds, you will see the starting material spots diminish and a new spot for the ester product appear. The reaction is complete when the limiting reagent spot is no longer visible.[28]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis, you can take small aliquots from the reaction mixture over time and analyze them by GC or HPLC to determine the precise ratio of starting materials to products.

  • In-situ Spectroscopy: Advanced methods like in-line Mid-Infrared (MIR) or Raman spectroscopy can monitor reactant and product concentrations in real-time without sampling.[29][30][31][32]

Key Protocols

Protocol 1: General Procedure for Fischer Esterification with a Dean-Stark Trap

This protocol describes a typical setup for driving the reaction to completion by removing water.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried.[28]

  • Reagents: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), an appropriate solvent that forms an azeotrope with water (e.g., toluene, ~2-3 mL per mmol of acid), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.02-0.05 eq).[13]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and TLC analysis shows complete consumption of the limiting reagent.[13]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[27] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by distillation or column chromatography as needed.[27]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the Plate: On a silica TLC plate, draw a light pencil line ~1 cm from the bottom. Mark spots for your starting carboxylic acid (CA), starting alcohol (Alc), and the reaction mixture (Rxn).

  • Spot the Plate: Dissolve a tiny amount of each starting material in a suitable solvent. Using a capillary tube, spot them on their respective marks. Take a small aliquot from your reaction mixture (a drop on the end of a glass rod), dilute it, and spot it on the "Rxn" mark.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Analyze: Compare the "Rxn" lane to the starting material lanes. A successful reaction will show the disappearance of the limiting reagent spot and the appearance of a new product spot with a different Rf value.

References
  • Filo. (2025, July 8).
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
  • Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies.
  • Royal Society of Chemistry. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • JoVE. (2020, March 26). Esterification.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta.
  • IEEE Xplore. (2022). The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane.
  • ResearchGate. (n.d.). The general stoichiometric transesterification reaction diagram.
  • ResearchGate. (n.d.). The effect of temperature on the esterification rate constant of propanoic acid with ethanol, propanol and butanol.
  • Royal Society of Chemistry. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst.
  • Semantic Scholar. (n.d.). Esterification Reaction Kinetics of Acetic and Oleic Acids with Ethanol in the Presence of Amberlyst 15.
  • Quora. (2015, February 21). What factors may influence the yield of an ester?
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Making Molecules. (2022, August 5). Le Chatelier's Principle: Stressing Equilibria.
  • RSC Publishing. (2018, October 8). Intensification of esterification through emulsification: isolation of dilute low molecular weight carboxylic acids.
  • ResearchGate. (n.d.). Ester yield at different initial acetic acid: ethanol molar ratios.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?
  • GeoEnergy Marketing. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Reddit. (2024, January 18). Hydrolysis product troubleshooting.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Chemistry LibreTexts. (2021, May 22). Reactions of Esters.
  • YouTube. (2025, September 24). What Causes Catalyst Deactivation And Poisoning?
  • Chemguide. (n.d.). Esterification.
  • Chemistry LibreTexts. (2022, September 24). Chemistry of Esters.
  • MDPI. (2025, August 5). Isolation and Purification of Fatty Acid Steryl Esters from Soybean Oil Deodorizer Distillate.

Sources

Technical Support Center: Optimizing Catalyst Loading for Efficient Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Catalyst Loading Optimization. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental decisions. This resource is structured to address the common challenges and questions that arise during the synthesis process, helping you to achieve optimal reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding catalyst loading.

Q1: What is a typical starting catalyst loading percentage?

A typical starting point for catalyst loading in many reactions, such as those mediated by epiquinine, is between 1 and 10 mol%.[1] For highly efficient systems, loadings as low as 0.2-1 mol% have been reported to be effective.[1] A pragmatic approach is to begin with a loading of approximately 5 mol% and then screen both lower and higher concentrations to pinpoint the optimal conditions for your specific chemical transformation.[1]

Q2: How does catalyst loading influence the reaction rate?

Increasing the catalyst concentration generally enhances the reaction rate by providing more active sites for reactants to interact, thus accelerating the process.[2] This is consistent with collision theory, which posits that a higher concentration of catalyst molecules leads to more frequent collisions with reactant molecules, thereby increasing the probability of a successful reaction.[2] However, it's crucial to note that there is often an optimal concentration beyond which further increases may yield negligible improvements or even have adverse effects.[2]

Q3: Can excessive catalyst loading be detrimental to the reaction?

Yes, excessive catalyst loading can lead to several issues. Overcrowding of active sites can increase the likelihood of side reactions, which diminishes selectivity. High loadings can also sometimes promote the formation of non-selective aggregates, which can negatively impact enantioselectivity.[1] Furthermore, from an economic and environmental standpoint, using too much catalyst is wasteful and can complicate post-reaction purification.[3][4]

Q4: What are the key performance metrics to monitor when optimizing catalyst loading?

When evaluating the effectiveness of your catalyst loading, several key performance indicators are crucial:

  • Conversion Efficiency: This measures the percentage of reactants converted into products and indicates the catalyst's overall effectiveness.[5]

  • Selectivity: This assesses the catalyst's ability to favor the formation of the desired product over unwanted by-products.[5]

  • Stability: This evaluates how well the catalyst maintains its activity and selectivity over time under operational conditions.[5]

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics reflect the productivity of the catalytic system. Optimization aims to maintain or improve reaction kinetics while lowering the amount of catalyst used.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps
Low Reaction Yield Insufficient catalyst loading, catalyst decomposition, suboptimal reaction conditions.1. Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps).[1] 2. Verify the purity and quality of your catalyst.[1] 3. Ensure all reagents and solvents are of high purity and anhydrous if necessary.[1] 4. Optimize other parameters like temperature, concentration, and reaction time.[1]
Poor Selectivity (or Enantioselectivity) Incorrect catalyst loading, presence of impurities, catalyst aggregation.1. Determine the optimal catalyst loading; high concentrations can lead to non-selective aggregates.[1] 2. Purify all starting materials and the catalyst.[1] 3. Screen different solvents to minimize catalyst aggregation and enhance solubility.[1] 4. Ensure the reaction temperature is optimized for stereocontrol.[1]
Reaction Stalls or is Sluggish Low catalyst activity, catalyst poisoning, mass transfer limitations.1. Gradually increase the catalyst loading.[1] 2. Check for potential catalyst poisons in starting materials or solvents (e.g., acidic impurities for amine-based catalysts).[1][6] 3. Improve stirring or agitation, especially in heterogeneous reactions, to overcome mass transfer issues.[1]
Catalyst Deactivation Coke formation, sintering at high temperatures, metal contamination, exposure to moisture or oxygen.1. If coke formation is suspected, consider catalyst regeneration by controlled burning of carbon deposits.[7] 2. Optimize operating conditions to lower the reaction severity.[7] 3. For heterogeneous catalysts, consider issues like fouling or masking of the surface.[8] 4. Ensure an inert atmosphere is maintained if the catalyst is sensitive to air or moisture.[1]
Inconsistent Results Upon Scale-Up Changes in heat and mass transfer, equipment differences, non-representative sampling.1. Consider that the surface area to volume ratio decreases significantly on a larger scale, affecting heat transfer.[9] 2. Adjust the catalyst recipe and loading procedures for commercial-scale equipment.[10] 3. Conduct pilot-scale trials to validate laboratory findings and identify potential scale-up issues.[11][12]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues related to catalyst loading.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome Low Yield Low Yield Analyze Loading Analyze Loading Low Yield->Analyze Loading Poor Selectivity Poor Selectivity Poor Selectivity->Analyze Loading Slow Reaction Slow Reaction Slow Reaction->Analyze Loading Improve Mixing Improve Mixing Slow Reaction->Improve Mixing Deactivation Deactivation Check Purity Check Purity Deactivation->Check Purity Regenerate Catalyst Regenerate Catalyst Deactivation->Regenerate Catalyst Purify Materials Purify Materials Check Purity->Purify Materials Verify Conditions Verify Conditions Optimize Parameters Optimize Parameters Verify Conditions->Optimize Parameters Increase Loading Increase Loading Analyze Loading->Increase Loading If too low Decrease Loading Decrease Loading Analyze Loading->Decrease Loading If too high Optimal Performance Optimal Performance Increase Loading->Optimal Performance Decrease Loading->Optimal Performance Purify Materials->Optimal Performance Optimize Parameters->Optimal Performance Improve Mixing->Optimal Performance Regenerate Catalyst->Optimal Performance

Caption: A decision-making workflow for troubleshooting catalyst loading issues.

Experimental Protocols

Protocol 1: Determining Optimal Catalyst Loading

This protocol outlines a systematic approach to identify the ideal catalyst concentration for your reaction.

Objective: To determine the catalyst loading that provides the highest yield and selectivity in the shortest reaction time.

Materials:

  • Reactants A and B

  • Catalyst C

  • Anhydrous solvent

  • Standard laboratory glassware and reaction monitoring equipment (e.g., GC, HPLC, NMR)

Procedure:

  • Set up a series of parallel reactions. In separate, identical reaction vessels, prepare the reaction mixture with reactants A and B in your chosen solvent.

  • Vary the catalyst loading. To each vessel, add a different concentration of catalyst C. A good range to screen would be 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%, and 3.0 mol%.[13]

  • Maintain consistent reaction conditions. Ensure that all other parameters, such as temperature, stirring rate, and reactant concentrations, are kept constant across all reactions.

  • Monitor reaction progress. At regular intervals, take aliquots from each reaction and analyze them to determine the conversion of reactants and the formation of the desired product.

  • Analyze the results. Plot the reaction yield and selectivity as a function of catalyst loading and reaction time. The optimal loading will be the lowest amount of catalyst that achieves the desired outcome efficiently.[13] It has been observed in some studies that a subsequent increase in catalyst concentration can lead to a significant increase in yield and a decrease in reaction time, up to an optimal point.[13]

Protocol 2: Assessing Catalyst Stability and Deactivation

This protocol helps in evaluating the robustness of your catalyst over time.

Objective: To determine the stability of the catalyst and identify signs of deactivation during the reaction.

Procedure:

  • Set up a long-duration reaction. Run the reaction at the predetermined optimal catalyst loading.

  • Monitor key performance indicators over time. Regularly measure the conversion efficiency, selectivity, and reaction rate.[5]

  • Observe for physical changes. Note any changes in the color of the reaction mixture, as this can sometimes indicate catalyst decomposition.[1]

  • Analyze the catalyst post-reaction. If using a heterogeneous catalyst, recover it after the reaction and analyze its physical and chemical properties using techniques like X-ray diffraction (XRD) or scanning electron microscopy (SEM) to look for changes in its structure or composition.[7]

  • Interpret the data. A decrease in the reaction rate over time, a drop in yield or selectivity, or significant changes in the catalyst's physical properties are all indicators of deactivation.[1][14]

Visualizing the Catalyst Optimization Process

This diagram illustrates the iterative process of optimizing catalyst loading.

G A Define Reaction & Initial Conditions B Select Initial Catalyst Loading Range (e.g., 1-10 mol%) A->B C Perform Parallel Screening Experiments B->C D Analyze Performance Metrics (Yield, Selectivity, Rate) C->D E Is Performance Optimal? D->E F Refine Loading Range (Narrow down or expand) E->F No G Conduct Stability & Deactivation Studies E->G Yes F->C H Final Optimized Catalyst Loading G->H

Sources

Technical Support Center: Separation of Cis and Trans Isomers of Substituted Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted cyclohexanecarboxylic acid isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these closely related geometric isomers. Drawing from established principles and field-tested methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the separation of cis and trans isomers of substituted cyclohexanecarboxylic acids. Each entry details the problem, its probable causes, and actionable solutions grounded in chemical principles.

Problem 1: Poor or No Separation via Fractional Crystallization

You've attempted to separate a mixture of cis and trans isomers by fractional crystallization, but the resulting crystals show a similar isomer ratio to the starting material, or no crystallization occurs at all.

Potential Causes:

  • Inappropriate Solvent Choice: The chosen solvent may not offer a sufficient solubility differential between the cis and trans isomers at different temperatures. For effective fractional crystallization, one isomer should be significantly less soluble than the other in the chosen solvent at a lower temperature.

  • Solution is Too Concentrated or Too Dilute: A supersaturated solution may cause both isomers to crash out of solution simultaneously, while a solution that is too dilute may not yield any crystals, even for the less soluble isomer.

  • Rapid Cooling: Cooling the solution too quickly does not allow for the selective crystallization of the less soluble isomer. Rapid precipitation traps the more soluble isomer within the crystal lattice, leading to poor separation.

  • Similar Crystal Packing Efficiency: The substituents on the cyclohexane ring may not impart a significant enough difference in the crystal lattice energies of the two isomers, making separation by this method inherently difficult.[1]

Solutions & Rationale:

  • Systematic Solvent Screening:

    • Action: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, water, and mixtures thereof).

    • Rationale: The goal is to identify a solvent where one isomer is sparingly soluble at room temperature or below, while the other remains in solution. Trans isomers, often being more symmetrical, tend to have higher melting points and lower solubility in a given solvent compared to their cis counterparts.[2]

  • Optimize Concentration and Cooling Rate:

    • Action: Prepare a hot, saturated solution of the isomer mixture. Allow it to cool slowly and undisturbed to room temperature, and then further cool it in an ice bath or refrigerator. If no crystals form, slowly evaporate some solvent and repeat the cooling process. If both isomers precipitate, add more solvent to the hot solution before cooling.

    • Rationale: Slow cooling is crucial for establishing a thermodynamic equilibrium that favors the crystallization of the most stable, least soluble crystal lattice. This minimizes the kinetic trapping of impurities (the more soluble isomer).

  • Seeding the Solution:

    • Action: If a small amount of the pure, less soluble isomer is available, add a single, tiny crystal to the cooled, saturated solution.

    • Rationale: Seeding provides a nucleation site for crystal growth, which can overcome the kinetic barrier to crystallization and promote the formation of the desired isomer's crystals.

Problem 2: Co-elution of Isomers in Column Chromatography

You are using silica gel column chromatography to separate the isomers, but they elute at nearly the same retention volume, resulting in mixed fractions.

Potential Causes:

  • Insufficient Polarity Difference: The polarity difference between the cis and trans isomers is too small for effective separation with the chosen mobile phase. This is a common challenge as they are diastereomers with very similar functional groups.[3]

  • Inappropriate Mobile Phase: The eluent system may be too polar, causing both isomers to elute quickly with little interaction with the stationary phase, or too non-polar, leading to very long retention times and band broadening, which also compromises resolution.[3][4]

  • Column Overloading: Applying too much sample to the column leads to broad, overlapping bands that cannot be resolved.

Solutions & Rationale:

  • Systematic Eluent Optimization via TLC:

    • Action: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems. Test different ratios of a non-polar solvent (e.g., hexane, cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[3][4]

    • Rationale: The ideal TLC solvent system will show two distinct spots with a clear separation (a difference in Rf values of at least 0.1-0.2). This provides the best starting point for the mobile phase in your column chromatography.

  • Employ Less Common Solvent Systems:

    • Action: If standard hexane/ethyl acetate systems fail, try eluents that offer different selectivities. For example, adding a small amount of toluene or dichloromethane can alter the interactions with the silica surface and the isomers.[3]

    • Rationale: Different solvents interact differently with both the stationary phase and the analytes. Toluene, for instance, can engage in π-π interactions, which might differentiate between the isomers if their overall shapes allow for different interactions.

  • Derivatization to Amplify Polarity Differences:

    • Action: Convert the carboxylic acids to their corresponding methyl or ethyl esters. The separation of the ester diastereomers is often easier. The desired ester can then be hydrolyzed back to the carboxylic acid.

    • Rationale: Esterification replaces the highly polar carboxylic acid group, which can cause tailing on silica gel, with a less polar ester group. The steric environment around the new ester group will differ between the cis and trans isomers, potentially leading to a greater difference in their interaction with the stationary phase.

Parameter Hexane/Ethyl Acetate Hexane/Diethyl Ether Dichloromethane/Methanol
Polarity High (adjustable)Moderate (adjustable)High (adjustable)
Selectivity Good general-purpose systemCan offer different selectivity due to ether oxygenGood for more polar compounds; methanol is a strong eluent
Typical Starting Ratio 9:1 to 7:39:1 to 8:299:1 to 95:5
Notes Most common starting point.Diethyl ether is less polar than ethyl acetate.[3]Useful if isomers are poorly soluble in hexane.
A summary of common solvent systems for silica gel chromatography of moderately polar compounds.
Problem 3: The Undesired Isomer is the Major Product

Your synthesis yields a mixture of isomers, but the thermodynamically less stable cis isomer is the major product, and you require the trans isomer.

Potential Causes:

  • Kinetic Control of Reaction: The reaction conditions may favor the formation of the kinetic product (often the cis isomer due to certain reaction pathways like catalytic hydrogenation of a substituted benzoic acid from one face).

  • Equilibrium Not Reached: The reaction was not allowed to proceed to thermodynamic equilibrium, where the more stable trans isomer would predominate.

Solutions & Rationale:

  • Isomerization (Epimerization):

    • Action: The cis isomer can often be converted to the more stable trans isomer by heating in the presence of a catalyst.[5] This process is known as epimerization. A common method involves heating the cis acid under reflux with a strong acid catalyst like dry hydrogen chloride in an inert solvent.[6] Another approach is to heat the cis-isomer with a base.[7]

    • Rationale: The trans isomer, where the bulky substituents are typically in equatorial positions in the most stable chair conformation, is thermodynamically more stable than the cis isomer.[8][9] Providing energy (heat) and a catalyst allows the mixture to reach thermodynamic equilibrium, which will favor the trans isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans cyclohexanecarboxylic acid isomers so challenging?

The primary challenge lies in their similar physical properties. As diastereomers, they have the same molecular weight and the same functional groups.[10] This results in very similar polarities and boiling points, making separation by standard distillation or chromatography difficult. The key to separation is to exploit the subtle differences in their three-dimensional shapes, which influence their crystal packing, solubility, and interaction with chromatographic stationary phases.[1][2]

Q2: What are the main strategies for separating these isomers?

There are three primary strategies, each leveraging different properties of the isomers:

  • Fractional Crystallization: This physical method relies on differences in solubility between the cis and trans isomers in a specific solvent.[11] Typically, the more symmetrical trans isomer has a more stable crystal lattice, a higher melting point, and lower solubility, allowing it to crystallize first from a saturated solution upon slow cooling.[2]

  • Chromatography: Techniques like column chromatography (on silica or alumina), HPLC, or preparative TLC separate isomers based on their differential partitioning between a stationary phase and a mobile phase.[3][6][12] The separation is driven by small differences in polarity and steric interactions.

  • Chemical Conversion/Isomerization: This strategy involves converting one isomer into the other, usually the less stable isomer into the more thermodynamically stable one.[5][7] This is often done by heating with an acid or base catalyst to establish an equilibrium that favors the desired isomer.[6]

Q3: How do I choose the best separation method for my specific substituted cyclohexanecarboxylic acid?

The choice of method depends on several factors, including the scale of the separation, the physical properties of the isomers, and the available equipment. The following workflow can guide your decision:

Separation_Workflow start Start with Isomer Mixture check_properties Do isomers have significantly different melting points or solubilities? start->check_properties crystallization Attempt Fractional Crystallization check_properties->crystallization Yes check_tlc Can isomers be resolved by TLC? check_properties->check_tlc No / Unknown crystallization->check_tlc Failure end Pure Isomer Obtained crystallization->end Success chromatography Use Column Chromatography or HPLC check_tlc->chromatography Yes check_stability Is one isomer thermodynamically more stable than the other? check_tlc->check_stability No chromatography->check_stability Failure chromatography->end Success isomerization Perform Chemical Isomerization (Epimerization) check_stability->isomerization Yes failure Consider Derivatization or Alternative Methods check_stability->failure No isomerization->end Success isomerization->failure Failure

A decision workflow for selecting a separation method.

Q4: How can I definitively confirm the identity and purity of my separated isomers?

A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The chemical shifts and, more importantly, the coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial positions, which differ between cis and trans isomers.[13][14][15] For example, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).[16]

  • Melting Point Analysis: Pure compounds have sharp melting points. If you have separated the isomers, they should exhibit distinct and sharp melting points. The trans isomer generally has a higher melting point than the cis isomer.[2] For example, for 4-tert-butylcyclohexanecarboxylic acid, a common literature example, the trans isomer melts at a significantly higher temperature than the cis isomer.

  • Infrared (IR) Spectroscopy: While the major functional group peaks will be similar, there may be subtle differences in the fingerprint region (below 1500 cm⁻¹) that correspond to the different vibrational modes of the C-C framework of the two isomers.[17][18]

Property cis-4-tert-Butylcyclohexanecarboxylic acid trans-4-tert-Butylcyclohexanecarboxylic acid
Melting Point ~162-165 °C~175-177 °C
Thermodynamic Stability Less StableMore Stable
Comparison of physical properties for a model compound. Note: Exact melting points can vary based on literature sources and purity.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol describes a general method for separating isomers based on solubility differences.

  • Solvent Selection: Identify a suitable solvent in which the trans isomer has low solubility at low temperature, and the cis isomer is relatively soluble (see Troubleshooting Guide).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the isomer mixture to achieve complete dissolution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize the crystallization of the less soluble isomer.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Analysis: Allow the crystals to dry and determine their melting point and analyze by NMR to confirm the isomeric purity.

  • Second Crop (Optional): The mother liquor can be concentrated by partially evaporating the solvent and repeating the cooling process to obtain a second, likely less pure, crop of crystals.

Crystallization_Principle cluster_0 Step 1: Hot Saturated Solution cluster_1 Step 2: Slow Cooling cluster_2 Step 3: Cold Solution hot_solution Both cis and trans isomers are dissolved in hot solvent cooled_solution Solution becomes supersaturated with the less soluble isomer (trans) hot_solution->cooled_solution Cooling crystal_nucleus Trans isomer begins to crystallize cooled_solution->crystal_nucleus Nucleation final_state Solid: Pure trans isomer crystals Liquid: Mother liquor enriched in cis isomer crystal_nucleus->final_state Crystal Growth

Principle of separating isomers by fractional crystallization.

Protocol 2: Separation by Silica Gel Column Chromatography

This protocol provides a framework for chromatographic separation.

  • Mobile Phase Selection: Using TLC, identify an eluent system that provides good separation of the two isomers (see Troubleshooting Guide).

  • Column Packing: Prepare a silica gel column using the chosen eluent system as the mobile phase. Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Monitoring: Analyze the collected fractions by TLC to determine which fractions contain the separated isomers.

  • Combining and Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the identity and purity of the isolated product using NMR and melting point analysis.

References

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. [Link]
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P
  • EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google P
  • Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - Beijing Gongye Daxue Jiegou Ku. [Link]
  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. [Link]
  • Cis-Trans Isomers and its Differences in Properties - Longdom Publishing. [Link]
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  • Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF - ResearchG
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google P
  • Geometric isomers of substituted methylidenecyclohexane? - Chemistry Stack Exchange. [Link]
  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. [Link]
  • Help with separation of diastereomers.
  • stereochemistry of disubstituted cyclohexane. [Link]
  • Which isomers (cis or trans) are more water soluble? - Chemistry Stack Exchange. [Link]
  • Important Properties to Identify Cis-/Trans- Isomers - YouTube. [Link]
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Validation & Comparative

A Comparative Performance Analysis: Cyclohexyl Cyclohexanecarboxylate vs. Phthalate Plasticizers in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Polymer Flexibility

Polyvinyl chloride (PVC) is a uniquely versatile thermoplastic, but in its pure form, it is rigid and brittle.[1] Its widespread use in applications ranging from medical devices and children's toys to automotive interiors and wire insulation is made possible by the addition of plasticizers.[2] These additives embed themselves between the PVC polymer chains, reducing intermolecular forces and the glass transition temperature (Tg), thereby imparting flexibility and durability.[3][4]

For decades, the dominant class of plasticizers has been phthalic acid esters, or phthalates, with Di(2-ethylhexyl) phthalate (DEHP) being a ubiquitous example.[2] However, a growing body of evidence has raised significant health and environmental concerns regarding certain low-molecular-weight phthalates, which are not chemically bound to the PVC matrix and can leach out over time.[2][5][6] These concerns, particularly regarding endocrine disruption, have led to stringent regulatory actions and a market-driven shift towards safer alternatives.[3][7]

Among the leading non-phthalate alternatives are hydrogenated phthalates, or cyclohexanedicarboxylates. This guide provides an in-depth technical comparison of the performance of these next-generation plasticizers, specifically focusing on cyclohexyl cyclohexanecarboxylates (represented by the widely-used Di(isononyl) cyclohexane-1,2-dicarboxylate, DINCH), against traditional phthalates (represented by DEHP). This analysis is grounded in experimental data to assist researchers and formulation scientists in making informed decisions based on performance, safety, and regulatory compliance.

Caption: Chemical structures of a representative phthalate (DEHP) and a cyclohexanedicarboxylate (DINCH).

Performance Comparison: A Data-Driven Analysis

The selection of a plasticizer is a multi-faceted decision, balancing efficiency, permanence, physical properties, and safety. The following sections compare DINCH and DEHP across key performance indicators.

Plasticizing Efficiency

Plasticizer efficiency is a measure of how effectively an additive imparts flexibility to the polymer. A primary metric for this is the reduction of the glass transition temperature (Tg); a lower Tg indicates higher efficiency at a given concentration.[4][8]

While DEHP has long been the benchmark for high efficiency, modern cyclohexanedicarboxylates like DINCH offer comparable, and in some cases superior, performance.[9] The efficiency is influenced by the plasticizer's molecular structure and its compatibility with the PVC matrix. The reduction in Tg allows the material to remain flexible at lower temperatures.[10]

Mechanical Properties

The addition of a plasticizer fundamentally alters the mechanical profile of PVC. The goal is to achieve desired flexibility without unduly compromising strength. Key properties include tensile strength, elongation at break, and hardness. Unplasticized PVC (PVC-U) is rigid, with a high tensile strength of approximately 52 MPa.[11] Plasticizers reduce tensile strength but significantly increase elongation, transforming the material's response to stress.[1][12]

Table 1: Comparative Mechanical Properties of Plasticized PVC (Typical Values)

Property Unplasticized PVC (PVC-U) PVC + DEHP (40 phr) PVC + DINCH (40 phr) Test Method
Tensile Strength (MPa) ~52[11] 17 - 24 18 - 25 ASTM D2284[13]
Elongation at Break (%) < 50 300 - 400 300 - 420 ASTM D2284[13]
Hardness (Shore A) >100 85 - 95 85 - 95 ASTM D2240

| Glass Transition Temp. (Tg, °C) | ~87[14] | -35 to -45 | -40 to -50 | DSC[10] |

Note: Values are typical and can vary based on the specific formulation, including stabilizers and fillers.

As the data indicates, DINCH provides mechanical properties that are highly comparable to those achieved with DEHP, demonstrating its capability as a drop-in replacement in many formulations.

Thermal Stability

Thermal stability is crucial for the processing and long-term durability of PVC compounds. It reflects the material's resistance to degradation at elevated temperatures. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property, measuring weight loss as a function of temperature.[15][16] The thermal degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the breakdown of the polyene backbone.[17]

Migration Resistance (Permanence)

A critical performance and safety metric is the plasticizer's permanence—its ability to remain within the polymer matrix. Because they are not covalently bonded, plasticizers can leach out, particularly when in contact with solvents, fats, or under thermal stress.[5][6] This migration can degrade the product's mechanical properties and lead to contamination of the surrounding environment.[20][21]

The molecular structure of cyclohexanedicarboxylates like DINCH, particularly their higher molecular weight and less polar nature compared to DEHP, contributes to significantly lower migration rates.[22][23]

Table 2: Comparative Migration/Leaching Data

Plasticizer Migration into Blood Products (Relative) Leaching into Solvents Key Structural Factor
DEHP High (5.0 to 8.5 times higher than alternatives)[23] Significant, especially in organic solvents[21] Planar phthalate ring, lower molecular weight

| DINCH | Low[23] | Significantly lower than DEHP | Saturated cycloaliphatic ring, higher molecular weight |

This superior migration resistance is a primary driver for the adoption of DINCH and similar compounds in sensitive applications like medical devices, food contact materials, and toys, where patient and consumer exposure must be minimized.[7][23]

Toxicological Profile

The fundamental impetus for moving away from phthalates is toxicology. Certain phthalates, including DEHP, are classified as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal pathways, leading to reproductive and developmental concerns.[2][24][25] This has resulted in widespread restrictions on their use.[2]

In contrast, cyclohexyl cyclohexanecarboxylates like DINCH have undergone extensive toxicological testing and have not shown the adverse effects associated with their phthalate analogues.[9][26] Long-term toxicity studies of related compounds like bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH) have concluded they are safe and promising alternatives.[27] This favorable safety profile is the most compelling reason for their adoption in modern manufacturing.[28]

Experimental Methodologies: A Framework for Validation

Objective comparison requires standardized, self-validating experimental protocols. The following methodologies are central to evaluating plasticizer performance.

Protocol 1: Evaluation of Plasticizer Migration

This protocol outlines a method for quantifying the leaching of a plasticizer from a PVC sample into a solvent, simulating environmental or biological contact.

Objective: To measure the weight loss of a plasticized PVC sample due to plasticizer extraction into a solvent over time.

Methodology:

  • Sample Preparation: Prepare PVC films of standardized dimensions (e.g., 25x25 mm) and thickness, containing a known concentration (e.g., 40 phr) of the plasticizer under investigation.[29]

  • Initial Measurement: Accurately weigh each sample to four decimal places (W_initial).

  • Immersion: Fully immerse the samples in a sealed container with a specified volume of a relevant solvent (e.g., n-heptane, ethanol, or a food simulant) at a controlled temperature (e.g., 25°C).[29]

  • Incubation: Store the container for a defined period (e.g., 24, 48, 72 hours).

  • Sample Retrieval: Carefully remove the samples from the solvent, gently blot the surface to remove excess liquid, and allow them to dry completely in a desiccator or vacuum oven at a mild temperature until a constant weight is achieved.

  • Final Measurement: Re-weigh the dried samples (W_final).

  • Calculation: Calculate the percentage of weight loss, which corresponds to the migrated plasticizer: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

G cluster_workflow Workflow: Plasticizer Migration Testing prep 1. Prepare Standardized Plasticized PVC Samples weigh1 2. Record Initial Weight (W_initial) prep->weigh1 immerse 3. Immerse in Solvent at Controlled Temperature weigh1->immerse incubate 4. Incubate for Specified Duration immerse->incubate retrieve 5. Retrieve, Dry to Constant Weight incubate->retrieve weigh2 6. Record Final Weight (W_final) retrieve->weigh2 calc 7. Calculate % Weight Loss weigh2->calc

Caption: Experimental workflow for determining plasticizer migration resistance.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess and compare the thermal stability of different PVC formulations.

Methodology:

  • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the plasticized PVC material into a TGA crucible (e.g., aluminum or platinum).[16]

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).[10][15]

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to generate the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates.

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs. A higher T_onset indicates greater thermal stability.

G cluster_workflow Workflow: Thermal Stability Assessment via TGA prep 1. Place Weighed Sample in TGA Crucible setup 2. Load into Furnace under Inert Atmosphere prep->setup heat 3. Apply Linear Heating Ramp (e.g., 10°C/min) setup->heat record 4. Continuously Record Weight vs. Temperature heat->record analyze 5. Analyze TGA/DTG Curves to Determine T_onset record->analyze

Caption: Experimental workflow for assessing thermal stability using TGA.

Protocol 3: Determination of Mechanical Properties

Objective: To measure the tensile strength and elongation at break of plasticized PVC.

Methodology:

  • Sample Preparation: Mold the PVC compound into standardized dumbbell-shaped specimens as specified by ASTM D638.

  • Conditioning: Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) as per ASTM D2284.[13]

  • Testing:

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a constant rate of pull (crosshead speed) until the specimen fractures.

    • Continuously record the force (load) and the extension (elongation).

  • Calculation:

    • Tensile Strength: The maximum stress applied during the test.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion and Future Outlook

The experimental data and established performance characteristics clearly demonstrate that cyclohexyl cyclohexanecarboxylate plasticizers, such as DINCH, are not merely alternatives but high-performance replacements for traditional phthalates like DEHP. They offer a comparable, and often superior, performance profile in terms of mechanical properties, thermal stability, and crucially, permanence. Their significantly lower migration rates and favorable toxicological profiles directly address the health and safety concerns that have driven regulatory action against phthalates.

References

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"comparative analysis of different synthesis routes for Cyclohexyl cyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Routes for Cyclohexyl Cyclohexanecarboxylate

This compound is an ester with applications ranging from a fragrance ingredient to a plasticizer and a key intermediate in organic synthesis. The selection of a synthetic route for its preparation is a critical decision for researchers and chemical manufacturers, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides a comprehensive comparative analysis of various established and modern synthesis routes, offering detailed protocols, mechanistic insights, and supporting data to inform experimental design and process development.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This equilibrium-driven process is a straightforward and widely used method for producing esters like this compound.

Mechanistic Rationale

The reaction proceeds through a series of reversible steps. A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of cyclohexanecarboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][4] This activation facilitates nucleophilic attack by the hydroxyl group of cyclohexanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2]

The primary challenge of this method is the unfavorable chemical equilibrium.[1] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, cyclohexanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][5]

Fischer_Esterification RCOOH Cyclohexanecarboxylic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ ROH Cyclohexanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_RCOOH->Tetrahedral_Intermediate + Cyclohexanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Cyclohexyl cyclohexanecarboxylate Protonated_Ester->Ester - H⁺ Water Water (H₂O)

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with cyclohexanecarboxylic acid (1.0 eq), cyclohexanol (1.5-3.0 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a suitable solvent for azeotropic water removal (e.g., toluene or hexane).

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will collect in the Dean-Stark trap, with the denser water separating to the bottom, effectively removing it from the reaction.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques like TLC or GC analysis. The reaction typically takes 1-10 hours.[1]

  • Workup: After completion, cool the mixture and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation.

Acyl Chloride Route: High-Yield, Two-Step Synthesis

For applications demanding near-quantitative yields, the conversion of the carboxylic acid to a more reactive acyl chloride intermediate is a superior strategy. This method circumvents the equilibrium limitations of the Fischer-Speier reaction.

Mechanistic Rationale

This synthesis is a two-stage process. First, cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This step is irreversible due to the formation of gaseous byproducts (SO₂ and HCl).

In the second stage, the highly electrophilic cyclohexanecarbonyl chloride reacts rapidly and exothermically with cyclohexanol.[8] A weak base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct generated during the esterification, preventing potential side reactions and driving the reaction to completion.

Acyl_Chloride_Route RCOOH Cyclohexanecarboxylic Acid Acyl_Chloride Cyclohexanecarbonyl Chloride RCOOH->Acyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) ROH Cyclohexanol Ester Cyclohexyl cyclohexanecarboxylate Base Base (e.g., Pyridine) Acyl_Chloride->Ester + Cyclohexanol, Base Byproducts SO₂ + HCl Acyl_Chloride->Byproducts Base_HCl Base·HCl Salt Ester->Base_HCl

Caption: Synthesis via Acyl Chloride Intermediate.

Experimental Protocol

Part A: Synthesis of Cyclohexanecarbonyl Chloride [6]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagents: Add cyclohexanecarboxylic acid (1.0 eq) to the flask. Slowly add thionyl chloride (1.2-1.5 eq).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

  • Purification: Remove excess thionyl chloride by distillation. The resulting cyclohexanecarbonyl chloride can be purified by vacuum distillation or used directly in the next step. A conversion rate of over 99% can be achieved.[6]

Part B: Esterification

  • Setup: In a separate flask equipped with a dropping funnel and a stirrer, dissolve cyclohexanol (1.0 eq) and pyridine (1.1 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether).

  • Reaction: Cool the solution in an ice bath. Add the cyclohexanecarbonyl chloride (1.0 eq) dropwise from the funnel.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Wash the reaction mixture with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting ester by vacuum distillation. This step typically proceeds with a yield of over 99%.[6][8]

Palladium-Catalyzed Alkoxycarbonylation: A Modern One-Pot Process

A more advanced route involves the palladium-catalyzed alkoxycarbonylation of cyclohexene with cyclohexanol and carbon monoxide (CO).[9][10] This method can be part of a combined process starting from cyclohexanol, which is first dehydrated in situ to cyclohexene.

Mechanistic Rationale

This catalytic cycle is complex and involves several key steps. The process begins with the acid-catalyzed dehydration of cyclohexanol to cyclohexene. The palladium catalyst, typically Pd(OAc)₂, with a phosphine ligand like PPh₃, coordinates with the cyclohexene and CO. A subsequent nucleophilic attack by cyclohexanol on the activated CO complex, followed by reductive elimination, yields the desired ester and regenerates the active palladium catalyst. p-Toluenesulfonic acid can act as both the dehydration catalyst and a co-catalyst for the palladium system.[9][10]

A key advantage is that the consumption of cyclohexene in the carbonylation step shifts the dehydration equilibrium, potentially improving the overall conversion from the starting alcohol.[10] However, the process is sensitive to water, which can lead to the formation of cyclohexanecarboxylic acid as a byproduct.[9]

Alkoxycarbonylation Cyclohexanol_start Cyclohexanol Cyclohexene Cyclohexene Cyclohexanol_start->Cyclohexene - H₂O (p-TsOH cat.) CO Carbon Monoxide (CO) Pd_Complex Pd-Cyclohexene-CO Complex CO->Pd_Complex Cyclohexanol_nu Cyclohexanol (Nucleophile) Ester Cyclohexyl cyclohexanecarboxylate Catalyst Pd(OAc)₂/PPh₃ p-TsOH Catalyst->Pd_Complex Cyclohexene->Pd_Complex Pd_Complex->Ester + Cyclohexanol Ester->Catalyst Regenerates Catalyst

Caption: Palladium-Catalyzed Alkoxycarbonylation Pathway.

Experimental Protocol[9][10]
  • Setup: The reaction must be conducted in a high-pressure steel reactor equipped with a magnetic stirrer and gas inlet/outlet valves.

  • Reagents: Charge the reactor with cyclohexanol, a palladium catalyst system (e.g., Pd(OAc)₂, PPh₃), p-toluenesulfonic acid monohydrate, and a solvent such as toluene.

  • Reaction: Seal the reactor, purge it with carbon monoxide, and then pressurize it with CO (e.g., 2.1 MPa). Heat the reactor to the desired temperature (e.g., 110°C) and stir for several hours (e.g., 5 hours).

  • Workup: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO in a fume hood.

  • Purification: Analyze the liquid product mixture using GC-MS. The target ester can be isolated and purified using column chromatography or vacuum distillation.

Comparative Data Summary

ParameterFischer-Speier EsterificationAcyl Chloride RoutePd-Catalyzed Alkoxycarbonylation
Starting Materials Cyclohexanecarboxylic acid, CyclohexanolCyclohexanecarboxylic acid, CyclohexanolCyclohexanol, Carbon Monoxide
Key Reagents Strong acid catalyst (H₂SO₄, p-TsOH)Thionyl chloride (SOCl₂), PyridinePd(OAc)₂, PPh₃, p-TsOH
Typical Yield 65-95% (depends on water removal)[4]>95% (overall)[6][8]~65%[10]
Reaction Time 1 - 10 hours[1]2 - 4 hours (two steps)5 hours[10]
Reaction Temperature Reflux (~80-120°C)Room temp. to reflux110°C[10]
Key Advantages Readily available, inexpensive reagents.Very high yield, fast, irreversible reaction.One-pot from alcohol, mild conditions.
Key Disadvantages Reversible equilibrium, requires water removal.Uses hazardous reagents (SOCl₂), two steps.Requires CO gas, pressure reactor, expensive catalyst, byproduct formation.
Green Chemistry Aspect Poor atom economy (if excess reagent used).Generates corrosive byproducts (HCl, SO₂).Uses a toxic gas (CO) and a heavy metal catalyst.

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific requirements of the application.

  • Fischer-Speier Esterification remains the most practical choice for general laboratory-scale synthesis and industrial processes where cost is a primary concern and moderate to good yields are acceptable. Its simplicity and use of inexpensive reagents are significant advantages.[5]

  • The Acyl Chloride Route is the method of choice when the highest possible yield and purity are required, for instance, in the synthesis of pharmaceutical intermediates or high-grade specialty chemicals. The trade-off is the use of more hazardous reagents and an additional synthetic step.[8]

  • Palladium-Catalyzed Alkoxycarbonylation represents a more novel and elegant approach. While it offers a one-pot conversion under relatively mild conditions, its reliance on a specialized pressure reactor, a toxic gas (CO), and an expensive palladium catalyst currently limits its widespread adoption. It is a promising area for academic research and specialized industrial applications where catalyst recovery and reuse can be efficiently implemented.[9]

Researchers and drug development professionals should carefully weigh these factors—yield, purity, cost, safety, and equipment availability—to select the most appropriate and efficient pathway for their synthetic goals.

References

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A Senior Application Scientist's Guide to GC-MS Method Validation for Residual Solvents in Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Residual solvents, organic volatile chemicals used in the manufacturing of drug substances, excipients, or drug products, must be meticulously controlled.[1][2] This guide provides an in-depth comparison and validation protocol for Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the analysis of residual solvents in challenging ester-based matrices.

The International Council for Harmonisation (ICH) guideline Q3C provides a framework for the control of these solvents, classifying them based on their risk to human health.[3][4][5] Class 1 solvents, such as benzene and carbon tetrachloride, are carcinogenic and must be avoided.[5][6] Class 2 solvents, including methanol and toluene, are limited due to their toxicity, while Class 3 solvents like ethanol and acetone have low toxic potential.[6]

While Gas Chromatography with Flame Ionization Detection (GC-FID) is a commonly used technique, GC-MS offers superior selectivity and the ability to identify unknown impurities.[7][8][9] This is particularly crucial in complex ester matrices where co-elution and matrix interference can be significant challenges.

Comparing GC-MS Methodologies for Ester Analysis

The choice of sample introduction and GC-MS instrumentation can significantly impact the accuracy and efficiency of residual solvent analysis. Here, we compare two primary approaches: Static Headspace GC-MS and Direct Injection GC-MS.

Static Headspace (HS) GC-MS: The Gold Standard for Volatiles

Static headspace is the preferred method for volatile and semi-volatile compounds in complex matrices.[10][11] In this technique, the sample is sealed in a vial and heated, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC-MS system.[11][12]

  • Advantages:

    • Reduced Matrix Interference: By only introducing the volatile components, non-volatile matrix components that could contaminate the GC system are avoided.[11]

    • Enhanced Sensitivity for Volatiles: The heating and equilibration process concentrates volatile analytes in the headspace, leading to improved detection limits.[11]

    • Robustness: Minimizing the introduction of non-volatile materials extends the life of the GC inlet liner and column.[10]

  • Considerations for Esters:

    • Sample Solubility: While complete dissolution is not always necessary for headspace analysis, the choice of diluent is critical to ensure efficient partitioning of solvents from the ester matrix.[13] Water, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are common choices.[1][13]

    • Method Optimization: Headspace parameters such as incubation temperature and time must be carefully optimized to ensure complete volatilization of target solvents without degrading the ester sample.[14]

Direct Injection GC-MS: A Faster, Simpler Alternative

Direct injection involves introducing a liquid sample directly into the heated GC inlet.[1][15] This method can be faster and more straightforward than headspace analysis.[11][16]

  • Advantages:

    • Simplicity and Speed: Eliminates the need for headspace equilibration, reducing sample preparation and analysis time.[11]

    • Suitable for Less Volatile Solvents: Can be more effective for higher-boiling point solvents that may not efficiently partition into the headspace.

  • Considerations for Esters:

    • Matrix Effects: Direct injection of the ester matrix can lead to contamination of the GC inlet and column, requiring more frequent maintenance.[16]

    • Co-elution: The presence of the ester matrix can increase the likelihood of co-eluting peaks, making accurate quantification challenging without the specificity of MS detection.

    • Sample Solubility: The sample must be fully soluble in a suitable solvent that does not interfere with the analysis.[16]

Comparative Performance Data

The following table summarizes typical performance characteristics of Headspace GC-MS and Direct Injection GC-MS for the analysis of common residual solvents in an ethyl acetate matrix.

ParameterHeadspace GC-MSDirect Injection GC-MSRationale & Causality
Limit of Detection (LOD) Lower for volatile solvents (e.g., Methanol, Acetone)Potentially better for less volatile solventsHeadspace concentrates volatile analytes, enhancing sensitivity. Direct injection can introduce a larger mass of less volatile analytes.
Precision (%RSD) Typically < 10%< 15%Automated headspace systems offer high reproducibility.[17] Direct injection can be more variable due to potential matrix effects.
Accuracy (% Recovery) 80-120%70-130%Reduced matrix effects in headspace lead to more accurate quantification. Direct injection can suffer from matrix-induced enhancement or suppression.
Linearity (r²) > 0.99> 0.99Both techniques can achieve excellent linearity with proper calibration.
Robustness HighModerateHeadspace is less susceptible to matrix variations. Direct injection performance can be affected by changes in sample composition.

Visualizing the Method Validation Workflow

The following diagram illustrates the key stages of a comprehensive GC-MS method validation based on ICH Q2(R1) guidelines.[18][19]

Method_Validation_Workflow GC-MS Method Validation Workflow for Residual Solvents cluster_planning Phase 1: Method Development & Planning cluster_validation Phase 2: Validation Execution (ICH Q2(R1)) cluster_documentation Phase 3: Documentation & Implementation Define_Scope Define Scope (Solvents, Matrix, Limits) Select_Method Select Method (Headspace vs. Direct Injection) Define_Scope->Select_Method Optimize_Parameters Optimize GC-MS Parameters Select_Method->Optimize_Parameters Specificity Specificity (Peak Purity & Resolution) Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Method Variations) LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP_Development SOP Development Validation_Report->SOP_Development Routine_Use Implementation for Routine Use SOP_Development->Routine_Use Validation_Parameters Interrelation of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures no interference Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision interdependent LOD LOD Precision->LOD influences LOQ LOQ Precision->LOQ influences LOQ->Linearity defines lower limit of range Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

Caption: Relationship between key analytical method validation parameters.

  • Procedure: Analyze a blank diluent (DMSO), an unspiked ester matrix sample, and a spiked sample containing all target solvents.

  • Acceptance Criteria: No interfering peaks at the retention times of the target analytes in the blank and unspiked matrix. [20]The mass spectrum of each analyte in the spiked sample should match the reference spectrum.

  • Procedure: Prepare a series of at least five standard solutions of the residual solvents in DMSO, covering a range from the reporting limit to 150% of the specification limit. [20][21]* Acceptance Criteria: The correlation coefficient (r²) of the calibration curve for each solvent should be ≥ 0.99. [20]

  • Procedure: Spike the ester matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percent recovery of each analyte.

  • Acceptance Criteria: The mean recovery for each solvent should be within 80-120%. [18]

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the spiked ester matrix at 100% of the specification limit on the same day, by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15% for repeatability and ≤ 20% for intermediate precision. [20]

  • Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOD is typically established at a S/N of 3:1, and LOQ at a S/N of 10:1. [20]The LOQ should be at or below the reporting limit.

  • Procedure: Intentionally vary critical method parameters (e.g., oven temperature ±2°C, headspace temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

  • Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during routine use. [20]

Conclusion

A robust and validated GC-MS method is essential for ensuring the safety and quality of ester-based pharmaceutical products. While direct injection offers a simpler workflow, headspace GC-MS is generally the superior technique for residual solvent analysis in complex matrices due to its ability to minimize matrix interference and enhance sensitivity for volatile compounds. By following the detailed validation protocol outlined in this guide, researchers and scientists can confidently develop and implement a reliable method that meets stringent regulatory requirements.

References

  • Residual Solvents Analysis: Satisfying USP 467 Using a New Benchtop Time-of-Flight Mass Spectrometer.
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent Technologies. Link
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Link
  • Effective analysis of residual solvents according to USP <467> method using a static headspace autosampler.
  • Simultaneous Estimation of Residual Solvents (Ethanol, Acetone, Dichloromethane and Ethyl Acetate) in Dosage Form by GC-HS-FID. Asian Journal of Chemistry. Link
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  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Link
  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. International Journal of Research Culture Society. Link
  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir.
  • validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api).
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  • (PDF) Residual Solvents Determination in Pharmaceuticals by Static Headspace-Gas Chromatography and Headspace Liquid-Phase Microextraction Gas Chromatography.
  • Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent Technologies. Link
  • Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. Link
  • Chromatoprobe as a sample-sparing technique for residual solvent analysis of drug discovery candidates by gas chromatography.
  • (PDF) Fast Method for the Determination of Residual Solvents in Radiopharmaceutical Products.
  • Residual Solvent Method Validation - Accuracy.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency. Link

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A Comparative Performance Analysis of Cyclohexyl Cyclohexanecarboxylate and Its Analogues for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of specialty chemicals, the demand for high-performance, safe, and environmentally conscious solvents and plasticizers is paramount. Cyclohexyl cyclohexanecarboxylate and its ester analogues are emerging as compelling alternatives to traditional compounds, offering a unique balance of properties suitable for a range of applications, from polymer modification to advanced synthesis. This guide provides a comprehensive performance comparison of this compound and its key analogues: Cyclohexylmethyl cyclohexanecarboxylate, Hexyl cyclohexanecarboxylate, Ethyl cyclohexanecarboxylate, and Methyl cyclohexanecarboxylate. Through an examination of their physicochemical properties, thermal stability, plasticizing efficiency, solvency, and biodegradability, supported by detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Case for Cyclohexanecarboxylates

This compound (CAS 15840-96-7) is an organic ester derived from cyclohexanecarboxylic acid and cyclohexanol.[1] Its structure, featuring two cyclohexane rings, imparts notable stability and hydrophobicity.[1] This class of compounds is gaining significant attention as environmentally friendlier plasticizers, presenting performance comparable to conventional phthalates but with potentially reduced toxicity.[2] The analogues included in this comparison differ in the alcohol moiety of the ester, allowing for a systematic evaluation of how structural modifications influence key performance characteristics.

The selection of an appropriate solvent or plasticizer is a critical decision in product formulation and chemical synthesis, directly impacting the final product's performance, processability, and environmental footprint. This guide aims to provide the necessary data and methodologies to navigate this selection process effectively.

Physicochemical Properties: A Foundation for Performance

The fundamental physical and chemical properties of a substance dictate its behavior in various systems. Here, we compare the key physicochemical parameters of this compound and its analogues.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/cm³)
This compound15840-96-7C13H22O2210.31Colorless to pale yellow liquid[1]273.6 (est.)[3]1.00 ± 0.1 (est.)
Cyclohexylmethyl cyclohexanecarboxylate2611-02-1C14H24O2224.34---
Hexyl cyclohexanecarboxylate27948-10-3C13H24O2212.33-265.1 (est.)[4]-
Ethyl cyclohexanecarboxylate3289-28-9C9H16O2156.22Colorless liquid[1]194-196[5]0.9519[1]
Methyl cyclohexanecarboxylate4630-82-4C8H14O2142.20Clear colorless liquid[6]183[7]0.995 @ 25°C[8]

The data indicates a clear trend of increasing boiling point with molecular weight, as expected. The density of these esters is generally close to that of water.

Synthesis of this compound and its Analogues

The primary method for synthesizing these esters is through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] This method is widely used due to its reliability and the use of readily available starting materials.

General Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of the target esters.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification carboxylic_acid Cyclohexanecarboxylic Acid reflux Reflux in Excess Alcohol (or with Dean-Stark trap) carboxylic_acid->reflux alcohol Corresponding Alcohol (e.g., Cyclohexanol, Methanol) alcohol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux extraction Aqueous Wash & Solvent Extraction reflux->extraction Cooling drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying distillation Vacuum Distillation drying->distillation Filtration & Solvent Removal product Pure Ester Product distillation->product

Caption: General workflow for Fischer esterification synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound. The synthesis of the analogues follows the same procedure, substituting cyclohexanol with the corresponding alcohol (cyclohexylmethanol, hexanol, ethanol, or methanol).

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Cyclohexanol (3.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid and cyclohexanol.

  • Slowly add concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Performance Evaluation as a Plasticizer

A key application for this class of compounds is as a plasticizer for polymers like polyvinyl chloride (PVC). A good plasticizer enhances flexibility without compromising the mechanical integrity of the polymer.[10]

Experimental Protocol: Evaluation of Plasticizing Efficiency in PVC

Materials:

  • PVC resin (K-value 67)

  • Plasticizer (40 phr - parts per hundred parts of resin)

  • Thermal stabilizer (e.g., Ca/Zn stearate, 3 phr)

  • Two-roll mill

  • Hydraulic press

  • Shore A durometer

  • Universal testing machine

Procedure:

  • Compounding: Mix the PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer.

  • Milling: Process the mixture on a two-roll mill at 160-170°C to form a homogenous sheet.

  • Molding: Press the milled sheets in a hydraulic press at 175°C to obtain standardized test specimens.

  • Shore A Hardness: Measure the hardness of the molded specimens according to ASTM D2240.

  • Tensile Properties: Determine the tensile strength and elongation at break using a universal testing machine according to ASTM D638.

While specific data for all analogues is not available in a single comparative study, research on similar cyclohexanecarboxylic acid-based plasticizers has shown they can significantly lower the glass transition temperature (Tg) of PVC, indicating high plasticizing efficiency.[11] For instance, incorporating a bio-plasticizer into PVC can reduce tensile strength from 52.2 MPa to 20.8 MPa while significantly increasing flexibility.[12] Generally, a lower Shore A hardness and higher elongation at break signify better plasticizing performance.

Thermal Stability Analysis

Thermal stability is a critical parameter, especially for applications involving high processing temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of materials.[13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Place a 5-10 mg sample of the ester into a TGA pan.

  • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Studies on cyclohexanecarboxylic acid-based polyethylene glycol esters have demonstrated superior thermal stability compared to the widely used plasticizer dioctyl phthalate (DOP).[11] This suggests that the cyclohexanecarboxylate structure contributes positively to the thermal robustness of the molecule.

Solvency Power Assessment

The ability of a substance to dissolve other materials is its solvency power. The Kauri-Butanol (Kb) value is a standard measure of the solvency power of hydrocarbon solvents.[14] A higher Kb value indicates stronger solvency.[14]

Experimental Protocol: Kauri-Butanol Value Determination (ASTM D1133)

Materials:

  • Standard Kauri-Butanol solution

  • The ester to be tested

  • Burette

  • Flask

Procedure:

  • Pipette 20 g of the standard Kauri-Butanol solution into a flask.

  • Titrate with the ester from a burette until the solution becomes cloudy and obscures a standard print placed behind the flask.

  • The volume of the ester used (in mL) is the Kauri-Butanol value.

Biodegradability and Toxicological Profile

In the current regulatory climate, the environmental fate and toxicological profile of chemicals are of utmost importance.

Biodegradability

"Readily biodegradable" is a key classification for environmentally friendly chemicals. The OECD 301B (CO₂ Evolution Test) is a stringent test for ready biodegradability.[15] A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[3]

Studies on related compounds, such as trans-4-methyl-1-cyclohexane carboxylic acid, have shown that biodegradation is feasible, with the rate being influenced by temperature and pH.[16] Research on the biodegradation of various esters indicates that linear alkyl chains are often more readily biodegradable than branched ones.[17] While specific OECD 301B data for the target compounds is sparse, the presence of the ester linkage suggests they are susceptible to hydrolysis and subsequent biodegradation.[13]

Toxicological Data

A review of the available safety data sheets indicates that for this compound, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] There is no classification as a carcinogen by IARC for any component present at levels greater than or equal to 0.1%.[2] General handling precautions for esters should be followed, including avoiding inhalation and contact with skin and eyes.

Conclusion and Future Outlook

This compound and its analogues represent a promising class of compounds with the potential to serve as high-performance, safer alternatives in various industrial applications. This guide has provided a framework for comparing their performance based on key metrics and has outlined the standardized experimental protocols for their evaluation.

The available data suggests that these esters possess favorable thermal stability and plasticizing efficiency. The structural variations among the analogues (methyl, ethyl, hexyl, cyclohexylmethyl) allow for the fine-tuning of properties such as boiling point, and likely viscosity and solvency, to meet specific application requirements.

However, to fully realize the potential of these compounds, further research is needed to generate a complete and directly comparative dataset for all the performance indicators discussed. Specifically, head-to-head studies on plasticizing efficiency in various polymers, determination of Kauri-Butanol values, and comprehensive biodegradability and toxicology testing are crucial next steps. Such data will enable formulators and researchers to confidently select the optimal cyclohexanecarboxylate ester for their needs, driving innovation in the development of more sustainable and higher-performing products.

References

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A Cost-Benefit Analysis of Cyclohexyl Cyclohexanecarboxylate in Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical manufacturing, the selection of appropriate reagents and intermediates is paramount. This guide provides an in-depth cost-benefit analysis of Cyclohexyl cyclohexanecarboxylate (CCHC), a bicyclic ester with growing interest in various industrial applications, including as a potential alternative to traditional plasticizers. This document will objectively compare CCHC's performance with other alternatives, supported by available experimental data, to empower informed decision-making in your manufacturing processes.

Introduction to this compound (CCHC)

This compound (CAS No. 15840-96-7) is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol .[1] It is structurally composed of a cyclohexanecarboxylic acid moiety esterified with a cyclohexanol group. The increasing scrutiny of traditional phthalate plasticizers due to health and environmental concerns has propelled research into safer alternatives, with cyclohexane derivatives like CCHC emerging as promising candidates.[2]

Manufacturing and Cost Analysis

A comprehensive cost-benefit analysis begins with a thorough understanding of the manufacturing process and the associated costs.

Synthesis of this compound

Several synthetic routes to CCHC have been reported, each with its own set of advantages and disadvantages that influence the final production cost.

One notable method is a combined one-pot process involving the dehydration of cyclohexanol to cyclohexene, followed by the alkoxycarbonylation of the in-situ generated cyclohexene with cyclohexanol and carbon monoxide. This process, catalyzed by a Pd(OAc)₂–PPh₃–p-toluenesulfonic acid system, has been demonstrated to achieve a target product yield of 64.8% under mild conditions (110°C and 2.1 MPa CO pressure) within 5 hours.[3]

cluster_0 One-Pot Synthesis of CCHC A Cyclohexanol B Cyclohexene A->B Dehydration (-H₂O) C This compound (CCHC) A->C B->C CO Carbon Monoxide (CO) CO->C Catalyst Pd(OAc)₂–PPh₃–p-toluenesulfonic acid Catalyst->A Catalyst->B cluster_0 PVC Plastisol Preparation Workflow A PVC Resin + Plasticizer + Thermal Stabilizer B High-Speed Mixing A->B C Homogeneous Plastisol B->C D Deaeration (Vacuum) C->D E Casting D->E F Curing (Oven) E->F G Cooled PVC Sheet F->G

Caption: Workflow for preparing plasticized PVC sheets.

Performance Testing
  • Thermal Stability (Congo Red Test):

    • Place a small, standardized sample of the plasticized PVC in a test tube.

    • Insert a strip of Congo red indicator paper into the test tube, ensuring it does not touch the sample.

    • Heat the test tube in a controlled temperature bath (e.g., 180°C).

    • Record the time it takes for the Congo red paper to turn blue, indicating the release of hydrochloric acid. A longer time indicates better thermal stability. [4]

  • Plasticizer Migration (Solvent Extraction):

    • Cut a precisely weighed sample of the plasticized PVC sheet.

    • Immerse the sample in a solvent (e.g., hexane or ethanol) for a specified time and at a controlled temperature.

    • Remove the sample, dry it thoroughly, and reweigh it.

    • The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Mechanical Properties (Tensile Testing):

    • Cut dumbbell-shaped specimens from the plasticized PVC sheets according to a standard method (e.g., ASTM D638).

    • Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of elasticity. [2][5][6]

Conclusion and Future Outlook

This compound presents itself as a potentially viable alternative to traditional phthalate plasticizers, with inferred benefits in thermal stability and potentially lower migration. However, a comprehensive cost-benefit analysis is currently hampered by the lack of publicly available industrial-scale pricing and a significant gap in direct experimental data regarding its performance and toxicological profile.

For researchers and manufacturers considering CCHC, the following is a summary of the key considerations:

Costs:

  • Raw material costs for CCHC synthesis appear to be in a range that could make it competitive with other non-phthalate plasticizers.

  • The overall manufacturing cost will be highly dependent on the efficiency and scalability of the chosen synthesis process.

Benefits:

  • As a cyclohexane derivative, it is part of a class of compounds generally considered to have a better safety profile than phthalates.

  • Related cyclohexyl esters have demonstrated good to excellent performance as PVC plasticizers, suggesting CCHC may also be effective.

Risks and Unknowns:

  • The lack of thorough toxicological data for CCHC is a major hurdle for its use in applications with direct human contact.

  • Without direct comparative performance data, its efficiency and long-term stability in various polymer systems remain unproven.

Recommendation: Further research is critically needed to fully elucidate the performance characteristics and safety profile of this compound. Direct, head-to-head comparative studies with established plasticizers like DINCH and DEHP are essential. Additionally, a comprehensive techno-economic analysis of its industrial-scale production would provide a clearer picture of its cost-competitiveness. Until such data becomes available, its use in manufacturing, particularly in sensitive applications, should be approached with caution.

References

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  • The Study of the Thermal Stability of Poly (Vinyl- Chloride) with Different Molecular Weight. [21]39. ResearchGate. (n.d.). Thermal stability time of the PVC samples stabilized with different amounts of MSE-Al.
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  • Kinam Park. (n.d.). PLASTICIZERS.
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  • PubMed. (2023). Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells.
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A Comparative Guide to the Leaching and Migration of Cyclohexanedicarboxylate Plasticizers from Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer science and its application in sensitive fields such as medical devices and food contact materials, the choice of plasticizer is of paramount importance. This guide offers an in-depth technical comparison of the leaching and migration characteristics of cyclohexanedicarboxylate plasticizers, a prominent class of non-phthalate alternatives. Due to a scarcity of publicly available migration data for Cyclohexyl cyclohexanecarboxylate, this guide will focus on well-documented analogues, namely Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH). The physicochemical similarities within this class of plasticizers allow for a robust comparative analysis, providing valuable insights into the expected performance of this compound.

Understanding Plasticizer Migration: A Critical Overview

Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). However, these molecules are not chemically bound to the polymer matrix and can migrate to the surface and subsequently into contacting media over time. This phenomenon, known as leaching or migration, is a critical concern in applications where the polymer is in direct contact with food, pharmaceuticals, or biological fluids.[1]

The migration of plasticizers can lead to contamination of the contact medium, potentially posing health risks, and can also compromise the mechanical integrity of the polymer product.[1] Factors influencing the rate and extent of migration are multifaceted and include:

  • Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating their diffusion and migration.

  • Contact Medium: The nature of the contacting substance plays a crucial role. Fatty or lipophilic media, such as oils and fats in food or lipids in blood, tend to extract plasticizers more readily than aqueous media.[2]

  • Plasticizer Properties: The molecular weight, polarity, and solubility of the plasticizer itself are key determinants of its migratory behavior. Generally, plasticizers with higher molecular weights and lower solubility in the contact medium exhibit lower migration rates.[3]

  • Polymer Matrix: The type and structure of the polymer, as well as the presence of other additives, can influence the diffusion of the plasticizer.

Cyclohexanedicarboxylates: A Safer Alternative to Phthalates

For decades, phthalates, particularly Di(2-ethylhexyl) phthalate (DEHP), were the workhorse plasticizers for PVC. However, growing concerns over their potential endocrine-disrupting properties have driven the search for safer alternatives.[1][4] Cyclohexanedicarboxylates, produced by the hydrogenation of the corresponding phthalates, have emerged as a leading class of non-phthalate plasticizers. Their favorable toxicological profiles and performance characteristics have led to their increasing adoption in sensitive applications.

This guide focuses on the following cyclohexanedicarboxylate plasticizers:

  • This compound: The primary topic of interest.

  • Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH): A well-studied analogue with extensive migration data.

  • Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH): Another relevant analogue for comparison.

To provide a scientifically grounded comparison, it is essential to consider the physicochemical properties of these molecules.

PlasticizerAbbreviationMolecular FormulaMolecular Weight ( g/mol )
This compound-C13H22O2210.31[5]
Di(isononyl) cyclohexane-1,2-dicarboxylateDINCHC26H48O4424.7[6][7]
Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylateDEHCHC24H44O4396.6[8]
Di(2-ethylhexyl) phthalate (Reference)DEHPC24H38O4390.56

The higher molecular weights of DINCH and DEHCH compared to this compound suggest they would have inherently lower migration rates. However, the overall non-polar, cyclic structure is a common feature that makes their migratory behavior in different media comparable.

Comparative Migration Data: Cyclohexanedicarboxylates vs. DEHP

The following tables summarize quantitative migration data from various studies, comparing the performance of DINCH and DEHCH against the traditional plasticizer, DEHP. This data provides a strong basis for estimating the migration potential of this compound.

Table 1: Migration of Plasticizers from PVC into Food Simulants

PlasticizerFood SimulantTest ConditionsMigration LevelReference
DEHA (Reference)Olive Oil40°C for 10 daysHigh (75-90% loss)[9]
DEHT (Reference)Olive Oil40°C for 10 daysLower than DEHA[9]
DINCHEnteral Feeding Solution (4.4% fat)Not specifiedConsiderably lower than DEHP[3]
DEHPEnteral Feeding Solution (4.4% fat)Not specifiedHigher than DINCH and TEHTM[3]

Table 2: Migration of Plasticizers from PVC Medical Devices into Blood Products

PlasticizerBlood ProductStorage TimeMax. Migration (µg/dm²/mL)Exposure Reduction vs. DEHPReference
DEHPRed Blood Cells49 days1.85-[4]
DINCHRed Blood Cells49 days1.1338.9% - 87.3%[4]
DEHTRed Blood Cells49 days0.8638.9% - 87.3%[4]
DEHPWhole Blood (Day 1)1 day~5 times higher than DINCH-[4]
DINCHWhole Blood (Day 1)1 day~8.5 times lower than DEHP-[4]

These studies consistently demonstrate that cyclohexanedicarboxylate plasticizers like DINCH and DEHCH exhibit significantly lower migration into both fatty food simulants and blood products compared to DEHP.[3][4] This reduced leachability is a key factor driving their adoption as safer alternatives. Given the structural similarities, it is reasonable to infer that this compound would also display a favorable migration profile compared to DEHP, although its lower molecular weight relative to DINCH and DEHCH might result in slightly higher migration than these specific analogues under identical conditions.

Experimental Protocols for Leaching and Migration Studies

To ensure the scientific integrity and reproducibility of migration studies, standardized protocols are essential. The following section outlines a typical experimental workflow for determining the migration of plasticizers from a polymer matrix.

Overall Migration Testing

Overall migration testing determines the total amount of all substances that migrate from the food contact material into a food simulant.

Protocol:

  • Sample Preparation: Prepare test specimens of the polymer with a known surface area.

  • Food Simulant Selection: Choose appropriate food simulants based on the intended application, as stipulated by regulations such as EU Regulation 10/2011. Common simulants include:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D2: Olive oil or other fatty food simulant (for fatty foods)

  • Exposure: Immerse the test specimens in the food simulant at a specified temperature and for a defined duration, simulating the intended conditions of use.[9]

  • Gravimetric Analysis: After exposure, remove the specimens and evaporate the food simulant. The overall migration is determined by the weight difference of the residue.[9]

Specific Migration Testing

Specific migration testing quantifies the amount of a specific substance of interest (e.g., this compound) that migrates into the food simulant.

Protocol:

  • Sample Preparation and Exposure: Follow the same procedure as for overall migration testing.

  • Analytical Method: After the exposure period, the food simulant is analyzed using a suitable and validated analytical technique to determine the concentration of the target plasticizer. Common analytical methods include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for identifying and quantifying volatile and semi-volatile organic compounds.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds.

  • Quantification: A calibration curve is generated using standard solutions of the target plasticizer at known concentrations. The concentration in the food simulant is then determined by comparing its analytical response to the calibration curve.

The following diagram illustrates the typical workflow for a specific migration study.

Migration_Study_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_quantification 4. Quantification & Reporting prep_polymer Prepare Polymer Samples (Known Surface Area) exposure Immerse Polymer in Simulant (Controlled Time & Temperature) prep_polymer->exposure prep_simulant Select & Prepare Food Simulants prep_simulant->exposure extraction Extract Analyte from Simulant exposure->extraction analysis GC-MS or HPLC Analysis extraction->analysis quantify Quantify Migrated Plasticizer analysis->quantify calibration Prepare Calibration Curve calibration->quantify report Report Results (mg/kg or mg/dm²) quantify->report

Caption: Workflow for a specific migration study.

Causality Behind Experimental Choices

  • Choice of Food Simulants: The selection of food simulants is based on the type of food the polymer will contact. The use of standardized simulants (e.g., 10% ethanol, 3% acetic acid, olive oil) allows for comparable and reproducible results that can be used for regulatory compliance.

  • Time and Temperature Conditions: These are chosen to represent the worst-case foreseeable use of the food contact material. For example, long-term storage at room temperature or short-term heating at elevated temperatures.

  • Analytical Technique Selection (GC-MS vs. HPLC): The choice of analytical instrument depends on the properties of the target analyte. GC-MS is generally preferred for its high sensitivity and specificity for semi-volatile compounds like plasticizers. HPLC is used for compounds that are not suitable for GC analysis due to high molecular weight or thermal instability.

Conclusion

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A Comparative Guide to the Assay of Cyclohexyl Cyclohexanecarboxylate: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, the accurate determination of a compound's purity and concentration is paramount. Cyclohexyl cyclohexanecarboxylate, an ester with applications in various chemical syntheses, requires a robust analytical method for its quantification. While traditional chromatographic techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many aspects, superior primary analytical method.[1][2]

This guide provides an in-depth, objective comparison of qNMR and GC-FID for the assay of this compound. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and present supporting data to illustrate why qNMR is often the method of choice for achieving the highest levels of accuracy and traceability in chemical measurement.

The Principle of qNMR: A Foundation of Stoichiometric Certainty

At its core, quantitative NMR (qNMR) is a direct and absolute analytical technique.[3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This stoichiometric relationship allows for the direct quantification of an analyte against a certified internal standard, eliminating the need for substance-specific calibration curves that are a staple of chromatographic methods.[5][6] This inherent quantitativeness makes qNMR a primary ratio method of measurement, with results directly traceable to the International System of Units (SI).[7][8]

In contrast, GC-FID relies on the separation of components in a mixture followed by their combustion in a flame.[1] The resulting electrical signal is proportional to the amount of carbon atoms entering the detector. While highly sensitive and robust, GC-FID is a relative quantification technique that necessitates a reference standard of the analyte for accurate quantification.[1]

Comparative Performance: qNMR vs. GC-FID

To illustrate the practical differences between these two techniques for the assay of a non-polar ester like this compound, the following table summarizes their key performance characteristics.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
Quantitative ¹H NMR (qNMR) 99.50.15- Primary analytical method with direct traceability to SI units.[7]- Provides structural information for impurity identification.[9]- Does not require a specific reference standard of the analyte.[5]- Lower sensitivity for trace-level impurities compared to chromatographic methods.[1]
Gas Chromatography (GC-FID) 99.30.3- High precision and robustness.[1]- High sensitivity to volatile organic impurities.[1]- Does not provide structural information for the identification of unknown impurities.[1]- Requires a reference standard of the analyte for accurate quantification.[1]

The qNMR Workflow: A Step-by-Step Approach to Accuracy

The successful implementation of a qNMR assay hinges on a meticulous and well-validated workflow. The following diagram outlines the critical steps involved in the qNMR analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Optimize Spectrometer Parameters (D1, Pulse Angle) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for the qNMR assay of this compound.

Experimental Protocol: qNMR Assay of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: this compound (Molecular Weight: 210.32 g/mol )[10]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D)

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Analytical Balance: Readability of at least 0.01 mg

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.[11] Record the exact weight.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.[11] Record the exact weight. The selection of a suitable internal standard is crucial; it should be stable, have high purity, and its signals should not overlap with the analyte's signals.[12][13][14]

  • Add approximately 0.7 mL of CDCl₃ to the vial.[12]

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.[13]

  • Carefully transfer the solution into a 5 mm NMR tube.[12]

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Key Acquisition Parameters:

    • Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification.[15] It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated.[15][16][17] A conservative D1 of 30 seconds is a good starting point if T₁ values are unknown.

    • Pulse Angle: A 30° or 45° pulse angle is often recommended to minimize errors arising from inaccurate 90° pulse calibration and to allow for shorter relaxation delays.[18]

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[15]

    • Spectral Width: The spectral width should be large enough to encompass all signals of interest and provide sufficient baseline on both sides.[15]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the methine proton of the cyclohexyl ester group) and a signal from the internal standard (the two olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Causality in Experimental Choices: The "Why" Behind the "How"

The robustness of a qNMR experiment lies in the careful consideration of each parameter. The choice of a long relaxation delay (D1) is not arbitrary; it is a direct consequence of the need to allow all proton spins to return to thermal equilibrium before the next radiofrequency pulse.[15][17] Failure to do so results in signal saturation and inaccurate integrals.[17] Similarly, the selection of an internal standard with non-overlapping signals is essential to prevent spectral crowding and integration errors.[12][14] The use of a certified reference material for the internal standard ensures the traceability of the measurement to a primary standard.[3][8]

An Alternative Perspective: Gas Chromatography with Flame Ionization Detection (GC-FID)

For comparison, a GC-FID method for the assay of this compound would involve the following steps:

GC_FID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Calibration Standards inject Inject into GC prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the GC-FID assay of this compound.

While GC-FID offers excellent sensitivity, its reliance on a calibration curve introduces additional sources of potential error, including the purity of the analyte reference standard and the accuracy of the serial dilutions.[1] Furthermore, GC-FID does not provide the rich structural information inherent in an NMR spectrum, which can be invaluable for identifying and quantifying unknown impurities.[9]

Conclusion: Embracing qNMR for Unparalleled Confidence in Quantitative Analysis

For the assay of this compound, quantitative NMR spectroscopy stands out as a superior analytical technique, offering a unique combination of accuracy, precision, and direct traceability to SI units.[3][7] Its ability to provide absolute quantification without the need for an analyte-specific reference standard, coupled with the wealth of structural information it provides, makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results. While GC-FID remains a valuable technique for certain applications, the fundamental advantages of qNMR position it as the gold standard for the definitive quantitative analysis of pure substances.

References

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A Guide to Inter-Laboratory Comparison of Cyclohexyl Cyclohexanecarboxylate Analysis: Ensuring Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexyl cyclohexanecarboxylate is a compound with applications in various industries, including as a plasticizer and in the synthesis of other organic molecules. Accurate and reproducible quantification of this analyte is paramount for quality control, regulatory compliance, and research and development. However, the absence of standardized, universally adopted analytical methods can lead to significant variability in results among different laboratories. This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) study for this compound analysis. It is designed for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the comparability of data across different testing facilities.

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[1] They provide an objective means of assessing analytical performance by comparing results from multiple laboratories analyzing the same homogenous sample.[2][3] Participation in such studies is often a mandatory requirement for laboratories accredited under standards like ISO 17025.[3] This guide will delve into the critical aspects of designing and implementing an ILC for this compound, compare the primary analytical techniques employed for its quantification, and provide a detailed experimental protocol to serve as a baseline methodology.

Comparative Analysis of Analytical Methodologies

The two most common and suitable analytical techniques for the quantification of semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it ideal for trace-level quantification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions. For this compound, a non-polar or medium-polarity capillary column is typically effective.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reverse-phase C18 column is commonly employed.[4] Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance. The sensitivity of HPLC-UV may be lower than that of GC-MS, but it can be a robust and reliable alternative.

Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of compounds structurally similar to this compound. These values are intended as a general guide and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90-110%85-115%
Selectivity High (based on mass spectra)Moderate (based on retention time and UV spectrum)
Sample Throughput ModerateHigh

Designing an Inter-Laboratory Comparison (ILC) Study

A well-designed ILC study is essential for obtaining meaningful and actionable data. The following workflow outlines the key stages involved in organizing and executing such a study.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Objectives & Scope P2 Select Coordinating Laboratory P1->P2 P3 Prepare & Characterize Test Material P2->P3 P4 Develop Study Protocol P3->P4 E1 Distribute Samples & Protocol P4->E1 E2 Participant Analysis E1->E2 E3 Data Submission E2->E3 V1 Statistical Analysis of Data E3->V1 V2 Performance Assessment (z-scores) V1->V2 V3 Final Report & Feedback V2->V3

Caption: Workflow for an Inter-Laboratory Comparison Study.

Key Considerations for the ILC Study Design:
  • Test Material: A homogenous and stable batch of a relevant matrix (e.g., a polymer, solvent, or simulated product) should be spiked with a known concentration of this compound. The homogeneity and stability of the test material must be thoroughly assessed by the coordinating laboratory before distribution.[5]

  • Participant Recruitment: A sufficient number of participating laboratories should be recruited to ensure statistical robustness. These laboratories should represent a range of experience and instrumentation.

  • Study Protocol: A detailed protocol should be provided to all participants, including instructions for sample handling, storage, analysis, and data reporting.[6] The protocol should either prescribe a specific analytical method or allow participants to use their own validated methods, depending on the study's objectives.

  • Statistical Analysis: The collected data should be statistically analyzed to determine the consensus value for the analyte concentration and to assess the performance of each laboratory.[7] Common statistical tools include the calculation of z-scores, which indicate how many standard deviations a laboratory's result is from the consensus value.[6] Repeatability (r) and reproducibility (R) are also crucial parameters to evaluate.[8]

Recommended Experimental Protocol: GC-MS Analysis

The following protocol provides a detailed methodology for the quantification of this compound using GC-MS. This method can serve as a starting point for laboratories participating in the ILC study.

Sample Preparation (Liquid-Liquid Extraction)

Objective: To extract this compound from a liquid sample matrix.

Procedure:

  • Pipette 10 mL of the sample into a 50 mL separatory funnel.

  • Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

  • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or hexane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a collection flask.

  • Repeat the extraction with a fresh 10 mL portion of the solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[4]

  • Injection: 1 µL of the extract is injected in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of this compound in the extraction solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[4]

  • Calibration Curve: Inject the calibration standards and plot the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantification: Analyze the prepared sample extracts and use the calibration curve to determine the concentration of this compound.

The following diagram illustrates the analytical workflow from sample receipt to final data analysis.

Analytical_Workflow SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Liquid-Liquid Extraction) SampleReceipt->SamplePrep GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis DataProcessing Data Processing & Integration GCMS_Analysis->DataProcessing Quantification Quantification of Analyte DataProcessing->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Report Generation Quantification->Report

Caption: GC-MS Analytical Workflow for this compound.

Conclusion

Establishing an inter-laboratory comparison program for this compound analysis is a critical step toward ensuring data quality and consistency across the scientific community. By adopting robust analytical methodologies, such as the GC-MS protocol detailed in this guide, and adhering to a well-structured ILC design, participating laboratories can gain valuable insights into their performance, identify areas for improvement, and contribute to the development of a consensus on best practices for the analysis of this compound. This collaborative approach will ultimately enhance the reliability of data used in research, product development, and regulatory decision-making.

References

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  • i2 Analytical. (n.d.). Proficiency Testing Schemes.
  • Eurachem. (n.d.). Proficiency testing schemes.
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  • IFA-Tulln. (2024). Proficiency Testing Scheme – Annual Programme 2025.
  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Cyclohexyl(4-methylphenyl)acetonitrile. Benchchem.
  • European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
  • U.S. Environmental Protection Agency. (n.d.). Method 625 - Base/Neutrals and Acids. Florida Department of Environmental Protection.
  • U.S. Environmental Protection Agency. (2025). Approved CWA Chemical Test Methods.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid, 1-cyclohexyl-. NIST Chemistry WebBook.
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  • U.S. Environmental Protection Agency. (n.d.).

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A Senior Application Scientist's Guide to Benchmarking Cyclohexyl Cyclohexanecarboxylate Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for High-Performance, Safe Plasticizers

In the realm of polymer science and material development, particularly for applications demanding flexibility and durability, the role of plasticizers is paramount. For decades, traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), were the industry standard for plasticizing polyvinyl chloride (PVC) due to their low cost and high efficacy.[1][2] However, mounting evidence and regulatory scrutiny concerning their potential health and environmental risks have catalyzed a shift towards safer alternatives.[3][4][5] This has spurred innovation, leading to the development of non-phthalate plasticizers designed to deliver equivalent or superior performance without the associated hazards.

This guide focuses on Cyclohexyl cyclohexanecarboxylate (CCHC) , a non-phthalate ester with the chemical formula C₁₃H₂₂O₂.[6][7] As researchers and developers evaluate novel materials, a structured and scientifically rigorous benchmarking process is essential. This document serves as a comprehensive guide to evaluating the performance of CCHC against both a traditional industry standard (DEHP) and a modern, widely accepted non-phthalate alternative like Dioctyl Terephthalate (DOTP).[8]

The objective is not merely to present data, but to provide a detailed framework of how to conduct such a comparison. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide interpretation. This ensures that professionals in materials science and even adjacent fields like drug development, who rely on qualified materials for devices and packaging, can make informed decisions.

Chapter 1: Establishing the Benchmarking Framework: Key Performance Indicators

A plasticizer's performance is not a single metric but a balance of properties. The selection of a suitable plasticizer depends on the end-use application, which dictates the required mechanical, thermal, and permanence characteristics.[2][9] The following key performance indicators (KPIs) form the basis of our comparative analysis.

1.1 Mechanical Properties: The primary function of a plasticizer is to impart flexibility. This is quantified by measuring changes in the material's response to stress.

  • Tensile Strength: The maximum stress a material can withstand while being stretched before breaking. The addition of a plasticizer typically decreases tensile strength.[9]

  • Elongation at Break: The percentage increase in length that a material achieves at the point of fracture. A higher elongation signifies greater flexibility.[9]

  • Hardness (Shore Durometer): A measure of the material's resistance to indentation. Effective plasticizers reduce the hardness of rigid PVC.[10]

1.2 Thermal Stability: The ability of the plasticized material to resist chemical degradation at elevated temperatures is crucial, especially during processing and for end-use applications in demanding environments.[11]

  • Degradation Temperature: Assessed via Thermogravimetric Analysis (TGA), this is the temperature at which the material begins to lose mass due to decomposition.[12][13]

1.3 Permanence & Migration Resistance: A critical safety and durability parameter. Plasticizers are not chemically bound to the polymer matrix and can leach out over time, leading to embrittlement of the plastic and contamination of the surrounding environment.[3][14][15] Low migration is essential for applications with direct human contact, such as medical devices and food packaging.[14][16]

1.4 Low-Temperature Flexibility: The ability of the material to remain flexible at cold temperatures is vital for applications like outdoor cable insulation or refrigerated tubing.

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An effective plasticizer significantly lowers the Tg of PVC.[10][17]

Chapter 2: Experimental Design and Protocols

To ensure a valid comparison, all plasticizers must be tested under identical conditions. This includes the base PVC resin, stabilizer package, and processing parameters. The following protocols outline the standard methodologies for evaluating the KPIs defined in Chapter 1.

Overall Experimental Workflow

The logical flow from material preparation to multi-faceted analysis is critical for generating reliable and comparable data.

G cluster_prep Phase 1: Sample Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis A 1. PVC Formulation (PVC Resin, Stabilizer, Plasticizer) B 2. Dry Blending A->B C 3. Melt Compounding (e.g., Two-Roll Mill) B->C D 4. Compression Molding (Standardized Sheets) C->D E Mechanical Testing (ASTM D638) D->E F Thermal Analysis (TGA) (ISO 11358) D->F G Migration Testing (Solvent Extraction) D->G H Dynamic Mechanical Analysis (DMA for Tg) D->H I Comparative Data Tabulation & Performance Benchmarking E->I F->I G->I H->I

Caption: Overall workflow for benchmarking plasticizer performance.

Protocol 2.1: Preparation of Plasticized PVC Samples

Causality: The foundation of any material comparison is the consistency of the samples. This protocol ensures that the only significant variable between test batches is the type of plasticizer used. A standard formulation is critical for isolating the plasticizer's effect.

Methodology:

  • Formulation (per 100 parts by weight resin):

    • PVC Resin (e.g., K-value 67): 100 phr

    • Heat Stabilizer (e.g., Ca/Zn stearate): 3 phr[18]

    • Plasticizer (CCHC, DEHP, or DOTP): 40 phr

  • Mixing: Combine the PVC resin, stabilizer, and plasticizer in a high-speed laboratory mixer for 10 minutes until a homogenous dry blend is achieved.[18]

  • Melt Compounding: Process the dry blend on a two-roll mill at a temperature of 165-175°C for 5-7 minutes until a uniform, fused sheet is formed.[18] This step ensures the plasticizer is fully incorporated into the PVC matrix.

  • Molding: Press the compounded PVC sheets in a compression molder at 170°C for 5 minutes under 10 MPa pressure to create standardized plaques (e.g., 1-2 mm thickness).

  • Conditioning: Condition all molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.[19]

Protocol 2.2: Mechanical Property Analysis

Causality: Tensile testing directly measures the plasticizing effect on the material's strength and flexibility. ASTM D638 (or the equivalent ISO 527) is the universal standard, ensuring that the results are reproducible and comparable to global datasets.[19]

Methodology:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned plaques according to ASTM D638 Type IV dimensions.

  • Testing: Mount the specimen in a universal testing machine (tensile tester).

  • Execution: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Data Collection: Record the tensile strength (at break), stress at break, and elongation at break.[20] Perform at least five replicates for each sample group.

  • Hardness: Use a Shore A durometer to measure the hardness at several points on the conditioned plaques.

Protocol 2.3: Thermal Stability Analysis (TGA)

Causality: TGA provides quantitative data on the thermal stability of the plasticized compound. By measuring mass loss as a function of temperature, we can pinpoint the onset of degradation, which is influenced by the plasticizer's volatility and its interaction with the PVC.[11][18]

Methodology:

  • Sample Preparation: Cut a small, uniform sample (5-10 mg) from the conditioned plaques.

  • Instrument Setup: Place the sample in a TGA instrument crucible.

  • Analysis: Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[13]

  • Data Collection: Record the mass of the sample as a function of temperature. Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Protocol 2.4: Migration Resistance Testing (Solvent Extraction)

Causality: This test simulates the leaching of the plasticizer into a liquid medium, a critical parameter for safety and long-term durability.[14][21] Using a solvent like hexane or ethanol provides an accelerated measure of permanence.

Methodology:

  • Sample Preparation: Cut pre-weighed, 2x2 cm square samples from the conditioned plaques. Record the initial weight (W_initial).

  • Immersion: Fully immerse the samples in a sealed container with a known volume of the extraction solvent (e.g., 95% ethanol) at a controlled temperature (e.g., 50°C) for 24 hours.

  • Drying: Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at 60°C until a constant weight is achieved.

  • Data Collection: Record the final weight (W_final). Calculate the percentage of mass loss due to plasticizer migration:

    • Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2.5: Dynamic Mechanical Analysis (DMA) for Tg

Causality: DMA is a highly sensitive technique for determining the glass transition temperature (Tg). The Tg is a direct indicator of a plasticizer's efficiency in increasing polymer chain mobility, which translates to better low-temperature flexibility.[17]

Methodology:

  • Specimen Preparation: Cut rectangular specimens (e.g., 10mm x 30mm) from the conditioned plaques.

  • Analysis: Mount the specimen in the DMA instrument in a tensile or three-point bending mode.

  • Execution: Cool the sample to a low temperature (e.g., -100°C) and then heat it at a controlled rate (e.g., 3°C/min) through its transition range. Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).

  • Data Collection: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The peak of the tan delta curve is typically reported as the glass transition temperature (Tg).

Chapter 3: Comparative Performance Analysis (Illustrative Data)

The following tables summarize the expected performance of this compound (CCHC) in comparison to the industry standards DEHP and DOTP, based on the protocols described above. This data is illustrative and serves as a template for presenting real experimental results.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PropertyCCHC (Illustrative)DOTP (Industry Standard)DEHP (Legacy Standard)Test Method
Tensile Strength (MPa)18.519.020.5ASTM D638
Elongation at Break (%)380370350ASTM D638
Hardness (Shore A)828385ASTM D2288
  • Interpretation: The illustrative data suggests CCHC provides a slightly lower tensile strength but higher elongation compared to the standards, indicating excellent plasticizing efficiency and flexibility.[9][22] Its ability to reduce hardness is comparable to modern non-phthalates.

Table 2: Thermal and Permanence Properties

PropertyCCHC (Illustrative)DOTP (Industry Standard)DEHP (Legacy Standard)Test Method
TGA Onset (5% loss, °C)245250230ISO 11358
Migration Loss (%, 24h @ 50°C)1.21.03.5Solvent Extraction
Glass Transition Temp. (Tg, °C)-35-33-30DMA (tan δ peak)
  • Interpretation: CCHC demonstrates thermal stability superior to the legacy DEHP and comparable to the modern DOTP standard.[23] Critically, its migration resistance is expected to be significantly better than DEHP, addressing key safety concerns.[15] The lower Tg suggests superior low-temperature performance, a valuable attribute for many applications.[24]

Chapter 4: Synthesis and Conclusion

This guide provides a robust framework for benchmarking the performance of this compound against established industry standards. The experimental protocols detailed are based on internationally recognized standards, ensuring that the data generated is reliable, reproducible, and universally comparable.

Causality of Performance:

  • Flexibility & Efficiency (Tg): The molecular structure of CCHC, with its two cyclohexyl rings, likely creates significant free volume between PVC polymer chains. This "lubricating" action at the molecular level efficiently disrupts polymer-polymer interactions, leading to a lower glass transition temperature and enhanced flexibility, as reflected in the high elongation and low Tg values.[9][17]

  • Permanence (Migration): CCHC has a higher molecular weight (210.31 g/mol ) compared to some lower-molecular-weight phthalates.[25] Generally, higher molecular weight and specific molecular structures can reduce a plasticizer's volatility and mobility within the polymer matrix, resulting in lower migration rates compared to legacy plasticizers like DEHP.[14]

  • Thermal Stability: The stability of the ester linkages and the overall molecular structure contribute to its thermal resistance. The absence of easily oxidizable groups, a feature of many modern plasticizers, likely contributes to a higher degradation temperature compared to older phthalate structures.[11][23]

Conclusion: Based on the outlined benchmarking framework and illustrative data, this compound presents itself as a potentially high-performance, non-phthalate plasticizer. Its expected profile of excellent flexibility, superior low-temperature performance, and significantly improved permanence over legacy standards like DEHP makes it a compelling candidate for a wide range of applications. For researchers, scientists, and drug development professionals, following a rigorous, multi-faceted evaluation as described herein is the definitive path to qualifying new materials and ensuring they meet the demanding performance and safety standards of modern industry.

References

  • Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC.
  • Goldstab Organics. (n.d.). Phthalate-free plasticizers for flexible PVC.
  • Nayakem. (n.d.). PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future.
  • Patsnap. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers.
  • ASTM International. (n.d.). Phthalates in PVC Plastics.
  • Universiti Teknologi MARA. (2023, April 30). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods.
  • MDPI. (2024). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer.
  • BASTONE. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC.
  • BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration.
  • MDPI. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.
  • MDPI. (2023). Influence of Plasticizers Concentration on Thermal, Mechanical, and Physicochemical Properties on Starch Films.
  • PubMed. (2023, January 20). Understanding plasticiser leaching from polystyrene microplastics.
  • ResearchGate. (n.d.). Durability test of plasticized PVC samples in cyclohexane.
  • Waystocap. (2025, March 30). Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations.
  • Semantic Scholar. (2025, August 6). Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures.
  • BASTONE. (2025, November 7). Choosing the Right Plasticizer for PVC: A Comprehensive Guide.
  • Ingenta Connect. (2007, May 1). Effects of Plasticizers and Stabilizers on Thermal Stability of Polyvinyl Fluoride.
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  • The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
  • ResearchGate. (2025, August 7). Understanding plasticiser leaching from polystyrene microplastics.
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  • CD Formulation. (n.d.). Plasticizer Test.
  • National Institutes of Health (NIH). (2023, May 11). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • ResearchGate. (n.d.). mechanical properties of Plasticize/PVC.
  • PubMed. (2023, May 1). Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats.
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  • ResearchGate. (n.d.). Tensile testing results of PVC/plasticizer blends at 40 phr.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemicals we employ, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of cyclohexyl cyclohexanecarboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, a colorless to pale yellow liquid with a pleasant odor, is utilized in various industrial and research applications, including as a solvent and plasticizer.[1] While its immediate, acute toxicity is not extensively documented, its chemical nature as a combustible organic ester necessitates a rigorous and informed disposal protocol.[2]

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is the complete and safe destruction of the molecule, preventing its release into the environment. Due to its organic nature and limited water solubility, disposal via sanitary sewer systems is strictly prohibited.[1][2] The recommended and most effective method of disposal is incineration by a licensed hazardous waste management facility.[2]

This approach is rooted in the chemical properties of the compound. Incineration at high temperatures, typically in a specially designed chemical incinerator equipped with afterburners and scrubbers, ensures the complete oxidation of the organic matter into carbon dioxide and water.[2] This process mitigates the risk of environmental contamination and is compliant with stringent environmental regulations.

Hazard Profile and Safety Precautions

A thorough understanding of the hazard profile of this compound is essential for its safe handling and disposal.

Property[3][4][5]Value
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 273.6 ± 8.0 °C (Predicted)
Flash Point 118.3 °C (Estimated)
Solubility Insoluble in water[1][5]

Although comprehensive toxicological data is limited, the precautionary principle dictates that this compound should be handled with care.[2] It may cause irritation upon contact with the skin, eyes, or respiratory system.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times when handling this chemical. All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials).

  • This container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).

  • Never mix this compound waste with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[6]

2. Waste Container Labeling:

  • Properly label the waste container with the words "Hazardous Waste ".[6][7]

  • The label must clearly identify the contents: "This compound ".[6]

  • Include the approximate concentration and any other components mixed in, if applicable.

  • Note the date when the waste was first added to the container.[6]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) .[7]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2]

  • Secondary containment, such as a larger, chemically-resistant tub or tray, is required for liquid waste containers to prevent the spread of potential spills.[6]

4. Arranging for Professional Disposal:

  • Once the waste container is full, or if it has been in accumulation for a period approaching your institution's limit (typically not exceeding one year for partially filled containers in an SAA), arrange for its disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service .[2][8]

  • Provide the EHS department or disposal company with a complete and accurate description of the waste.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be disposed of as hazardous waste.[2]

  • Alternatively, containers may be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations; however, it is imperative to consult with your institution's EHS department for specific guidance.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste Streams container->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store full Container Full or Accumulation Time Limit Reached? store->full full->store No contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service full->contact_ehs Yes pickup Arrange for Professional Waste Pickup and Incineration contact_ehs->pickup document Complete all Necessary Waste Manifests and Documentation pickup->document end_dispose Proper Disposal Complete document->end_dispose

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Cyclohexyl cyclohexanecarboxylate (CAS No. 15840-96-7). As the toxicological properties of this compound are not yet fully understood, a cautious and comprehensive approach to safety is essential.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.

Understanding the Hazard: A Principle of Proactive Safety

This compound is a chemical for which the full toxicological profile has not been thoroughly investigated.[1] This lack of comprehensive data necessitates that we treat it with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. The available Safety Data Sheet (SDS) indicates potential for respiratory irritation.[1] Therefore, our PPE strategy must be built on a foundation of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling this compound in a standard laboratory setting. The causality behind each selection is rooted in creating a robust barrier against potential exposure.

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Safety glasses with side-shields conforming to EN166 or NIOSH-approved. A face shield may be required for splash hazards.Standard laboratory practice dictates the protection of the eyes from splashes and aerosols. The side-shields provide crucial lateral protection. For larger volumes or vigorous mixing, a face shield offers an additional layer of defense for the entire face.
Hands Chemically resistant gloves (e.g., Nitrile rubber).The SDS advises handling with gloves.[1] Nitrile gloves offer good resistance to a range of chemicals. It is critical to inspect gloves for any signs of degradation or perforation before each use. The "buddy system" for glove removal is a field-proven technique to prevent cross-contamination.
Body Impervious clothing, such as a fully-buttoned laboratory coat.An impervious lab coat protects the skin and personal clothing from accidental spills and contamination.[1] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]Given the potential for respiratory irritation, engineering controls like a chemical fume hood are the first line of defense.[1] When engineering controls are insufficient or during spill cleanup, respiratory protection is necessary. The choice of respirator cartridge depends on the specific nature and concentration of airborne contaminants.

Operational Plan: A Step-by-Step Protocol for PPE Usage

Adherence to a strict, repeatable procedure for donning and doffing PPE is as critical as the selection of the equipment itself. This protocol is designed to be a self-validating system, minimizing the risk of contamination.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your impervious lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, place it over your safety glasses.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.

Doffing PPE: The Art of Decontamination

The order of removal is critical to prevent contaminating yourself.

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash and dry your hands one final time.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has come into contact with this compound should be considered contaminated waste.

  • Gloves and other disposable items: Place in a designated, sealed waste container for chemical waste.

  • Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.

The overarching principle for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for PPE selection and the subsequent operational and disposal steps.

PPE_Workflow PPE Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_operation 3. Operational Protocol cluster_disposal 4. Disposal A Identify Task: Handling this compound B Core PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat A->B C Additional PPE Required? (e.g., Splash Hazard, Aerosol Generation) B->C D Add Face Shield C->D Yes (Splash) E Use Chemical Fume Hood C->E Yes (Aerosol) G Don PPE (Step-by-Step) C->G No D->G F Add Respirator (P95 or higher) E->F If Fume Hood Unavailable or Spill Occurs E->G F->G H Perform Task G->H I Doff PPE (Step-by-Step) H->I J Segregate Contaminated PPE I->J K Dispose as Hazardous Waste (Consult Licensed Service) J->K

Caption: PPE selection and operational workflow for this compound.

References

  • MSDS of this compound.
  • National Institute for Occupational Safety and Health (NIOSH). (2012). General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

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Retrosynthesis Analysis

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Cyclohexyl cyclohexanecarboxylate
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Cyclohexyl cyclohexanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.